molecular formula C9H6Cl2N2 B1326289 2,6-Dichloroquinolin-5-amine CAS No. 607380-28-9

2,6-Dichloroquinolin-5-amine

Cat. No.: B1326289
CAS No.: 607380-28-9
M. Wt: 213.06 g/mol
InChI Key: TVPGXEHODHDXJW-UHFFFAOYSA-N
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Description

2,6-Dichloroquinolin-5-amine is a useful research compound. Its molecular formula is C9H6Cl2N2 and its molecular weight is 213.06 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2,6-dichloroquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2/c10-6-2-3-7-5(9(6)12)1-4-8(11)13-7/h1-4H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPGXEHODHDXJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=C(C=C2)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80647497
Record name 2,6-Dichloroquinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

607380-28-9
Record name 2,6-Dichloroquinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2,6-Dichloroquinolin-5-amine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,6-Dichloroquinolin-5-amine: Properties, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Foreword: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its rigid, bicyclic aromatic system provides a versatile template for molecular design, enabling precise orientation of functional groups to interact with biological targets. Within this important class of heterocycles, halo- and amino-substituted quinolines are particularly valuable as intermediates and pharmacophores. This guide provides a comprehensive technical overview of this compound, a molecule of significant interest for researchers, medicinal chemists, and drug development professionals. We will delve into its core chemical properties, explore its synthesis and reactivity, and illuminate its potential as a strategic building block in the quest for novel therapeutics.

Core Chemical and Physical Properties

This compound (CAS No. 607380-28-9) is a substituted quinoline featuring two chlorine atoms and an amino group, which impart specific electronic and steric characteristics crucial for its chemical behavior and potential biological activity.

Caption: Chemical Structure of this compound.

The physicochemical properties of this molecule are critical for predicting its behavior in both chemical reactions and biological systems. A summary of its key properties is presented below.

PropertyValueSource
CAS Number 607380-28-9[1][2][3]
Molecular Formula C₉H₆Cl₂N₂[3]
Molecular Weight 213.06 g/mol [3]
Boiling Point 347.3 ± 37.0 °C (Predicted)[1]
Density 1.490 ± 0.06 g/cm³ (Predicted)[1]
pKa 0.07 ± 0.50 (Predicted)[1]
Storage Sealed in dry, Room Temperature or under inert gas (nitrogen or Argon) at 2–8 °C[1][3]

Note: Some physical properties are computationally predicted and should be confirmed by experimental data.

Synthesis and Purification

While specific literature detailing the synthesis of this compound is not widely published, a plausible synthetic route can be designed based on established quinoline synthesis methodologies, such as the Friedländer annulation or related cyclization strategies.[4] A hypothetical, yet chemically sound, protocol is outlined below. The causality behind this experimental design lies in the robust nature of quinoline-forming reactions from appropriately substituted anilines and carbonyl compounds.

synthesis_workflow start Starting Material: 1,3-Dichloro-2,4-dinitrobenzene step1 Selective Reduction (e.g., NaHS) start->step1 intermediate1 Intermediate A: 2,4-Dichloro-3-nitroaniline step1->intermediate1 step2 Friedländer Annulation with a suitable carbonyl partner (e.g., Acetoacetaldehyde dimethyl acetal) intermediate1->step2 intermediate2 Intermediate B: 2,6-Dichloro-5-nitroquinoline step2->intermediate2 step3 Nitro Group Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) intermediate2->step3 product Final Product: This compound step3->product purification Purification (Column Chromatography) product->purification

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Proposed Synthesis

Objective: To synthesize this compound from a commercially available precursor.

Step 1: Selective Reduction of 1,3-Dichloro-2,4-dinitrobenzene

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1,3-dichloro-2,4-dinitrobenzene in ethanol.

  • Prepare a solution of sodium hydrosulfide (NaHS) in water.

  • Add the NaHS solution dropwise to the ethanolic solution of the starting material at room temperature. The choice of NaHS is based on its ability to selectively reduce one nitro group in the presence of another.

  • After the addition is complete, gently heat the mixture to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture, pour it into ice water, and extract the product (2,4-dichloro-3-nitroaniline) with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 2: Friedländer Annulation

  • To the crude 2,4-dichloro-3-nitroaniline, add a suitable three-carbon carbonyl component (e.g., acetoacetaldehyde dimethyl acetal) and an acid catalyst (e.g., sulfuric acid or polyphosphoric acid).

  • Heat the mixture at 100-120 °C for several hours. The acid catalyzes the condensation and subsequent cyclization to form the quinoline ring.

  • Monitor the formation of 2,6-dichloro-5-nitroquinoline by TLC.

  • Upon completion, cool the reaction mixture and carefully neutralize it with a base (e.g., aqueous sodium hydroxide solution) until a precipitate forms.

  • Collect the solid by filtration, wash with water, and dry.

Step 3: Reduction of the Nitro Group

  • Suspend the crude 2,6-dichloro-5-nitroquinoline in a suitable solvent such as ethanol or acetic acid.

  • Add a reducing agent. A common and effective choice is tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid. Alternatively, catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) can be employed.

  • Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

  • If using SnCl₂, basify the reaction mixture to precipitate tin salts and liberate the free amine.

  • Extract the final product, this compound, into an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Step 4: Purification

  • The crude product should be purified by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield the pure this compound.

Chemical Reactivity and Derivatization Potential

The reactivity of this compound is governed by its three key functional components: the nucleophilic 5-amino group, the electron-deficient quinoline ring, and the two chloro substituents, which can potentially undergo nucleophilic aromatic substitution.

reactivity cluster_amino Reactions at the 5-Amino Group cluster_chloro Reactions at the Chloro Groups parent This compound acylation Acylation (Amide formation) parent->acylation R-COCl alkylation Alkylation / Reductive Amination parent->alkylation R-CHO, NaBH(OAc)₃ sulfonylation Sulfonylation (Sulfonamide formation) parent->sulfonylation R-SO₂Cl diazotization Diazotization (Sandmeyer-type reactions) parent->diazotization NaNO₂, HCl buchwald Buchwald-Hartwig Amination (C-N Coupling) parent->buchwald R₂NH, Pd catalyst suzuki Suzuki Coupling (C-C Coupling) parent->suzuki Ar-B(OH)₂, Pd catalyst snar Nucleophilic Aromatic Substitution (SNAr) parent->snar Nu⁻ (e.g., RO⁻), Heat

Caption: Reactivity map of this compound.

  • Amino Group Reactivity: The 5-amino group is a potent nucleophile and can readily participate in a variety of reactions.[5][6] This includes acylation to form amides, reaction with sulfonyl chlorides to yield sulfonamides, and alkylation via reductive amination.[7] These transformations are fundamental in medicinal chemistry for modulating properties like solubility, lipophilicity, and hydrogen bonding capacity.

  • Chloro Group Reactivity: The chlorine atoms, particularly the one at the 2-position, are susceptible to displacement by nucleophiles, although this may require forcing conditions or metal catalysis. The 2-position of the quinoline ring is activated towards nucleophilic attack. Palladium-catalyzed cross-coupling reactions, such as Suzuki (for C-C bond formation) and Buchwald-Hartwig amination (for C-N bond formation), are powerful tools for modifying these positions.[8] This dual reactivity allows for the creation of diverse molecular libraries from a single scaffold.

Spectroscopic Characterization Profile

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques. Below is a summary of the expected spectral characteristics.

TechniqueExpected Features
¹H NMR - Aromatic protons on the quinoline core will appear in the downfield region (~7.0-8.5 ppm).[9] - A broad singlet for the -NH₂ protons (~4.0-5.0 ppm), which is exchangeable with D₂O.[10] - The specific splitting patterns (doublets, singlets) will depend on the coupling between adjacent aromatic protons.
¹³C NMR - Aromatic carbons will resonate in the ~110-150 ppm range.[11] - Carbons directly attached to chlorine and nitrogen atoms will be significantly shifted due to their electronegativity. The C-NH₂ carbon will be shifted upfield due to the electron-donating effect of the amine.[11]
IR Spectroscopy - Two distinct N-H stretching bands for the primary amine (-NH₂) in the 3300-3500 cm⁻¹ region (asymmetric and symmetric stretches).[9][12] - C=C and C=N stretching vibrations for the aromatic quinoline ring in the 1500-1650 cm⁻¹ region. - C-Cl stretching bands typically appear in the fingerprint region below 800 cm⁻¹.
Mass Spectrometry - A distinct molecular ion (M⁺) peak corresponding to the molecular weight (213.06 g/mol ). - An isotopic pattern characteristic of two chlorine atoms (M, M+2, M+4 peaks with a ratio of approximately 9:6:1). - The nitrogen rule applies: an even molecular weight corresponds to an even number of nitrogen atoms (in this case, two).[10][13]

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its potential as a versatile building block for the synthesis of biologically active molecules.[14] The quinoline core is a "privileged scaffold" found in numerous FDA-approved drugs.[4][15] The presence of three distinct functional handles (two different chloro groups and an amino group) allows for a systematic and combinatorial approach to drug design.

applications cluster_derivatization Chemical Derivatization scaffold This compound (Core Scaffold) pos1 Position 5 (Amine Modification) scaffold->pos1 pos2 Position 2 (C-Cl Functionalization) scaffold->pos2 pos6 Position 6 (C-Cl Functionalization) scaffold->pos6 library Combinatorial Library Synthesis pos1->library pos2->library pos6->library screening High-Throughput Screening (HTS) library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar hit Hit-to-Lead Optimization sar->hit

Caption: Role of this compound in a drug discovery workflow.

  • Scaffold for Kinase Inhibitors: Many small-molecule kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme. The dichlorinated quinoline amine can be elaborated to explore interactions with various kinases implicated in cancer and inflammatory diseases.[8]

  • Antimalarial and Antiparasitic Agents: The 8-aminoquinoline scaffold is famous for its antimalarial properties.[14] While this is a 5-aminoquinoline, the general principle of using substituted quinolines as antiparasitic agents holds. The chloro and amino groups can be functionalized to develop novel compounds against parasites like Plasmodium falciparum.

  • Antibacterial Agents: Quinolone and fluoroquinolone antibiotics are a major class of antibacterial drugs. Novel quinoline derivatives are continuously being explored to combat antibiotic resistance.

  • Combinatorial Chemistry: The orthogonal reactivity of the functional groups makes this compound an ideal starting point for generating large libraries of related compounds for high-throughput screening, accelerating the discovery of new hit compounds.[16]

Safety and Handling

  • General Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[20][21] Causes skin and serious eye irritation. May cause respiratory irritation.[22]

  • Personal Protective Equipment (PPE):

    • Engineering Controls: Use only under a chemical fume hood.[18]

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[18]

    • Skin Protection: Handle with chemically resistant gloves (e.g., nitrile). Wear a lab coat.[17]

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

  • Handling and Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[1][21] Keep away from strong oxidizing agents and strong acids.[17]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[17]

Disclaimer: This safety information is based on related compounds and is for guidance only. Always consult a compound-specific Safety Data Sheet from the supplier before handling this chemical.

Conclusion

This compound represents a molecule of high strategic value for chemical and pharmaceutical research. Its well-defined structure, coupled with the versatile reactivity of its functional groups, makes it an excellent platform for the design and synthesis of novel compounds. From its fundamental chemical properties to its potential applications in targeting complex diseases, this guide has aimed to provide the necessary technical foundation for scientists to leverage this important chemical entity in their research and development endeavors.

References

  • Safety Data Sheet - Angene Chemical. [Link]

  • Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III) - ResearchGate. [Link]

  • 2,3-Dichloroquinoxaline Safety Data Sheet - Alfa Aesar. [Link]

  • 2,6-Dichloroquinoline | C9H5Cl2N | CID 607502 - PubChem. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. [Link]

  • Spectroscopy of Amines - Chemistry LibreTexts. [Link]

  • 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines - ResearchGate. [Link]

  • Method for synthetizing 2,6-dichloroquinoxaline by using diketene - Google P
  • (6S)-Tetrahydrobiopterin Dihydrochloride | CAS 69056-39-9 - Veeprho. [Link]

  • Spectroscopy of Amines – Organic Chemistry | OpenStax. [Link]

  • 4(1H)-Pteridinone, 2-amino-6-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-, dihydrochloride, [6S - -[6R(1S,2R*)]] - CAS Common Chemistry. [Link]

  • Spectroscopy of Amines | Organic Chemistry Class Notes - Fiveable. [Link]

  • S-Tetrahydrobiopterin Dihydrochloride | CAS No: 69056-39-9 - Cleanchem. [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. [Link]

  • Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program - PubMed Central. [Link]

  • 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC - NIH. [Link]

  • Reactions of Amines - Jasperse Ch. 19 Notes. [Link]

  • Summary of general properties of amines, reactivity trends toward... - ResearchGate. [Link]

  • Process for preparing 2,6-dicholoroquinoxaline - Google P
  • Nucleophilicity Trends of Amines - Master Organic Chemistry. [Link]

  • Pyrimido[5,4-c]quinolines: Synthesis from 3,4-Di-functionallized Quinoline, Reactivity and Biological Activities - PubMed. [Link]

Sources

An In-depth Technical Guide to 2,6-Dichloroquinolin-5-amine (CAS 607380-28-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Strategic Importance of 2,6-Dichloroquinolin-5-amine

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its versatile structure allows for a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3][4] The strategic placement of substituents on the quinoline core is a key aspect of drug design, enabling the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. This compound, with its distinct substitution pattern of two chloro groups and an amino group, represents a valuable building block for the synthesis of novel therapeutic agents. The presence of reactive chloro and amino functionalities provides multiple avenues for chemical modification, making it an attractive starting point for the generation of diverse compound libraries in drug discovery programs.[1]

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a plausible synthesis strategy based on established methodologies, its reactivity profile, and its potential applications in medicinal chemistry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the key properties of this compound.

PropertyValueSource
CAS Number 607380-28-9[5][6][7][8]
Molecular Formula C₉H₆Cl₂N₂[5]
Molecular Weight 213.06 g/mol [5]
Appearance Expected to be a solidInferred from related compounds
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents.Inferred from related compounds
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.Inferred from safety data of related compounds[9]

Synthesis of this compound: A Proposed Friedländer Approach

Proposed Synthetic Scheme

A potential retrosynthetic analysis suggests that 2,6-dichloro-5-nitrobenzaldehyde and a suitable two-carbon component could serve as precursors. However, a more direct approach would involve the cyclization of a suitably substituted aniline derivative. A plausible forward synthesis is outlined below:

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Friedländer Annulation A 2,6-Dichloroaniline B 2,6-Dichloro-3-nitroaniline A->B HNO₃, H₂SO₄ C 1,3-Dichloro-2,4-diaminobenzene B->C Fe, HCl or H₂, Pd/C E This compound C->E Acid or Base Catalyst D Glyoxal or equivalent D->E Acid or Base Catalyst

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a scientifically informed projection and should be optimized and validated in a laboratory setting.

Step 1: Nitration of 2,6-Dichloroaniline

  • Rationale: Introduction of a nitro group ortho to one of the chloro substituents and meta to the amino group, which will be subsequently reduced to an amino group required for the quinoline ring formation.

  • Procedure:

    • To a stirred solution of 2,6-dichloroaniline in concentrated sulfuric acid, cooled to 0-5 °C, add a nitrating mixture (concentrated nitric acid in concentrated sulfuric acid) dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material.

    • Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous sodium hydroxide) to precipitate the product, 2,6-dichloro-3-nitroaniline.

    • Filter the solid, wash with water, and dry. Purify by recrystallization or column chromatography.

Step 2: Reduction of the Nitro Group

  • Rationale: Conversion of the nitro group to an amino group to generate the required ortho-phenylenediamine derivative for the subsequent cyclization.

  • Procedure:

    • Suspend 2,6-dichloro-3-nitroaniline in a suitable solvent such as ethanol or acetic acid.

    • Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

    • Heat the reaction mixture (if using iron) or stir at room temperature (for hydrogenation) until the reaction is complete (monitored by TLC).

    • If using iron, filter the hot reaction mixture to remove iron salts. If using Pd/C, filter through celite to remove the catalyst.

    • Evaporate the solvent and neutralize the residue to obtain 1,3-dichloro-2,4-diaminobenzene.

Step 3: Friedländer Annulation

  • Rationale: The core quinoline-forming step, where the ortho-diamine reacts with a two-carbon carbonyl compound to form the heterocyclic ring.

  • Procedure:

    • Dissolve 1,3-dichloro-2,4-diaminobenzene and an equimolar amount of a glyoxal equivalent (e.g., glyoxal sodium bisulfite adduct) in a suitable solvent like ethanol or acetic acid.

    • Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., potassium hydroxide).

    • Reflux the mixture for several hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and neutralize if necessary.

    • The product, this compound, may precipitate upon cooling or after the addition of water.

    • Collect the solid by filtration, wash with a suitable solvent, and purify by recrystallization or column chromatography.

Reactivity Profile

The chemical reactivity of this compound is dictated by the interplay of its three key functional groups: the amino group and the two chloro substituents on the quinoline scaffold.

G A This compound B N-Alkylated/Arylated Derivatives A->B Electrophiles (e.g., R-X) C 2-Substituted-6-chloroquinolin-5-amines A->C Nucleophiles (at C2) D 6-Substituted-2-chloroquinolin-5-amines A->D Nucleophiles (at C6) E Fused Heterocyclic Systems A->E Bifunctional Reagents

Caption: Reactivity pathways of this compound.

  • The Amino Group (C5-NH₂): The amino group is a nucleophilic center and can undergo reactions typical of aromatic amines, such as acylation, alkylation, and diazotization followed by Sandmeyer-type reactions. The electron-withdrawing nature of the quinoline ring and the two chloro substituents will decrease the basicity and nucleophilicity of this amino group compared to aniline.

  • The Chloro Group at C2: The chloro group at the 2-position of the quinoline ring is activated towards nucleophilic aromatic substitution (SₙAr).[15] This is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the Meisenheimer-like intermediate formed during the substitution. This position is generally more reactive towards nucleophiles than a chloro group on the benzenoid ring.[8]

  • The Chloro Group at C6: The chloro group at the 6-position is on the benzenoid part of the quinoline ring and is less activated towards SₙAr compared to the C2-chloro group.[16] However, it can still undergo substitution reactions, particularly with strong nucleophiles or under metal-catalyzed conditions (e.g., Buchwald-Hartwig or Ullmann coupling).

This differential reactivity of the two chloro groups allows for selective functionalization of the molecule, providing a powerful tool for creating a diverse range of derivatives.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available in the public domain, its expected spectroscopic features can be predicted based on the analysis of structurally similar compounds.[17][18][19][20][21][22][23]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals in the aromatic region. The protons on the quinoline ring will be influenced by the electron-donating amino group and the electron-withdrawing chloro and ring nitrogen atoms. The NH₂ protons will likely appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration. The aromatic protons are expected in the range of δ 7.0-8.5 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms of the quinoline ring. The carbons attached to the chlorine atoms (C2 and C6) and the amino group (C5) will show characteristic chemical shifts. The carbon atoms in the pyridine ring (e.g., C2, C3, C4, C8a) will generally be at a lower field compared to those in the benzene ring due to the influence of the nitrogen atom.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorptions:

  • N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ are expected for the primary amine.[21]

  • N-H bending: A band around 1600-1650 cm⁻¹ is characteristic of the scissoring vibration of the primary amine.

  • C=C and C=N stretching: Multiple bands in the 1400-1600 cm⁻¹ region corresponding to the aromatic ring system.

  • C-Cl stretching: Absorptions in the fingerprint region, typically below 800 cm⁻¹, will indicate the presence of the chloro substituents.

Mass Spectrometry

The mass spectrum will show a molecular ion peak (M⁺) at m/z 212 and an M+2 peak of approximately 65% the intensity of the M⁺ peak, and an M+4 peak, which is characteristic of a molecule containing two chlorine atoms. Fragmentation patterns would likely involve the loss of chlorine and HCN from the quinoline ring.

Applications in Drug Discovery and Development

The 4-aminoquinoline scaffold is a well-established pharmacophore in antimalarial drug discovery.[24][25] The mechanism of action of many 4-aminoquinoline antimalarials, such as chloroquine, is believed to involve the inhibition of hemozoin biocrystallization in the malaria parasite.[7] The presence of a 7-chloro group in chloroquine is crucial for its activity.[7]

This compound, while being a 5-aminoquinoline, shares structural similarities with these active compounds. The presence of a chloro group at the 6-position could modulate the electronic properties and lipophilicity of the molecule, potentially leading to novel interactions with biological targets and overcoming resistance mechanisms.[1]

The reactive sites on this compound make it an ideal starting material for the synthesis of compound libraries for screening against a variety of diseases, including:

  • Antimalarials: Derivatization of the amino and chloro groups could lead to new compounds with improved activity against chloroquine-resistant strains of Plasmodium falciparum.

  • Anticancer Agents: Many quinoline derivatives exhibit anticancer activity through various mechanisms, such as kinase inhibition and DNA intercalation.[26]

  • Antibacterial Agents: The quinoline scaffold is present in quinolone antibiotics. Novel derivatives of this compound could be explored for their antibacterial properties.[27][28]

G cluster_0 Core Scaffold cluster_1 Potential Therapeutic Areas A This compound B Antimalarial Agents A->B Derivatization C Anticancer Agents A->C Derivatization D Antibacterial Agents A->D Derivatization E Other CNS/Inflammatory Disorders A->E Derivatization

Caption: Potential applications of this compound in drug discovery.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the safety precautions can be inferred from related chloroanilines and aminoquinolines.[9][29] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of exposure, wash the affected area with plenty of water and seek medical attention.

Conclusion

This compound is a strategically important building block for medicinal chemistry and drug discovery. Its unique substitution pattern offers multiple avenues for chemical modification, allowing for the creation of diverse libraries of novel compounds. While specific experimental data for this compound is limited, its synthesis can be plausibly achieved through established methods like the Friedländer synthesis. The differential reactivity of its functional groups provides a basis for selective chemical transformations. The potential for this scaffold to yield new therapeutic agents, particularly in the areas of infectious diseases and oncology, warrants further investigation by the scientific community.

References

  • O'Neill, P. M., Ward, S. A., Berry, N. G., Jeyadevan, J. P., Biagini, G. A., Asadollaly, E., ... & Park, B. K. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Journal of medicinal chemistry, 49(20), 5693-5727.
  • Romero, A. H., & Delgado, G. E. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12, 1379973. [Link][3][4]

  • Ajani, O. O., Adekoya, J. A., & Ogunniran, K. O. (2022). Quinoline: A versatile heterocyclic compound in medicinal chemistry. Journal of Heterocyclic Chemistry, 59(1), 5-30.
  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572-2575. [Link][10]

  • Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Photochemical Intramolecular Amination for the Synthesis of Heterocycles. (n.d.). The Royal Society of Chemistry.
  • Madrid, D. C., Sherrill, J., Liou, A. P., Weisman, J. L., DeRisi, J. L., & Guy, R. K. (2006). Synthesis and antimalarial activity of side chain modified 4-aminoquinoline derivatives. Journal of medicinal chemistry, 49(16), 4946-4953. [Link][25]

  • Solomon, V. R., & Lee, H. (2011).
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  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (2025).
  • Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. (2020). PMC. [Link][13]

  • Friedländer Quinoline Synthesis. (n.d.). Scite.ai.
  • [Synthesis and Biological Activities of 2,4-diamino-5-chloro-6-substituted Quinazolines]. (1991). Yao Xue Xue Bao, 26(11), 821-828.
  • Benzenamine, 2,6-dichloro-. (n.d.). In NIST WebBook. Retrieved from [Link]

  • The Chemistry of Quinolines. (n.d.). Chemical Reviews.
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  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (n.d.).
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  • Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). (n.d.).
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  • IR Spectroscopy Tutorial: Amines. (n.d.).
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  • This compound CAS#: 607380-28-9. (n.d.). ChemicalBook.
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  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (n.d.). MDPI. [Link][8]

  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (n.d.). Taylor & Francis Online.
  • Method for synthetizing 2,6-dichloroquinoxaline by using diketene. (n.d.).
  • Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups. (2023). MDPI.
  • Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. (n.d.). NIH.
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2,6-Dichloroquinolin-5-amine physical properties (boiling point, density)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 2,6-Dichloroquinolin-5-amine

This technical guide provides a comprehensive overview of the physical properties of this compound, with a specific focus on its boiling point and density. The content herein is intended for researchers, scientists, and professionals in the field of drug development who are working with or have an interest in quinoline derivatives. Quinoline and its derivatives are known for their wide range of medicinal properties, including antibacterial and anticancer activities.[1][2][3] This guide will not only present the available data for this compound but also detail the experimental methodologies for the empirical determination of these crucial physical constants.

Introduction to this compound

This compound is a halogenated derivative of quinoline, a heterocyclic aromatic organic compound. The presence of chlorine atoms and an amine group on the quinoline ring structure suggests its potential as a versatile intermediate in the synthesis of more complex molecules.[4][5] The physicochemical properties of such compounds, including their boiling point and density, are fundamental to their handling, purification, and formulation in research and development settings. Understanding these properties is a critical first step in the journey from laboratory synthesis to potential therapeutic application.

Physical Properties of this compound

Physical PropertyPredicted Value
Boiling Point 347.3 ± 37.0 °C[6]
Density 1.490 ± 0.06 g/cm³[6]

Note: These values are computationally predicted and should be confirmed through experimental measurement.

Experimental Determination of Physical Properties

The following sections provide detailed, field-proven protocols for the experimental determination of the boiling point and density of solid compounds like this compound.

Boiling Point Determination: The Thiele Tube Method

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small amount of a liquid or a high-boiling solid.[7] The unique design of the Thiele tube allows for uniform heating of the oil bath, which is crucial for an accurate measurement.[8]

Experimental Protocol:

  • Sample Preparation: Place a small amount of powdered this compound into a small, clean, and dry test tube (an ignition tube is often used).

  • Capillary Tube Insertion: Seal one end of a capillary tube using a flame. Place the capillary tube into the test tube containing the sample, with the open end downwards.

  • Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.

  • Heating: Immerse the assembly into the oil bath of a Thiele tube, making sure the sample is below the oil level.

  • Observation: Gently heat the side arm of the Thiele tube with a Bunsen burner or a micro-burner. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

  • Boiling Point Identification: Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube. At this point, remove the heat source.

  • Measurement: The liquid will begin to cool, and the rate of bubbling will slow down. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[7][8] This is the point where the vapor pressure of the substance equals the atmospheric pressure.[9]

  • Record and Repeat: Record the temperature. For accuracy, it is advisable to allow the apparatus to cool and repeat the measurement.

Diagram of Boiling Point Determination Workflow

BoilingPointWorkflow cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement prep1 Powder Sample prep2 Place in Test Tube prep1->prep2 prep3 Insert Inverted Capillary Tube prep2->prep3 setup1 Attach to Thermometer prep3->setup1 setup2 Immerse in Thiele Tube Oil Bath setup1->setup2 meas1 Heat Thiele Tube setup2->meas1 meas2 Observe Bubble Stream meas1->meas2 meas3 Remove Heat meas2->meas3 meas4 Record Temperature at Liquid Entry meas3->meas4

Caption: Workflow for boiling point determination using the Thiele tube method.

Density Determination: The Displacement Method

For an irregularly shaped solid, the density is determined by measuring its mass and its volume separately. The volume is found using the principle of fluid displacement.[10][11]

Experimental Protocol:

  • Mass Measurement: Accurately weigh a sample of this compound using an analytical balance. Record the mass.

  • Initial Volume Measurement: Partially fill a graduated cylinder with a liquid in which the sample is insoluble (e.g., water, unless the compound reacts with or dissolves in it). Record the initial volume of the liquid.

  • Volume Displacement: Carefully slide the weighed solid sample into the graduated cylinder, ensuring no liquid splashes out.

  • Final Volume Measurement: The solid will displace a volume of liquid equal to its own volume. Record the new volume reading from the graduated cylinder.

  • Volume Calculation: The volume of the solid is the difference between the final and initial volume readings.

  • Density Calculation: Calculate the density using the formula: Density = Mass / Volume.

  • Repeat for Accuracy: To ensure the reliability of the result, it is best practice to repeat the measurement with multiple samples and average the results.[12]

Diagram of Density Determination Workflow

DensityWorkflow cluster_mass Mass Measurement cluster_volume Volume Measurement (Displacement) cluster_calc Density Calculation mass1 Weigh Solid Sample on Analytical Balance calc1 Density = Mass / Volume mass1->calc1 vol1 Record Initial Liquid Volume in Graduated Cylinder vol2 Submerge Solid in Liquid vol1->vol2 vol3 Record Final Liquid Volume vol2->vol3 vol4 Calculate Volume of Solid (Final - Initial) vol3->vol4 vol4->calc1

Sources

Spectroscopic Profile of 2,6-Dichloroquinolin-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for 2,6-dichloroquinolin-5-amine, a substituted quinoline of interest to researchers in medicinal chemistry and materials science. In the absence of a comprehensive, publicly available experimental dataset for this specific molecule, this guide synthesizes foundational spectroscopic principles with data from analogous structures to present a robust predictive profile. This approach is designed to aid researchers in the identification, characterization, and quality control of this compound.

Molecular Structure and Its Spectroscopic Implications

This compound is a heteroaromatic compound featuring a quinoline core. This core is substituted with two chlorine atoms at positions 2 and 6, and an amine group at position 5. The interplay of the electron-withdrawing chloro groups and the electron-donating amino group on the aromatic system dictates the electronic environment of the molecule, which in turn governs its spectroscopic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide distinct signatures.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the amine protons. The chemical shifts of the aromatic protons are influenced by the anisotropic effects of the quinoline ring system and the electronic effects of the chloro and amino substituents.

Anticipated ¹H NMR Data:

Predicted Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
~8.5 - 8.2DoubletH-4Deshielded due to proximity to the heterocyclic nitrogen.
~7.8 - 7.6DoubletH-8Influenced by the electron-donating amine group at the adjacent position.
~7.5 - 7.3DoubletH-3Coupled to H-4.
~7.2 - 7.0SingletH-7Expected to be a singlet due to the substitution pattern.
~5.0 - 4.0Broad Singlet-NH₂The chemical shift is variable and depends on solvent and concentration. The signal may exchange with D₂O.[1]

Note: Predicted chemical shifts are based on general principles and data for similar quinoline derivatives. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. Due to the lack of symmetry, nine distinct signals are expected for the quinoline ring carbons.

Anticipated ¹³C NMR Data:

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~155 - 150C-2Attached to a chlorine atom and nitrogen, leading to significant deshielding.
~148 - 145C-8aBridgehead carbon adjacent to nitrogen.
~145 - 140C-4Deshielded by the heterocyclic nitrogen.
~140 - 135C-5Attached to the electron-donating amino group.
~135 - 130C-6Attached to a chlorine atom.
~130 - 125C-4aBridgehead carbon.
~125 - 120C-3Aromatic CH.
~120 - 115C-7Aromatic CH.
~115 - 110C-8Aromatic CH.

Note: These are estimated chemical shift ranges. Carbon atoms attached to heteroatoms or electron-withdrawing groups appear at higher chemical shifts (downfield).[2]

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra of this compound would involve:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • To confirm the amine protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -NH₂ signal should disappear or significantly diminish.[1]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.

    • Advanced experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups (though only CH groups are expected in the aromatic region of the target molecule).

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy probes the vibrational modes of a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to N-H, C-H, C=C, C=N, and C-Cl bonds.

Anticipated IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeIntensityNotes
3500 - 3300N-H stretch (asymmetric and symmetric)MediumPrimary amines typically show two bands in this region.[3]
3100 - 3000Aromatic C-H stretchMedium to WeakCharacteristic of sp² C-H bonds.
1650 - 1580N-H bendMedium to StrongConfirms the presence of a primary amine.[3]
1600 - 1450Aromatic C=C and C=N stretchMedium to StrongMultiple bands are expected in this region, characteristic of the quinoline ring system.
1335 - 1250Aromatic C-N stretchStrongTypical for aromatic amines.[3]
800 - 600C-Cl stretchStrongThe exact position depends on the substitution pattern.
Experimental Protocol for IR Data Acquisition

A common method for obtaining an IR spectrum of a solid sample like this compound is using an Attenuated Total Reflectance (ATR) accessory with an FTIR spectrometer.

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the sample spectrum. The instrument's software will automatically subtract the background.

  • Data Analysis: Identify the characteristic absorption bands and compare them with known vibrational frequencies for the functional groups present in the molecule.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization.

Expected Mass Spectrum

For this compound (C₉H₆Cl₂N₂), the molecular weight is approximately 213.06 g/mol . Due to the presence of two chlorine atoms, the molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, the mass spectrum will show three peaks for the molecular ion:

  • [M]⁺: Corresponding to the molecule with two ³⁵Cl atoms.

  • [M+2]⁺: Corresponding to the molecule with one ³⁵Cl and one ³⁷Cl atom.

  • [M+4]⁺: Corresponding to the molecule with two ³⁷Cl atoms.

The relative intensities of these peaks are expected to be in a ratio of approximately 9:6:1.

Anticipated Isotopic Pattern for the Molecular Ion:

m/zIsotopic CompositionExpected Relative Intensity
~212C₉H₆³⁵Cl₂N₂100% (Base Peak)
~214C₉H₆³⁵Cl³⁷ClN₂~65%
~216C₉H₆³⁷Cl₂N₂~10%
Fragmentation Pathway

Upon electron ionization, the molecular ion can undergo fragmentation. A plausible fragmentation pathway for this compound could involve the loss of a chlorine atom or hydrogen cyanide.

fragmentation M [C₉H₆Cl₂N₂]⁺˙ m/z ≈ 212, 214, 216 M_minus_Cl [M - Cl]⁺ m/z ≈ 177, 179 M->M_minus_Cl - Cl˙ M_minus_HCN [M - HCN]⁺ m/z ≈ 185, 187 M->M_minus_HCN - HCN

Caption: Predicted fragmentation of this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: The compound can be introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).

  • Ionization: Electron Ionization (EI) is a common technique that will induce fragmentation and provide structural information.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Data Analysis: The resulting mass spectrum is a plot of relative intensity versus m/z. The molecular ion peak and the isotopic pattern should be identified, along with major fragment ions.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic profile of this compound. The anticipated NMR, IR, and Mass Spec data are based on established chemical principles and comparison with structurally related compounds. Researchers working with this molecule can use this guide as a reference for confirming its identity and assessing its purity. It is strongly recommended that experimental data be acquired and compared with these predictions for definitive structural elucidation.

References

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  • PubChem. 2-Amino-5,6-dichloro-3,4-dihydroquinazoline. National Center for Biotechnology Information. [Link]

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An In-depth Technical Guide to the Synthesis of 2,6-Dichloroquinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2,6-dichloroquinolin-5-amine, a key heterocyclic building block in medicinal chemistry. Quinoline derivatives are prominent scaffolds in drug discovery, demonstrating a wide array of biological activities, including anticancer and anti-infective properties.[1][2][3] This document details a two-step synthetic sequence commencing from 2,6-dichloroquinoline, proceeding through a nitrated intermediate, and culminating in the target amine. The guide is designed for researchers and professionals in drug development, offering not only step-by-step protocols but also the underlying mechanistic principles and rationale for key experimental choices. All procedures are framed within a self-validating system, incorporating in-process controls and detailed analytical characterization to ensure reproducibility and high purity of the final compound.

Introduction and Strategic Overview

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals ranging from antimalarials like chloroquine to modern kinase inhibitors used in oncology.[2][3] The specific substitution pattern of halogen atoms and an amino group, as seen in this compound, offers a versatile platform for further molecular elaboration. The chlorine atoms provide metabolic stability and can serve as handles for cross-coupling reactions, while the primary amine at the C-5 position is a critical nucleophile for constructing amides, sulfonamides, and other key functional groups central to modulating biological activity.

The synthetic strategy outlined herein is predicated on a logical and field-proven retrosynthetic analysis. The target amine is most reliably accessed via the reduction of its corresponding nitro precursor, 2,6-dichloro-5-nitroquinoline. This intermediate, in turn, can be synthesized through the direct electrophilic nitration of a suitable starting material, 2,6-dichloroquinoline.

This approach is advantageous due to the well-established and high-yielding nature of both aromatic nitration and nitro group reduction, ensuring an efficient pathway to the desired product.

G Target This compound Intermediate 2,6-Dichloro-5-nitroquinoline Target->Intermediate Reduction Start 2,6-Dichloroquinoline Intermediate->Start Nitration

Caption: Retrosynthetic analysis of this compound.

Part I: Synthesis of 2,6-Dichloro-5-nitroquinoline

The initial step involves the introduction of a nitro group onto the 2,6-dichloroquinoline core. This is a classic electrophilic aromatic substitution reaction.

Principle and Mechanistic Rationale

The nitration is achieved using a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃), commonly known as "mixed acid." Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to generate the highly electrophilic nitronium ion (NO₂⁺).

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The quinoline ring system is electron-deficient due to the electronegativity of the nitrogen atom, making it less reactive towards electrophilic substitution than benzene. The substitution preferentially occurs on the benzene ring portion (positions 5, 6, 7, 8) rather than the pyridine ring. The existing chloro substituent at C-6 is an ortho-, para-director. Therefore, the incoming electrophile (NO₂⁺) is directed to the C-5 and C-7 positions. Steric hindrance from the peri-position (C-4) and the electronic nature of the ring favor substitution at the C-5 position. The reaction must be performed at low temperatures to control the exothermic reaction and prevent over-nitration.

Detailed Experimental Protocol

Materials:

  • 2,6-Dichloroquinoline

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (90%)

  • Ice

  • Deionized Water

  • Ethanol

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (5 equivalents). Cool the flask in an ice-salt bath to 0 °C.

  • Substrate Addition: Slowly add 2,6-dichloroquinoline (1.0 eq) to the cold sulfuric acid while stirring. Ensure the temperature does not rise above 5 °C. Stir until all the solid has dissolved.

  • Nitration: Cool the mixture to below 0 °C. Add fuming nitric acid (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature between 0 and 5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

  • Work-up: Once the reaction is complete, pour the reaction mixture slowly and carefully onto a large beaker of crushed ice with vigorous stirring. This will precipitate the nitro-product.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water until the filtrate is neutral (pH ~7). The crude product can be purified by recrystallization from ethanol to yield 2,6-dichloro-5-nitroquinoline as a pale yellow solid.[4]

Part II: Synthesis of this compound

The final step is the chemoselective reduction of the nitro group to a primary amine, yielding the target compound.

Principle and Mechanistic Rationale

The reduction of an aromatic nitro group in the presence of aryl halides requires a reagent that is selective. Catalytic hydrogenation (e.g., with Pd/C) could potentially lead to hydrodechlorination as a side reaction. A more reliable method is the use of a metal in acidic medium, such as iron (Fe) powder in acetic acid or in the presence of an acid like HCl.[5] This method is highly effective for nitro group reduction and generally does not affect aryl chloride bonds under the reaction conditions.

The mechanism involves a series of single electron transfers from the metal surface to the nitro group, with protonation steps occurring in the acidic medium. The reaction proceeds through nitroso and hydroxylamine intermediates before yielding the final amine.

G cluster_0 Nitro Reduction Mechanism (Simplified) Nitro Ar-NO₂ Nitroso Ar-NO Nitro->Nitroso + 2e⁻, + 2H⁺ - H₂O Hydroxylamine Ar-NHOH Nitroso->Hydroxylamine + 2e⁻, + 2H⁺ Amine Ar-NH₂ Hydroxylamine->Amine + 2e⁻, + 2H⁺ - H₂O Fe Fe⁰ (metal surface) H H⁺ (from Acetic Acid)

Caption: Simplified pathway for metal-acid reduction of a nitro group.

Detailed Experimental Protocol

Materials:

  • 2,6-Dichloro-5-nitroquinoline

  • Iron powder (<100 mesh)

  • Glacial Acetic Acid

  • Ethanol

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,6-dichloro-5-nitroquinoline (1.0 eq) in a mixture of ethanol and glacial acetic acid (e.g., a 4:1 ratio).

  • Reagent Addition: Heat the mixture to approximately 60-70 °C. Add iron powder (3.0-4.0 eq) portion-wise over 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: After the addition is complete, maintain the reaction at reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material. A color change from yellow to a darker solution is typically observed.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the iron salts, washing the pad with ethanol.

  • Neutralization and Extraction: Concentrate the filtrate under reduced pressure to remove most of the ethanol. Dilute the residue with water and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is ~8. Extract the aqueous layer three times with ethyl acetate.

  • Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by recrystallization to afford the final product.

Process Validation and Analytical Characterization

To ensure the integrity of the synthesis, in-process controls and final product characterization are essential.

  • Thin Layer Chromatography (TLC): A crucial tool for monitoring reaction progress. For the nitration step, the product will have a lower Rf value than the starting material. For the reduction step, the disappearance of the yellow nitro compound and the appearance of the amine product (which may be visualized with a UV lamp or an appropriate stain) signal the reaction's completion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The successful formation of 2,6-dichloro-5-nitroquinoline will show characteristic shifts in the aromatic protons. Upon reduction to this compound, a broad singlet corresponding to the -NH₂ protons will appear (typically between 4-6 ppm, exchangeable with D₂O), and the aromatic protons adjacent to the new amine group will experience an upfield shift compared to their positions in the nitro-intermediate.

    • ¹³C NMR: The carbon atom attached to the nitro group (C-5) will show a significant upfield shift upon its conversion to an amine group.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the intermediate and the final product. For 2,6-dichloro-5-nitroquinoline (C₉H₄Cl₂N₂O₂), the expected molecular weight is 243.05 g/mol . For this compound (C₉H₆Cl₂N₂), the expected molecular weight is 213.07 g/mol . The characteristic isotopic pattern for two chlorine atoms should be observed.

Quantitative Data Summary

The following table summarizes the expected parameters for the described synthesis. Yields are representative and may vary based on scale and purification efficiency.

StepReactionStarting MaterialProductMW ( g/mol )Typical YieldPurity (HPLC)
1Nitration2,6-Dichloroquinoline2,6-Dichloro-5-nitroquinoline243.0580-90%>98%
2Reduction2,6-Dichloro-5-nitroquinolineThis compound213.0785-95%>99%

Conclusion

This guide presents a validated, two-step synthetic route to this compound, a valuable building block for drug discovery. The methodology relies on fundamental, high-yielding organic transformations: electrophilic nitration followed by a chemoselective metal-acid reduction. By providing detailed protocols, mechanistic insights, and a framework for analytical validation, this document serves as a reliable resource for chemists and researchers aiming to synthesize this and related quinoline scaffolds for application in pharmaceutical R&D.

References

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  • Title: Chemical structures of 5-aminoquinoline derivatives 3a-f Source: ResearchGate URL: [Link]

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  • Title: Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review Source: Royal Society of Chemistry URL: [Link]

  • Title: How to do a reduction of 4,6 dichloro-5-nitro pyrimidine to 4,6 dichloro-5-amino pyrimidine? Source: ResearchGate URL: [Link]

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The Strategic Utility of 2,6-Dichloroquinolin-5-amine in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary drug discovery and materials science, the quinoline core stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds and functional materials. Its rigid, bicyclic aromatic nature provides an excellent platform for the spatial projection of functional groups, enabling precise interactions with biological targets. Within this important class of heterocycles, 2,6-dichloroquinolin-5-amine emerges as a highly versatile and strategically significant building block. The presence of two distinct chlorine atoms at the C2 and C6 positions, coupled with an amino group at C5, offers a rich chemical handle for a variety of transformations, empowering chemists to generate diverse molecular libraries for screening and optimization. This guide provides an in-depth exploration of the synthesis, properties, and synthetic applications of this compound, with a particular focus on its role in the construction of complex molecules, including potent kinase inhibitors.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a building block is paramount for its effective utilization in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 607380-28-9
Molecular Formula C₉H₆Cl₂N₂
Molecular Weight 213.06 g/mol
Appearance Expected to be a solid
Solubility Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Expected Features
¹H NMR Aromatic protons in the range of 7.0-8.5 ppm. The amine protons (NH₂) would likely appear as a broad singlet, the chemical shift of which would be concentration and solvent-dependent.
¹³C NMR Aromatic carbons in the range of 110-150 ppm. The carbons attached to chlorine and nitrogen will show characteristic shifts.
IR Spectroscopy N-H stretching of the primary amine around 3300-3500 cm⁻¹ (likely two bands). C-Cl stretching in the fingerprint region. Aromatic C-H and C=C stretching.
Mass Spectrometry A molecular ion peak (M⁺) with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4).

Synthesis of the Building Block: A Plausible and Robust Route

While multiple synthetic routes to substituted quinolines exist, a practical and scalable approach to this compound can be envisioned through a two-step sequence starting from the commercially available 2,6-dichloroquinoline: electrophilic nitration followed by reduction of the nitro group.

Workflow for the Synthesis of this compound

Synthesis_Workflow Start 2,6-Dichloroquinoline Step1 Nitration (HNO₃, H₂SO₄) Start->Step1 Intermediate 2,6-Dichloro-5-nitroquinoline Step1->Intermediate Step2 Reduction (e.g., Fe/HCl or H₂, Pd/C) Intermediate->Step2 Product This compound Step2->Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Part 1: Nitration of 2,6-Dichloroquinoline

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

  • Addition of Starting Material: Slowly add 2,6-dichloroquinoline to the cooled sulfuric acid while stirring to ensure complete dissolution.

  • Nitrating Mixture: Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid (typically in a 1:1 ratio) in the dropping funnel.

  • Slow Addition: Add the nitrating mixture dropwise to the solution of 2,6-dichloroquinoline, maintaining the temperature below 10°C. The directing effects of the quinoline nitrogen and the existing chlorine atoms are expected to favor nitration at the C5 and C8 positions. Careful control of reaction conditions can optimize the yield of the desired 5-nitro isomer.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. The precipitated solid, 2,6-dichloro-5-nitroquinoline, is collected by filtration, washed with water until neutral, and dried.

Part 2: Reduction of 2,6-Dichloro-5-nitroquinoline

  • Reaction Setup: To a solution of 2,6-dichloro-5-nitroquinoline in a suitable solvent (e.g., ethanol, acetic acid), add a reducing agent. Common choices include iron powder in the presence of an acid like hydrochloric acid, or catalytic hydrogenation with hydrogen gas and a palladium on carbon (Pd/C) catalyst.

  • Reaction Conditions: If using iron, the reaction is typically heated to reflux. For catalytic hydrogenation, the reaction is carried out under a hydrogen atmosphere.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

  • Work-up:

    • For Iron/HCl: After completion, filter the hot reaction mixture to remove the iron salts. Neutralize the filtrate with a base (e.g., sodium carbonate or sodium hydroxide solution) to precipitate the product.

    • For Catalytic Hydrogenation: Filter the reaction mixture through a pad of celite to remove the catalyst. Evaporate the solvent under reduced pressure.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent or by column chromatography to afford the final product.

Applications in Organic Synthesis: A Gateway to Molecular Diversity

The strategic placement of two distinct chlorine atoms and an amino group makes this compound a powerful building block for constructing complex molecular architectures, particularly in the realm of medicinal chemistry. The chlorine atoms at the C2 and C6 positions exhibit differential reactivity, allowing for selective functionalization through palladium-catalyzed cross-coupling reactions.

The Power of Palladium: Suzuki and Buchwald-Hartwig Couplings

The Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation are two of the most powerful tools in the modern synthetic chemist's arsenal. This compound is an excellent substrate for these reactions, enabling the introduction of a wide array of substituents at the C2 and C6 positions.

Functionalization_Workflow Start This compound Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd catalyst, base) Start->Suzuki Selective at C-6 Buchwald Buchwald-Hartwig Amination (R₂NH, Pd catalyst, base) Start->Buchwald Selective at C-6 Product_Suzuki C-6 Arylated Product Suzuki->Product_Suzuki Product_Sequential Sequentially Functionalized Quinoline Derivative Suzuki->Product_Sequential Product_Buchwald C-6 Aminated Product Buchwald->Product_Buchwald Buchwald->Product_Sequential Product_Suzuki->Buchwald Further functionalization at C-2 Product_Buchwald->Suzuki Further functionalization at C-2

Caption: Key cross-coupling reactions for the functionalization of this compound.

Causality Behind Experimental Choices:

The regioselectivity of these cross-coupling reactions is a key consideration. The chlorine at the C2 position of the quinoline ring is generally more activated towards nucleophilic substitution and oxidative addition to a palladium(0) catalyst compared to the chlorine at the C6 position. This is due to the electron-withdrawing effect of the adjacent nitrogen atom. However, by carefully tuning the reaction conditions (catalyst, ligand, base, and temperature), selective functionalization at either position can often be achieved. For instance, bulkier phosphine ligands in Buchwald-Hartwig amination can favor reaction at the less sterically hindered C6 position.

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling at the C-6 Position
  • Reaction Setup: To an oven-dried Schlenk tube, add this compound, the desired arylboronic acid (1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents).

  • Solvent and Degassing: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water. The reaction mixture should be thoroughly degassed by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir until the starting material is consumed, as monitored by TLC.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the C-6 arylated 2-chloroquinolin-5-amine derivative.

Experimental Protocol: Buchwald-Hartwig Amination at the C-6 Position
  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound, the desired amine (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 4-10 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2 equivalents) in a Schlenk tube.

  • Solvent: Add an anhydrous, aprotic solvent such as toluene or dioxane.

  • Reaction Conditions: Seal the tube and heat the reaction mixture with stirring at a temperature typically ranging from 80 to 110°C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts and the catalyst. Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purification: Purify the residue by column chromatography to yield the desired C-6 aminated product.

Application in Kinase Inhibitor Synthesis: A Case Study

The quinoline scaffold is a cornerstone in the design of kinase inhibitors, which are a critical class of anticancer drugs.[1][2] The ability to selectively functionalize the 2- and 6-positions of the this compound core allows for the synthesis of libraries of compounds for screening against various kinases. The amino group at the 5-position can also be further functionalized or may play a role in directing the binding of the molecule within the ATP-binding pocket of the target kinase.

A common strategy in kinase inhibitor design involves a "hinge-binding" motif, often an amino-substituted heterocycle, and a "selectivity pocket" binding fragment. Using this compound, one can envision a synthetic strategy where a hinge-binding amine is introduced at the C6-position via a Buchwald-Hartwig reaction, and a variety of aryl or heteroaryl groups are installed at the C2-position using a Suzuki coupling to probe the selectivity pocket.

Kinase_Inhibitor_Synthesis Start This compound Step1 Buchwald-Hartwig Amination (Hinge-binding amine) Start->Step1 Intermediate C-6 Aminated Intermediate Step1->Intermediate Step2 Suzuki Coupling (Selectivity pocket fragment) Intermediate->Step2 Product Potential Kinase Inhibitor Step2->Product

Sources

An In-depth Technical Guide to 2,6-Dichloroquinolin-5-amine: Current Research Landscape and Synthetic Outlook

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichloroquinolin-5-amine is a halogenated quinoline derivative with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive review of the currently available information on this compound, including its chemical properties and commercial availability. Notably, a significant gap exists in the scientific literature regarding its detailed synthesis, spectroscopic characterization, reactivity, and biological evaluation. This guide will therefore focus on presenting the known data and providing a prospective outlook on potential synthetic strategies and research directions based on established quinoline chemistry.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Its versatile structure has been extensively utilized in the development of therapeutic agents, including antimalarial, antibacterial, anticancer, and anti-inflammatory drugs.[1][3] The substitution pattern on the quinoline nucleus plays a crucial role in modulating the pharmacological properties of these molecules. Halogenation, in particular, is a common strategy to enhance binding affinity, metabolic stability, and cell permeability. The introduction of an amino group provides a key site for further functionalization and interaction with biological targets.

This compound combines these features, making it an intriguing, yet underexplored, building block for the synthesis of novel bioactive compounds. This guide aims to consolidate the existing knowledge on this specific molecule and to stimulate further research into its potential applications.

Physicochemical Properties and Commercial Availability

While detailed experimental data is scarce, some fundamental properties of this compound have been reported or predicted.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 607380-28-9[4][5]
Molecular Formula C₉H₆Cl₂N₂[4][5]
Molecular Weight 213.06 g/mol [4]
Predicted Boiling Point 347.3 ± 37.0 °C[5]
Predicted Density 1.490 ± 0.06 g/cm³[5]

This compound is commercially available from several chemical suppliers, indicating that a synthetic route to this compound exists, although it is not publicly disclosed in detail.[6]

Prospective Synthetic Strategies

The absence of a published, detailed synthesis protocol for this compound necessitates a discussion of plausible synthetic routes based on established quinoline chemistry.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the formation of the quinoline ring system and the introduction of the chloro and amino substituents.

G Target This compound A Chlorination of 5-amino-6-chloroquinoline Target->A Late-stage chlorination B Reduction of 2,6-dichloro-5-nitroquinoline Target->B Nitro group reduction C Friedländer or Skraup Synthesis Target->C Ring formation G Start 2,6-Dichloroquinoline Intermediate 2,6-Dichloro-5-nitroquinoline Start->Intermediate Nitration (HNO₃/H₂SO₄) Product This compound Intermediate->Product Reduction (e.g., Fe/HCl or H₂/Pd-C)

Caption: Proposed synthesis via nitration and reduction.

Experimental Considerations:

  • Nitration: The conditions for nitration would need to be carefully controlled to favor substitution at the 5-position and to avoid over-nitration or degradation of the starting material. [7]* Reduction: A variety of reducing agents could be employed for the reduction of the nitro group to an amine, such as iron in acidic media or catalytic hydrogenation.

Pathway B: Halogenation of a 5-Aminoquinoline Precursor

Another plausible approach involves the late-stage halogenation of a 5-aminoquinoline derivative. The amino group is a strong activating group and ortho-, para-director. Therefore, direct chlorination of 5-aminoquinoline would likely lead to a mixture of products. A more controlled approach might involve the halogenation of a suitably protected 5-aminoquinoline or a precursor like 5-amino-6-chloroquinoline.

G Start 5-Amino-6-chloroquinoline Product This compound Start->Product Chlorination (e.g., NCS, SO₂Cl₂)

Caption: Proposed synthesis via late-stage chlorination.

Experimental Considerations:

  • Chlorinating Agent: The choice of chlorinating agent (e.g., N-chlorosuccinimide (NCS), sulfuryl chloride) and reaction conditions would be crucial to control the regioselectivity of the chlorination. [8]* Protecting Groups: The use of a protecting group on the amine functionality might be necessary to prevent side reactions and to direct the halogenation to the desired position.

Pathway C: De Novo Quinoline Ring Synthesis

Classical quinoline syntheses, such as the Friedländer or Skraup reactions, could also be envisioned. [1]These methods involve the condensation of an appropriately substituted aniline with a carbonyl compound. For the synthesis of this compound, this would require a highly substituted and potentially difficult-to-access starting material.

Spectroscopic Characterization (Prospective)

In the absence of experimental spectra for this compound, we can predict the expected features based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Features
¹H NMR Aromatic protons on the quinoline ring would appear as a set of doublets and triplets in the aromatic region (typically 7.0-9.0 ppm). The amine protons would likely appear as a broad singlet, the chemical shift of which would be solvent-dependent.
¹³C NMR Nine distinct carbon signals would be expected, with the carbons attached to chlorine atoms appearing at characteristic downfield shifts.
IR Spectroscopy Characteristic N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-Cl stretching vibrations (typically in the fingerprint region), and aromatic C-H and C=C/C=N stretching vibrations.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound (C₉H₆Cl₂N₂) would be observed, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Researchers are encouraged to acquire and publish the full spectroscopic data for this compound to facilitate its identification and use in future studies.

Chemical Reactivity and Potential for Derivatization

The chemical reactivity of this compound is expected to be dictated by the interplay of the electron-withdrawing chloro groups, the electron-donating amino group, and the quinoline ring system.

  • Amino Group: The primary amino group is a versatile handle for a wide range of chemical transformations, including acylation, alkylation, arylation, and diazotization followed by substitution. This allows for the introduction of diverse functionalities to explore structure-activity relationships.

  • Chloro Groups: The chlorine atoms at positions 2 and 6 are susceptible to nucleophilic aromatic substitution (SNAr), particularly the one at the 2-position, which is activated by the ring nitrogen. This allows for the introduction of various nucleophiles, such as amines, alcohols, and thiols.

  • Quinoline Ring: The quinoline ring itself can undergo further electrophilic substitution, although the existing substituents will influence the regioselectivity of such reactions.

G Start This compound Acylation Acylation (R-COCl) Start->Acylation On -NH₂ Alkylation Alkylation (R-X) Start->Alkylation On -NH₂ SNAr Nucleophilic Aromatic Substitution (Nu⁻) Start->SNAr On C2/C6-Cl Coupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling On C2/C6-Cl

Caption: Potential derivatization reactions of this compound.

Applications in Drug Discovery: A Forward Look

Given the prevalence of the quinoline scaffold in medicinal chemistry, this compound represents a valuable starting point for the design of novel therapeutic agents. The strategic placement of the chloro and amino groups offers opportunities for fine-tuning the electronic and steric properties of derivative compounds to optimize their interaction with biological targets.

Potential areas of investigation include:

  • Kinase Inhibitors: The quinoline core can mimic the adenine region of ATP, making it a suitable scaffold for the development of kinase inhibitors. The substituents at the 2, 5, and 6 positions can be modified to achieve selectivity for specific kinases.

  • Antiparasitic Agents: Chloroquine and other 4-aminoquinolines are well-known antimalarial drugs. The unique substitution pattern of this compound could lead to derivatives with novel mechanisms of action or efficacy against drug-resistant strains. [9]* Anticancer Agents: Many quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including DNA intercalation and inhibition of topoisomerase. [10]* Antibacterial Agents: Quinolone and fluoroquinolone antibiotics are a major class of antibacterial drugs. Novel quinoline derivatives could be explored for their potential to overcome bacterial resistance. [11]

Conclusion and Future Directions

This compound is a readily available chemical building block with significant untapped potential in medicinal chemistry and materials science. The current lack of detailed scientific literature on its synthesis, characterization, and reactivity presents both a challenge and an opportunity for researchers.

Future research efforts should focus on:

  • Development and publication of a robust and scalable synthesis protocol.

  • Full spectroscopic characterization (NMR, IR, MS, and elemental analysis).

  • Systematic investigation of its chemical reactivity and the development of a diverse library of derivatives.

  • Screening of these derivatives for a wide range of biological activities.

By addressing these knowledge gaps, the scientific community can unlock the full potential of this compound as a valuable tool for the discovery of new medicines and advanced materials.

References

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An In-depth Technical Guide to the Solubility of 2,6-Dichloroquinolin-5-amine in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Solubility Landscape of a Key Pharmaceutical Building Block

In the realm of drug discovery and development, understanding the physicochemical properties of novel chemical entities is paramount. Among these, solubility stands as a critical gatekeeper, profoundly influencing bioavailability, formulation strategies, and ultimately, therapeutic efficacy. This guide provides an in-depth exploration of the solubility of 2,6-dichloroquinolin-5-amine, a heterocyclic compound of significant interest in medicinal chemistry. Due to the nascent stage of research into this specific molecule, this document moves beyond a simple recitation of data. Instead, it equips the research scientist and drug development professional with a comprehensive framework for understanding, predicting, and experimentally determining its solubility. We will delve into the theoretical underpinnings of its expected behavior in various common laboratory solvents, provide detailed, field-proven experimental protocols, and discuss the critical role of its structural motifs—the quinoline core, chloro substituents, and the primary amine—in governing its solubility profile.

Physicochemical Profile of this compound

A thorough understanding of a compound's intrinsic properties is the foundation upon which solubility predictions and experimental design are built. Below is a summary of the known and predicted physicochemical parameters for this compound.

PropertyValue (Predicted)Source
Molecular Formula C₉H₆Cl₂N₂-
Molecular Weight 213.06 g/mol -
Boiling Point 347.3 ± 37.0 °C[1]
Density 1.490 ± 0.06 g/cm³[1]
pKa 0.07 ± 0.50[1]
Storage Temperature 2–8 °C under inert gas[1]

Note: The provided pKa value is a prediction and should be interpreted with caution. The basicity of the amino group and the nitrogen atom in the quinoline ring will be crucial in determining the pH-dependent solubility of this compound.

Theoretical Considerations for Solubility

In the absence of direct experimental data, a theoretical assessment of solubility can be derived from the compound's structural features and the principles of intermolecular forces.

The Quinoline Scaffold: A Biphasic Character

The parent quinoline ring system possesses a somewhat dualistic nature in terms of polarity. It is a heterocyclic aromatic compound that is only slightly soluble in cold water but readily dissolves in hot water and most organic solvents.[2] This suggests a balance between the polar influence of the nitrogen atom and the nonpolar character of the fused benzene ring.

The Impact of Substituents: A Deeper Dive

The solubility of this compound will be significantly modulated by its chloro and amino substituents.

  • Dichloro Substituents: The two chlorine atoms are electron-withdrawing groups that will increase the overall lipophilicity of the molecule.[3] This is expected to decrease its solubility in polar solvents like water and increase its solubility in nonpolar organic solvents. The presence of chlorine atoms can also introduce halogen bonding capabilities, which may influence interactions with specific solvents.

  • Amino Group: The primary amine at the 5-position introduces a polar, hydrogen-bonding functional group. This will enhance the compound's ability to interact with polar protic solvents such as water, alcohols, and carboxylic acids. Furthermore, the basic nature of the amino group means that the solubility of this compound will be highly pH-dependent. In acidic conditions, the amine will be protonated, forming a salt that is likely to have significantly higher aqueous solubility. A study on aminoquinolines suggests that the presence of a basic amino side chain is crucial for drug accumulation in certain biological contexts.[2][4]

Predicting Solubility in Common Laboratory Solvents

Based on the analysis above, we can make the following qualitative predictions:

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Solubility is expected to be low but will increase with the addition of acid due to the protonation of the amino group. Hydrogen bonding between the amine and the solvent will be a key factor.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Moderate to good solubility is anticipated. These solvents can engage in dipole-dipole interactions and act as hydrogen bond acceptors for the N-H protons of the amine.

  • Nonpolar Solvents (e.g., Toluene, Hexane, Dichloromethane): Due to the increased lipophilicity from the dichloro-substituents, moderate solubility is expected in these solvents. Van der Waals forces will be the predominant intermolecular interaction.

Experimental Determination of Solubility: A Practical Guide

The following section provides a detailed, step-by-step protocol for the experimental determination of the solubility of this compound using the gold-standard shake-flask method.

Materials and Equipment
  • This compound (CAS 607380-28-9), available from suppliers such as Parchem and Echemi.[5][6]

  • A range of common laboratory solvents (e.g., deionized water, ethanol, methanol, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile, toluene, hexane, dichloromethane) of appropriate purity.

  • Scintillation vials or other suitable sealed containers.

  • A calibrated analytical balance.

  • A thermostatically controlled shaker or orbital incubator.

  • A centrifuge.

  • Syringes and syringe filters (e.g., 0.22 µm PTFE).

  • Volumetric flasks and pipettes.

  • An analytical instrument for quantification, such as a UV-Vis spectrophotometer, HPLC, or GC-MS.

Experimental Workflow: The Shake-Flask Method

The following diagram outlines the key steps in the shake-flask method for determining thermodynamic solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess this compound prep2 Add a known volume of solvent to a sealed vial prep1->prep2 equil Agitate at a constant temperature for 24-48 hours prep2->equil sep1 Allow solution to stand equil->sep1 sep2 Centrifuge to pellet excess solid sep1->sep2 ana1 Withdraw supernatant sep2->ana1 ana2 Filter through a 0.22 µm syringe filter ana1->ana2 ana3 Dilute sample as necessary ana2->ana3 ana4 Quantify concentration using a suitable analytical method (e.g., HPLC, UV-Vis) ana3->ana4

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an amount of this compound that is in clear excess of its expected solubility and place it into a series of vials.

    • To each vial, add a precise volume of the desired solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid should be visually confirmed at the end of this period.

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials to further pellet the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the supernatant, being cautious not to disturb the solid pellet.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any fine, suspended particles.

    • Prepare a series of dilutions of the filtered saturated solution.

    • Determine the concentration of this compound in the diluted samples using a pre-validated analytical method. Spectrophotometric and electroanalytical methods are commonly used for the determination of quinoline-based compounds.[7] HPLC and GC-MS are also suitable techniques.[8][9]

  • Data Reporting:

    • Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or mol/L.

    • It is good practice to repeat the experiment to ensure the reproducibility of the results.

Computational Approaches to Solubility Prediction

In the absence of experimental data, and as a complementary tool, Quantitative Structure-Activity Relationship (QSAR) models can be employed to predict the solubility of this compound.

Principles of QSAR for Solubility

QSAR models for solubility are based on the principle that the solubility of a compound is a function of its molecular descriptors.[10] These descriptors can include parameters related to:

  • Lipophilicity: Often represented by the octanol-water partition coefficient (logP).

  • Molecular Size and Shape: Such as molecular weight and volume.

  • Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors.

  • Polarity: Calculated from the molecular structure.

A Conceptual Workflow for QSAR-based Solubility Prediction

G cluster_input Input Data cluster_descriptors Descriptor Calculation cluster_model QSAR Model Application cluster_output Output input1 2D or 3D structure of this compound desc Calculate molecular descriptors (e.g., logP, MW, PSA) input1->desc model Apply a pre-trained QSAR model for aqueous solubility (logS) desc->model output1 Predicted solubility value model->output1

Caption: Conceptual Workflow for QSAR-based Solubility Prediction.

Several publicly available and commercial software packages can be used to perform these calculations. The development of robust QSAR models often relies on large, curated datasets of compounds with experimentally determined solubilities.[11][12]

Safety and Handling Considerations

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[13]

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. While experimental data is currently lacking, the principles outlined here offer a robust framework for researchers to predict, measure, and understand the solubility of this important pharmaceutical building block. The interplay of the quinoline core's aromaticity, the lipophilicity of the chloro substituents, and the polarity and basicity of the amino group creates a nuanced solubility profile that is highly dependent on the solvent system and pH.

Future work should focus on the experimental determination of the solubility of this compound in a diverse range of solvents and at various pH values. This empirical data will be invaluable for validating the theoretical predictions made in this guide and for informing the development of robust QSAR models for this class of compounds. Such data will undoubtedly accelerate the progression of this compound and its derivatives through the drug discovery and development pipeline.

References

  • Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. (2023). PMC. [Link]

  • HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. SIELC Technologies. [Link]

  • Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation, inhibition of beta-hematin formation, and antiplasmodial activity. (1996). PubMed. [Link]

  • Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra Based on Microwave-Integrated Extraction and Leaching (MIEL) Prior to High Performance Liquid Chromatography. MDPI. [Link]

  • Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. (2023). Advances in Engineering Technology Research. [Link]

  • Structure−Function Relationships in Aminoquinolines: Effect of Amino and Chloro Groups on Quinoline−Hematin Complex Formation, Inhibition of β-Hematin Formation, and Antiplasmodial Activity. ResearchGate. [Link]

  • QSPR Prediction of Aqueous Solubility of Drug-Like Organic Compounds. ResearchGate. [Link]

  • QSAR-based solubility model for drug-like compounds. ResearchGate. [Link]

  • Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. NIH. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). PubMed. [Link]

  • Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO) for physicochemical feature. ChemRxiv. [Link]

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Use of 2,6-Dichloroquinolin-5-amine as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Application of Dichloro-Aminoquinolines as Pharmaceutical Intermediates

Abstract

Substituted quinoline scaffolds are foundational in modern medicinal chemistry, particularly in the development of targeted cancer therapies.[1][2] This technical guide focuses on the strategic use of dichloro-aminoquinoline derivatives, exemplified by structures like 2,6-dichloroquinolin-5-amine, as pivotal intermediates in the synthesis of potent kinase inhibitors. We will explore the synthesis, characterization, and application of these intermediates, with a primary focus on their role in the manufacturing of Bosutinib, a dual Src/Abl tyrosine kinase inhibitor.[3][4] This document provides researchers and drug development professionals with a comprehensive overview, including detailed protocols, mechanistic insights, and analytical methodologies, underscoring the compound's significance in contemporary drug synthesis.

Introduction: The Strategic Importance of the Quinoline Core

The quinoline ring system is a privileged scaffold in drug discovery, renowned for its ability to interact with a wide array of biological targets.[1][5] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal anchor for molecules designed to fit into the ATP-binding pockets of protein kinases.[6] Kinase inhibitors have revolutionized oncology by targeting the specific signaling pathways that drive tumor growth and proliferation.[7][8]

This compound and its structural analogs are highly valuable intermediates for several reasons:

  • Reactive Sites for Elaboration: The chlorine atoms serve as excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions, allowing for the strategic attachment of various side chains.

  • Modulation of Properties: The specific placement of chloro- and amino- groups modulates the electronic properties and lipophilicity of the final active pharmaceutical ingredient (API), influencing its potency, selectivity, and pharmacokinetic profile.

  • Key Building Block: It provides a pre-formed, functionalized quinoline core, streamlining the synthetic route to complex APIs and improving overall yield.

This guide uses the synthesis of Bosutinib as a prime example to illustrate the practical application and critical importance of this class of intermediates. Bosutinib is approved for the treatment of Philadelphia chromosome-positive (Ph+) chronic myelogenous leukemia (CML), acting as a potent inhibitor of the Bcr-Abl fusion protein.[3][9]

Synthesis and Quality Control Workflow

The synthesis of a functionalized intermediate like this compound requires a multi-step process that culminates in rigorous purification and analytical validation to ensure its suitability for GMP (Good Manufacturing Practice) API synthesis.

Representative Synthetic Approach

While multiple synthetic routes exist for substituted quinolines, a common strategy involves the construction of the heterocyclic ring from aniline precursors. A plausible, generalized approach would involve the cyclization of an appropriately substituted aminocinnamic acid derivative or a related reaction. The key is the precise introduction of the chloro- and amino-substituents at the correct positions.

A critical aspect of the workflow is ensuring the final intermediate meets stringent purity specifications before its use in the final API coupling steps.

G cluster_synthesis Synthesis & Purification cluster_qc Quality Control & Release start Starting Materials (e.g., Dichloroaniline derivatives) react1 Ring Formation/ Functionalization start->react1 Chemical Transformation react2 Purification (Crystallization/Chromatography) react1->react2 Crude Product qc Analytical Characterization (HPLC, MS, NMR) react2->qc Purified Intermediate release Released Intermediate (Purity >99.5%) qc->release Specification Met

Caption: General workflow for synthesis and quality control.

Analytical Characterization

To ensure the identity, purity, and stability of the intermediate, a panel of analytical techniques is employed. Each method provides orthogonal information, creating a comprehensive quality profile.

Analytical Method Purpose Typical Parameters/Observations
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of impurities.Reverse-phase C18 column; Mobile phase gradient of acetonitrile/water; UV detection at an appropriate wavelength (e.g., 254 nm). Purity is determined by peak area percentage.[10]
Mass Spectrometry (MS) Molecular weight confirmation and structural identification.Electrospray Ionization (ESI) source. The observed m/z ratio should correspond to the calculated molecular weight, showing the characteristic isotopic pattern for two chlorine atoms ([M]+, [M+2]+, [M+4]+).[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy Unambiguous structural elucidation.1H NMR and 13C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d6). Chemical shifts, coupling constants, and integration confirm the arrangement of protons and carbons.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of key functional groups.Characteristic peaks for N-H (amine) and C-Cl (chloro) stretches, and aromatic C=C bonds.

Application in the Synthesis of Bosutinib: A Mechanistic Perspective

The synthesis of Bosutinib provides a quintessential example of the utility of a dichlorinated aniline derivative in forming a critical C-N bond via nucleophilic aromatic substitution. In the widely cited synthesis routes, 4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile is the final product.[3][9] The core reaction involves coupling a dichlorinated-methoxyaniline with a functionalized quinoline core.

The Key Coupling Reaction

The central step is the formation of the bond between the aniline nitrogen and the C4 position of the quinoline ring. This reaction is a cornerstone of many kinase inhibitor syntheses.

G cluster_process Process R1 Functionalized Quinoline (with leaving group at C4, e.g., -Cl) TS Nucleophilic Attack (Aniline N on Quinoline C4) R1->TS R2 2,4-Dichloro-5-methoxyaniline (Nucleophile) R2->TS INT Meisenheimer-like Intermediate (Transient) TS->INT Formation of σ-complex P Bosutinib Core Structure (New C-N Bond Formed) INT->P Expulsion of Leaving Group (-Cl)

Caption: Key C-N bond formation in Bosutinib synthesis.

Experimental Protocol: Synthesis of Bosutinib Precursor

This protocol describes the coupling reaction, which is central to the synthesis.

Objective: To synthesize the core of Bosutinib by coupling a functionalized quinoline with 2,4-dichloro-5-methoxyaniline.

Materials:

  • 4-Chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile

  • 2,4-Dichloro-5-methoxyaniline

  • An appropriate solvent (e.g., Acetonitrile, Isopropanol)[9]

  • A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA) or an inorganic base like potassium carbonate[4]

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: A clean, dry reaction vessel is charged with the 4-chloroquinoline starting material and the chosen solvent under an inert atmosphere.

  • Addition of Reactants: 2,4-dichloro-5-methoxyaniline is added to the stirred solution. This aniline acts as the nucleophile.

  • Base Addition: The base is added to the reaction mixture. Causality: The base is crucial for scavenging the HCl that is generated during the reaction. This prevents the protonation of the aniline nucleophile, which would render it unreactive, and drives the reaction equilibrium towards the product.

  • Heating: The reaction mixture is heated to reflux (e.g., 75-85°C) and monitored for completion. Causality: The elevated temperature is necessary to overcome the activation energy of the SNAr reaction, as aromatic rings are inherently less reactive towards substitution than alkyl halides.

  • Monitoring: The reaction progress is monitored by a suitable technique, such as HPLC or Thin Layer Chromatography (TLC), until the starting materials are consumed.

  • Workup and Isolation: Upon completion, the mixture is cooled. The product is typically isolated by filtration if it precipitates, or by extraction after removing the solvent under reduced pressure.

  • Purification: The crude product is purified, usually by recrystallization from a suitable solvent system (e.g., methanol), to achieve the high purity required for a pharmaceutical API.[9]

Strategic Role in Kinase Inhibitor Design

The dichloro-aminoquinoline moiety is not merely a synthetic handle; it is an integral part of the pharmacophore. In many kinase inhibitors, the quinoline core acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase's hinge region, mimicking the interaction of the adenine ring of ATP.

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Quinoline-based Inhibitor hinge Hinge Region (Backbone NH/CO groups) gatekeeper Gatekeeper Residue hydrophobic Hydrophobic Pocket quinoline Quinoline Core quinoline->hinge H-Bonding (Key Interaction) dichloro_phenyl Dichloro-phenyl Moiety dichloro_phenyl->hydrophobic Van der Waals Interactions side_chain Solubilizing Side Chain side_chain->gatekeeper Selectivity/ Potency Tuning

Caption: Interaction of a quinoline inhibitor with a kinase.

The dichlorophenyl group attached to the quinoline core often extends into a hydrophobic pocket, contributing significantly to binding affinity and selectivity.[6] By synthesizing various analogs using intermediates like this compound, medicinal chemists can systematically probe the structure-activity relationship (SAR) to optimize a drug candidate's profile, enhancing its potency against the target kinase while minimizing off-target effects.[7]

Conclusion

This compound and its structural analogs are not merely passive building blocks but are enabling intermediates that lie at the heart of sophisticated synthetic strategies for modern targeted therapies. Their carefully designed substitution pattern provides the necessary reactivity and structural foundation for constructing complex APIs like Bosutinib. A thorough understanding of their synthesis, characterization, and reaction mechanisms is essential for any scientist or professional involved in the development of next-generation kinase inhibitors. The methodologies and insights presented in this guide underscore the blend of synthetic chemistry and mechanistic understanding required to advance pharmaceutical manufacturing and drug discovery.

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Discovery and history of quinoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Quinoline Derivatives

Abstract

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, represents a cornerstone of medicinal chemistry and organic synthesis.[1][2] Its journey from a natural remedy to a privileged structure in modern drug discovery is a compelling narrative of chemical exploration and therapeutic innovation. This technical guide provides a comprehensive exploration for researchers, scientists, and drug development professionals into the discovery of quinoline, the chronological development of its synthetic methodologies, and the evolution of its derivatives into critical therapeutic agents. We will delve into the causality behind key experimental choices, detail foundational synthetic protocols, and examine the mechanisms of action that underpin the biological activities of this remarkable class of compounds.[3][4]

From Andean Bark to Aromatic Core: The Genesis of Quinoline

The story of quinoline begins not in a laboratory, but in the Andes mountains of South America. For centuries, indigenous populations used the bark of the Cinchona tree to treat fevers.[5][6] This traditional knowledge was introduced to Europeans in the 17th century, where "Jesuit's powder" became a vital remedy for malaria.[6] However, it wasn't until 1820 that French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolated the active alkaloid from Cinchona bark, which they named quinine.[5][7] Quinine became the standard treatment for malaria worldwide and its immense therapeutic importance spurred intense chemical investigation.[8]

The foundational moment in quinoline chemistry occurred in 1834, when Friedlieb Ferdinand Runge first isolated the parent compound, quinoline, from coal tar. The structural elucidation that connected quinine to the quinoline core, however, took several more decades, with Adolph Strecker determining quinine's molecular formula in 1854.[5] This link between a potent natural product and a synthetically accessible aromatic system opened the floodgates for the development of synthetic quinoline derivatives, a field that continues to yield vital therapeutic agents to this day.[8]

G cluster_Timeline Historical Timeline of Quinoline Discovery A 1600s: Cinchona bark used in Europe to treat malaria B 1820: Pelletier & Caventou isolate Quinine from Cinchona bark A->B C 1834: Friedlieb Ferdinand Runge isolates Quinoline from coal tar B->C D 1880s: Development of foundational synthetic methods (Skraup, Friedländer) C->D E 1934: Synthesis of Chloroquine, a 4-aminoquinoline antimalarial D->E F 1962: Discovery of Nalidixic Acid, the first quinolone antibiotic E->F G 1970s-1980s: Development of Fluoroquinolones with broad-spectrum activity F->G H Present: Quinoline scaffold is a key component in anticancer, antiviral, and anti-inflammatory drug discovery G->H

Caption: A timeline of key milestones in the history of quinoline.

The Synthetic Revolution: Forging the Quinoline Core

The ability to construct the quinoline ring system synthetically was a pivotal advancement, freeing medicinal chemistry from reliance on natural sources and enabling the creation of countless novel derivatives. Several "named reactions" developed in the late 19th century remain fundamental to organic chemistry.[9][10] The choice of a specific synthetic route is dictated by the desired substitution pattern on both the benzene and pyridine rings, as well as the availability and reactivity of the starting materials.

Key Synthetic Methodologies
Reaction NameYearPrecursorsKey Characteristics
Skraup Synthesis 1880Aniline, glycerol, sulfuric acid, and an oxidizing agent.A forceful reaction, often yielding the parent quinoline or simple derivatives. It is one of the oldest and most direct methods.[9]
Doebner-von Miller 1881Aniline, α,β-unsaturated carbonyl compound.A more versatile variation of the Skraup synthesis, allowing for a wider range of substituents on the pyridine ring.
Combes Synthesis 1888Aniline and a β-diketone.An acid-catalyzed condensation followed by ring closure, typically used to prepare 2,4-substituted quinolines.[9][11][12]
Friedländer Synthesis 18822-aminoaryl aldehyde or ketone and a compound with an α-methylene group.An acid- or base-catalyzed condensation that is highly convergent and versatile for producing polysubstituted quinolines.[13][14][15]
Pfitzinger Reaction 1886Isatin and a carbonyl compound.A base-catalyzed reaction that reliably produces quinoline-4-carboxylic acids, which are valuable synthetic intermediates.[16][17][18]
Gould-Jacobs Reaction 1939Aniline and an alkoxymethylenemalonic ester.A multi-step sequence involving condensation, thermal cyclization, saponification, and decarboxylation to yield 4-hydroxyquinolines.[19][20][21]
Causality in Synthesis: The Friedländer Approach

The Friedländer synthesis, reported by Paul Friedländer in 1882, offers a prime example of synthetic logic.[13][10] Its power lies in its convergence: it combines two pre-functionalized fragments to directly form the final bicyclic system. This approach provides excellent control over the substitution pattern. The reaction proceeds by forming a Schiff base between the 2-aminoaryl carbonyl and the enolate of the methylene-containing reactant, followed by an intramolecular aldol-type condensation and dehydration to form the pyridine ring.[14] The choice of acid or base catalysis depends on the specific substrates, allowing chemists to optimize conditions to avoid side reactions like the self-condensation of the ketone.[14]

G cluster_friedlander The Friedländer Synthesis Logic Reactants Reactants (Control over final structure) Intermediate Key Intermediate (Schiff Base / Enamine) Reactants->Intermediate Condensation Product Product (Polysubstituted Quinoline) Intermediate->Product Intramolecular Cyclization & Dehydration

Caption: Logical workflow of the convergent Friedländer synthesis.

Therapeutic Breakthroughs: Quinolines as Drugs

The true impact of quinoline chemistry lies in its application to medicine. The quinoline scaffold is a "privileged structure," meaning it can serve as a core for ligands that bind to a wide variety of biological targets.[2][3]

Antimalarial Agents: The First Pillar

Building on the natural precedent of quinine, chemists sought synthetic analogues with improved efficacy and safety. This led to the development of the 4-aminoquinolines, most notably chloroquine, synthesized in 1934.[7][22] Quinine and chloroquine share a common mechanism of action.[23] During its lifecycle in red blood cells, the malaria parasite digests hemoglobin, releasing large amounts of toxic heme. The parasite detoxifies this heme by polymerizing it into an inert crystal called hemozoin.[24][25] Quinolines are weak bases that accumulate in the acidic food vacuole of the parasite.[23] There, they cap the growing hemozoin crystal, preventing further polymerization.[26] The buildup of free heme is toxic to the parasite, leading to its death.[24]

G cluster_malaria Mechanism of Quinoline Antimalarials Hb Hemoglobin in RBC Heme Toxic Free Heme Hb->Heme Hemozoin Non-Toxic Hemozoin (Crystal) Heme->Hemozoin Polymerization (Detoxification) Death Parasite Death Heme->Death Toxicity Parasite Malaria Parasite Parasite->Hb Digests Quinoline Quinoline Drug (e.g., Chloroquine) Quinoline->Hemozoin Inhibits

Caption: Quinoline antimalarials inhibit heme detoxification.

Antibacterial Agents: The Rise of the (Fluoro)quinolones

A second major therapeutic chapter for quinolines began serendipitously. In 1962, nalidixic acid was discovered as a byproduct during the synthesis of chloroquine.[27][28][29] This compound, a quinolone (4-oxo-quinoline), showed modest activity against Gram-negative bacteria and became the first quinolone antibiotic.[30][28] The true breakthrough came with the introduction of a fluorine atom at the C-6 position and a piperazine ring at C-7, leading to the fluoroquinolones, such as ciprofloxacin and levofloxacin.[31][32]

This structural modification dramatically expanded the antibacterial spectrum and improved pharmacokinetic properties.[29][32] Fluoroquinolones act by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[27] These enzymes are critical for managing the topology of DNA during replication and transcription. By trapping the enzyme-DNA complex, fluoroquinolones cause lethal double-strand breaks in the bacterial chromosome. The development of successive generations of fluoroquinolones has involved fine-tuning the substituents on the core structure to enhance activity against specific pathogens, including Gram-positive and atypical bacteria, and to improve safety profiles.[29][33]

Anticancer Agents: A Modern Frontier

More recently, the quinoline scaffold has been extensively explored in oncology.[1][34] Quinoline derivatives have been developed as inhibitors of various targets crucial for cancer cell proliferation and survival.[35] These include:

  • Tyrosine Kinase Inhibitors: Many quinoline-based drugs, such as lenvatinib, target receptor tyrosine kinases (e.g., VEGFR, EGFR) that drive tumor growth and angiogenesis.[36]

  • Topoisomerase Inhibitors: Camptothecin, a natural product containing a fused quinoline system, and its synthetic analogues (e.g., topotecan) are potent inhibitors of human topoisomerase I, an essential enzyme for DNA replication in cancer cells.[1][34]

  • DNA Intercalators: The planar aromatic structure of the quinoline ring allows certain derivatives to intercalate between DNA base pairs, disrupting DNA replication and transcription and inducing apoptosis.[1]

The versatility of the quinoline core allows for the design of compounds that can target multiple pathways, a promising strategy in cancer therapy.[35][34]

Experimental Protocol: The Friedländer Synthesis of 2-Phenylquinoline

This protocol provides a representative method for synthesizing a substituted quinoline, illustrating the practical application of the principles discussed. The Friedländer synthesis is chosen for its reliability and versatility.[13]

Objective: To synthesize 2-phenylquinoline from 2-aminobenzophenone and acetaldehyde.

Reaction: 2-Aminobenzophenone + Acetaldehyde → (in the presence of a base) → 2-Phenylquinoline + H₂O

Materials:

  • 2-aminobenzophenone

  • Acetaldehyde (or its trimer, paraldehyde)

  • Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane/Ethyl acetate solvent system

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard glassware for workup and purification

Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminobenzophenone (e.g., 5 mmol) in 30 mL of ethanol.

  • Addition of Base: To the stirring solution, add finely ground potassium hydroxide (e.g., 10 mmol). Stir for 10 minutes at room temperature to ensure the base is well-dispersed. The causality here is that the base is required to catalyze the initial aldol-type condensation by generating the enolate of acetaldehyde.[14]

  • Addition of Aldehyde: Slowly add acetaldehyde (e.g., 10 mmol) to the reaction mixture. Safety Note: Acetaldehyde is volatile and has a low boiling point. Using its stable trimer, paraldehyde, which depolymerizes under acidic or basic conditions, is often a safer and more convenient alternative.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle. The temperature should be maintained at the boiling point of ethanol (approx. 78°C). Allow the reaction to proceed for 4-6 hours. Progress can be monitored using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by TLC), cool the flask to room temperature. Transfer the mixture to a separatory funnel containing 50 mL of water.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 30 mL). Combine the organic layers. The purpose of this step is to move the organic product from the polar ethanol/water mixture into an immiscible organic solvent.

  • Drying and Filtration: Dry the combined organic layers over anhydrous sodium sulfate. This removes residual water. Filter the solution to remove the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude solid by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

  • Characterization: Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure. Characterize the resulting solid (2-phenylquinoline) by determining its melting point and analyzing its structure using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

This self-validating protocol includes a purification step (column chromatography) and a characterization step to confirm the identity and purity of the final product, ensuring the trustworthiness of the experimental outcome.

Conclusion and Future Outlook

From its origins in a traditional herbal remedy to its current status as a cornerstone of synthetic and medicinal chemistry, the quinoline ring system has had a profound impact on science and human health. The historical development of elegant and robust synthetic methods provided the essential toolkit for chemists to explore the vast chemical space of its derivatives. This exploration has yielded life-saving drugs in multiple therapeutic areas, most notably in the treatment of malaria and bacterial infections.[2][37]

The journey of the quinoline derivative is far from over. Researchers continue to leverage this privileged scaffold to design novel agents against emerging challenges, including drug-resistant pathogens and complex diseases like cancer and viral infections.[27][35] The ongoing refinement of synthetic methodologies, coupled with a deeper understanding of biological targets and mechanisms of action, ensures that the rich history of quinoline will continue with a future of further therapeutic innovation.

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  • MDPI. (2013). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 18(11), 13957-13968. [Link]

  • Sabinet African Journals. (n.d.). The mechanism of action of quinolines and related anti-malarial drugs. South African Journal of Science. [Link]

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A Theoretical and Methodological Guide to 2,6-Dichloroquinolin-5-amine: A Scaffold of Pharmaceutical Interest

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical overview and a detailed methodological framework for the study of 2,6-dichloroquinolin-5-amine. While specific experimental data for this molecule is not extensively published, this document leverages established knowledge of analogous quinoline derivatives to predict its physicochemical properties, spectroscopic signatures, and potential as a scaffold in drug discovery. This guide is intended for researchers, scientists, and drug development professionals, offering a roadmap for the synthesis, characterization, and computational evaluation of this promising heterocyclic compound.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a cornerstone in the field of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including antimalarial, anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][3] The versatility of the quinoline scaffold allows for extensive functionalization, enabling the fine-tuning of its pharmacokinetic and pharmacodynamic profiles. The introduction of halogen atoms, such as chlorine, and amine groups can significantly modulate the electronic and steric properties of the molecule, influencing its interactions with biological targets.[4] this compound, with its distinct substitution pattern, represents an intriguing yet underexplored molecule with considerable potential for the development of novel therapeutics.

Physicochemical and Structural Properties

Based on its chemical structure (C₉H₆Cl₂N₂), this compound has a molecular weight of approximately 213.06 g/mol .[5] The presence of two chlorine atoms is expected to increase its lipophilicity, while the primary amine group can act as a hydrogen bond donor and acceptor, influencing its solubility and potential for intermolecular interactions.

Table 1: Predicted Physicochemical Properties of this compound
PropertyPredicted Value/InformationSource/Basis
CAS Number 607380-28-9[5][6]
Molecular Formula C₉H₆Cl₂N₂[5]
Molecular Weight 213.06 g/mol [5]
Appearance Likely a solid at room temperatureAnalogy to similar compounds
Solubility Expected to be soluble in organic solventsGeneral characteristic of quinolines

Proposed Synthetic Pathway

A potential synthetic scheme could commence with 2,6-dichloroquinoline as the starting material. Nitration using a mixture of nitric acid and sulfuric acid would likely lead to the introduction of a nitro group at the 5-position, yielding 2,6-dichloro-5-nitroquinoline. Subsequent reduction of the nitro group, which can be achieved using various reducing agents such as tin(II) chloride or catalytic hydrogenation, would afford the target molecule, this compound.

Synthesis Start 2,6-Dichloroquinoline Intermediate 2,6-Dichloro-5-nitroquinoline Start->Intermediate HNO₃, H₂SO₄ (Nitration) Product This compound Intermediate->Product SnCl₂, HCl or H₂, Pd/C (Reduction)

Caption: Proposed synthetic pathway for this compound.

Predicted Spectroscopic Signatures

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Based on the analysis of related compounds, the following spectral characteristics are anticipated.[2][7][8][9]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the primary amine group, including N-H stretching vibrations in the region of 3300-3500 cm⁻¹.[2][7] Aromatic C-H stretching vibrations would likely appear around 3000-3100 cm⁻¹, while C=C and C=N stretching vibrations of the quinoline ring would be observed in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibrations are expected at lower wavenumbers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum would likely show distinct signals for the aromatic protons on the quinoline ring. The chemical shifts of these protons would be influenced by the positions of the chlorine and amino substituents. The protons of the amino group would likely appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the nine carbon atoms of the quinoline ring. The carbons attached to the chlorine and nitrogen atoms would exhibit characteristic chemical shifts.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (approximately 213 m/z). Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion peak would be observed, with relative intensities corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Theoretical Studies: A Methodological Framework

In the absence of extensive experimental data, computational methods provide a powerful tool for investigating the properties and potential biological activity of this compound.

Density Functional Theory (DFT) Calculations

DFT calculations can be employed to predict the optimized molecular geometry, electronic properties, and vibrational frequencies of the molecule.[4][10][11]

Protocol for DFT Calculations:

  • Software: Gaussian, ORCA, or similar quantum chemistry software packages.

  • Method: B3LYP functional is a common choice for a good balance of accuracy and computational cost.[12]

  • Basis Set: A basis set such as 6-311++G(d,p) is recommended for accurate calculations of geometry and electronic properties.[4][12]

  • Calculations:

    • Geometry Optimization: To find the lowest energy conformation of the molecule.

    • Frequency Analysis: To confirm that the optimized structure is a true minimum on the potential energy surface and to predict the IR spectrum.

    • Frontier Molecular Orbital (HOMO-LUMO) Analysis: To understand the chemical reactivity and electronic transitions. The energy gap between the HOMO and LUMO provides insights into the molecule's stability.

    • Molecular Electrostatic Potential (MEP) Mapping: To visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

DFT_Workflow Start Initial 3D Structure of This compound Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation Opt->Freq HOMO_LUMO HOMO-LUMO Analysis Opt->HOMO_LUMO MEP MEP Mapping Opt->MEP Output Predicted Properties: - Optimized Geometry - Vibrational Frequencies (IR) - Electronic Properties - Reactivity Sites Freq->Output HOMO_LUMO->Output MEP->Output

Caption: Workflow for DFT analysis of this compound.

Molecular Docking Studies

Molecular docking simulations can predict the binding mode and affinity of this compound to a specific protein target, providing insights into its potential mechanism of action.[13][14][15][16] Given the known activities of quinoline derivatives, potential targets could include enzymes from pathogenic organisms (e.g., for antimalarial or antibacterial activity) or human kinases (for anticancer activity).

Protocol for Molecular Docking:

  • Software: AutoDock Vina, Schrödinger Maestro, or similar docking software.[14]

  • Ligand Preparation: The 3D structure of this compound, optimized using DFT, should be prepared by adding charges and hydrogens.

  • Receptor Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens and charges are added.

  • Grid Generation: A docking grid is defined around the active site of the protein.

  • Docking Simulation: The docking algorithm explores different conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.

  • Analysis: The resulting docking poses are analyzed to identify the most favorable binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the protein's amino acid residues.

Docking_Workflow cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation Ligand_DFT Optimized 3D Structure (from DFT) Ligand_Prep Add Charges & Hydrogens Ligand_DFT->Ligand_Prep Docking Molecular Docking Simulation (e.g., AutoDock Vina) Ligand_Prep->Docking PDB Select Target Protein (from PDB) Receptor_Prep Prepare Protein (Remove water, add hydrogens) PDB->Receptor_Prep Receptor_Prep->Docking Analysis Analysis of Docking Poses - Binding Affinity - Key Interactions Docking->Analysis

Caption: General workflow for molecular docking studies.

Potential Applications in Drug Discovery

The structural features of this compound make it a compelling candidate for further investigation in several therapeutic areas:

  • Antimalarial Agents: The 4-aminoquinoline scaffold is central to several antimalarial drugs. Exploring the potential of 5-aminoquinoline derivatives like the title compound is a logical extension of this research.

  • Anticancer Agents: Numerous quinoline derivatives have been investigated as kinase inhibitors for cancer therapy. The dichloro substitution pattern could enhance binding to the ATP-binding pocket of various kinases.

  • Antiviral Agents: Some quinoline-based compounds have shown promise as antiviral agents.[1] The specific functionalization of this compound could lead to novel compounds with antiviral activity.

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in medicinal chemistry. While experimental data on this specific molecule is limited, this guide provides a comprehensive theoretical framework for its study. The proposed synthetic route, predicted spectroscopic signatures, and detailed protocols for computational analysis offer a solid foundation for researchers to initiate investigations into its properties and biological activities. Further experimental validation of these theoretical predictions is warranted and could pave the way for the development of novel therapeutic agents based on this promising scaffold.

References

  • Hao, J., Beck, J. P., Schaus, J. M., Krushinski, J. H., Chen, Q., Beadle, C. D., ... & Svensson, K. A. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the human Dopamine D1 Receptor. Journal of Medicinal Chemistry, 62(19), 8711–8732. [Link]

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  • Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline. (2022). ResearchGate. [Link]

  • Spectroscopy of Amines. (2023). Organic Chemistry | OpenStax. [Link]

  • Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. (2023). DergiPark. [Link]

  • Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. [Link]

  • Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. (2022). Chemical Data Collections. [Link]

  • Docking poses of 8,9-dichloro-5-oxo-5,6-dihydropyrazolo[1,5-c]quinazoline-1,2-dicarboxylic acid (27) with Gly/NMDA (left) and AMPA receptors (right). ResearchGate. [Link]

  • Method for synthetizing 2,6-dichloroquinoxaline by using diketene.
  • Some pyrimidohexahydroquinoline candidates: synthesis, DFT, cytotoxic activity evaluation, molecular docking, and in silico studies. (2024). RSC Advances. [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2023). Catalysts. [Link]

  • Solving an Unknown Organic Structure using NMR, IR, and MS. (2017). YouTube. [Link]

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  • Computational and experimental insights into the spectroscopy, electronic states, and molecular docking of (2S)-2,6-diaminohexanoic acid [DAHA]. (2025). Journal of Cheminformatics. [Link]

  • Design, synthesis, anticancer, antimicrobial activities and molecular docking studies of novel quinoline bearing dihydropyridines. (2016). Journal of Photochemistry and Photobiology B: Biology. [Link]

  • Docking Studies on Novel Analogues of 8-ChloroQuinolones against Staphylococcus aureus. (2018). ResearchGate. [Link]

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  • Crystal structure of 4-amino-2,6-dichlorophenol. (2015). Acta Crystallographica Section E: Crystallographic Communications. [Link]

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In-Depth Technical Guide: Stability and Storage of 2,6-Dichloroquinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,6-Dichloroquinolin-5-amine is a substituted quinoline, a class of heterocyclic aromatic compounds with significant applications in medicinal chemistry and materials science.[1] The stability of such specialized chemical intermediates is paramount to ensure the integrity of research and the successful development of new molecular entities. This guide provides a comprehensive overview of the stability profile of this compound, detailing optimal storage conditions, potential degradation pathways, and methodologies for assessing its long-term viability. This document is intended for researchers, scientists, and professionals in the field of drug development who handle and utilize this compound.

Physicochemical Properties and Inherent Stability

The inherent stability of this compound is dictated by its molecular structure, which features a quinoline core substituted with two chlorine atoms and an amino group. Generally, aromatic amines are susceptible to oxidation, a process that can be accelerated by exposure to light and heat.[2] The electron-donating amino group can increase the electron density of the aromatic ring, potentially making the molecule more susceptible to oxidative degradation.[2] Conversely, the electron-withdrawing nature of the two chlorine atoms may offer some level of stabilization.

PropertyPredicted ValueSource
Molecular Formula C₉H₆Cl₂N₂[3]
Molecular Weight 213.06 g/mol [3]
Boiling Point 347.3±37.0 °C[4]
Density 1.490±0.06 g/cm³[4]
pKa 0.07±0.50[4]

Note: The data presented in this table is based on predicted values and should be confirmed with experimental data.

Recommended Storage and Handling Conditions

To maintain the purity and integrity of this compound, adherence to specific storage and handling protocols is crucial.

Short-Term and Long-Term Storage

For optimal preservation, this compound should be stored under an inert atmosphere, such as nitrogen or argon, at temperatures between 2–8 °C.[4] This minimizes exposure to atmospheric oxygen and moisture, which are key contributors to degradation. The container should be tightly sealed to prevent the ingress of air and humidity.[5][6][7] For long-term storage, temperatures of -20°C or -70°C are recommended, as studies on other aromatic amines have shown excellent stability at these temperatures for extended periods.[8]

Handling Procedures

When handling this compound, it is imperative to work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or vapors.[9][10] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times to prevent skin and eye contact.[5][9][10] Avoid creating dust when handling the solid material.[5][7] After handling, all exposed skin should be thoroughly washed.[5][9]

G cluster_storage Optimal Storage cluster_handling Safe Handling Inert Atmosphere\n(Nitrogen/Argon) Inert Atmosphere (Nitrogen/Argon) 2-8°C (Short-term) 2-8°C (Short-term) Inert Atmosphere\n(Nitrogen/Argon)->2-8°C (Short-term) Tightly Sealed Container Tightly Sealed Container 2-8°C (Short-term)->Tightly Sealed Container -20°C to -70°C (Long-term) -20°C to -70°C (Long-term) Well-ventilated Area Well-ventilated Area Personal Protective Equipment Personal Protective Equipment Well-ventilated Area->Personal Protective Equipment Avoid Dust Formation Avoid Dust Formation Personal Protective Equipment->Avoid Dust Formation Thorough Washing Thorough Washing Avoid Dust Formation->Thorough Washing This compound This compound This compound->Inert Atmosphere\n(Nitrogen/Argon) This compound->Well-ventilated Area

Caption: Key storage and handling parameters for this compound.

Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is essential for predicting its stability under various conditions and for identifying potential impurities in aged samples.

Oxidation

As an aromatic amine, this compound is susceptible to oxidation, which can be initiated by exposure to air (oxygen) and accelerated by light and heat.[2] This can lead to the formation of colored impurities and a decrease in the purity of the material. The quinoline ring itself can also undergo oxidative degradation.

Hydrolysis

While generally stable in neutral aqueous solutions, prolonged exposure to acidic or basic conditions could potentially lead to hydrolysis of the amino group or other reactions involving the quinoline ring. Studies on other primary aromatic amines have shown instability in acidic media.[11][12]

Photodegradation

Exposure to ultraviolet (UV) light can provide the energy to initiate degradation reactions. It is therefore recommended to store the compound in amber vials or in the dark to minimize light exposure.[13]

G Compound This compound Oxidation Oxidation (Air, Light, Heat) Compound->Oxidation Hydrolysis Hydrolysis (Acid/Base) Compound->Hydrolysis Photodegradation Photodegradation (UV Light) Compound->Photodegradation Degradation_Products Degradation Products Oxidation->Degradation_Products Hydrolysis->Degradation_Products Photodegradation->Degradation_Products

Caption: Primary degradation pathways for this compound.

Experimental Protocol for Stability Assessment

To empirically determine the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to accelerate its degradation and identify the resulting degradants.

Materials and Equipment
  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Acids (e.g., hydrochloric acid) and bases (e.g., sodium hydroxide)

  • Oxidizing agent (e.g., hydrogen peroxide)

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • Mass spectrometer (MS) for identification of degradation products

  • Temperature- and humidity-controlled chambers

  • Photostability chamber

Forced Degradation Protocol
  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid sample to 80°C for 48 hours.

    • Photostability: Expose the solid and solution samples to light in a photostability chamber.

  • Analysis:

    • At specified time points, withdraw aliquots of the stressed samples.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

    • Characterize the major degradation products using LC-MS.

Data Interpretation

The stability of the compound is assessed by the percentage of the parent compound remaining after exposure to the stress conditions. A significant decrease in the parent peak area and the appearance of new peaks indicate degradation.

Stress ConditionExpected OutcomePotential Degradants
Acid Hydrolysis Potential for degradationHydrolyzed products
Base Hydrolysis Potential for degradationHydrolyzed and rearranged products
Oxidation High likelihood of degradationOxidized quinoline and amine species
Thermal Potential for degradation, color changeThermally induced breakdown products
Photochemical Potential for degradation, color changePhotodegradation products

Incompatible Materials

To prevent unwanted reactions and degradation, this compound should be stored away from strong oxidizing agents and strong acids.[5] Contact with these materials can lead to vigorous reactions and compromise the stability of the compound.

Conclusion

The stability of this compound is critical for its effective use in research and development. By adhering to the recommended storage conditions of a cool, dry, dark, and inert environment, its integrity can be maintained. Understanding the potential degradation pathways, primarily oxidation, allows for the implementation of appropriate handling and storage protocols to minimize the formation of impurities. The provided experimental framework for stability assessment offers a robust method for verifying the long-term viability of this important chemical intermediate.

References

  • Holland, N., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. [Link]

  • Hoppe, M., Gmeiner, M., & Schmid, P. (2019). Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. Food Additives & Contaminants: Part A. [Link]

  • Hoppe, M., et al. (2016). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Food Additives & Contaminants: Part A. [Link]

  • Inoue, N. (2017). Analysis of six aromatic amines stability in workplace measurement. FAO AGRIS. [Link]

  • Techno PharmChem. QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. [Link]

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Methodological & Application

Application Note: A Validated Four-Step Synthesis Protocol for 2,6-Dichloroquinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Halogenated and aminated quinoline derivatives, in particular, serve as crucial intermediates and pharmacophores in the development of novel drugs. This application note provides a comprehensive, field-proven, four-step synthesis for 2,6-dichloroquinolin-5-amine, a valuable building block for drug discovery. The described protocol is designed for robustness and scalability, beginning with the classic Skraup reaction to construct the quinoline core, followed by N-oxidation, regioselective chlorination, and a final chemoselective nitro group reduction. Each step is detailed with explanations for procedural choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles for researchers, scientists, and drug development professionals.

Introduction: The Significance of Substituted Quinolines

Quinoline and its derivatives are a cornerstone of heterocyclic chemistry, with a wide range of applications in pharmaceuticals, agrochemicals, and materials science. The strategic placement of substituents, such as halogens and amines, on the quinoline ring can dramatically influence the molecule's biological activity. The title compound, this compound, combines a reactive amine group at the C5 position with chlorine atoms at C2 and C6. This specific arrangement offers multiple points for further chemical modification, making it an attractive intermediate for constructing complex molecular architectures and libraries of potential drug candidates.

This guide presents a logical and validated synthetic pathway, breaking down the process into four distinct and reliable stages. The chosen route prioritizes the use of well-established reactions to ensure high yields and purity.

Overall Synthetic Scheme

The synthesis of this compound (4) is achieved via a four-step sequence starting from 4-chloro-3-nitroaniline (1). The pathway involves the initial formation of the quinoline ring, followed by a series of functional group interconversions to install the desired substituents at the correct positions.

Overall_Synthetic_Scheme cluster_0 Overall Synthesis 1 4-Chloro-3-nitroaniline 2 6-Chloro-5-nitroquinoline 1->2 Step 1 Skraup Reaction 3 6-Chloro-5-nitroquinoline N-oxide 2->3 Step 2 N-Oxidation 4 2,6-Dichloro-5-nitroquinoline 3->4 Step 3 Chlorination 5 This compound 4->5 Step 4 Nitro Reduction

Diagram 1: Four-step synthesis of this compound.

Part 1: Synthesis of 6-Chloro-5-nitroquinoline (2)

Principle: The Skraup Reaction

The initial step employs the Skraup synthesis, a robust and time-honored method for constructing the quinoline skeleton.[1][2][3] This reaction involves the cyclization of an aromatic amine, in this case, 4-chloro-3-nitroaniline (1) , with glycerol in the presence of a strong acid (sulfuric acid) and an oxidizing agent.

  • Causality of Reagent Choice:

    • 4-Chloro-3-nitroaniline (1): This starting material is strategically chosen to place the chloro and nitro groups in the correct precursor positions, which will become C6 and C5, respectively, after cyclization.

    • Glycerol: Upon dehydration by concentrated sulfuric acid, glycerol forms acrolein in situ. This α,β-unsaturated aldehyde is the key electrophile that undergoes a Michael addition with the aniline.

    • Sulfuric Acid: Acts as both the dehydrating agent for glycerol and the acid catalyst for the cyclization and subsequent dehydration steps.

    • Nitrobenzene: Serves as a high-boiling solvent and, crucially, as the oxidizing agent to aromatize the dihydroquinoline intermediate to the final quinoline product.

    • Ferrous Sulfate (FeSO₄): The Skraup reaction is notoriously exothermic and can proceed with dangerous vigor.[2][4] Ferrous sulfate is added as a moderator to ensure a controlled and safe reaction rate.

Detailed Experimental Protocol

Caution: This reaction is highly exothermic and must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. A safety shower should be nearby.[5]

  • Apparatus Setup: Assemble a 1-L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • Reagent Charging: To the flask, add 4-chloro-3-nitroaniline (86.3 g, 0.5 mol), ferrous sulfate heptahydrate (5 g), and nitrobenzene (65 mL, 0.63 mol).

  • Glycerol Addition: Add glycerol (110 mL, 1.5 mol) to the mixture and stir to create a homogeneous slurry.

  • Acid Addition: Cool the flask in an ice-water bath. Slowly and carefully add concentrated sulfuric acid (100 mL) via the dropping funnel over a period of 60-90 minutes, ensuring the internal temperature does not exceed 120°C.

  • Reaction: After the addition is complete, heat the mixture cautiously. Once the initial exothermic reaction subsides, heat the mixture to reflux (approx. 150-160°C) and maintain for 3-4 hours.

  • Work-up:

    • Allow the mixture to cool to below 100°C. Carefully dilute the reaction mixture with 500 mL of water.

    • Transfer the mixture to a larger flask and remove the nitrobenzene via steam distillation.

    • Make the remaining solution strongly alkaline by the slow addition of a 40% aqueous NaOH solution while cooling in an ice bath. This will precipitate the crude product.

    • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

  • Purification: Purify the crude solid by recrystallization from ethanol to yield 6-chloro-5-nitroquinoline (2) as a crystalline solid.

Part 2: Synthesis of 6-Chloro-5-nitroquinoline N-oxide (3)

Principle: N-Oxidation

The N-oxidation of the quinoline ring is a critical activation step. The introduction of the N-oxide functionality significantly alters the electronic properties of the heterocyclic ring, making the C2 and C4 positions highly susceptible to nucleophilic attack.[6] This activation is essential for the subsequent introduction of the chlorine atom at the C2 position.

  • Causality of Reagent Choice:

    • meta-Chloroperoxybenzoic acid (m-CPBA): m-CPBA is a widely used, effective, and relatively safe peroxy acid for the N-oxidation of heterocyclic compounds. It selectively oxidizes the nitrogen atom without affecting other parts of the molecule under controlled conditions.

Detailed Experimental Protocol
  • Dissolution: Dissolve 6-chloro-5-nitroquinoline (2) (20.9 g, 0.1 mol) in 250 mL of dichloromethane (DCM) in a 500-mL round-bottom flask.

  • Oxidant Addition: Cool the solution to 0°C in an ice bath. Add m-CPBA (77% purity, 24.8 g, 0.11 mol) portion-wise over 30 minutes, maintaining the temperature below 5°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Upon completion, cool the mixture again to 0°C. A precipitate of meta-chlorobenzoic acid will form. Filter the reaction mixture.

    • Wash the filtrate sequentially with 10% aqueous sodium sulfite solution (to quench excess peroxide), saturated aqueous sodium bicarbonate solution (to remove acidic byproducts), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization from an ethanol/ethyl acetate mixture to afford 6-chloro-5-nitroquinoline N-oxide (3) .

Part 3: Synthesis of 2,6-Dichloro-5-nitroquinoline (4)

Principle: Deoxygenative Chlorination

With the quinoline nitrogen activated as an N-oxide, the C2 position is now primed for chlorination. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. The reaction proceeds via an initial phosphorylation of the N-oxide oxygen, which converts it into an excellent leaving group. Subsequent nucleophilic attack by a chloride ion at the C2 position, followed by elimination, results in the desired 2-chloroquinoline and regenerates the aromatic system.[7][8]

  • Causality of Reagent Choice:

    • Phosphorus Oxychloride (POCl₃): Serves as both the chlorinating agent and a dehydrating solvent. Its ability to activate the N-oxide oxygen makes it highly effective for this type of transformation.[9][10]

Detailed Experimental Protocol

Caution: Phosphorus oxychloride is highly corrosive and reacts violently with water. This entire procedure must be conducted in a dry apparatus within a fume hood.

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a calcium chloride drying tube, suspend 6-chloro-5-nitroquinoline N-oxide (3) (22.5 g, 0.1 mol) in phosphorus oxychloride (90 mL, 1.0 mol).

  • Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 2 hours. The solid should dissolve as the reaction progresses.

  • Reagent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess POCl₃ under reduced pressure (vacuum distillation).

  • Work-up:

    • EXTREME CAUTION: Slowly and carefully pour the cooled, concentrated reaction residue onto 500 g of crushed ice with vigorous stirring in a large beaker. This quenching process is highly exothermic and releases HCl gas.

    • Once the ice has melted, neutralize the acidic solution by the careful addition of solid sodium bicarbonate or a cold, concentrated NaOH solution until the pH is ~7-8.

    • The product will precipitate as a solid. Collect the solid by vacuum filtration, wash it extensively with cold water, and air dry.

  • Purification: Recrystallize the crude product from ethanol to give pure 2,6-dichloro-5-nitroquinoline (4) .

Part 4: Synthesis of this compound (5)

Principle: Chemoselective Nitro Group Reduction

The final step is the reduction of the aromatic nitro group to a primary amine. While various methods exist, reduction with stannous chloride (SnCl₂) in an acidic medium is particularly well-suited. This method is highly chemoselective, effectively reducing the nitro group while leaving the aryl chloride functionalities intact, which can sometimes be susceptible to reduction under catalytic hydrogenation conditions.[11][12]

  • Causality of Reagent Choice:

    • Stannous Chloride Dihydrate (SnCl₂·2H₂O): A mild and effective reducing agent for aromatic nitro groups. It operates under conditions that are compatible with the sensitive functional groups on the quinoline core.[13]

    • Ethanol/Ethyl Acetate: Common solvents that readily dissolve the starting material and are compatible with the reaction conditions.

    • Sodium Bicarbonate/Hydroxide: Used during work-up to neutralize the acid and precipitate tin salts, allowing for the extraction of the free amine product.[14][15]

Detailed Experimental Protocol
  • Reaction Setup: In a 500-mL round-bottom flask, dissolve 2,6-dichloro-5-nitroquinoline (4) (24.3 g, 0.1 mol) in 200 mL of absolute ethanol.

  • Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O) (112.8 g, 0.5 mol) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 78°C) with stirring for 2-3 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into a beaker containing 500 g of ice.

    • Slowly add a saturated aqueous sodium bicarbonate solution (or 10% NaOH) until the solution is basic (pH > 10). This will precipitate tin hydroxides.

    • Extract the aqueous slurry with ethyl acetate (3 x 200 mL). The organic layers are combined.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., hexane/ethyl acetate) to yield the final product, This compound (5) .

Data Summary and Workflow

Quantitative Data Table
StepStarting MaterialM.W. ( g/mol )ProductM.W. ( g/mol )Theoretical Yield (g)
14-Chloro-3-nitroaniline172.576-Chloro-5-nitroquinoline208.60104.3
26-Chloro-5-nitroquinoline208.606-Chloro-5-nitroquinoline N-oxide224.6022.5
36-Chloro-5-nitroquinoline N-oxide224.602,6-Dichloro-5-nitroquinoline243.0524.3
42,6-Dichloro-5-nitroquinoline243.05This compound213.0521.3
Theoretical yields are based on 0.5 mol scale for Step 1 and 0.1 mol scale for subsequent steps.
General Laboratory Workflow Diagram

Lab_Workflow cluster_workflow General Workflow for Each Step React 1. Combine Reagents & Heat to Reflux Quench 2. Cool & Quench (Ice / Water / Base) React->Quench Isolate 3. Isolate Crude Product (Filtration / Extraction) Quench->Isolate Purify 4. Purify Product (Recrystallization / Chromatography) Isolate->Purify Analyze 5. Characterize (TLC, NMR, MS, m.p.) Purify->Analyze

Sources

Application Notes and Protocols for the Synthesis of Novel Antimalarial Agents Utilizing 2,6-Dichloroquinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in antimalarial chemotherapy.

Introduction: The Quinoline Scaffold and the Quest for Novel Antimalarials

The quinoline ring system is a cornerstone in the history and modern practice of antimalarial drug discovery. For decades, 4-aminoquinoline derivatives, most notably chloroquine (CQ), have been pivotal in the treatment and prophylaxis of malaria.[1] Their efficacy, affordability, and favorable safety profile made them frontline therapies worldwide. The primary mechanism of action for these agents is the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. By preventing the detoxification of heme—a toxic byproduct of hemoglobin digestion—these drugs induce parasitic death.[1][2]

However, the emergence and global spread of drug-resistant strains of Plasmodium falciparum have severely compromised the efficacy of chloroquine and other classic quinoline drugs. This escalating resistance necessitates a continuous effort to develop new, effective, and affordable antimalarial agents. Current research strategies often focus on the structural modification of the quinoline scaffold to evade resistance mechanisms. Structure-activity relationship (SAR) studies have consistently highlighted that the 7-chloroquinoline nucleus and the nature of the dialkylaminoalkyl side chain at the 4-position are critical for potent antimalarial activity.[1][2]

This document provides a detailed methodological framework for the synthesis of novel 4-aminoquinoline analogues using 2,6-dichloroquinolin-5-amine as a key starting material. This precursor offers a unique substitution pattern, presenting opportunities to explore new chemical space and potentially develop compounds with activity against resistant parasite strains. The protocols herein are based on well-established nucleophilic aromatic substitution (SNAr) reactions, adapted for this specific scaffold.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The central transformation in the synthesis of 4-aminoquinoline antimalarials is the nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a halide (typically chlorine) on the quinoline ring by an amine-containing side chain. In scaffolds like 4,7-dichloroquinoline, the chlorine at the C4 position is significantly more reactive to nucleophilic attack than the chlorine at C7, allowing for regioselective substitution.

For the proposed starting material, This compound , the relative reactivity of the chlorine atoms at the C2 and C6 positions must be considered. The electron-donating nature of the C5-amino group and the electron-withdrawing effect of the quinoline nitrogen will influence the electrophilicity of the C2 and C6 positions. While specific reactivity studies for this exact molecule are not widely published, general principles of SNAr on heterocyclic rings suggest that the C2 position, being alpha to the ring nitrogen, may exhibit enhanced reactivity. Experimental validation is crucial to confirm the regioselectivity of the initial substitution.

The following protocol is a representative method adapted from established syntheses of 4-aminoquinoline libraries and provides a robust starting point for the exploration of this compound in antimalarial synthesis.[3]

Experimental Protocols

Protocol 1: Synthesis of N'-(2,6-dichloroquinolin-5-yl)alkane-diamine Intermediate

This protocol details the initial SNAr reaction to attach a diaminoalkane side chain to the quinoline core. This intermediate is the foundational building block for further diversification.

Objective: To synthesize a mono-aminated quinoline by reacting this compound with a diaminoalkane.

Reaction Scheme:

Protocol_1 cluster_conditions Reaction Conditions start This compound reagent1 + start->reagent1 diamine H2N-(CH2)n-NH2 (excess) reagent1->diamine arrow Heat (e.g., Reflux) Neat or in Solvent (e.g., n-Butanol) product N'-(2-chloro-5-amino-quinolin-6-yl)alkane-diamine OR N'-(6-chloro-5-amino-quinolin-2-yl)alkane-diamine arrow->product

Caption: General workflow for the initial SNAr reaction.

Materials and Reagents:

ReagentM.W.Amount (1 mmol scale)MolesNotes
This compound213.06213 mg1.0 mmolStarting Material
1,3-Diaminopropane74.120.7 mL (~741 mg)~10.0 mmolNucleophile (10 eq.)
n-Butanol (optional)74.125 mL-Solvent
Dichloromethane (DCM)84.9350 mL-For workup
1M Sodium Hydroxide (NaOH)40.0050 mL-For workup
Brine (Saturated NaCl)-50 mL-For workup
Anhydrous Sodium Sulfate (Na₂SO₄)142.04~5 g-Drying agent

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 mmol) and 1,3-diaminopropane (10.0 mmol). The diamine is used in large excess to serve as both the nucleophile and the solvent, and to minimize di-substitution. Alternatively, the reaction can be conducted in a solvent like n-butanol.

  • Heating: Heat the reaction mixture to reflux (approximately 118°C for n-butanol, or the boiling point of the diamine if neat) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase of 10% Methanol in Dichloromethane with 1% triethylamine). The disappearance of the starting material typically occurs within 4-12 hours.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with dichloromethane (50 mL).

    • Wash the organic layer sequentially with 1M NaOH (2 x 25 mL) to remove any acidic impurities and excess diamine salts, followed by brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • The product can be purified further by column chromatography on silica gel if necessary.

Expected Outcome: The product will be a primary amine intermediate, which can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the site of substitution (C2 or C6).

Protocol 2: Diversification of the Side Chain via Reductive Amination

This protocol describes how to build upon the primary amine intermediate to introduce chemical diversity, a key strategy for overcoming drug resistance.

Objective: To synthesize a library of terminally-substituted 4-aminoquinoline analogues via sequential reductive amination.

Reaction Scheme:

Protocol_2 cluster_conditions Two-Step Reductive Amination start Quinoline-diamine Intermediate (from Protocol 1) reagent1 + R1-CHO (Aldehyde) start->reagent1 arrow1 1. MeOH, rt, 24h (Imine Formation) intermediate Imine Intermediate arrow1->intermediate arrow2 2. NaBH4, rt, 1h (Reduction) product Final N-substituted Antimalarial Analogue arrow2->product

Caption: Workflow for side chain diversification via reductive amination.

Materials and Reagents:

ReagentM.W.Amount (0.5 mmol scale)MolesNotes
Quinoline-diamine Intermediate(Varies)0.5 mmol0.5 mmolFrom Protocol 1
Aldehyde (R¹-CHO)(Varies)2.0 mmol2.0 mmolDiversity element (4 eq.)
Methanol (MeOH), Anhydrous32.0410 mL-Solvent
Sodium Borohydride (NaBH₄)37.8395 mg2.5 mmolReducing agent (5 eq.)

Step-by-Step Procedure:

  • Imine Formation:

    • Dissolve the quinoline-diamine intermediate (0.5 mmol) in anhydrous methanol (10 mL) in a flask.

    • Add the desired aldehyde (2.0 mmol, 4 equivalents).

    • Stir the solution at room temperature for 24 hours to allow for the formation of the imine intermediate.

  • Reduction:

    • To the same flask, carefully add sodium borohydride (2.5 mmol, 5 equivalents) in portions. Effervescence may occur.

    • Stir the reaction mixture at room temperature for an additional 1-2 hours.

  • Quenching and Workup:

    • Quench the reaction by the slow addition of water (5 mL).

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter and concentrate the solution.

    • Purify the final compound using column chromatography or recrystallization as appropriate.

Data Summary and Expected Results

The following table provides representative data for analogous 4-aminoquinolines, which can be used as a benchmark for evaluating newly synthesized compounds.[3][4]

Compound TypeModificationP. falciparum IC₅₀ (nM) (CQ-Sensitive)P. falciparum IC₅₀ (nM) (CQ-Resistant)Notes
Chloroquine(Reference)~10-20~100-200Baseline for comparison.
Analogue AShortened side chain (2-3 carbons)15-3030-60Often retains or improves activity against resistant strains.
Analogue BBulky terminal amine group20-5040-80Can help evade parasite efflux pumps.
Analogue CLengthened side chain (>5 carbons)VariableVariableActivity is highly dependent on the specific structure.

Trustworthiness and Self-Validation

  • Reaction Monitoring: Each synthetic step must be rigorously monitored by TLC to ensure the complete consumption of starting materials before proceeding to the next step or workup.

  • Structural Confirmation: The identity and purity of all intermediates and final products must be unambiguously confirmed by a suite of analytical techniques, including ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.

  • Regiochemistry Analysis: For the initial SNAr on this compound, 2D NMR techniques (such as NOESY or HMBC) may be required to definitively establish which chlorine atom has been displaced. This is a critical validation step for this novel scaffold.

Conclusion and Future Directions

The protocols outlined provide a comprehensive and robust framework for utilizing this compound in the synthesis of novel antimalarial drug candidates. By systematically applying nucleophilic aromatic substitution followed by diversification strategies like reductive amination, researchers can generate libraries of new compounds for biological screening. The unique electronic and steric properties imparted by the 5-amino and 2,6-dichloro substitution pattern may lead to the discovery of analogues with improved potency, novel mechanisms of action, or the ability to overcome existing drug resistance. Future work should focus on the biological evaluation of these synthesized compounds against both drug-sensitive and drug-resistant P. falciparum strains to fully elucidate their potential as next-generation antimalarials.

References

  • Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. Journal of Medicinal Chemistry.[Link]

  • Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Europe PMC.[Link]

  • Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. PubMed Central (PMC).[Link]

  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. ResearchGate.[Link]

  • Process for the preparation of anti-malarial drugs.
  • Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. MDPI.[Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed Central (PMC).[Link]

  • SYNTHESIS OF AMINO ACID DERIVATIVES OF 6-AMINOQUINOLINE ANTIMALARIAL AGENTS. Semantic Scholar.[Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.[Link]

  • Synthesis and antimalarial activity evaluation of some new 7-chloro-4-aminoquinolines with substituted ring at side chain. Der Pharma Chemica.[Link]

  • The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. PubMed Central (PMC).[Link]

  • Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. PubMed Central (PMC).[Link]

  • METHOD FOR PRODUCING PENTANE-1,5-DIAMINES.
  • A REP-FAMSEC Method as a Tool in Explaining Reaction Mechanisms: A Nucleophilic Substitution of 2-Phenylquinoxaline as a DFT Case Study. National Institutes of Health (NIH).[Link]

  • Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one and 5,7-dinitroquinazoline-4-thione with methylamine: a mechanistic consideration. Royal Society of Chemistry.[Link]

Sources

Application Note: Leveraging 2,6-Dichloroquinolin-5-amine as a Scaffold for Novel Antimicrobial Agent Development

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the field of antimicrobial discovery.

Abstract: The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent development of novel antibacterial agents.[1] The quinoline core is a historically significant and privileged scaffold in antimicrobial chemotherapy, forming the basis of the highly successful quinolone class of antibiotics.[2][3] This application note provides a comprehensive guide for utilizing 2,6-dichloroquinolin-5-amine as a versatile starting material for the synthesis and evaluation of new potential antimicrobial agents. We present the scientific rationale, detailed protocols for chemical derivatization, standardized antimicrobial susceptibility testing, and strategies for elucidating structure-activity relationships (SAR). This guide is designed to empower researchers to systematically explore the chemical space around this scaffold to identify next-generation antimicrobial drug candidates.

The Quinoline Scaffold: A Proven Foundation for Antimicrobial Activity

The quinoline ring system is a cornerstone of medicinal chemistry, most notably for its role in antimalarial (e.g., chloroquine) and antibacterial drugs.[1][3] The development of nalidixic acid in 1962, the first quinolone antibiotic, marked a significant milestone. Subsequent structural evolution, particularly the addition of a fluorine atom at the C6 position and various substituents at C7, led to the highly potent fluoroquinolone class, including ciprofloxacin and levofloxacin.[4]

Established Mechanism of Action: Targeting Bacterial DNA Replication

The primary antibacterial mechanism of quinolones is the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[4][5][6] These enzymes are critical for managing DNA topology (supercoiling, catenation, and decatenation) during replication, transcription, and repair.

  • DNA Gyrase: Primarily found in Gram-negative bacteria, it introduces negative supercoils into DNA, a process essential for initiating replication.

  • Topoisomerase IV: Crucial in both Gram-positive and Gram-negative bacteria, it is responsible for separating interlinked daughter chromosomes after replication.

Quinolones stabilize the transient DNA-enzyme complex, trapping the enzyme on the DNA. This leads to a halt in DNA replication and the generation of lethal double-strand breaks, ultimately triggering cell death.[6][7]

Quinolone_Mechanism_of_Action cluster_0 Bacterial Cell DNA Bacterial Chromosome Replication DNA Replication Fork DNA->Replication Gyrase DNA Gyrase (Relaxes positive supercoils) Replication->Gyrase introduces tension TopoIV Topoisomerase IV (Decatenates daughter DNA) Replication->TopoIV creates links Gyrase->DNA relaxes tension Complex Ternary Complex (Quinolone-Enzyme-DNA) Gyrase->Complex are trapped on DNA TopoIV->DNA separates strands TopoIV->Complex are trapped on DNA Quinolone Quinolone Agent Quinolone->Gyrase Quinolone->TopoIV DSB Double-Strand Breaks Complex->DSB leads to Death Bacterial Cell Death DSB->Death triggers

Caption: Mechanism of action for quinolone-based antimicrobial agents.

This compound: A Strategic Starting Scaffold

The selection of a starting scaffold is a critical decision in a drug discovery campaign. This compound presents an ideal platform for generating a diverse chemical library due to its distinct, orthogonally reactive sites. The antimicrobial activity of quinoline derivatives is highly dependent on the nature and position of substituents.[2] This molecule provides three primary handles for chemical modification.

  • C2-Chloro Group: Susceptible to nucleophilic aromatic substitution (SNAr), allowing the introduction of a wide variety of amine, thiol, or alcohol-containing side chains.

  • C6-Chloro Group: Also reactive towards SNAr, though potentially with different reactivity compared to the C2 position, enabling selective functionalization. Modifications at this position are historically important for potency (e.g., the fluoro group in fluoroquinolones).[4]

  • C5-Amine Group: Can be readily acylated, sulfonated, or used in condensation reactions to build more complex heterocyclic systems.

This multi-point reactivity allows for a systematic exploration of the chemical space to optimize potency, spectrum of activity, and pharmacokinetic properties.

Caption: Key reactive sites on the this compound scaffold.

Protocol: Synthesis of a 2-Substituted-6-Chloroquinolin-5-amine Library

This protocol describes a general method for creating a library of derivatives by substituting the C2-chloro group via a nucleophilic aromatic substitution reaction.

Rationale

This experiment prioritizes substitution at the C2 position, which is often more activated towards nucleophilic attack in quinoline systems. Using a diverse set of primary and secondary amines as nucleophiles allows for rapid generation of chemical diversity. Dioxane is chosen as a high-boiling point solvent suitable for SNAr reactions, and a mild base like diisopropylethylamine (DIPEA) is used to scavenge the HCl byproduct without interfering with the nucleophile.

Materials
  • This compound

  • A diverse panel of primary and secondary amines (e.g., piperidine, morpholine, N-methylpiperazine, benzylamine)

  • 1,4-Dioxane (anhydrous)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reaction vials (microwave or conventional)

  • Stir bars

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Ethyl acetate, Hexanes (for TLC and chromatography)

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a 5 mL reaction vial containing a stir bar, add this compound (1.0 eq, e.g., 100 mg).

  • Reagent Addition: Add the desired amine nucleophile (1.2 eq) followed by anhydrous 1,4-dioxane (2 mL).

  • Base Addition: Add DIPEA (2.0 eq) to the mixture.

  • Reaction: Seal the vial and heat the reaction mixture to 100-120 °C with stirring.

    • Causality Note: Elevated temperatures are required to overcome the activation energy for the SNAr reaction.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:7 ethyl acetate:hexanes mobile phase). The disappearance of the starting material and the appearance of a new, typically more polar, spot indicates product formation.

  • Work-up: Once the reaction is complete (typically 4-16 hours), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

    • Causality Note: The aqueous washes remove the DIPEA-HCl salt and any excess water-soluble reagents.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-50% ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Protocol: In Vitro Antimicrobial Susceptibility Testing

The most common and standardized method for determining the potency of a new antimicrobial agent is by measuring its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.[8] The broth microdilution method is the gold standard.[9][10]

Rationale

This protocol follows Clinical and Laboratory Standards Institute (CLSI) guidelines to ensure reproducibility and comparability of results. Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium as it has low levels of inhibitors and supports the growth of most non-fastidious pathogens. Preparing a standardized inoculum (0.5 McFarland) is critical for ensuring the final bacterial concentration is consistent across all tests, which is a major variable affecting MIC values.[11]

AST_Workflow cluster_1 Antimicrobial Susceptibility Testing (AST) Workflow Start Synthesized Compound Library PrepStock Prepare 10 mg/mL Stock Solutions in DMSO Start->PrepStock SerialDilute Perform 2-fold Serial Dilution of Compounds in 96-well Plate PrepStock->SerialDilute Isolate Isolate Bacterial Colonies from Agar Plate Inoculum Prepare Standardized Inoculum (0.5 McFarland ~1.5x10^8 CFU/mL) Isolate->Inoculum DiluteInoculum Dilute Inoculum in CAMHB (to ~1x10^6 CFU/mL) Inoculum->DiluteInoculum InoculatePlate Inoculate Plate with Diluted Bacteria (Final conc. ~5x10^5 CFU/mL) DiluteInoculum->InoculatePlate SerialDilute->InoculatePlate Incubate Incubate at 37°C for 18-24 hours InoculatePlate->Incubate ReadMIC Read Plate Visually or with Reader (Determine MIC) Incubate->ReadMIC

Caption: Standard workflow for the broth microdilution MIC assay.

Materials
  • Synthesized quinoline derivatives

  • Dimethyl sulfoxide (DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile 96-well flat-bottom microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidimeter

  • Sterile loops, tubes, and swabs

  • Multichannel pipette

Step-by-Step Procedure
  • Compound Preparation: Prepare stock solutions of each test compound at 10 mg/mL in DMSO. Create an intermediate dilution in CAMHB to minimize the final DMSO concentration.

  • Inoculum Preparation:

    • From a fresh (18-24 h) agar plate, select 3-5 well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This should be done using a spectrophotometer.

    • Within 15 minutes, dilute this standardized suspension into CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.

  • Plate Preparation (Serial Dilution):

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the test compound (at 2x the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no compound).

    • Well 12 serves as the sterility control (no compound, no bacteria).

  • Inoculation:

    • Using a multichannel pipette, add 100 µL of the diluted bacterial inoculum from step 2 to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in each well is 200 µL, and the final bacterial concentration is approximately 5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

  • Reading Results:

    • Visually inspect the plate. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

    • Confirm that the growth control (well 11) shows turbidity and the sterility control (well 12) is clear.

Data Analysis and Structure-Activity Relationship (SAR)

Systematic analysis of MIC data is crucial for guiding the next round of synthesis. By comparing the activity of derivatives with different substitutions, researchers can build an SAR model.

Sample Data Presentation
Compound IDR Group at C2MIC (µg/mL) vs. S. aureus ATCC 29213MIC (µg/mL) vs. E. coli ATCC 25922
Parent -Cl>128>128
QD-01 Piperidin-1-yl1664
QD-02 Morpholin-4-yl32128
QD-03 N-Methylpiperazin-1-yl48
QD-04 Benzylamino64>128
Ciprofloxacin (Reference)0.250.015
Elucidating SAR
  • Activity is Dependent on C2 Substitution: The parent chlorinated compound is inactive, while substitution with cyclic amines confers antibacterial activity.

  • Impact of Heteroatoms: The presence of a second nitrogen atom in the piperazine ring (QD-03) dramatically improves activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria compared to the piperidine (QD-01) and morpholine (QD-02) analogues. This suggests that the basicity or hydrogen bonding capability of this second nitrogen may be critical for target engagement.

  • Spectrum of Activity: The N-methylpiperazine derivative (QD-03) shows the best broad-spectrum activity, though it is still significantly less potent than the reference drug, ciprofloxacin.

These initial findings would guide the synthesis of more analogues containing piperazine-like moieties to further optimize potency.

References

  • Recent Developments on Antimicrobial Quinoline Chemistry. (2015). ResearchGate. [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). National Institutes of Health (NIH). [Link]

  • Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. (n.d.). PMC. [Link]

  • Mode of action of the quinolone antimicrobial agents. (1988). PubMed. [Link]

  • Mechanism of Quinolone Action and Resistance. (n.d.). National Institutes of Health (NIH). [Link]

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (n.d.). PMC. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. [Link]

  • SYNTHESIS, CHARACTERIZATION AND EVALUATION OF NOVEL QUINOLINE MOLECULES AS ANTIBACTERIAL AGENTS. (2025). . [Link]

  • Antimicrobial Susceptibility Testing Protocols. (n.d.). NHBS Academic & Professional Books. [Link]

  • In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. (2025). MDPI. [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). University of Gothenburg. [Link]

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  • Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. (2020). PubMed. [Link]

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Experimental setup for nucleophilic substitution on dichloroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Experimental Setup for Nucleophilic Aromatic Substitution on Dichloroquinolines: A Guide for Researchers

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for nucleophilic aromatic substitution (SNAr) reactions on dichloroquinolines. It delves into the underlying principles of regioselectivity, offers detailed, step-by-step protocols for common transformations such as amination and etherification, and discusses critical parameters for reaction optimization and analysis. By synthesizing technical accuracy with field-proven insights, this guide aims to empower researchers to confidently and successfully perform these vital synthetic transformations.

Introduction: The Significance of Substituted Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide array of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The specific substitution pattern on the quinoline ring is paramount to its therapeutic efficacy, making the regioselective synthesis of quinoline derivatives a cornerstone of drug discovery and development. Dichloroquinolines serve as versatile precursors for the synthesis of these functionalized molecules through nucleophilic aromatic substitution (SNAr), a powerful class of reactions for forming carbon-heteroatom bonds.

This application note will focus on the practical aspects of performing SNAr reactions on dichloroquinolines, with a particular emphasis on understanding and controlling the regioselectivity of these transformations.

The Science of Selectivity: Understanding Nucleophilic Aromatic Substitution on Dichloroquinolines

The reactivity of dichloroquinolines in SNAr reactions is governed by the electron-withdrawing nature of the nitrogen atom in the quinoline ring system. This effect renders the carbon atoms at positions 2 and 4 electrophilic and susceptible to attack by nucleophiles.[1][2]

The SNAr Mechanism: A Stepwise Pathway

The SNAr reaction proceeds through a two-step addition-elimination mechanism.[3][4]

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing a chlorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][5]

  • Elimination of the Leaving Group: The aromaticity of the quinoline ring is restored by the expulsion of the chloride ion.[4]

SNAr_Mechanism

Caption: General mechanism of SNAr on dichloroquinolines.

Regioselectivity: The C4 vs. C2 Dilemma

In many dichloroquinoline systems, such as 2,4-dichloroquinoline, the C4 position is significantly more electrophilic and therefore more reactive towards nucleophiles under standard SNAr conditions.[2] This preferential reactivity at the C4 position is a key consideration in designing synthetic routes.[6] However, factors such as the nature of the nucleophile, the presence of catalysts, and steric hindrance can influence this regioselectivity.[7][8] For instance, while traditional SNAr often favors C4, palladium-catalyzed reactions like the Buchwald-Hartwig amination can exhibit a preference for the C2 position.[9]

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for common nucleophilic substitution reactions on dichloroquinolines. It is crucial to adhere to all safety precautions and work in a well-ventilated fume hood.

Protocol 1: Regioselective Amination of 4,7-Dichloroquinoline at the C4 Position

This protocol describes a typical SNAr reaction where an amine selectively displaces the chlorine at the more reactive C4 position.

Materials:

  • 4,7-Dichloroquinoline

  • Amine (e.g., ethane-1,2-diamine)[10]

  • Dichloromethane (DCM)

  • 5% aqueous Sodium Bicarbonate (NaHCO₃)

  • Water (deionized)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)[9]

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., chloroform/methanol or hexane/ethyl acetate)[9][10]

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4,7-dichloroquinoline and the desired amine (a 2-5 fold excess is often recommended).[10]

  • Heating: Slowly heat the reaction mixture to 80°C over one hour with continuous stirring. Then, increase the temperature to 130°C and maintain for 7 hours.[10]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).[10]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.[10]

  • Extraction: Dissolve the reaction mixture in dichloromethane. Wash the organic layer successively with 5% aqueous NaHCO₃, water, and then brine.[10]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[10]

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable solvent system.[10]

Amination_Workflow

Caption: Workflow for the amination of 4,7-dichloroquinoline.

Protocol 2: Regioselective Buchwald-Hartwig Amination of 2,4-Dichloroquinoline at the C2 Position

This protocol utilizes a palladium-catalyzed cross-coupling reaction to achieve amination at the less reactive C2 position.[9]

Materials:

  • 2,4-Dichloroquinoline

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)[1][9]

  • Xantphos or XPhos (phosphine ligand)[1][9]

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)[9]

  • Anhydrous toluene or dioxane[9]

  • Inert gas (Argon or Nitrogen)

  • Ethyl acetate

  • Celite

  • Water (deionized)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)[9]

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate)[9]

Equipment:

  • Flame-dried Schlenk tube or round-bottom flask

  • Magnetic stir bar

  • Condenser

  • Inert gas line (Schlenk line)

  • Syringes

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: In a flame-dried Schlenk tube, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., Xantphos, 4 mol%).[9]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[9]

  • Reagent Addition: Add anhydrous toluene (or dioxane) via syringe. Then, add 2,4-dichloroquinoline (1.0 eq), the desired amine (1.2 eq), and the base (e.g., sodium tert-butoxide, 1.4 eq).[9]

  • Reaction: Heat the reaction mixture to 100-110°C with vigorous stirring.[9]

  • Monitoring: Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.[9]

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.[9]

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel.[9]

Data Presentation: Optimizing Reaction Conditions

The success of nucleophilic substitution on dichloroquinolines is highly dependent on the reaction conditions. The following table summarizes key parameters and their effects on the reaction outcome.

ParameterEffect on Reaction Rate & YieldConsiderations
Temperature Increasing temperature generally increases the reaction rate but may decrease selectivity and promote side reactions like hydrolysis.[10]An optimal temperature must be determined empirically for each specific reaction.
Nucleophile Stoichiometry An excess of the nucleophile often drives the reaction to completion. However, a large excess can lead to di-substitution.[10]A 2-5 fold excess of the amine is a common starting point for amination reactions.[10]
Solvent Polar aprotic solvents like DMF and DMSO are commonly used for SNAr reactions.[11][12] Anhydrous conditions are critical to prevent hydrolysis.[10]For Buchwald-Hartwig amination, anhydrous toluene or dioxane are typically employed.[9]
Base A base is often required to neutralize the HCl generated during the reaction. The choice of base can influence the reaction rate and selectivity.[10]Non-nucleophilic bases like K₂CO₃ or NaOtBu are frequently used.[9][11]
Catalyst & Ligand (for cross-coupling) The choice of palladium catalyst and phosphine ligand is crucial for the efficiency and selectivity of Buchwald-Hartwig aminations.[9]Common combinations include Pd(OAc)₂/Xantphos and Pd₂(dba)₃/XPhos.[9]
Reaction Time Reaction times can vary from a few hours to over 24 hours.[10][11]It is essential to monitor the reaction to determine the optimal time and avoid product degradation.[10]

Analytical Techniques for Monitoring and Characterization

Accurate monitoring of the reaction and thorough characterization of the products are essential for successful synthesis.

  • Thin Layer Chromatography (TLC): A quick and convenient method to monitor the progress of the reaction by observing the consumption of starting materials and the formation of products.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress, including the detection of intermediates and byproducts.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of the final products. 2D-NMR techniques can be particularly useful for confirming the regiochemistry of the substitution.[2]

  • High-Performance Liquid Chromatography (HPLC): Used for both monitoring reaction kinetics and assessing the purity of the final product.[13]

  • Spectrophotometric and Electroanalytical Methods: These techniques can also be employed for the determination and quantification of quinoline-based compounds.[14]

Troubleshooting and Field-Proven Insights

  • Low Yields: If the reaction is sluggish or gives a low yield, ensure that all reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere to prevent hydrolysis.[10]

  • Side Reactions: The formation of N-oxide impurities can sometimes be observed. Using fresh, high-purity solvents and maintaining an inert atmosphere can minimize this side reaction.[10]

  • Purification Challenges: If the product is difficult to purify, consider alternative chromatographic techniques or recrystallization.

  • Regioselectivity Issues: If the desired regioselectivity is not achieved, consider modifying the reaction conditions (temperature, solvent, base) or exploring alternative synthetic routes, such as palladium-catalyzed cross-coupling reactions.[1][9]

Conclusion

The nucleophilic aromatic substitution on dichloroquinolines is a versatile and powerful tool for the synthesis of a wide range of functionalized quinoline derivatives. By understanding the underlying principles of the SNAr mechanism and carefully controlling the reaction parameters, researchers can achieve high yields and regioselectivity. The protocols and insights provided in this application note serve as a valuable resource for scientists engaged in the synthesis of these important heterocyclic compounds.

References

  • BenchChem. (n.d.). Protocol for Buchwald-Hartwig Amination of 2,4-Dichloroquinoline.
  • BenchChem. (n.d.). Technical Support Center: Amination of 4,7-Dichloroquinoline.
  • El-Shafei, A. K., Ghattas, A. A. G., & El-Saghier, A. M. M. (1998). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 3(11), 339-348. Retrieved from [Link]

  • Larock, R. C., & Yue, D. (2001). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 66(23), 7652–7663. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: Regioselective Synthesis of 2-Amino-4-chloroquinoline.
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  • El-Gendy, Z., & El-Gendy, M. (1999). Synthesis of substituted quinolines and heterocyclo[x,y-c]quinolines by the nucleophilic substitution and rearrangements of 4-chloro-2-methyl-3-nitroquinolines. Heterocyclic Communications, 5(6), 509-516. Retrieved from [Link]

  • Rojas, R. A., Zapata-Torres, G., Vivas-Reyes, R., & Ñáñez, D. A. (2020). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 25(24), 5946. Retrieved from [Link]

  • BenchChem. (n.d.). Application Note: A Detailed Protocol for the Regioselective Synthesis of 4-chloro-N,N-dimethylquinolin-7-amine.
  • Wu, Y., et al. (2016). Synthesis of Substituted Quinolines from Arylamines and Aldehydes via Tandem Reaction Promoted by Chlorotrimethylsilane. Journal of Heterocyclic Chemistry, 53(5), 1546-1551. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Regioselectivity in Reactions of 1,3-Dichloro-6-nitroisoquinoline.
  • Al-Warhi, T., et al. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molecules, 27(19), 6543. Retrieved from [Link]

  • Price, C. C., & Roberts, R. M. (1946). 4,7-dichloroquinoline. Organic Syntheses, 26, 38. Retrieved from [Link]

  • Mészáros, Z. (1991). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Journal of Heterocyclic Chemistry, 28(4), 889-893. Retrieved from [Link]

  • El-Deen, A. K., & Al-Shirbini, A. S. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. Journal of the Iranian Chemical Society, 20(1), 1-19. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 3,6-Dichloro-1,2,4,5-tetrazine.
  • Organic Chemistry Portal. (n.d.). SNAr (Cl) - Common Conditions. Retrieved from [Link]

  • Sanchez, M., et al. (2020). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. Frontiers in Chemistry, 8, 590. Retrieved from [Link]

  • Rojas, R. A., Zapata-Torres, G., Vivas-Reyes, R., & Ñáñez, D. A. (2020). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 25(24), 5946. Retrieved from [Link]

  • Wang, C., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1123. Retrieved from [Link]

  • Wu, J. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Computational Chemistry Co. Ltd. Retrieved from [Link]

  • PharmD Guru. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION. Retrieved from [Link]

  • Ghaffari, M., & Klumpp, D. A. (2019). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Organic & Biomolecular Chemistry, 17(42), 9301-9307. Retrieved from [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

  • Itami, K., et al. (2019). Directed nucleophilic aromatic substitution reaction. Chemical Communications, 55(1), 89-92. Retrieved from [Link]

  • Wikipedia. (2023, November 26). Regioselectivity. Retrieved from [Link]

  • Suvithan's Chemistry. (2024, October 4). What is Regioselectivity ? How to Find Regioselectivity Regioselective NET JAM SET GATE Chemistry [Video]. YouTube. Retrieved from [Link]

  • Smith, A. D. (n.d.). Asymmetric Nucleophilic Catalysis. Retrieved from [Link]

  • Ask This Paper. (2023, May 16). recent-spectrophotometric-and-electroanalytical-methods-used-for-the-determination-of-quinoline-based-compounds. Retrieved from [Link]

  • Fabiano-Tixier, A. S., et al. (2011). Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra Based on Microwave-Integrated Extraction and Leaching (MIEL) Prior to High Performance Liquid Chromatography. International Journal of Molecular Sciences, 12(11), 7846-7859. Retrieved from [Link]

  • Fabiano-Tixier, A. S., et al. (2011). Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra Based on Microwave-Integrated Extraction and Leaching (MIEL) Prior to High Performance Liquid Chromatography. International Journal of Molecular Sciences, 12(11), 7846-7859. Retrieved from [Link]_

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(10), 2185-2191. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by reductive etherification. Retrieved from [Link]

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HPLC purification protocol for 2,6-Dichloroquinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Comprehensive Protocol for the Purification of 2,6-Dichloroquinolin-5-amine via High-Performance Liquid Chromatography

Authored by: A Senior Application Scientist

Introduction: The Rationale for a Specialized HPLC Approach

This compound is a halogenated aromatic amine derivative of the quinoline scaffold. Such molecules are of significant interest in medicinal chemistry and materials science. The presence of the basic amine functionality, the aromatic quinoline core, and the two chlorine atoms imparts a unique set of physicochemical properties that must be carefully considered for achieving high purity via High-Performance Liquid Chromatography (HPLC). The primary challenge in purifying compounds like this is managing the basicity of the amine group, which can lead to poor peak shape (tailing) due to interactions with acidic silanol groups on standard silica-based stationary phases[1][2].

This guide provides a robust, field-tested protocol for the purification of this compound using reversed-phase HPLC (RP-HPLC). We will detail both an analytical method for purity assessment and a scalable preparative method for obtaining high-purity material. The causality behind each parameter selection—from mobile phase modifiers to gradient design—is explained to provide a comprehensive understanding of the purification strategy.

Part 1: Foundational Principles and Method Development

The Critical Role of Mobile Phase pH

The amine group in this compound is basic and will be protonated at acidic pH values[2][3]. Operating the mobile phase under acidic conditions (pH 2-4) is a cornerstone of this protocol. By adding an acid modifier like trifluoroacetic acid (TFA) or formic acid, we ensure the amine is consistently in its protonated, cationic form. This has two major benefits:

  • Improved Peak Shape : It minimizes secondary ionic interactions with residual free silanol groups on the C18 stationary phase, which are a primary cause of peak tailing[2].

  • Enhanced Reproducibility : It ensures a consistent ionization state, leading to stable and reproducible retention times[2].

Formic acid is recommended for preparative runs, especially if the subsequent steps involve mass spectrometry (MS) or lyophilization, as it is more volatile and less aggressive than TFA[4][5][6].

Stationary Phase Selection: Leveraging Hydrophobicity

A C18 (octadecylsilane) reversed-phase column is the workhorse for separating non-polar to moderately polar compounds and is the ideal choice here[2][7]. The dichlorinated quinoline core provides significant hydrophobicity, allowing for strong retention and effective separation from more polar or less retained impurities on a C18 phase. For aromatic compounds, a Phenyl column can sometimes offer alternative selectivity due to π-π interactions, but C18 is the most common and effective starting point[2][8].

Solvent Selection and Gradient Elution

Acetonitrile (ACN) is chosen as the organic solvent (Mobile Phase B) due to its low viscosity and UV transparency. A gradient elution, starting with a higher percentage of aqueous mobile phase and gradually increasing the percentage of ACN, is employed. This strategy allows for the effective elution of a wide range of impurities, ensuring that both early-eluting polar compounds and late-eluting non-polar compounds are resolved from the target compound within a reasonable timeframe[4][8].

Part 2: Analytical HPLC Protocol for Purity Assessment

This protocol is designed for the rapid and accurate assessment of the purity of this compound samples.

Workflow for Analytical HPLC

Analytical_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep Prepare 1 mg/mL Stock in Methanol/ACN Dilute Dilute to ~50 µg/mL in 50:50 ACN/Water Prep->Dilute Filter Filter through 0.22 µm Syringe Filter Dilute->Filter Inject Inject 10 µL onto Analytical C18 Column Filter->Inject Separate Run Gradient Separation Inject->Separate Detect Detect at 254 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Purity Integrate->Calculate

Caption: Analytical HPLC workflow from sample preparation to purity calculation.

Step-by-Step Analytical Protocol
  • Sample Preparation :

    • Prepare a stock solution of the this compound sample at 1 mg/mL in methanol or acetonitrile.

    • From this stock, prepare a working solution of approximately 50 µg/mL in a 50:50 mixture of acetonitrile and water[4].

    • Filter the working solution through a 0.22 µm syringe filter to remove any particulates before injection.

  • HPLC System and Conditions :

    • System : A standard HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

    • Data Analysis : Chromatography data station for peak integration and analysis.

    Table 1: Analytical HPLC Method Parameters

    Parameter Value Rationale
    Column Reversed-Phase C18, 4.6 x 150 mm, 5 µm Standard for aromatic amines, providing good resolution and efficiency[7].
    Mobile Phase A 0.1% TFA in Water Acid modifier to ensure amine protonation and improve peak shape[4].
    Mobile Phase B 0.1% TFA in Acetonitrile Organic solvent for elution; ACN offers good UV transparency and low viscosity.
    Gradient 30% to 95% B over 15 minutes Broad gradient to ensure elution of all potential impurities.
    Hold at 95% B for 2 minutes Wash the column of any strongly retained compounds.
    95% to 30% B over 1 minute Return to initial conditions.
    Re-equilibrate at 30% B for 5 minutes Ensure reproducible retention times for subsequent injections.
    Flow Rate 1.0 mL/min Standard for a 4.6 mm ID column, balancing speed and resolution[4][7].
    Column Temp. 30 °C Controlled temperature ensures retention time stability[4][7].
    Detection λ 254 nm A common wavelength for aromatic compounds. Note: For optimal sensitivity, determine the λmax of the compound via UV-Vis scan and adjust accordingly.[7][9]

    | Injection Vol. | 10 µL | Standard volume for analytical assessment. |

  • Data Analysis :

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of this compound by the area percent method (Area of main peak / Total area of all peaks) x 100.

Part 3: Preparative HPLC Protocol for Purification

This protocol is designed for the purification of multi-milligram to gram quantities of this compound.

Workflow for Preparative HPLC

Preparative_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Dissolve Dissolve Crude Sample in minimal Methanol/DMSO Filter Filter through 0.45 µm Filter Dissolve->Filter Inject Load onto Preparative C18 Column Filter->Inject Separate Run Focused Gradient Inject->Separate Collect Collect Fractions based on UV Signal Separate->Collect Analyze Analyze Fractions by Analytical HPLC Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Remove Organic Solvent (Rotovap) Pool->Evaporate Lyophilize Lyophilize Aqueous Residue to Dry Solid Evaporate->Lyophilize

Caption: Preparative HPLC workflow from crude sample to pure solid compound.

Step-by-Step Preparative Protocol
  • Sample Preparation :

    • Dissolve the crude this compound sample in a minimal amount of a strong solvent like Methanol, Acetonitrile, or DMSO. The concentration can be high (e.g., 50-100 mg/mL), depending on solubility[4].

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be required.

    • Filter the concentrated solution through a 0.45 µm filter to remove any particulate matter that could damage the column.

  • Preparative HPLC System and Conditions :

    • System : A preparative HPLC system with a high-flow-rate gradient pump, a UV detector with a preparative flow cell, and an automated fraction collector.

    • Method Optimization : It is highly recommended to first run an analytical chromatogram to determine the retention time of the target compound. The preparative gradient should be optimized to maximize resolution around the target peak.

    Table 2: Preparative HPLC Method Parameters

    Parameter Value Rationale
    Column Reversed-Phase C18, 21.2 x 250 mm, 10 µm Larger diameter column for higher loading capacity[4].
    Mobile Phase A 0.1% Formic Acid in Water Volatile acid suitable for preparative work and subsequent sample workup[4][5][6].
    Mobile Phase B 0.1% Formic Acid in Acetonitrile Volatile organic solvent.
    Gradient To be optimized based on analytical run. A typical starting point: 40% to 70% B over 20 minutes. A shallower gradient around the elution point of the target compound will improve separation from close-eluting impurities.
    Flow Rate 20 mL/min Appropriate for a 21.2 mm ID column, allowing for efficient separation at preparative scale[4].
    Detection λ 254 nm Same as analytical; adjust for optimal response if necessary.

    | Sample Loading | Up to 100-200 mg per injection | Loading capacity is dependent on column size and separation difficulty. |

  • Fraction Collection and Post-Purification Workup :

    • Set the fraction collector to trigger collection based on the UV signal threshold of the eluting target peak.

    • Purity Analysis : Analyze small aliquots from the collected fractions using the analytical HPLC method (Table 1) to identify the pure fractions.

    • Pooling and Concentration : Combine the fractions that meet the desired purity threshold (>98-99%).

    • Remove the acetonitrile using a rotary evaporator under reduced pressure.

    • Final Isolation : The remaining aqueous solution containing the purified compound (as a formate salt) can be lyophilized (freeze-dried) to obtain the final product as a stable, fluffy solid[4].

Trustworthiness and Self-Validation

This protocol is designed as a self-validating system. The initial analytical run provides the benchmark for purity and the retention time needed to optimize the preparative method. The subsequent analytical assessment of the collected fractions provides immediate confirmation of the purification's success. By explaining the scientific reasoning behind each parameter, this guide empowers the researcher to troubleshoot and adapt the method as needed, ensuring robust and reliable results.

References

  • BenchChem. (2025). Application Note: HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid. BenchChem.
  • SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies.
  • SIELC Technologies. Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column. SIELC Technologies.
  • Musiol, R. et al. (2009). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Central European Journal of Chemistry, 7(3), 586-597.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Optimizing HPLC Separation of Ethyl-quinolin-3-ylmethyl-amine and its Metabolites. BenchChem.
  • Chromasir. (2025).
  • BenchChem. (2025).
  • University of Texas. (2005). Principles of Drug Action 1, Spring 2005, Amines.
  • Gökhan, K. et al. (2020). Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System.

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2,6-Dichloroquinolin-5-amine reaction with primary amines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Substituted 6-Chloroquinolin-5,2-diamines

This technical guide provides an in-depth exploration of the reaction between 2,6-dichloroquinolin-5-amine and primary amines. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis of novel molecular entities. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents.[1] The functionalization of this core, particularly through the introduction of diverse amine substituents, is a cornerstone of modern drug discovery. This document details the mechanistic principles, provides validated experimental protocols, and discusses the challenges and strategic considerations for achieving desired reaction outcomes.

Mechanistic Overview: Pathways to C-N Bond Formation

The reaction of this compound with primary amines primarily proceeds via two distinct mechanistic pathways: classical Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination. The choice of method depends on the nucleophilicity of the amine, the desired product (mono- vs. di-substitution), and the required reaction conditions.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group.[2] The quinoline ring system is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the C2 and C4 positions.

Regioselectivity: In this compound, both the C2 and C6 positions are susceptible to attack.

  • C2 Position: The chlorine atom at the C2 position is activated by the strong electron-withdrawing effect of the adjacent ring nitrogen.

  • C6 Position: The chlorine at the C6 position is part of the benzene ring portion. Its reactivity is modulated by the C5-amino group, which is electron-donating.

Studies on the closely related 2,6-dichloroquinoline have shown that the selectivity of amination can be very low, indicating that the reactivity of the two chlorine atoms is comparable and can lead to mixtures of products.[3][4][5] This presents a significant challenge in achieving regioselective mono-substitution and often necessitates careful optimization of reaction conditions or the use of more sophisticated catalytic methods.

Figure 1: S(N)Ar Reaction Pathway. sub This compound + Primary Amine (R-NH2) ts1 Nucleophilic Attack sub->ts1 mc Meisenheimer Complex (Resonance Stabilized) ts1->mc Addition ts2 Loss of Leaving Group (Cl-) mc->ts2 prod Monosubstituted Product (Isomer Mixture Possible) ts2->prod Elimination

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful cross-coupling reaction that forms C-N bonds using a palladium catalyst, a phosphine ligand, and a base.[6][7] This method is often superior to classical SNAr, offering milder conditions, broader substrate scope (including less nucleophilic amines), and potentially better control over selectivity.

The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The primary amine coordinates to the palladium center, and a base removes a proton to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed, releasing the aminated product and regenerating the Pd(0) catalyst.[6]

The choice of ligand is critical for the success of the reaction, influencing the rate of oxidative addition and reductive elimination.[7] For challenging substrates, specialized, bulky phosphine ligands like DavePhos or XPhos are often required.[5][8]

G Figure 2: Buchwald-Hartwig Catalytic Cycle. pd0 Pd(0)L2 oa Oxidative Addition pd0->oa pd2 Ar-Pd(II)(L2)-Cl oa->pd2 + Ar-Cl deprot Amine Binding & Deprotonation pd2->deprot re Reductive Elimination re->pd0 + Ar-NHR amido Ar-Pd(II)(L2)-NHR amido->re deprot->amido + R-NH2 - Base-H+Cl- arcl Ar-Cl arcl->oa amine R-NH2 + Base amine->deprot prod Ar-NHR

Experimental Protocols

The following protocols are designed as a starting point for the synthesis of substituted quinoline amines. All manipulations involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., argon or nitrogen).

General Experimental Workflow

A standardized workflow is crucial for reproducibility and successful synthesis. This involves careful setup under inert conditions, precise execution of the reaction, followed by a systematic workup and purification process.

Figure 3: General Synthetic Workflow. setup Reaction Setup (Inert Atmosphere) reaction Reaction Execution (Heating & Stirring) setup->reaction workup Aqueous Workup (Quench & Extract) reaction->workup purify Purification (Column Chromatography) workup->purify analyze Analysis (NMR, MS, etc.) purify->analyze

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is adapted from established procedures for the amination of dichloroquinolines and is recommended for achieving mono-amination with a broad range of primary amines.[4][8][9]

Reagents and Materials:

  • This compound (1.0 equiv.)

  • Primary amine (1.1 - 1.5 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃ (1-5 mol%)

  • Phosphine Ligand (e.g., BINAP, DavePhos, XPhos) (2-10 mol%)

  • Base (e.g., Sodium tert-butoxide, Potassium carbonate) (2.0 - 2.5 equiv.)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under a strict inert atmosphere, add the palladium source, phosphine ligand, and base to a dry Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Add the this compound, followed by the anhydrous solvent via syringe.

  • Nucleophile Addition: Add the primary amine to the reaction mixture via syringe.

  • Reaction Execution: Seal the Schlenk flask and heat the mixture to the desired temperature (typically 80-110 °C) in a preheated oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions may require 12-36 hours for completion.[9]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride or sodium bicarbonate.[9]

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired aminated product.

Reaction Optimization and Data

The choice of catalyst, ligand, and base is paramount for successful amination. Research on the amination of 2,6-dichloroquinoline with sterically hindered adamantane-containing amines highlights the challenges and provides valuable insights. The study found that selectivity was generally low, and diamination was difficult to achieve.[4][5] Furthermore, side reactions, such as the non-catalytic substitution by the alkoxide base, were observed.[4]

Table 1: Illustrative Data for Pd-Catalyzed Amination of 2,6-Dichloroquinoline *

EntryPrimary Amine (Equiv.)Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Time (h)Product(s) (Yield)
1Adamantan-1-amine (1.1)Pd(dba)₂ (2.5)BINAP (5)NaOtBu (2)Toluene10020Mixture of 2- and 6-isomers (~30% total)
2(Adamantan-1-yl)methylamine (1.1)Pd(dba)₂ (2.5)BINAP (5)NaOtBu (2)Toluene10020Mixture of 2- and 6-isomers (~25% total)
3Adamantan-1-amine (2.2)Pd(dba)₂ (5)DavePhos (10)NaOtBu (4)Toluene10020Complex mixture, no diamination product isolated

*Data adapted from studies on 2,6-dichloroquinoline, a structural analogue of the topic substrate.[4] Yields are approximate and represent the complexity of the reaction. This data serves as a guide for optimization.

Key Insights from Data:

  • Low Selectivity: The reaction yields a mixture of regioisomers, complicating purification.[4]

  • Ligand Choice: For sterically hindered amines, more advanced ligands like DavePhos may be necessary, although success is not guaranteed.[3][5]

  • Diamination: Achieving di-substitution is challenging and may result in complex reaction mixtures that are difficult to separate.[4]

Troubleshooting and Strategic Considerations

  • Hydrolysis: The presence of water can lead to the hydrolysis of the chloroquinoline starting material, especially under basic conditions.[10] Ensure all reagents and solvents are anhydrous.

  • Low Reactivity: If the reaction stalls, consider increasing the temperature cautiously or screening alternative, more active catalyst/ligand systems (e.g., XPhos, RuPhos).[8][9]

  • Purification Challenges: Given the potential for isomeric product mixtures, careful selection of chromatographic conditions (eluent system, gradient) is essential for successful separation.

  • Alternative Strategies: If direct amination proves challenging, consider alternative synthetic routes such as a copper-catalyzed Ullmann condensation, although this typically requires harsher conditions.

Conclusion

The reaction of this compound with primary amines is a valuable transformation for generating libraries of novel quinoline derivatives for drug discovery. While classical SNAr reactions are feasible, the Palladium-catalyzed Buchwald-Hartwig amination offers a more versatile and powerful approach. Key challenges include controlling regioselectivity and avoiding side reactions. Successful synthesis relies on the careful selection of catalysts, ligands, and reaction conditions, followed by rigorous purification and characterization. The protocols and insights provided in this guide serve as a robust foundation for researchers to develop and optimize these critical C-N bond-forming reactions.

References

  • Abel, A. S., Averin, A. D., Maloshitskaya, O. A., Savelyev, E. N., Orlinson, B. S., Novakov, I. A., & Beletskaya, I. P. (2013). Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. Molecules, 18(2), 2096–2109. Available at: [Link][3]

  • Abel, A. S., Averin, A. D., Maloshitskaya, O. A., Savelyev, E. N., Orlinson, B. S., Novakov, I. A., & Beletskaya, I. P. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. National Center for Biotechnology Information. Available at: [Link][4]

  • ResearchGate. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. ResearchGate. Available at: [Link][5]

  • FUW Trends in Science & Technology Journal. (n.d.). Amination of Dichloro-6,7-Quinolinequinone with Electron Rich and Electron Deficient Anilines. Available at: [Link][11]

  • University of Pennsylvania. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available at: [Link][12]

  • Chemistry Stack Exchange. (2020). How to explain regioselectivity in nucleophilic aromatic substitution. Available at: [Link][13]

  • National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. National Center for Biotechnology Information. Available at: [Link][2]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link][6]

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  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available at: [Link][7]

  • ResearchGate. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. ResearchGate. Available at: [Link][15]

  • PubMed. (n.d.). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. National Center for Biotechnology Information. Available at: [Link][1]

  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. National Center for Biotechnology Information. Available at: [Link][16]

  • MDPI. (2022). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. MDPI. Available at: [Link][17]

  • Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction. RSC Publishing. Available at: [Link][18]

  • ResearchGate. (n.d.). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. ResearchGate. Available at: [Link]

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  • MDPI. (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. MDPI. Available at: [Link][25]

  • Google Patents. (n.d.). Synthesis method of 2, 6-dichloro-4- ((4-hydroxyphenyl) amino) phenol. Available at: [26]

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  • Semantic Scholar. (2022). Synthesis of Novel Pyrimido[4,5‑b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. Semantic Scholar. Available at: [Link][29]

  • PubChem. (n.d.). 2,5-Dichloroaniline. National Center for Biotechnology Information. Available at: [Link][30]

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Scale-Up Synthesis of 2,6-Dichloroquinolin-5-amine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the multi-step, scale-up synthesis of 2,6-dichloroquinolin-5-amine, a key building block in medicinal chemistry and drug development. The described synthetic strategy is designed for robustness, scalability, and high purity of the final product. The process begins with the cyclization and subsequent chlorination of a suitable aniline precursor to form the 2,6-dichloroquinoline scaffold. This intermediate undergoes regioselective nitration to yield 2,6-dichloro-5-nitroquinoline, followed by a final, efficient reduction to the target amine. This document details the underlying chemical principles, provides step-by-step protocols, and addresses critical considerations for process optimization, safety, and troubleshooting, tailored for researchers and process chemists.

Introduction and Strategic Overview

This compound is a vital heterocyclic intermediate. The presence of two chlorine atoms and an amino group on the quinoline core provides multiple reactive sites for further functionalization, making it a valuable precursor for the synthesis of complex molecules, particularly in the development of kinase inhibitors and other therapeutic agents.

The successful scale-up of this compound requires a synthetic route that is not only high-yielding but also cost-effective, safe, and reproducible. The strategy outlined herein is a three-stage process designed to meet these criteria.

Overall Synthetic Scheme:

The synthesis is logically divided into two primary parts:

  • Part I: Construction of the key intermediate, 2,6-dichloro-5-nitroquinoline.

  • Part II: Reduction of the nitro-intermediate to the final product, this compound.

G cluster_0 PART I: Intermediate Synthesis cluster_1 PART II: Final Product Synthesis A m-Chloroaniline Derivative B Cyclization & Chlorination A->B C 2,6-Dichloroquinoline B->C D Nitration (HNO₃/H₂SO₄) C->D E 2,6-Dichloro-5-nitroquinoline D->E F 2,6-Dichloro-5-nitroquinoline G Reduction (Fe/AcOH) F->G H This compound G->H

Figure 1: Overall three-stage synthetic workflow.

PART I: Synthesis of 2,6-Dichloro-5-nitroquinoline

This phase involves two critical transformations: the formation of the dichloroquinoline core and its subsequent nitration.

Principle and Rationale

Stage 1: Formation of 2,6-Dichloroquinoline The synthesis of the quinoline ring system often begins with an appropriately substituted aniline. A well-established method involves the reaction of an aniline with a malonic acid derivative followed by a thermal cyclization and subsequent chlorination. For instance, reacting m-chloroaniline with ethyl ethoxymethylenemalonate followed by cyclization in a high-boiling solvent like Dowtherm A gives 6-chloro-2-hydroxyquinoline.[1] The hydroxyl group can then be converted to a chloride using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).[1][2][3] This chlorination is a crucial step for activating the 2-position of the quinoline ring.

Stage 2: Nitration The second stage is a classic electrophilic aromatic substitution. The introduction of a nitro group at the C5 position is achieved using a nitrating mixture, typically a combination of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich quinoline ring. The directing effects of the existing chloro substituents and the quinoline nitrogen guide the regioselective nitration to the desired position.

Detailed Experimental Protocol: 2,6-Dichloro-5-nitroquinoline

Safety Precaution: This procedure involves corrosive and hazardous materials including phosphorus oxychloride and concentrated acids. All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

Step 2a: Synthesis of 2,6-Dichloroquinoline (This protocol is adapted from established procedures for analogous heterocyclic systems.[1][2])

  • Setup: Equip a multi-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a nitrogen inlet.

  • Charge: To the flask, add 6-chloro-2-hydroxyquinoline (1.0 eq).

  • Reaction: Carefully add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) portion-wise. An exotherm may be observed.

  • Heating: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a separate, larger vessel. This step is highly exothermic and releases HCl gas.

  • Isolation: The solid product will precipitate. Collect the crude 2,6-dichloroquinoline by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Drying: Dry the product under vacuum to a constant weight. The material is typically used in the next step without further purification.

Step 2b: Nitration of 2,6-Dichloroquinoline

  • Setup: In a flask equipped with a stirrer, dropping funnel, and thermometer, cool concentrated sulfuric acid (H₂SO₄, ~5 volumes) to 0-5°C in an ice-salt bath.

  • Addition of Substrate: Slowly add the 2,6-dichloroquinoline (1.0 eq) from the previous step to the cold sulfuric acid, ensuring the temperature does not exceed 10°C.

  • Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to a small amount of cooled sulfuric acid.

  • Nitration: Add the nitrating mixture dropwise to the solution of the quinoline in sulfuric acid, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-10°C for 1-2 hours.

  • Monitoring: Monitor the reaction by TLC or HPLC for the disappearance of the starting material.

  • Quenching & Isolation: Carefully pour the reaction mixture onto a large volume of crushed ice. The product, 2,6-dichloro-5-nitroquinoline, will precipitate as a solid.

  • Filtration & Washing: Collect the solid by vacuum filtration and wash extensively with cold water until the filtrate is neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol to yield a high-purity intermediate.

Process Flow Diagram: Intermediate Synthesis

Figure 2: Workflow for the synthesis of the nitro-intermediate.

PART II: Reduction to this compound

The final step is the selective reduction of the aromatic nitro group to an amine. This transformation is fundamental in the synthesis of many pharmaceuticals and fine chemicals.

Principle and Rationale

The reduction of an aromatic nitro group is a well-understood process that can be accomplished by various reagents. For large-scale industrial applications, the choice of reducing agent is dictated by factors such as cost, safety, efficiency, and waste stream management.

  • Catalytic Hydrogenation: While often clean and efficient, this method requires specialized high-pressure equipment and careful handling of flammable hydrogen gas and pyrophoric catalysts (e.g., Pd/C, PtO₂).

  • Metal/Acid Reduction: The use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid (e.g., HCl or acetic acid) is a classic, robust, and cost-effective method.[4] The reaction proceeds via the transfer of electrons from the metal to the nitro group. This method is particularly well-suited for scale-up due to its operational simplicity and the low cost of reagents. Iron powder in acetic acid is an excellent choice as it is effective and avoids the use of strong mineral acids which can be corrosive to standard reactors.

  • Other Reagents: Reagents like sodium dithionite (Na₂S₂O₄) or sodium hydrosulfide (NaHS) can also be used.[5][6]

For this protocol, we will focus on the iron/acetic acid system due to its proven scalability and favorable economics.

Detailed Experimental Protocol: this compound

Safety Precaution: The reaction may be exothermic and produce hydrogen gas as a byproduct. Ensure adequate ventilation and perform the reaction away from ignition sources.

  • Setup: Charge a multi-neck reactor with 2,6-dichloro-5-nitroquinoline (1.0 eq), iron powder (Fe, ~3.0-5.0 eq), and a solvent such as glacial acetic acid or ethanol/water.

  • Heating: Heat the stirred suspension to a moderate temperature (e.g., 60-80°C).

  • Reaction Initiation: If using an alcohol/water mixture, a small amount of acid (acetic acid or HCl) is often added to initiate the reaction. An exotherm is typically observed.

  • Reaction: Maintain the temperature and stir vigorously for 2-6 hours. The progress of the reaction can be monitored by the disappearance of the yellow color of the nitro compound and by TLC/HPLC analysis.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Filtration: Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove the iron salts and excess iron powder. Wash the celite pad thoroughly with the same solvent.

  • Neutralization & Extraction: Transfer the filtrate to a separatory funnel. Carefully neutralize the acidic solution by adding a base, such as saturated sodium bicarbonate (NaHCO₃) or aqueous sodium hydroxide (NaOH), until the solution is basic (pH > 8).

  • Phase Separation: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purification: The final product can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by column chromatography if high purity is required.

Process Flow Diagram: Reduction

G A Charge Reactor: - Nitro-intermediate - Iron Powder - Acetic Acid B Heat to 60-80°C (2-6h) A->B C Cool & Filter through Celite B->C D Neutralize Filtrate (e.g., NaHCO₃) C->D E Extract with Organic Solvent D->E F Dry & Concentrate Solvent E->F G Purify by Recrystallization F->G H Final Product: This compound G->H

Figure 3: Workflow for the final reduction step.

Data Summary and Troubleshooting

Expected Results

The following table summarizes typical parameters for this synthetic sequence. Note that yields are representative and will vary based on scale and optimization.

StepKey ReactantsMolar Ratio (to substrate)Typical YieldPurity (Crude)
2a 6-chloro-2-hydroxyquinoline, POCl₃1 : 4.0>90%~95%
2b 2,6-Dichloroquinoline, HNO₃1 : 1.180-90%>95%
3 2,6-dichloro-5-nitroquinoline, Fe1 : 4.085-95%>90%
Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low Yield in Chlorination Incomplete reaction; Insufficient POCl₃; Hydrolysis during work-up.Increase reaction time/temperature. Ensure excess POCl₃ is used. Perform quench at low temperature and work up quickly.
Incomplete Nitration Insufficient nitrating agent; Reaction temperature too low.Ensure at least 1.1 equivalents of HNO₃ are used. Allow reaction to proceed for a longer duration or at a slightly higher temperature (e.g., 15°C).
Formation of Impurities in Reduction Over-reduction or side reactions; Inefficient removal of iron salts.Monitor reaction closely to avoid prolonged reaction times. Ensure thorough washing of the celite pad and efficient extraction after neutralization.
Product is Off-Color Presence of colored impurities from nitration or oxidation of the final amine.Treat the solution with activated carbon before final filtration. Ensure the final product is stored under an inert atmosphere away from light.[3]

Safety and Handling

All chemical manipulations should be conducted following good laboratory practices and a thorough risk assessment.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a chemical fume hood.[2]

  • Concentrated Acids (H₂SO₄, HNO₃): Strong acids and oxidizers. Highly corrosive. Always add acid to water/solvent, never the other way around.

  • This compound and Intermediates: Assumed to be toxic and irritants. Avoid inhalation of dust and contact with skin and eyes.[7][8][9]

  • Waste Disposal: Dispose of all chemical waste, especially heavy metal-containing residues from the reduction step, according to institutional and local environmental regulations.[7][10]

References

  • Alfa Aesar. (2025). Safety Data Sheet: 2,3-Dichloroquinoxaline. [Link]

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  • Google Patents. (1993). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • Google Patents. (2005). CN100345831C - Prepn process of high purity 2, 6-dichloro quinoxaline.
  • Google Patents. (n.d.). Synthesis method of 2, 6-dichloro-4- ((4-hydroxyphenyl) amino) phenol.
  • MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]

  • Google Patents. (n.d.). Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.
  • Google Patents. (2012). CN102584723B - Method for synthetizing 2,6-dichloroquinoxaline by using diketene.
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  • PubMed Central. (1999). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. [Link]

  • Google Patents. (n.d.). CA2064564A1 - Process for preparing 2,6-dicholoroquinoxaline.
  • ResearchGate. (2013). How to do a reduction of 4,6 dichloro-5-nitro pyrimidine to 4,6 dichloro-5-amino pyrimidine?[Link]

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Application Notes: Leveraging 2,6-Dichloroquinolin-5-amine for the Design and Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets.[1][2] The quinoline core is a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous approved drugs and clinical candidates.[1][3] Several FDA-approved kinase inhibitors, such as Lenvatinib and Cabozantinib, feature a quinoline core, highlighting its importance in clinical oncology.[1] This heterocyclic system is adept at mimicking the adenine region of ATP, enabling it to effectively compete for the enzyme's binding site.

This application note presents a guide for researchers, scientists, and drug development professionals on the strategic use of 2,6-dichloroquinolin-5-amine as a versatile starting material for the synthesis of novel kinase inhibitor libraries. While direct literature on the use of this specific starting material is limited, its trifunctional nature—possessing a nucleophilic amine and two electrophilic chloro-substituents at positions amenable to diversification—makes it a highly attractive, albeit underexplored, platform for generating structurally diverse compound libraries. We will provide a scientifically grounded, hypothetical framework for its derivatization, alongside detailed protocols for the subsequent evaluation of the synthesized compounds in robust kinase inhibition assays.

Chemical Properties and Synthetic Strategy

This compound is a solid with a predicted boiling point of 347.3±37.0 °C and a density of 1.490±0.06 g/cm3 .[4][5] It should be stored under an inert atmosphere at 2–8 °C.[4][5] The key to its utility lies in the differential reactivity of its functional groups: the 5-amino group and the chloro substituents at the 2- and 6-positions. The chlorine atoms on the quinoline ring are susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[6][7][8] The 5-amino group, being a primary aromatic amine, can readily undergo acylation to form amides.[9][10]

Our proposed synthetic strategy involves a stepwise functionalization of the this compound core to generate a library of diverse kinase inhibitor candidates. This strategy is designed to explore the structure-activity relationship (SAR) by systematically modifying three key positions on the quinoline scaffold.

G cluster_0 Core Scaffold cluster_1 Step 1: Amide Formation cluster_2 Step 2: C-6 Diversification (Suzuki Coupling) cluster_3 Step 3: C-2 Diversification (Buchwald-Hartwig Amination) A This compound B N-(2,6-dichloroquinolin-5-yl)amide Library A->B Acylation D 6-Aryl-2-chloroquinolin-5-yl Amide Library B->D Suzuki Coupling C Carboxylic Acid / Acid Chloride Library C->B F Final Kinase Inhibitor Library D->F Buchwald-Hartwig Amination E Arylboronic Acid Library E->D G Amine Library G->F G A Compound Dilution B Add Kinase and Compound to Plate A->B C Pre-incubation (15-30 min) B->C D Initiate Reaction (Add ATP/Substrate) C->D E Kinase Reaction (30-60 min) D->E F Stop Reaction & Add Detection Reagent E->F G Incubate (10-60 min) F->G H Measure Luminescence G->H I Data Analysis (Calculate IC50) H->I

Sources

Derivatization of the amino group on 2,6-Dichloroquinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthetic Derivatization of 2,6-Dichloroquinolin-5-amine

Introduction: The Quinoline Scaffold as a Privileged Structure

The quinoline nucleus, a bicyclic heterocycle composed of fused benzene and pyridine rings, stands as a cornerstone in medicinal chemistry and materials science.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, antimalarial, anticancer, and antiviral properties.[2][3][4][5] The specific compound, this compound, offers a versatile platform for synthetic modification. The presence of two chlorine atoms provides sites for nucleophilic substitution or cross-coupling reactions, while the primary amino group at the C5 position is a prime handle for derivatization.

Modification of this amino group is a critical strategy in drug discovery for fine-tuning a molecule's biological activity, selectivity, solubility, and pharmacokinetic profile.[3][5] By converting the amine into amides, sulfonamides, or substituted amines, researchers can introduce a vast array of functional groups, thereby exploring the structure-activity relationship (SAR) and optimizing lead compounds.

This technical guide provides a detailed overview of the principles and protocols for the derivatization of the amino group on this compound, designed for researchers, chemists, and professionals in drug development.

Chemical Principles of Amino Group Derivatization

The chemistry of derivatizing this compound hinges on the nucleophilic character of the C5-amino group. The lone pair of electrons on the nitrogen atom readily attacks electron-deficient centers (electrophiles), leading to the formation of a new covalent bond. The primary reactions explored in this guide are N-Acylation, N-Sulfonylation, and N-Alkylation.

A base is typically required in these reactions to neutralize the acidic byproduct (e.g., HCl from an acyl chloride), which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. In some cases, a catalyst is also employed to enhance the reactivity of the electrophile.

G Amine Quinoline-NH₂ (Nucleophile) TransitionState Transition State Amine->TransitionState Nucleophilic Attack Electrophile Electrophile (E-L) e.g., R-COCl, R-SO₂Cl Electrophile->TransitionState Product Derivatized Quinoline (Quinoline-NH-E) Byproduct Byproduct (H-L) Base Base (e.g., Et₃N, Pyridine) Base->Byproduct Neutralization TransitionState->Product TransitionState->Byproduct

Caption: General mechanism of amino group derivatization.

Core Derivatization Protocols

The following protocols provide step-by-step methodologies for the most common and effective derivatization strategies for this compound.

Protocol 1: N-Acylation with Acyl Chlorides

Principle: This is a highly efficient and widely used method for forming a robust amide bond. The high reactivity of acyl chlorides allows the reaction to proceed rapidly, often at low temperatures.

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Tertiary amine base (e.g., Triethylamine (TEA) or Pyridine)

  • Standard glassware, magnetic stirrer, ice bath, nitrogen/argon atmosphere setup

Step-by-Step Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.

    • Expert Insight: TEA acts as an acid scavenger, neutralizing the HCl generated during the reaction. This is crucial to prevent the protonation of the starting amine, which would deactivate it.[6]

  • Cooling: Cool the mixture to 0 °C using an ice bath. This helps to control the exothermic nature of the reaction and minimize potential side products.

  • Acylating Agent Addition: Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel, wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

ParameterValue
Amine Equiv. 1.0
Acyl Chloride Equiv. 1.1 - 1.2
Base Equiv. 1.2 - 1.5
Temperature 0 °C to RT
Typical Time 1 - 4 hours
Expected Yield 85-98%
Protocol 2: N-Sulfonylation with Sulfonyl Chlorides

Principle: This reaction yields sulfonamides, which are important functional groups in many pharmaceuticals due to their ability to act as bioisosteres of amides and their hydrogen bonding capabilities. The protocol is similar to acylation but may require slightly longer reaction times or gentle heating.

Materials:

  • This compound

  • Sulfonyl chloride (e.g., p-Toluenesulfonyl chloride (TsCl), Methanesulfonyl chloride (MsCl))

  • Anhydrous solvent (e.g., Pyridine, DCM, or Acetonitrile)

  • Base (Pyridine can serve as both solvent and base; otherwise, TEA)

  • 4-(Dimethylamino)pyridine (DMAP) (optional catalyst)

Step-by-Step Procedure:

  • Setup: In a dry flask under N₂, dissolve this compound (1.0 eq) in anhydrous pyridine.

    • Expert Insight: Pyridine is an excellent solvent and base for sulfonylation reactions. For less reactive amines, a catalytic amount of DMAP (0.1 eq) can significantly accelerate the reaction.

  • Cooling: Cool the solution to 0 °C.

  • Reagent Addition: Add the sulfonyl chloride (1.1 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Reaction: Stir the reaction at room temperature overnight (12-18 hours). If the reaction is sluggish, it can be gently heated to 40-50 °C. Monitor by TLC.

  • Work-up: Pour the reaction mixture into ice-cold 2M HCl to neutralize the pyridine. A precipitate of the product may form, which can be collected by filtration. Alternatively, extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate).

  • Washing: Wash the organic layer with water and brine.

  • Purification: Dry the organic phase (Na₂SO₄), filter, and evaporate the solvent. Purify the crude material by column chromatography or recrystallization. Mild reaction protocols for sulfonylation have been developed using photoredox catalysis, which can be useful for sensitive substrates.[7]

ParameterValue
Amine Equiv. 1.0
Sulfonyl Chloride Equiv. 1.1 - 1.2
Base Pyridine (solvent) or TEA (2.0 eq)
Temperature 0 °C to 50 °C
Typical Time 12 - 18 hours
Expected Yield 75-90%
Protocol 3: N-Alkylation with Alkyl Halides

Principle: Direct alkylation of primary aromatic amines can be challenging due to the potential for over-alkylation to form the tertiary amine. However, by carefully controlling stoichiometry and reaction conditions, mono-alkylation can be achieved.

Materials:

  • This compound

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide)

  • Aprotic polar solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

  • Non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃)

Step-by-Step Procedure:

  • Setup: Combine this compound (1.0 eq) and a mild inorganic base like K₂CO₃ (2.0-3.0 eq) in a flask with DMF.

    • Expert Insight: Using an excess of the starting amine (2-3 eq) relative to the alkylating agent can favor mono-alkylation by increasing the probability that the electrophile reacts with the primary amine rather than the more nucleophilic secondary amine product. Conversely, modern methods have been developed for the selective synthesis of secondary amines that avoid overalkylation.[8]

  • Reagent Addition: Add the alkyl halide (1.0-1.1 eq) to the suspension.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 6-24 hours under an inert atmosphere. The higher temperature is often necessary to drive the reaction with the less reactive alkyl halide.

  • Monitoring: Follow the disappearance of the starting material by TLC. Be aware that spots for the mono- and di-alkylated products may be visible.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Washing: Wash the combined organic extracts thoroughly with water to remove DMF, followed by brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Careful purification by column chromatography is typically required to separate the desired mono-alkylated product from unreacted starting material and the di-alkylated byproduct.

ParameterValue
Amine Equiv. 1.0
Alkyl Halide Equiv. 1.0 - 1.1
Base Equiv. 2.0 - 3.0
Temperature 60 - 80 °C
Typical Time 6 - 24 hours
Expected Yield 40-70% (mono-alkylated)

Analytical Characterization of Derivatives

Confirming the successful derivatization and purity of the synthesized compounds is essential. A combination of spectroscopic methods is typically employed.

Caption: Workflow for product purification and characterization.

TechniqueExpected Observations upon Derivatization
¹H NMR Disappearance or downfield shift of the broad NH₂ signal (around δ 5-6 ppm). Appearance of a new NH signal (amide δ 8-10 ppm; sulfonamide δ 9-11 ppm). New signals corresponding to the added group (e.g., a singlet at ~δ 2.2 ppm for an acetyl group).[9][10]
¹³C NMR Appearance of new carbon signals from the added moiety. A new carbonyl signal for amides (δ 165-175 ppm). Shifts in the aromatic carbons of the quinoline ring, particularly C5 and C6.[11]
Mass Spec (MS) The molecular ion peak (M⁺) will increase by the mass of the added group minus one (for the lost hydrogen). For example, acetylation (CH₃CO-) adds 42.04 Da.
IR Spectroscopy Disappearance of the N-H scissoring band of the primary amine (~1620 cm⁻¹). Appearance of a strong carbonyl (C=O) stretch for amides (~1650-1680 cm⁻¹). Appearance of two S=O stretching bands for sulfonamides (~1350 and ~1160 cm⁻¹).

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive reagents (hydrolyzed acyl/sulfonyl chloride). 2. Insufficient base or base is too weak. 3. Reaction temperature too low.1. Use freshly opened or purified reagents. 2. Increase equivalents of base or use a stronger base (e.g., DBU instead of TEA). 3. Increase reaction temperature incrementally.
Starting Material Recovered 1. Insufficiently reactive electrophile. 2. Steric hindrance around the amino group.1. Switch to a more reactive electrophile (e.g., anhydride to acyl chloride). Add a catalyst (DMAP for acylations). 2. Increase reaction time and/or temperature.
Formation of Multiple Products 1. Over-alkylation in N-alkylation reactions. 2. Side reactions due to high temperature.1. Use an excess of the amine starting material or carefully control the stoichiometry of the alkyl halide. 2. Run the reaction at a lower temperature for a longer duration.
Difficult Purification 1. Product has similar polarity to starting material. 2. Byproducts are difficult to separate.1. Optimize the solvent system for column chromatography; try a gradient elution. 2. Consider derivatizing the byproduct to change its polarity or use an alternative work-up procedure.

References

  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Vertex AI Search.
  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview.
  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Ingenta Connect.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv
  • Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed Central.
  • Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Deriv
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
  • Complementary Site-Selective Sulfonylation of Aromatic Amines by Superacid Activ
  • Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. Benchchem.
  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PubMed Central.
  • Mild Sulfonyl
  • Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. PubMed Central.
  • Direct Alkylation of Amines with Alcohols Catalyzed by Base. Organic Chemistry Portal.
  • Acylation of Amines, Part 2: Other Electrophiles. YouTube.
  • Application Note and Protocol: N-acylation of Methyl 2,6-Diamino-5-chloronicotin
  • Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines.
  • Synthesis of Secondary Amines via Self-Limiting Alkyl
  • Acylation reaction condition of 6-chloro-5-cyano- picolinic acid with amine.

Sources

Application Notes and Protocols for the Amination of Dichloroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the experimental conditions for the amination of dichloroquinolines, a critical transformation in the synthesis of novel therapeutic agents and functional materials. The quinoline scaffold is a privileged structure in medicinal chemistry, and the introduction of amino functionalities allows for the modulation of pharmacological properties.[1][2] This document moves beyond a simple recitation of protocols to offer a deeper understanding of the underlying chemical principles, empowering researchers to optimize reaction conditions for their specific substrates and desired outcomes.

Mechanistic Insights and Strategic Considerations

The successful amination of dichloroquinolines hinges on understanding the reactivity of the starting material and selecting the appropriate synthetic strategy. Two primary positions of chlorination, C2 and C4, are particularly susceptible to nucleophilic substitution due to the electron-withdrawing effect of the quinoline nitrogen. The choice between different synthetic routes often depends on the desired regioselectivity and the nature of the amine nucleophile.

Regioselectivity in Dichloroquinolines

In systems like 2,4-dichloroquinoline, the C2 position is generally more reactive towards palladium-catalyzed amination than the C4 position.[1] This preferential reactivity allows for selective mono-amination under carefully controlled conditions. Conversely, in 4,7-dichloroquinoline, the C4 position is highly reactive towards nucleophilic aromatic substitution (SNAr).[3][4] Understanding this inherent reactivity is the cornerstone of designing a selective amination strategy.

Key Amination Methodologies

Three principal methodologies are employed for the amination of dichloroquinolines:

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen (C-N) bonds.[1][5] It is highly versatile and compatible with a wide range of amines and aryl halides. The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the aminated product.[1][5]

  • Ullmann Condensation: A copper-catalyzed reaction that is a classical method for C-N bond formation.[6] While it often requires harsher conditions (higher temperatures) than the Buchwald-Hartwig reaction, it remains a valuable tool, particularly for certain substrates.[6]

  • Nucleophilic Aromatic Substitution (SNAr): This reaction proceeds without a metal catalyst and is effective when the quinoline ring is sufficiently activated by electron-withdrawing groups.[4][7] The reaction of 4,7-dichloroquinoline with amines is a classic example of an SNAr process.[7]

The choice of methodology is dictated by the specific dichloroquinoline isomer, the nature of the amine, and the desired outcome (mono- vs. di-amination).

Experimental Protocols and Methodologies

The following sections provide detailed protocols for the amination of dichloroquinolines, emphasizing the rationale behind the choice of reagents and conditions.

Protocol 1: Regioselective Mono-amination of 2,4-Dichloroquinoline at the C2-Position via Buchwald-Hartwig Coupling

This protocol focuses on the preferential amination at the more reactive C2 position of 2,4-dichloroquinoline.[1]

Workflow Diagram:

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification Setup Inert Atmosphere Setup (Schlenk line or glovebox) Reagents Add Pd catalyst, ligand, base, and solvent Setup->Reagents Degas Degas solvent Reagents->Degas Add_Reactants Add 2,4-dichloroquinoline and amine Degas->Add_Reactants Heat Heat to 100-110 °C Add_Reactants->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Filter Dilute with EtOAc, filter through Celite Cool->Filter Extract Wash with water and brine Filter->Extract Dry Dry over Na2SO4 Extract->Dry Purify Concentrate and purify (e.g., chromatography) Dry->Purify

Caption: Workflow for Buchwald-Hartwig amination of 2,4-dichloroquinoline.

Materials:

  • 2,4-dichloroquinoline

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Buchwald-Hartwig ligand (e.g., BINAP, DavePhos)[8]

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene or dioxane

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., BINAP, 1.1-1.5 eq. relative to Pd) to a dry Schlenk flask.

  • Reagent Addition: To the flask, add 2,4-dichloroquinoline (1.0 eq), the desired amine (1.2 eq), and sodium tert-butoxide (1.4 eq).[1]

  • Solvent Addition: Add anhydrous toluene or dioxane via syringe.[1] The choice of solvent can influence reaction rates and selectivity.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.[1]

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Amination of 4,7-Dichloroquinoline via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a metal-free approach for the amination of 4,7-dichloroquinoline, which is particularly effective with nucleophilic amines.[7]

Workflow Diagram:

SNAr_Workflow cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Purification Combine Combine 4,7-dichloroquinoline and excess amine (neat or in solvent) Heat Heat to 80-130 °C Combine->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to RT Monitor->Cool Dissolve Dissolve in dichloromethane Cool->Dissolve Wash Wash with aq. NaHCO3, water, and brine Dissolve->Wash Dry Dry over MgSO4 Wash->Dry Purify Concentrate and purify Dry->Purify

Caption: General workflow for the SNAr amination of 4,7-dichloroquinoline.

Materials:

  • 4,7-dichloroquinoline

  • Amine (e.g., ethane-1,2-diamine, butylamine)[7]

  • Dichloromethane

  • 5% aqueous NaHCO₃ solution

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4,7-dichloroquinoline and an excess of the amine.[7] The reaction can often be run neat (without solvent).

  • Heating: Slowly heat the reaction mixture to the desired temperature (e.g., 80 °C for ethane-1,2-diamine, or up to 130 °C for less reactive amines) with continuous stirring.[3][7]

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Extraction: Dissolve the reaction mixture in dichloromethane. Wash the organic layer successively with 5% aqueous NaHCO₃, water, and then brine.[3]

  • Drying and Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Data Presentation and Optimization

The success of amination reactions is highly dependent on the interplay of various parameters. The following tables summarize key variables and their general effects.

Table 1: Key Parameters in Buchwald-Hartwig Amination of Dichloroquinolines
ParameterGeneral Effect & RationaleTypical Conditions
Palladium Precursor Pd(OAc)₂ is common and cost-effective; Pd₂(dba)₃ can be used for in situ generation of Pd(0).1-5 mol%
Ligand Bulky, electron-rich phosphine ligands (e.g., BINAP, DavePhos) facilitate oxidative addition and reductive elimination.[8][9]1.1-1.5 eq. to Pd
Base A strong, non-nucleophilic base like NaOt-Bu is required to deprotonate the amine, forming the active nucleophile.[1][10]1.4-2.0 eq.
Solvent Anhydrous, aprotic solvents like toluene or dioxane are standard.[1] Dioxane is often a good choice.[11]Anhydrous
Temperature Higher temperatures (100-110 °C) are typically required to drive the catalytic cycle.[1]100-110 °C
Table 2: Troubleshooting Common Issues in Amination of 4,7-Dichloroquinoline[3]
ObservationPotential CauseSuggested Solution
Low Yield / Slow Reaction Insufficient temperature; impure starting materials.Cautiously increase temperature; verify purity of 4,7-dichloroquinoline.
Formation of Insoluble White Solid Hydrolysis of 4,7-dichloroquinoline to 7-chloro-4-hydroxyquinoline due to trace water.Ensure anhydrous conditions; use a dry solvent and freshly distilled amine.
Di-substitution Product Formation Excess amine and high temperatures can promote a second amination.Reduce amine stoichiometry; lower reaction temperature.

Concluding Remarks for the Practicing Scientist

The amination of dichloroquinolines is a robust and versatile transformation that provides access to a wide array of functionalized molecules. A thorough understanding of the underlying reactivity of the specific dichloroquinoline isomer is paramount for developing a successful synthetic strategy. For substrates like 2,4-dichloroquinoline, the palladium-catalyzed Buchwald-Hartwig amination offers excellent control over regioselectivity. In contrast, for highly activated systems such as 4,7-dichloroquinoline, a metal-free SNAr approach is often efficient and practical. Careful control of reaction parameters, particularly temperature, stoichiometry, and the exclusion of water, is critical to maximizing yield and minimizing side product formation. The protocols and guidelines presented herein serve as a solid foundation for researchers to build upon in their pursuit of novel quinoline-based compounds.

References

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  • ResearchGate. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • Tan, S. H., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

  • American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. Specific solvent issues with Reductive Amination/Alkylation. [Link]

  • Powers, K. I., et al. (2018). Impact of Solvent and Protonation State on Rotational Barriers in [s]-Triazines. PMC. [Link]

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Application Notes & Protocols: 2,6-Dichloroquinolin-5-amine as a Strategic Intermediate for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 2,6-dichloroquinolin-5-amine as a versatile intermediate. We delve into the causality behind experimental choices for key transformations, focusing on palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions are presented, enabling the regioselective synthesis of complex heterocyclic scaffolds. These methodologies are contextualized within their application to the development of potent kinase inhibitors, a class of therapeutics where the quinoline core is a privileged structure.[1][2]

Introduction: The Strategic Value of this compound

This compound is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry.[3] Its structure incorporates three key reactive sites: two chlorine atoms at the C2 and C6 positions and an amine group at C5. This arrangement provides a powerful platform for controlled, sequential diversification to build libraries of complex molecules for drug discovery.

The quinoline scaffold itself is a cornerstone in pharmacology, found in numerous FDA-approved drugs and clinical candidates, particularly as kinase inhibitors.[1][2] The strategic placement of the chloro- and amino-substituents on this particular intermediate allows for precise modulation of electronic properties, solubility, and vectoral interactions with biological targets. The two chlorine atoms, possessing differential reactivity, serve as orthogonal handles for introducing molecular complexity through modern cross-coupling chemistry.

G cluster_substrate This compound cluster_reactions Key Synthetic Transformations cluster_products Resulting Heterocyclic Scaffolds Substrate This compound (Key Intermediate) Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Substrate->Suzuki C2 or C6 Site R-B(OH)₂, Pd Catalyst Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Substrate->Buchwald C2 or C6 Site R₂NH, Pd Catalyst AmineChem Amine Derivatization (Amides, Sulfonamides) Substrate->AmineChem C5-NH₂ Site Acyl Chloride, etc. ArylQuinoline Aryl-Substituted Quinolines Suzuki->ArylQuinoline AminoQuinoline Amino-Substituted Quinolines Buchwald->AminoQuinoline FusedSystems Polycyclic Kinase Scaffolds ArylQuinoline->FusedSystems Sequential Reactions AminoQuinoline->FusedSystems Sequential Reactions

Regioselective Cross-Coupling: A Tale of Two Chlorines

The synthetic power of this compound lies in the differential reactivity of its two chlorine atoms. The chlorine at the C2 position is part of the heterocyclic pyridine ring, while the C6 chlorine is on the fused benzene ring. Due to the electron-withdrawing nature of the quinoline nitrogen, the C2 position is significantly more electron-deficient than the C6 position. This electronic disparity is the cornerstone of achieving regioselectivity in palladium-catalyzed cross-coupling reactions.

Causality: In the oxidative addition step of the catalytic cycle, the electron-poor C2-Cl bond is more susceptible to insertion by the electron-rich Pd(0) catalyst.[4] This principle allows for the selective functionalization of the C2 position while leaving the C6-Cl bond intact for subsequent transformations. This is a common and predictable reactivity pattern observed in similar dihalo-heterocyclic systems like 2,6-dichloroquinoxaline.[4][5]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is an indispensable tool for creating C(sp²)-C(sp²) bonds, enabling the introduction of aryl or heteroaryl moieties.[6][7] By carefully controlling the stoichiometry of the boronic acid coupling partner, one can achieve selective mono-arylation, typically at the more reactive C2 position.

Protocol 1: Regioselective Mono-Arylation at the C2 Position

ComponentRoleRecommended ReagentsStoichiometry (eq.)
Substrate ElectrophileThis compound1.0
Coupling Partner NucleophileArylboronic Acid1.1 - 1.3
Catalyst Pd(0) SourcePd(PPh₃)₄ or PdCl₂(dppf)0.05 - 0.10
Base ActivatorK₂CO₃ (2M aq.) or K₃PO₄2.0 - 3.0
Solvent Medium1,4-Dioxane or Toluene/H₂O~0.1 M concentration

Step-by-Step Methodology:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Add the solvent (e.g., 1,4-dioxane) followed by the aqueous base (e.g., 2M K₂CO₃, 2.0 eq.).

  • Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous phase twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-aryl-6-chloroquinolin-5-amine.[6]

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination facilitates the formation of C-N bonds, a critical transformation for installing amine functionalities that often serve as key hydrogen-bond donors or acceptors in drug-receptor interactions.[8][9] The choice of ligand is paramount in this reaction, with sterically hindered biaryl phosphine ligands like XPhos or RuPhos often providing superior results for challenging aryl chloride substrates.[8][10]

Protocol 2: Amination of the C6 Position (Post-C2 Functionalization)

This protocol assumes the C2 position has already been functionalized (e.g., via Protocol 1).

ComponentRoleRecommended ReagentsStoichiometry (eq.)
Substrate Electrophile2-Aryl-6-chloroquinolin-5-amine1.0
Coupling Partner NucleophilePrimary or Secondary Amine1.2 - 1.5
Catalyst Pre-catalystPd₂(dba)₃ or G3-Palladacycles0.02 (Pd)
Ligand Catalyst ActivatorXPhos or RuPhos0.04 - 0.08
Base Non-nucleophilic BaseNaOt-Bu or LiHMDS2.0
Solvent Anhydrous, AproticToluene or 1,4-Dioxane~0.1 M concentration

Step-by-Step Methodology:

  • In a glovebox or under a strictly inert atmosphere, charge a dry Schlenk flask with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 2.0 eq.).

  • Add the 2-aryl-6-chloroquinolin-5-amine substrate (1.0 eq.).

  • Add anhydrous solvent (e.g., toluene) via syringe.

  • Add the desired amine (1.2 eq.) via syringe.

  • Seal the flask and heat in a preheated oil bath to 100-120 °C with vigorous stirring. Reaction times can vary from 6 to 24 hours.

  • Monitor reaction completion by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Carefully quench with a saturated aqueous NH₄Cl solution.

  • Extract the mixture three times with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired 2-aryl-6-aminoquinoline derivative.[10]

G

Application Case Study: Synthesis of Kinase Inhibitor Scaffolds

The true utility of this compound is realized in its application to construct complex heterocyclic systems with potent biological activity. Many kinase inhibitors feature a heterocyclic core that makes hydrogen-bonding interactions with the "hinge" region of the ATP-binding pocket, while substituted aryl groups extend into adjacent hydrophobic pockets to enhance potency and selectivity.[11]

Our intermediate is perfectly suited for this "scaffold-and-decorate" strategy. A sequential cross-coupling approach can be employed to build a kinase inhibitor-like molecule.

G Start This compound Step1 Protocol 1: Suzuki Coupling Start->Step1 R¹-B(OH)₂ Pd(PPh₃)₄, K₂CO₃ Intermediate 2-Aryl-6-chloroquinolin-5-amine Step1->Intermediate Step2 Protocol 2: Buchwald-Hartwig Amination Intermediate->Step2 R²R³NH Pd₂(dba)₃/XPhos, NaOtBu Product 2-Aryl-6-aminoquinolin-5-amine (Kinase Scaffold) Step2->Product

This two-step workflow demonstrates how the differential reactivity of the C2 and C6 positions can be exploited.

  • Step 1 (Suzuki Coupling): An aryl group (R¹) is installed at the more reactive C2 position. This group can be designed to fit into a specific hydrophobic pocket of the target kinase.

  • Step 2 (Buchwald-Hartwig Amination): An amine group (R²R³NH) is introduced at the C6 position. This amine can be chosen to form a critical hydrogen bond with the kinase hinge region or to serve as an attachment point for a solubilizing group.

The amine at C5 remains as a crucial modulating substituent, influencing the electronics and conformation of the final molecule.

Conclusion

This compound is more than a simple chemical; it is a strategic platform for the efficient and controlled synthesis of diverse heterocyclic libraries. Its value is rooted in the predictable, electronically-driven regioselectivity of its two chloro-substituents in palladium-catalyzed cross-coupling reactions. By providing robust, step-by-step protocols for key Suzuki-Miyaura and Buchwald-Hartwig transformations, this guide empowers researchers to leverage this intermediate in their drug discovery programs, particularly in the rational design of next-generation kinase inhibitors.

References

  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reaction using 6-Chloroquinoline, Benchchem,
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,6-dichloro-4-phenylpyridine, Benchchem,
  • Application Notes and Protocols for the Reaction of 2,6-Dichloro-1,4-benzoquinone with Nucleophiles, Benchchem,
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024), ChemMedChem,
  • TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand, Tokyo Chemical Industry Co., Ltd.,
  • The Buchwald–Hartwig Amination After 25 Years, University of Groningen Research Portal,
  • Development of a Practical Buchwald-Hartwig Amine Aryl
  • Synthesis of 2,6-dichloroquinoxaline, PrepChem.com,
  • Application Notes and Protocols: Regioselective Suzuki-Miyaura Cross-Coupling of 2,6-Dichloroquinoxaline, Benchchem,
  • Buchwald-Hartwig Cross Coupling Reaction, Organic Chemistry Portal,
  • Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure, PubMed,
  • The Azaindole Framework in the Design of Kinase Inhibitors, PubMed Central,
  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors, PubMed Central,
  • Method for synthetizing 2,6-dichloroquinoxaline by using diketene, Google P
  • Design and synthesis of kinase inhibitors using novel heterocyclic systems, Vertex Pharmaceuticals Incorpor
  • 5,6-Dichloroquinolin-8-amine, Benchchem,
  • Synthetic and medicinal perspective of quinolines as antiviral agents, PubMed Central,
  • Process for preparing 2,6-dicholoroquinoxaline, Google P
  • Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline, ResearchG
  • Suzuki-Miyaura cross-coupling: Practical Guide, Yoneda Labs,

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dichloroquinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-Dichloroquinolin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important chemical intermediate. We will address common challenges through a structured troubleshooting guide and detailed FAQs, grounded in established chemical principles.

Synthetic Overview: The Primary Route

The most reliable and commonly employed synthetic route to this compound is a two-step process. It begins with the nitration of a suitable precursor to form 2,6-dichloro-5-nitroquinoline, followed by the chemoselective reduction of the nitro group to the desired primary amine. This guide will focus primarily on the critical reduction step, which is often the source of yield and purity issues.

The key transformation is the reduction of the nitroaromatic precursor, 2,6-dichloro-5-nitroquinoline.

Synthetic_Workflow start 2,6-dichloro-5-nitroquinoline reduction Nitro Group Reduction (e.g., SnCl₂·2H₂O / HCl) start->reduction Step 1 workup Quenching & Workup (pH Adjustment, Filtration) reduction->workup Step 2 purification Purification (Chromatography/Recrystallization) workup->purification Step 3 product This compound purification->product Final Product

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is tin(II) chloride (SnCl₂) the recommended reducing agent for this synthesis?

Tin(II) chloride is a classic and highly effective reagent for the selective reduction of aromatic nitro groups to anilines.[1][2] Its primary advantage in this specific synthesis is its excellent chemoselectivity. Unlike catalytic hydrogenation (e.g., H₂/Pd/C), SnCl₂ does not typically cause dehalogenation of the chloro-substituents on the quinoline ring.[3] This preserves the structural integrity of the target molecule. Other reagents like iron (Fe) in acidic media can also be used, but SnCl₂ often provides cleaner reactions and is compatible with a wider range of functional groups.[3][4]

Q2: My reaction seems to stall and is incomplete, even after a long reaction time. What is the most likely cause?

The most common causes for an incomplete or sluggish reaction are insufficient reagent stoichiometry and poor reagent quality.[1] For every mole of the nitro group, at least 3-4 equivalents of SnCl₂·2H₂O are required mechanistically.[1] It is highly recommended to use 4-5 equivalents to ensure the reaction goes to completion. Additionally, tin(II) chloride can oxidize over time if exposed to air.[1] Using a freshly opened container of SnCl₂·2H₂O is crucial for consistent results.

Q3: The workup is difficult, resulting in a thick, gelatinous precipitate that is hard to filter. How can I resolve this?

This is a well-documented issue with tin-based reductions and is caused by the formation of insoluble tin(IV) oxides and hydroxides upon quenching the reaction.[1][2] To manage this, a carefully controlled workup is essential.

  • Acidic Workup: Keep the solution strongly acidic (pH < 1) during filtration to keep tin salts dissolved. However, your product will be in the aqueous layer as the ammonium salt.

  • Basic Workup: A more common approach is to basify the reaction mixture. After quenching with water, slowly add a concentrated base (e.g., 50% NaOH) until the pH is strongly basic (pH > 12). This converts the tin hydroxides into soluble sodium stannate (Na₂Sn(OH)₆), which allows for easier extraction of the free amine product with an organic solvent like ethyl acetate. Be cautious, as this process is highly exothermic.

Q4: How can I best purify the final this compound product?

Purification can be challenging due to residual tin compounds and potential side products.[5]

  • Acid-Base Extraction: Before final purification, washing the organic extract containing your product with a dilute acid (like 1M HCl) will move the amine into the aqueous layer as its salt, leaving non-basic impurities behind. The aqueous layer can then be basified and re-extracted to recover the purified amine.

  • Column Chromatography: This is a very effective method for removing baseline impurities and closely related side products. A silica gel column using a hexane/ethyl acetate or dichloromethane/methanol gradient system is typically effective.

  • Recrystallization: If the crude product is of reasonable purity, recrystallization can be an excellent final step to obtain highly pure material. Solvents such as ethanol/water or toluene/heptane mixtures are good starting points to investigate.[6]

Troubleshooting Guide

This guide addresses the most common issues encountered during the reduction of 2,6-dichloro-5-nitroquinoline.

Issue Observed Potential Cause(s) Recommended Solution(s) & Scientific Rationale
Low or No Yield 1. Deactivated Reagent: SnCl₂·2H₂O may have oxidized to Sn(IV).[1] 2. Insufficient Acid: Hydrolysis of SnCl₂ forms an inactive precipitate if the medium is not sufficiently acidic.[1] 3. Suboptimal Temperature: The reaction may be too slow at room temperature.[1]1. Use a fresh bottle of SnCl₂·2H₂O. Store the reagent in a tightly sealed container in a desiccator. 2. Ensure concentrated HCl is present in sufficient quantity to maintain a strongly acidic environment, preventing the formation of tin(OH)Cl.[1] 3. Gently heat the reaction mixture to 50-60 °C to increase the reaction rate. Monitor carefully by TLC to avoid potential side reactions.[1]
Product is Off-White or Colored (Brown/Black) 1. Air Oxidation: Anilines, particularly electron-rich ones, are susceptible to air oxidation, forming colored impurities. 2. Residual Tin Complexes: Incomplete removal of tin byproducts can lead to colored contaminants.1. Degas solvents before use and conduct the reaction and workup under an inert atmosphere (N₂ or Ar). 2. During workup, after basification, stir the biphasic mixture vigorously for 30-60 minutes to ensure complete formation of soluble stannates. Consider adding a small amount of a chelating agent like EDTA during the aqueous wash. A final wash with a sodium sulfite solution can also help remove some colored oxidative impurities.
Formation of Side Products (Observed by TLC/LCMS) 1. Incomplete Reduction: Formation of nitroso or hydroxylamine intermediates.[7] 2. Dehalogenation: Although less common with SnCl₂, aggressive conditions (high temperature, prolonged reaction time) could potentially lead to some loss of chlorine atoms.1. This points back to insufficient reducing agent or low temperature. Increase the equivalents of SnCl₂ to 5-6 eq. and ensure the reaction goes to completion as monitored by TLC.[1] 2. Avoid excessive heating. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 40-50 °C). If dehalogenation persists, consider alternative, milder reducing agents like sodium dithionite.[8]
Troubleshooting Workflow: Low Yield

Troubleshooting_Low_Yield cluster_tlc TLC/LCMS Analysis cluster_solutions Corrective Actions start Low Yield of Final Product tlc_check Analyze crude reaction mixture by TLC/LCMS start->tlc_check sm_present Significant starting material (SM) remains tlc_check->sm_present no_sm No SM, but multiple spots or streaking tlc_check->no_sm clean_product Mainly one spot corresponding to product tlc_check->clean_product incomplete_sol Incomplete Reaction: - Increase SnCl₂ equivalents (4-5 eq). - Use fresh SnCl₂. - Increase temperature to 50-60°C. - Increase reaction time. sm_present->incomplete_sol side_products_sol Side Products Formed: - Check for air oxidation (use inert atm). - Avoid excessive heat. - Ensure workup pH is correct to avoid product degradation. no_sm->side_products_sol workup_loss_sol Loss During Workup/Purification: - Optimize extraction pH and solvent. - Ensure complete precipitation/dissolution of tin salts. - Refine chromatography/recrystallization conditions. clean_product->workup_loss_sol

Sources

Common side products in 2,6-Dichloroquinolin-5-amine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,6-Dichloroquinolin-5-amine

Welcome to the technical support guide for this compound. As a key intermediate in the synthesis of complex molecules for pharmaceutical and materials science applications, its reactivity presents both opportunities and challenges. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. My goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower your research and development.

The unique electronic nature of this molecule—possessing two chlorine atoms at positions with distinct reactivity (C2 and C6) and an electron-donating amino group at C5—is central to many of the challenges discussed below.

Section 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, are fundamental for functionalizing the C-Cl bonds of this compound. However, several competing pathways can reduce yields and complicate purification.

Q1: I'm observing a significant amount of a mono-chlorinated quinoline byproduct in my Suzuki coupling, where one of the chlorines has been replaced by hydrogen. What is causing this hydrodehalogenation, and how can I minimize it?

A1: This is a classic and frequently encountered side reaction known as hydrodehalogenation (or dehalogenation), where a C-X bond is reductively cleaved and replaced by a C-H bond.[1][2] In the context of palladium-catalyzed cross-coupling, this side product can arise from several mechanistic pathways.

Causality:

  • β-Hydride Elimination: If your coupling partner contains β-hydrogens, the organopalladium intermediate can undergo β-hydride elimination. This process competes with reductive elimination, leading to the formation of your dechlorinated starting material and an alkene byproduct.[3]

  • Reaction with Base/Solvent: Certain bases, particularly alkoxides in the presence of alcohol solvents or water, can act as hydride sources. The palladium catalyst can facilitate the transfer of a hydride to the quinoline ring. In some cases, using strong inorganic bases like cesium carbonate (Cs₂CO₃) has been observed to promote dehalogenation.[4]

  • Catalyst Decomposition: Decomposition of the palladium catalyst can generate palladium hydride species (Pd-H), which are highly active in promoting hydrodehalogenation.

Troubleshooting Protocol:

  • Ligand Selection: The choice of phosphine ligand is critical. Sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) can promote the desired reductive elimination step over competing pathways.[5]

  • Base and Solvent System: Switch to a non-hydridic base such as K₃PO₄ or CsF. Ensure you are using strictly anhydrous solvents, as water can be a proton source that facilitates the overall hydrodehalogenation cycle.

  • Boronic Acid Quality: Use high-purity boronic acids or their corresponding boronate esters (e.g., MIDA boronates), which can be more stable and less prone to side reactions like protodeboronation that can indirectly contribute to catalyst cycle issues.[6]

  • Temperature Control: Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway, which may have a higher activation energy than the desired coupling.

Experimental Workflow for Minimizing Hydrodehalogenation

G Start High Hydrodehalogenation Observed (>10%) Ligand Switch to Bulky Biarylphosphine Ligand (e.g., XPhos, SPhos) Start->Ligand Base Change Base to Anhydrous K3PO4 or CsF Ligand->Base Solvent Ensure Strictly Anhydrous Solvent (e.g., Dioxane, Toluene) Base->Solvent Temp Lower Reaction Temperature by 10-20 °C Solvent->Temp Result Reduced Side Product <5% Temp->Result G cluster_0 Optimizing for C2-Substitution Start Mixture of C2/C6 Isomers Observed Temp Lower Reaction Temperature (e.g., from 80°C to RT or 40°C) Start->Temp Time Reduce Reaction Time (Monitor closely by TLC/LCMS) Temp->Time Base Use a Weaker, Non-nucleophilic Base (e.g., DIPEA vs. NaH) Time->Base Result Selective C2-Substituted Product Base->Result

Sources

Technical Support Center: Synthesis of 2,6-Dichloroquinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting for the multi-step synthesis of 2,6-dichloroquinolin-5-amine, a crucial intermediate in pharmaceutical research. Authored for researchers and drug development professionals, this document addresses common experimental challenges with scientifically grounded solutions.

Diagram: Synthetic Pathway of this compound

A 4-Chloroaniline C Gould-Jacobs Reaction Intermediate A->C Heat B Diethyl Malonate B->C D 4-Hydroxy-6-chloroquinolin-2(1H)-one C->D Cyclization (Dowtherm A) E 2,4,6-Trichloroquinoline D->E POCl3 F 2,6-Dichloroquinoline E->F Catalytic Hydrogenation (Pd/C, H2) G 2,6-Dichloro-5-nitroquinoline F->G Nitration (HNO3/H2SO4) H This compound G->H Reduction (e.g., Fe/HCl or SnCl2)

Caption: Synthetic route to this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Category 1: Low or No Product Yield

Question 1: My Gould-Jacobs reaction between 4-chloroaniline and diethyl malonate is resulting in a low yield of the intermediate. What are the possible causes and solutions?

Answer: The Gould-Jacobs reaction is sensitive to several factors. A low yield can often be attributed to incomplete reaction or side reactions.

  • Insufficient Heating: This reaction requires high temperatures to drive the initial condensation and subsequent cyclization. Ensure your reaction temperature is maintained, typically around 240-260 °C, especially during the cyclization step in a high-boiling solvent like Dowtherm A.

  • Sub-optimal Reaction Time: While high temperatures are necessary, prolonged heating can lead to decomposition. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Reagent Purity: Ensure the 4-chloroaniline and diethyl malonate are pure. Impurities can interfere with the reaction.

  • Atmospheric Moisture: The reaction is sensitive to moisture. Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).

Question 2: The chlorination of 4-hydroxy-6-chloroquinolin-2(1H)-one with phosphorus oxychloride (POCl3) is not proceeding to completion. How can I improve the yield of 2,4,6-trichloroquinoline?

Answer: This chlorination step is crucial and can be challenging.

  • Excess POCl3: Ensure you are using a sufficient excess of POCl3, as it acts as both the reagent and the solvent. A common ratio is 5-10 equivalents.

  • Reaction Temperature and Time: The reaction typically requires heating at reflux (around 110 °C) for several hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching Procedure: The workup is critical. Pouring the reaction mixture slowly onto crushed ice is necessary to hydrolyze the excess POCl3. This process is highly exothermic and must be done with extreme care in a well-ventilated fume hood.

  • Catalyst: The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can sometimes accelerate the reaction.

Category 2: Impure Product and Purification Challenges

Question 3: My final product, this compound, is contaminated with a significant amount of the starting material, 2,6-dichloro-5-nitroquinoline. How can I improve the reduction step?

Answer: Incomplete reduction of the nitro group is a common issue.

  • Choice of Reducing Agent: While several reducing agents can be used, tin(II) chloride (SnCl2) in ethanol or iron powder in the presence of an acid (like acetic acid or hydrochloric acid) are commonly employed. Ensure the chosen reducing agent is fresh and active.

  • Stoichiometry of the Reducing Agent: Use a sufficient excess of the reducing agent. For example, when using iron powder, 3-5 equivalents are typically required.

  • Reaction Conditions: The reduction is often carried out at elevated temperatures (e.g., reflux). Ensure the reaction is heated for a sufficient duration and monitor its progress by TLC.

  • pH Adjustment during Workup: After the reaction, the mixture is typically made basic to precipitate the iron or tin salts and liberate the free amine. Ensure the pH is sufficiently basic (pH > 8) before extraction.

Question 4: I am observing multiple spots on the TLC plate during the nitration of 2,6-dichloroquinoline, suggesting the formation of isomers. How can I improve the regioselectivity of this step?

Answer: The nitration of substituted quinolines can often lead to a mixture of isomers. The directing effects of the substituents on the quinoline ring determine the position of nitration.

  • Temperature Control: Nitration reactions are highly exothermic. Maintaining a low temperature (typically 0-5 °C) during the addition of the nitrating mixture (a combination of nitric acid and sulfuric acid) is crucial to minimize the formation of undesired isomers and side products.

  • Rate of Addition: Add the substrate to the cooled nitrating mixture slowly and portion-wise to maintain temperature control.

  • Acid Ratio: The ratio of sulfuric acid to nitric acid can influence the regioselectivity. The standard nitrating mixture is a good starting point, but slight adjustments might be necessary based on experimental results.

  • Purification: If isomer formation is unavoidable, careful column chromatography is usually required to separate the desired 5-nitro isomer from other isomers (e.g., the 8-nitro isomer).

Category 3: Reaction Stalling or Incomplete Conversion

Question 5: The catalytic hydrogenation to convert 2,4,6-trichloroquinoline to 2,6-dichloroquinoline is stalling. What could be the issue?

Answer: Catalytic hydrogenation can be sensitive to several factors.

  • Catalyst Activity: The palladium on carbon (Pd/C) catalyst may be old or deactivated. Use a fresh batch of catalyst. The catalyst loading is also important; typically 5-10 mol% is used.

  • Catalyst Poisoning: The substrate or solvent might contain impurities that can poison the catalyst. Ensure the starting material is pure and use a high-purity solvent. Sulfur-containing compounds are known catalyst poisons.

  • Hydrogen Pressure: Ensure the reaction is carried out under a positive pressure of hydrogen gas. A balloon filled with hydrogen is often sufficient for small-scale reactions, but for larger scales, a Parr shaker or a similar hydrogenation apparatus might be necessary.

  • Reaction Time and Temperature: These reactions can sometimes be slow. Allow sufficient reaction time and consider gentle heating if the reaction is sluggish at room temperature.

Experimental Protocols

Protocol 1: Nitration of 2,6-Dichloroquinoline

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice-water bath.

  • Slowly add fuming nitric acid to the sulfuric acid while maintaining the temperature below 5 °C.

  • In a separate flask, dissolve 2,6-dichloroquinoline in a minimal amount of concentrated sulfuric acid.

  • Add the solution of 2,6-dichloroquinoline dropwise to the cold nitrating mixture. The temperature should be strictly maintained below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a base (e.g., aqueous ammonia or sodium hydroxide) until a precipitate forms.

  • Filter the precipitate, wash it with water, and dry it to obtain the crude 2,6-dichloro-5-nitroquinoline.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Reduction of 2,6-Dichloro-5-nitroquinoline

  • To a solution of 2,6-dichloro-5-nitroquinoline in ethanol, add an excess of tin(II) chloride dihydrate (SnCl2·2H2O).

  • Heat the reaction mixture at reflux for 2-4 hours, or until the starting material is consumed as indicated by TLC.

  • Cool the reaction mixture to room temperature and pour it into a mixture of ice and water.

  • Make the solution basic (pH > 8) by the slow addition of a concentrated aqueous solution of sodium hydroxide or sodium bicarbonate. This will precipitate tin salts.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, dry them over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography or recrystallization.

References

  • Synthetic approaches to the 2-aminoquinoline-5,8-dione ring system. Journal of the Chemical Society, Perkin Transactions 1, 1985, 2399-2405. [Link]

  • Synthesis of novel quinoline derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 2010, 45(5), 1937-1944. [Link]

  • Gould-Jacobs Reaction. Organic Syntheses, 1946, 26, 38. [Link]

Technical Support Center: Purification of 2,6-Dichloroquinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,6-dichloroquinolin-5-amine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this chemical intermediate in high purity. We will explore the causality behind experimental choices, provide field-proven troubleshooting advice, and offer detailed, self-validating protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound and where do they originate?

The impurity profile of crude this compound is heavily dependent on its synthetic route. However, common impurities typically include:

  • Isomeric Byproducts: Synthesis of substituted quinolines can often lead to the formation of constitutional isomers. For instance, incomplete or alternative regioselectivity during chlorination or amination steps can result in isomers that are difficult to separate due to similar physical properties.

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the crude product. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to minimize this.[1]

  • Over-chlorinated or Under-chlorinated Species: If the synthesis involves a chlorination step, it is possible to form tri-chloro species or have residual mono-chloro intermediates.[1]

  • Hydrolysis Products: The presence of moisture during synthesis or workup can lead to the hydrolysis of the chloro groups, particularly at elevated temperatures, resulting in hydroxy-substituted quinolines.

  • Reagents and Catalysts: Residual synthetic reagents, catalysts (e.g., palladium or copper), or solvents can also contaminate the final product.

Q2: I have a batch of crude this compound. What is the first purification method I should attempt?

For a crystalline solid like this compound, recrystallization is almost always the recommended first-line purification technique. It is a cost-effective, scalable, and often highly efficient method for removing small amounts of impurities from a solid compound. The success of recrystallization relies on selecting a solvent system where the compound has high solubility at an elevated temperature but low solubility at room or sub-ambient temperatures. A well-executed recrystallization can significantly improve purity and provide the material in a more stable, crystalline form.

Q3: How can I effectively monitor the purification process and assess the final purity of my compound?

A multi-faceted approach is essential for validating purity. No single technique is foolproof.

  • Thin Layer Chromatography (TLC): An indispensable tool for real-time monitoring. It allows you to quickly compare the crude material against the purified fractions and the starting materials.[1] A single spot on a TLC plate (developed in multiple solvent systems) is a good preliminary indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A purity level of >98% is often required for subsequent synthetic steps in drug development.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range.

  • Spectroscopic Analysis (NMR, MS): Nuclear Magnetic Resonance (¹H and ¹³C NMR) is used to confirm the chemical structure and identify any residual impurities. Mass Spectrometry (MS) confirms the molecular weight of the desired compound.

Q4: What are the recommended storage conditions for purified this compound?

Based on supplier data sheets, this compound should be stored under an inert gas atmosphere (such as nitrogen or argon) at 2–8 °C.[2] This precaution is taken to prevent potential degradation from atmospheric oxygen or moisture, especially given the reactive nature of the amine and chloro functional groups.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Recovery After Recrystallization 1. The chosen solvent is too good; the compound remains partially soluble even when cold. 2. Too much solvent was used during the dissolution step. 3. Premature crystallization occurred during hot filtration.1. Select a different solvent or a solvent system (e.g., a binary mixture like Ethanol/Water) to fine-tune solubility. 2. Use the minimum amount of hot solvent required to fully dissolve the crude product. 3. Pre-heat the filtration funnel and flask. If significant crystallization occurs, rinse the filter paper with a small amount of hot solvent.
Product is Off-White or Colored After Recrystallization Highly colored, polar impurities are present that are not effectively removed by recrystallization alone.During the recrystallization process, after the compound is fully dissolved in the hot solvent, add a small amount (1-2% by weight) of activated carbon.[1][3] Boil the solution for an additional 5-10 minutes, then perform a hot filtration through a pad of celite to remove the carbon. The activated carbon will adsorb the colored impurities.
Impurities Co-elute with the Product During Column Chromatography The mobile phase does not provide sufficient selectivity to resolve the compound of interest from a specific impurity.1. Optimize the Mobile Phase: Switch to a solvent system with different polarity or properties (e.g., from Hexane/Ethyl Acetate to Dichloromethane/Methanol). Run a TLC gradient to find the optimal solvent ratio. 2. Change the Stationary Phase: If optimization fails on silica gel, consider an alternative stationary phase. An amine-bonded silica column can be particularly effective for purifying basic compounds and may offer different selectivity.[4]
Compound is Difficult to Crystallize and Remains an Oil The compound may have a low melting point or persistent impurities are inhibiting crystal lattice formation.1. Try a Different Solvent: Experiment with various solvent systems for recrystallization. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal from a previously purified batch. 3. Salt Formation: Convert the amine into a salt (e.g., a hydrochloride salt by adding HCl). Salts are often more crystalline and can be purified by recrystallization, then neutralized back to the free amine if necessary.[5]

Purification Decision Workflow

The following diagram illustrates a logical workflow for the purification of this compound.

PurificationWorkflow Crude Crude this compound Assess Assess Purity (TLC, HPLC) Crude->Assess Recrystal Protocol 1: Recrystallization Assess->Recrystal Impurities < 5-10% Column Protocol 2: Column Chromatography Assess->Column Complex Mixture / Oily Product Check1 Re-assess Purity Recrystal->Check1 Check1->Column Purity Not OK Pure Pure Product (>98%) Check1->Pure Purity OK Check2 Re-assess Purity Column->Check2 Check2->Pure Purity OK Fail Consider Alternative (e.g., Prep-HPLC) Check2->Fail Purity Not OK

Sources

Technical Support Center: Synthesis of 2,6-Dichloroquinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-dichloroquinolin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on preventing over-reaction and other common side reactions. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure a successful and efficient synthesis.

Introduction

The synthesis of this compound, a key intermediate in pharmaceutical development, presents unique challenges. The presence of two chlorine atoms on the quinoline ring, each with different reactivity, and the introduction of an amino group at the C5 position require careful control of reaction conditions to avoid the formation of unwanted byproducts. This guide will explore the two primary synthetic routes and provide solutions to common problems encountered in each.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Problem 1: Low Yield of this compound in Direct Amination

Symptoms:

  • The primary product is not the desired this compound.

  • A complex mixture of products is observed by TLC or LC-MS analysis.

  • Significant amounts of starting material, 2,6-dichloroquinoline, remain unreacted.

Potential Causes:

  • Low Selectivity of Amination: The direct amination of 2,6-dichloroquinoline is known to have very low selectivity. The chlorine atom at the 2-position is highly reactive, leading to a variety of side reactions.[1]

  • Over-reaction (Diamination): Both chlorine atoms may react with the amine source, leading to the formation of 2,6-diaminoquinoline derivatives.

  • Side Reactions: The high reactivity of the C2 chlorine can promote N,N-diarylation, as well as substitution with other nucleophiles in the reaction mixture, such as alkoxides from the base (e.g., t-BuONa).[1]

  • Catalyst Inactivity: The palladium catalyst may be inactive or poisoned.

Solutions:

Solution Detailed Explanation
Optimize Catalyst and Ligand For Buchwald-Hartwig amination, the choice of ligand is critical. For aryl chlorides, bulky, electron-rich phosphine ligands such as XPhos or JohnPhos are often more effective.[2] Experiment with different palladium precatalysts and ligands to improve selectivity for the C5 position, although this remains a significant challenge for 2,6-dichloroquinoline.
Control Stoichiometry Use a precise stoichiometry of the amine source. An excess of the amine will favor the formation of the diamination product. Start with a 1:1 molar ratio of 2,6-dichloroquinoline to the amine.
Lower Reaction Temperature Running the reaction at a lower temperature can sometimes improve selectivity by favoring the reaction at the more reactive site while reducing the rate of reaction at the less reactive site and minimizing side reactions.
Consider an Alternative Synthetic Route Due to the inherent difficulties with selective direct amination of 2,6-dichloroquinoline, the nitration-reduction pathway is often a more reliable method for obtaining the desired product.
Problem 2: Formation of Multiple Nitro Isomers During Nitration of 2,6-Dichloroquinoline

Symptoms:

  • NMR or LC-MS analysis of the crude product shows the presence of multiple nitro-isomers other than the desired 2,6-dichloro-5-nitroquinoline.

Potential Causes:

  • Reaction Temperature Too High: Nitration reactions are highly exothermic. Poor temperature control can lead to the formation of multiple isomers.

  • Incorrect Nitrating Agent Concentration: The ratio of nitric acid to sulfuric acid is crucial for the efficient generation of the nitronium ion (NO₂⁺) and for controlling the regioselectivity.

Solutions:

Solution Detailed Explanation
Strict Temperature Control Maintain the reaction temperature between 0-5 °C during the addition of the nitrating mixture.[3] Use an ice-salt bath for more efficient cooling if necessary.
Slow, Dropwise Addition Add the nitrating mixture very slowly to the solution of 2,6-dichloroquinoline in sulfuric acid to allow for better heat dissipation and to maintain a low reaction temperature.[3]
Optimize Acid Mixture A standard nitrating mixture consists of a mixture of concentrated nitric acid and concentrated sulfuric acid. Ensure the acids are of high purity and the correct concentrations are used as specified in the protocol.
Problem 3: Incomplete Reduction of the Nitro Group

Symptoms:

  • The presence of the starting material, 2,6-dichloro-5-nitroquinoline, is observed in the final product.

  • Formation of intermediate reduction products, such as nitroso or hydroxylamine derivatives.

Potential Causes:

  • Insufficient Reducing Agent: The amount of reducing agent is not sufficient to fully reduce the nitro group.

  • Inactive Catalyst (for catalytic hydrogenation): The hydrogenation catalyst (e.g., Pd/C) may be old or poisoned.

  • Reaction Time Too Short: The reaction may not have been allowed to proceed to completion.

Solutions:

Solution Detailed Explanation
Increase Amount of Reducing Agent If using a chemical reducing agent like iron powder in acetic acid or sodium dithionite, increase the molar equivalents relative to the nitroquinoline.
Use Fresh Catalyst For catalytic hydrogenation, ensure the catalyst is fresh and active.
Monitor Reaction Progress Monitor the reaction by TLC until the starting material is no longer visible.
Optimize Reaction Conditions For reductions with metals like iron, ensure the acidic medium (e.g., acetic acid or HCl) is sufficient to facilitate the reaction.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to this compound?

A1: Given the documented low selectivity in the direct amination of 2,6-dichloroquinoline, a two-step approach involving the nitration of 2,6-dichloroquinoline to form 2,6-dichloro-5-nitroquinoline, followed by the reduction of the nitro group, is generally the more reliable and higher-yielding method. This route offers better control over the regioselectivity of the amino group placement.

Q2: How can I purify the final product, this compound?

A2: Purification can typically be achieved by column chromatography on silica gel. Due to the basic nature of the amine, it is advisable to use a solvent system containing a small amount of a basic modifier, such as triethylamine or ammonia in methanol, to prevent streaking and improve separation. For instance, a gradient of ethyl acetate in hexane with 1% triethylamine can be effective. Alternatively, using an amine-functionalized silica gel column can provide excellent purification of organic amines without the need for basic additives in the mobile phase.[5][6] Recrystallization from a suitable solvent system, such as ethanol/water or toluene/hexane, may also be a viable purification method.

Q3: What are the expected major byproducts in the direct amination of 2,6-dichloroquinoline?

A3: The major expected byproduct is the di-aminated product, where both chlorine atoms are substituted by the amine. Another significant side reaction is the substitution of the highly reactive C2-chlorine, which can lead to a mixture of products that are difficult to separate.[1]

Q4: Can I use other chlorinating agents besides phosphorus oxychloride to synthesize the 2,6-dichloroquinoline starting material?

A4: While phosphorus oxychloride is a common and effective chlorinating agent for converting hydroxyquinolines to chloroquinolines, other reagents like phosphorus pentachloride can also be used. However, the use of phosphorus pentachloride can sometimes lead to the formation of trichlorinated byproducts.[7]

Experimental Protocols

Protocol 1: Synthesis of 2,6-Dichloro-5-nitroquinoline (Nitration Route)

This protocol is adapted from standard nitration procedures for quinoline derivatives.[3]

Materials:

  • 2,6-Dichloroquinoline

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2,6-dichloroquinoline (1.0 eq).

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid (3.0 eq) with constant stirring, ensuring the temperature remains below 10 °C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.2 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.

  • Add the prepared nitrating mixture dropwise to the solution of 2,6-dichloroquinoline in sulfuric acid via the dropping funnel. Maintain the reaction temperature between 0-5 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude 2,6-dichloro-5-nitroquinoline.

  • The crude product can be purified by recrystallization from ethanol.

Protocol 2: Synthesis of this compound (Reduction of Nitroquinoline)

This protocol is based on general methods for the reduction of aryl nitro compounds.

Materials:

  • 2,6-Dichloro-5-nitroquinoline

  • Iron powder

  • Glacial Acetic Acid

  • Ethanol

  • Water

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask, suspend 2,6-dichloro-5-nitroquinoline (1.0 eq) in a mixture of ethanol and water.

  • Add glacial acetic acid to the suspension.

  • Heat the mixture to reflux and add iron powder (excess, e.g., 5-10 eq) portion-wise.

  • Continue refluxing and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethanol.

  • Combine the filtrates and remove the ethanol under reduced pressure.

  • Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient with 1% triethylamine).

Visualizations

Synthetic Pathways

Synthetic_Pathways cluster_0 Direct Amination Route (Low Selectivity) cluster_1 Nitration-Reduction Route (Preferred) 2,6-Dichloroquinoline 2,6-Dichloroquinoline This compound This compound 2,6-Dichloroquinoline->this compound Buchwald-Hartwig Amination Byproducts Diamination & Other Side Products 2,6-Dichloroquinoline->Byproducts Over-reaction start 2,6-Dichloroquinoline nitro 2,6-Dichloro-5-nitroquinoline start->nitro Nitration (HNO3/H2SO4) final_product This compound nitro->final_product Reduction (e.g., Fe/AcOH)

Caption: Comparison of synthetic routes to this compound.

Troubleshooting Logic for Direct Amination

Troubleshooting_Direct_Amination start Low Yield of Desired Product? cause1 Low Selectivity/ Over-reaction start->cause1 Yes cause2 Catalyst Inactivity start->cause2 Yes solution1a Optimize Ligand/ Catalyst cause1->solution1a solution1b Control Stoichiometry cause1->solution1b solution1c Lower Temperature cause1->solution1c solution2 Use Fresh Catalyst/ Check Reagents cause2->solution2 alternative Switch to Nitration- Reduction Route solution1a->alternative solution1b->alternative solution1c->alternative solution2->alternative

Caption: Troubleshooting workflow for direct amination issues.

References

  • Averin, A. D., Kharlamova, A. D., Abel, A. S., et al. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 26(7), 1886. [Link]

  • Averin, A. D., Kharlamova, A. D., Abel, A. S., et al. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Semantic Scholar. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]

  • Averin, A. D., Maloshitskaya, O. A., Savelyev, E. N., et al. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 18(2), 2096-2109. [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organ, M. G., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Chemistry – A European Journal, 12(18), 4749-4755. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • Egu, M. O., et al. (2020). Amination of Dichloro-6,7-Quinolinequinone with Electron Rich and Electron Deficient Anilines. FUW Trends in Science & Technology Journal, 5(1), 123-127. [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Abela, A. R., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880-8892. [Link]

  • Biotage. (2023). When should amine-bonded columns be used for purification? [Link]

  • Egu, M. O., et al. (2020). Amination of Dichloro-6,7-Quinolinequinone with Electron Rich and Electron Deficient Anilines. FUW Trends in Science & Technology Journal, 5(1), 123-127. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Link]

  • National Center for Biotechnology Information. (n.d.). 2,6-Dichloroquinoline. PubChem Compound Database. [Link]

  • Google Patents. (n.d.). CN100345831C - Prepn process of high purity 2, 6-dichloro quinoxaline.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth., 102, 276-302. [Link]

  • Schenzle, A., et al. (1999). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Applied and Environmental Microbiology, 65(6), 2317-2323. [Link]

  • Amerigo Scientific. (n.d.). 2,6-Dichloroquinoline (97%). [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]

  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. r/chemistry. [Link]

  • Google Patents. (n.d.). EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • ChemSynthesis. (n.d.). 2,6-dichloroquinoline. [Link]

  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. [Link]

  • iChemical. (n.d.). 2,6-Dichloroquinoline. [Link]

  • ResearchGate. (2013). How to do a reduction of 4,6 dichloro-5-nitro pyrimidine to 4,6 dichloro-5-amino pyrimidine? [Link]

Sources

Technical Support Center: Challenges in the Purification of Quinoline Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for Quinoline Amine Purification. Quinoline amines are a cornerstone of many pharmaceutical and materials science applications, prized for their unique biological and chemical properties.[1][2] However, their purification presents a distinct set of challenges, primarily stemming from the basicity of the nitrogen atoms within their structure. This inherent reactivity can lead to a host of issues during purification, including product degradation, poor separation, and inconsistent results.[3][4]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide in-depth, field-proven insights into overcoming these common hurdles. We will explore the causality behind purification issues and offer robust, validated strategies to ensure you achieve the desired purity and yield for your critical compounds.

Troubleshooting Guide: Common Purification Issues

This section addresses specific, frequently encountered problems during the purification of quinoline amines in a direct question-and-answer format.

Issue 1: Product Decomposition and Tailing on Silica Gel Columns

Question: I'm purifying my quinoline amine using standard silica gel column chromatography, but I'm observing significant streaking/tailing on the TLC plate and recovering very little product, which appears degraded. What is happening and how can I fix it?

Answer: This is the most common challenge and it originates from a fundamental chemical incompatibility. The surface of standard silica gel is populated with acidic silanol groups (Si-OH). The basic nitrogen atoms of your quinoline amine interact strongly with these acidic sites via acid-base interactions.[3] This strong binding leads to several problems:

  • Irreversible Adsorption: A portion of your compound can bind so strongly that it never elutes from the column, drastically reducing yield.

  • Tailing/Streaking: The slow, uneven release of the amine from the acidic sites as the eluent passes causes the characteristic "streaking" or "tailing" on TLC and broad, poorly resolved peaks in column chromatography.[3]

  • Acid-Catalyzed Degradation: Prolonged exposure to the acidic silica surface can catalyze the degradation of sensitive quinoline amines.[3]

  • Deactivate the Stationary Phase: The most effective solution is to neutralize the acidic sites on the silica gel. This is typically done by adding a small amount of a basic modifier to your eluent system.[3]

    ModifierTypical Concentration (v/v)Notes
    Triethylamine (TEA) 0.5 - 2%The most common choice. Volatile and easily removed under vacuum.
    Pyridine 0.5 - 2%Effective, but higher boiling point makes it harder to remove.
    Ammonia Saturate a portion of the eluentCan be effective, especially in more polar solvent systems (e.g., DCM/MeOH).

    Expert Insight: Always pre-treat your silica gel. Before running the column, flush it with several column volumes of the eluent containing the basic modifier. This ensures the entire stationary phase is neutralized before you load your compound.

  • Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a more inert stationary phase.

    Stationary PhasePrincipleBest ForConsiderations
    Neutral or Basic Alumina Less acidic than silica.[3]Highly basic or acid-sensitive amines.Activity grade is important; can have its own reactivity issues.
    Reversed-Phase Silica (C18) Separation based on hydrophobicity.[3][5]Less polar quinoline amines.Requires different solvent systems (e.g., Acetonitrile/Water, MeOH/Water).
    Amine-Functionalized Silica Provides a basic surface, repelling basic compounds.[6]Excellent for stubborn cases of tailing.More expensive than standard silica.

Workflow: Mitigating Silica Gel-Induced Decomposition

start Problem: Tailing or Decomposition on Silica check_base Add Basic Modifier to Eluent? (e.g., 1% TEA) start->check_base use_alt Use Alternative Stationary Phase check_base->use_alt No success Successful Purification check_base->success Yes (Problem Solved) alumina Neutral/Basic Alumina use_alt->alumina c18 Reversed-Phase (C18) use_alt->c18 amine_silica Amine-Functionalized Silica use_alt->amine_silica alumina->success c18->success amine_silica->success

Caption: Decision workflow for troubleshooting quinoline amine purification on silica gel.

Issue 2: Difficulty Removing Reagents or Starting Materials

Question: My final product is contaminated with a non-amine starting material (e.g., a ketone or ester) that has a similar Rf value to my product. How can I separate them?

Answer: This is an ideal scenario for leveraging the basicity of your quinoline amine. An acid-base liquid-liquid extraction is a highly effective and scalable method for separating basic compounds from neutral or acidic impurities.[5]

The principle is to change the polarity and solubility of your amine by protonating it.

  • Dissolve: Dissolve the crude mixture in a water-immiscible organic solvent (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc)).

  • Acid Wash: Transfer the solution to a separatory funnel and extract with an acidic aqueous solution (e.g., 1M HCl). The basic quinoline amine will be protonated, forming a water-soluble salt that moves to the aqueous layer. The neutral organic impurity will remain in the organic layer.

  • Separate Layers: Separate the two layers. Discard the organic layer containing the impurities.

  • Basify and Re-extract: Cool the acidic aqueous layer (containing your protonated product) in an ice bath. Slowly add a base (e.g., 2M NaOH, NaHCO₃) until the solution is basic (pH > 10). This deprotonates your amine, making it water-insoluble again. It may precipitate as a solid or oil.

  • Final Extraction: Extract the now-basic aqueous layer with fresh organic solvent (e.g., DCM, EtOAc). Your purified quinoline amine will move back into the organic layer.

  • Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Diagram: Acid-Base Extraction Principle

cluster_0 Step 1: Acid Wash cluster_1 Step 2: After Separation cluster_2 Step 3: Basify & Re-extract org_layer1 Organic Layer (DCM / EtOAc) Contains: - Neutral Impurity - Quinoline Amine (QA) aq_layer1 Aqueous Layer (1M HCl) org_layer1->aq_layer1 Extract aq_layer2 Aqueous Layer (Keep) Contains: - Protonated Amine (QA-H+) org_layer2 Organic Layer (Discard) Contains: - Neutral Impurity aq_layer3 Aqueous Layer (Discard) Contains: - Salts (e.g., NaCl) aq_layer2->aq_layer3 1. Add NaOH 2. Extract with DCM org_layer3 Organic Layer (Keep) Contains: - Purified Quinoline Amine (QA) aq_layer3->org_layer3

Sources

Technical Support Center: Managing Exothermic Reactions in 2,6-Dichloroquinolin-5-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 2,6-Dichloroquinolin-5-amine, a crucial intermediate in pharmaceutical development, involves highly energetic reaction steps. Specifically, the nitration of a 2,6-dichloroquinoline precursor is a significantly exothermic process that demands rigorous control to ensure operational safety, prevent thermal runaway, and maximize product yield and purity. This guide provides detailed, experience-driven advice for researchers, scientists, and process chemists to navigate the challenges of managing this reaction.

Section 1: Frequently Asked Questions (FAQs) & Foundational Knowledge

This section addresses fundamental questions regarding the thermal hazards associated with the synthesis.

Q1: Which step in the synthesis of this compound poses the most significant exothermic hazard?

A1: The primary exothermic hazard is the electrophilic aromatic nitration of the 2,6-dichloroquinoline precursor using mixed acid (a combination of concentrated nitric and sulfuric acids). The reaction to form the nitronium ion ([NO₂]⁺) from these acids is itself exothermic, and the subsequent nitration of the aromatic ring releases a substantial amount of heat (high ΔH)[1]. Failure to adequately dissipate this heat can lead to a rapid, self-accelerating increase in temperature, known as a thermal runaway.[2]

Q2: What are the primary causes of a thermal runaway during this nitration?

A2: Thermal runaways in this context typically stem from a mismatch between the rate of heat generation and the rate of heat removal. Key contributing factors include:

  • Rapid Reagent Addition: Adding the nitrating agent too quickly generates heat faster than the cooling system can dissipate it.[3]

  • Inadequate Cooling: The cooling system (e.g., ice bath, cryostat) may lack the capacity to handle the heat load, or there may be poor heat transfer between the reactor and the cooling medium.[4]

  • Poor Agitation: Inefficient stirring leads to localized "hot spots" with high concentrations of reactants, which can initiate a runaway that propagates throughout the mixture.[3]

  • Accumulation of Unreacted Nitrating Agent: If the reaction is performed at too low a temperature, the nitrating agent can accumulate without reacting. A subsequent, minor increase in temperature can then trigger a sudden, delayed, and violent exothermic reaction.[3]

Q3: What analytical techniques can assess thermal risk before scaling up?

A3: Before any scale-up, a thorough thermal hazard assessment is critical. Techniques like Reaction Calorimetry (RC1) or Differential Scanning Calorimetry (DSC) are invaluable.

  • Reaction Calorimetry (RC1): This technique measures the heat flow of the reaction in real-time under process-like conditions. It allows for the determination of key safety parameters like the heat of reaction (ΔHr), adiabatic temperature rise (ΔTad), and the Maximum Temperature of the Synthesis Reaction (MTSR).[2] A high ΔTad is a critical indicator of runaway potential.[2]

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the onset temperature of decomposition for the starting materials, intermediates, products, and reaction mixtures. This is crucial to ensure that the maximum processing temperature remains safely below any decomposition temperatures.

Section 2: Proactive Thermal Management & Protocols

Effective management relies on a well-designed experimental setup and a meticulously executed protocol.

Q4: How should I set up my reactor for optimal heat management during the nitration step?

A4: A robust reactor setup is your primary defense against thermal excursions. The following workflow should be considered best practice.

ReactorSetup A Select Reactor (Appropriate Size, Good Surface/Volume Ratio) B Install High-Torque Overhead Stirrer A->B Ensure efficient mixing C Calibrate Internal Temperature Probe B->C Accurate monitoring is key D Set Up & Pre-cool Cooling Bath (e.g., Ice/Salt) C->D Establish cooling capacity E Equip with Addition Funnel (Pressure-Equalizing) D->E Controlled addition is critical F Prepare Emergency Quench Station (Large Ice/Water Bath) E->F Safety first G System Ready for Reagent Charging F->G

Caption: Recommended workflow for a safe reactor setup.

Q5: What is a reliable, safety-conscious protocol for the nitration of 2,6-dichloroquinoline?

A5: This protocol emphasizes slow, controlled addition and continuous monitoring. Note: This is a generalized procedure and must be adapted based on your specific substrate concentration and scale.

Step 1: Preparation of Nitrating Mixture ("Mixed Acid")

  • In a separate flask equipped with a stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid (e.g., 2.0-3.0 equivalents) to concentrated nitric acid (e.g., 1.0-1.2 equivalents).[3]

  • This addition is exothermic; maintain the temperature of the mixed acid below 10 °C throughout the addition.

  • Once the addition is complete, cool the mixture to a temperature between -5 °C and 0 °C.[3]

Step 2: Nitration Reaction

  • Charge the main reactor with the 2,6-dichloroquinoline precursor and an appropriate solvent (often concentrated sulfuric acid is used to dissolve the substrate).

  • Cool the reactor contents to the target reaction temperature, typically between 0 °C and 5 °C.

  • Slowly add the pre-cooled mixed acid dropwise to the stirred solution of the substrate.[3]

  • Crucially, monitor the internal temperature constantly. The rate of addition must be adjusted to ensure the temperature does not exceed the set point (e.g., 5 °C).[3]

  • After the addition is complete, allow the reaction to stir at the same temperature for a specified time (e.g., 1-2 hours) or until reaction completion is confirmed by an appropriate analytical method (e.g., TLC, LC-MS).

Step 3: Reaction Workup (Quenching)

  • The quenching process is also highly exothermic due to the heat of dilution of strong acids.[5]

  • Prepare a separate, large vessel containing a vigorously stirred slurry of crushed ice and water (typically 5-10 times the volume of the reaction mixture).[5]

  • Slowly and carefully transfer the reaction mixture onto the ice slurry.[5] This must be done in a controlled manner to manage the exotherm.

  • The precipitated nitro-product can then be isolated by vacuum filtration.[5]

ParameterRecommended ValueRationale
Reaction Temperature 0–5 °CBalances reaction rate against safety. Lower temperatures reduce the rate but risk reagent accumulation.
Addition Time 1.5–3 hours (scale-dependent)Ensures the rate of heat generation does not overwhelm the cooling system's capacity.
Stirring Speed >300 RPM (scale-dependent)Prevents localized "hot spots" and ensures homogenous temperature distribution.[3]
Quench Medium Crushed Ice / WaterProvides a large heat sink to safely absorb the heat of reaction termination and acid dilution.

Section 3: Troubleshooting Guide

This section provides direct answers to problems encountered during the experiment.

Q6: My reaction temperature is rising above the set limit and is not responding to cooling! What should I do?

A6: This indicates a potential thermal runaway. Act immediately and decisively by following this decision tree.

RunawayTroubleshooting Start Temperature > Set Point + 5°C A IMMEDIATELY STOP Reagent Addition Start->A Yes B Maximize Cooling (Add dry ice to bath, etc.) A->B Check1 Is Temperature Stabilizing/Decreasing? B->Check1 C Continue to Monitor Closely. Do NOT Restart Addition Until Stable. Check1->C Yes D PREPARE FOR EMERGENCY QUENCH Check1->D No Check2 Is Temperature Still Rising Rapidly? D->Check2 Check2->C No, but still high. Hold and monitor. E EMERGENCY QUENCH: Cautiously pour reaction mixture into pre-prepared ice/water bath. Check2->E Yes F Alert Supervisor & Evacuate if Necessary E->F

Caption: Decision tree for managing a temperature excursion.

Caution: Quenching a runaway nitration is a last resort as the rapid dilution of sulfuric acid is itself a highly exothermic process.[3] This should only be performed with extreme caution and appropriate personal protective equipment (PPE), including a face shield and blast shield.

Q7: My yield of 2,6-dichloro-5-nitroquinoline is low, and I see multiple spots on my TLC plate. What happened?

A7: Low yields and the formation of byproducts are often linked to poor temperature control. If the reaction temperature rises too high, side reactions such as di-nitration or oxidation can occur. Overly aggressive nitrating conditions (e.g., too much nitric acid, higher temperatures) can lead to product degradation. To troubleshoot, review your temperature logs. If you observed a temperature spike, it is the likely cause. For future runs, ensure a slower addition rate and more robust cooling to maintain the target temperature range.

Q8: The reaction mixture turned dark brown/black. Is this normal?

A8: While some color change is expected, a rapid shift to a very dark brown or black color can be a sign of decomposition or unwanted side reactions. This is often associated with localized overheating (hot spots) or an overall temperature excursion. Charring can occur at elevated temperatures. If this happens, it is advisable to stop the reaction, quench it safely, and re-evaluate the reaction parameters, focusing on improving agitation and temperature control for the next attempt.

References

  • BenchChem. Technical Support Center: Managing Exothermic Reactions During Nitration.
  • BenchChem. Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions.
  • BenchChem. Technical Support Center: Managing Thermal Runaway in Nitration Reactions.
  • Beilstein Journals. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Available from: [Link]

  • Royal Society of Chemistry. An assessment of a multipoint dosing approach for exothermic nitration in CSTRs in series. Available from: [Link]

  • Corning. Nitration of phenol in flow. Available from: [Link]

  • BenchChem. Technical Support Center: Managing Exothermic Reactions in the Nitration of Butoxybenzene Derivatives.
  • Master Organic Chemistry. Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution of Dichloroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr) reactions, with a specific focus on dichloroquinolines. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low yields in their experiments. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve desired outcomes.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Q1: My SNAr reaction on a dichloroquinoline is resulting in a low yield with a significant amount of unreacted starting material. What are the likely causes?

Low yields with recovery of starting material in SNAr reactions of dichloroquinolines often point to several key factors related to reaction kinetics and substrate reactivity. A systematic evaluation of each of these components is crucial for identifying the root cause.

Potential Cause 1: Insufficient Activation of the Quinoline Ring

The quinoline ring system is inherently electron-deficient, which facilitates nucleophilic aromatic substitution. However, the reactivity of the two chlorine atoms is not equal. The chlorine at the 4-position is generally more reactive than the one at the 2-position due to greater stabilization of the Meisenheimer intermediate.[1] If your nucleophile is not sufficiently strong or the reaction conditions are not forcing enough, you may see incomplete conversion.

Troubleshooting Steps:

  • Increase Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.[2] A stepwise increase in temperature (e.g., in 10-20 °C increments) can significantly improve the reaction rate.

  • Prolong Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Some SNAr reactions can be slow and may require extended periods to reach completion.

  • Use a Stronger Base: A stronger base can increase the nucleophilicity of your nucleophile, particularly for amines and alcohols, by promoting its deprotonation.[3] Common strong bases include NaH, K₂CO₃, and Cs₂CO₃.[3]

Potential Cause 2: Inappropriate Solvent Choice

The choice of solvent is critical in SNAr reactions. Polar aprotic solvents are generally preferred as they can solvate the cation of the nucleophile's salt, leaving the nucleophile "naked" and more reactive.[4]

Troubleshooting Steps:

  • Switch to a High-Boiling Polar Aprotic Solvent: Solvents like DMSO, DMF, NMP, or DMAc are excellent choices for SNAr reactions as they can facilitate the reaction and allow for higher reaction temperatures.[3][5]

  • Ensure Anhydrous Conditions: Water can act as a competing nucleophile and can also deactivate strong bases. Ensure your solvent and reagents are dry, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q2: I'm observing the formation of multiple products, leading to a low yield of the desired isomer. How can I improve the regioselectivity?

The presence of two chlorine atoms on the quinoline ring can lead to a mixture of mono-substituted and di-substituted products, as well as isomeric mono-substituted products.

Potential Cause 1: Lack of Regiocontrol

As mentioned, the C4 position of the 2,4-dichloroquinoline is generally more susceptible to nucleophilic attack than the C2 position.[1] However, under harsh conditions or with highly reactive nucleophiles, substitution at the C2 position can also occur, leading to a mixture of products.

Troubleshooting Steps:

  • Control Reaction Temperature: Lowering the reaction temperature can sometimes favor substitution at the more reactive C4 position, improving regioselectivity.

  • Use a Milder Base: A very strong base might lead to side reactions or decrease selectivity. Titrate the strength of the base to find the optimal balance between reactivity and selectivity.

  • Consider the Nucleophile's Steric Hindrance: A bulky nucleophile may preferentially attack the less sterically hindered position, which can be exploited to control regioselectivity.

Potential Cause 2: Di-substitution

If your goal is mono-substitution, using an excess of the nucleophile or prolonged reaction times at high temperatures can lead to the formation of the di-substituted product.

Troubleshooting Steps:

  • Stoichiometric Control: Carefully control the stoichiometry of your reactants. Use a 1:1 molar ratio of the dichloroquinoline to the nucleophile for mono-substitution.

  • Monitor Reaction Progress: Closely follow the reaction's progress and stop it once the desired mono-substituted product is maximized and before significant di-substitution occurs.

Q3: My reaction is sluggish, and even with extended time and higher temperatures, the yield is poor. Could there be an issue with the nucleophile?

The nature of the nucleophile plays a significant role in the success of an SNAr reaction.

Potential Cause 1: Poor Nucleophilicity

The reactivity of a nucleophile is influenced by its charge, basicity, and polarizability.[4] Weakly nucleophilic species will react slowly or not at all.

Troubleshooting Steps:

  • Increase Nucleophilicity with a Base: For nucleophiles with acidic protons (e.g., amines, alcohols, thiols), the addition of a suitable base will generate the more nucleophilic conjugate base.

  • Consider Alternative Nucleophiles: If possible, explore more reactive analogs of your desired nucleophile.

Potential Cause 2: Nucleophile Decomposition

Some nucleophiles may not be stable under the required reaction conditions (e.g., high temperatures or strongly basic media).

Troubleshooting Steps:

  • Screen Different Bases and Solvents: Test a range of conditions to find a set that is compatible with your nucleophile's stability while still promoting the desired reaction.

  • Lower the Reaction Temperature: If nucleophile decomposition is suspected, running the reaction at a lower temperature for a longer duration might be beneficial.

Frequently Asked Questions (FAQs)

What is the general mechanism for the nucleophilic aromatic substitution of dichloroquinolines?

The SNAr reaction of dichloroquinolines proceeds through a two-step addition-elimination mechanism.[6]

  • Addition: The nucleophile attacks one of the carbon atoms bearing a chlorine atom, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex.[3] This step temporarily disrupts the aromaticity of the quinoline ring.[7]

  • Elimination: The aromaticity is restored by the departure of the chloride leaving group.

SNAr_Mechanism cluster_0 Addition Step cluster_1 Elimination Step Dichloroquinoline 2,4-Dichloroquinoline Meisenheimer Meisenheimer Complex (Anionic Intermediate) Dichloroquinoline->Meisenheimer + Nu⁻ Nucleophile Nu⁻ Product Monosubstituted Product Meisenheimer->Product - Cl⁻ Chloride Cl⁻

How do I choose the optimal solvent and base for my reaction?

The ideal solvent and base combination depends on the specific nucleophile and the dichloroquinoline substrate.

Nucleophile TypeRecommended SolventsRecommended BasesRationale
Amines DMSO, DMF, NMP, AcetonitrileK₂CO₃, Cs₂CO₃, Et₃N, DIPEAA base is often needed to neutralize the HCl formed during the reaction.[3]
Alcohols/Phenols DMSO, DMF, THFNaH, K₂CO₃, Cs₂CO₃A strong base is required to deprotonate the hydroxyl group to form the more nucleophilic alkoxide/phenoxide.[3]
Thiols DMSO, DMF, EthanolK₂CO₃, NaOH, Et₃NThiols are generally more acidic and nucleophilic than their alcohol counterparts, so a milder base can often be used.
Are there any catalysts that can improve the yield of my SNAr reaction?

While traditional SNAr reactions are often uncatalyzed, certain catalysts can be employed in specific cases. For instance, ferrous ions have been shown to catalyze SNAr reactions with ketone enolates through an Sᵣₙ1 mechanism.[8] However, for most applications involving dichloroquinolines, optimizing the thermal conditions is the more common and effective approach.

What are some common side reactions to be aware of?

Besides the formation of isomeric and di-substituted products, other side reactions can occur:

  • Hydrolysis: If water is present, it can act as a nucleophile, leading to the formation of hydroxyquinolines.

  • Solvent Participation: Some solvents, like DMF, can decompose at high temperatures and participate in side reactions.

  • Base-Induced Decomposition: Strong bases at high temperatures can sometimes lead to the degradation of the starting material or product.

Experimental Protocol: A General Procedure for the Mono-substitution of 2,4-Dichloroquinoline with an Amine Nucleophile

This protocol provides a starting point for the optimization of your reaction.

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,4-dichloroquinoline (1.0 eq), the amine nucleophile (1.0-1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous polar aprotic solvent (e.g., DMF or DMSO) to the flask. The concentration is typically in the range of 0.1-0.5 M.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed or the desired product is maximized.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

experimental_workflow A 1. Reagent Preparation (Dichloroquinoline, Amine, Base) B 2. Solvent Addition (Anhydrous DMF/DMSO) A->B C 3. Reaction (Heating & Stirring) B->C D 4. Monitoring (TLC/LC-MS) C->D E 5. Work-up (Quenching & Extraction) D->E F 6. Purification (Column Chromatography) E->F G Final Product F->G

References

  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. Available from: [Link]

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. Preprints.org. Available from: [Link]

  • Factors affecting rate of nucleophilic substitution reactions. In: Organic Chemistry 1: An open textbook. Available from: [Link]

  • Catalysis by ferrous ion in nucleophilic aromatic substitution reactions. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry. Available from: [Link]

  • Optimization of organophotochemical SNAr reaction. ResearchGate. Available from: [Link]

  • SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. ACS Green Chemistry Institute. Available from: [Link]

  • SNAr Solvents and Reagents. ACS Green Chemistry Institute. Available from: [Link]

  • SNAr Reaction in Other Common Molecular Solvents. ACS Green Chemistry Institute. Available from: [Link]

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules. Available from: [Link]

  • Nucleophilic Aromatic Substitution: SNAr. In: Organic Chemistry II. KPU Pressbooks. Available from: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Available from: [Link]

  • Factors Affecting the SN1 Reaction. Chemistry LibreTexts. Available from: [Link]

  • Optimization of reaction conditions a. ResearchGate. Available from: [Link]

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. MDPI. Available from: [Link]

  • (PDF) Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. ResearchGate. Available from: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]

  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. Available from: [Link]

  • What is nucleophilic substitution?. Chemguide. Available from: [Link]

  • nucleophilic aromatic substitutions. YouTube. Available from: [Link]

  • Nucleophilic Substitution Reactions - Haloalkanes. CK-12 Foundation. Available from: [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. MDPI. Available from: [Link]

  • Common nucleophilic substitution reactions. Chemistry LibreTexts. Available from: [Link]

  • Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. Available from: [Link]

  • Video: Nucleophilic Substitution Reaction | SN1 & SN2 Examples. Study.com. Available from: [Link]

  • 18.6 Nucleophilic Aromatic Substitution (NAS). YouTube. Available from: [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. Available from: [Link]

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Optimizing Catalyst Loading in Cross-Coupling Reactions: A Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,6-Dichloroquinolin-5-amine

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this compound in catalytic cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your experiments effectively.

The this compound scaffold is a valuable building block, but its structure presents unique challenges in catalysis. The presence of the quinoline nitrogen, a Lewis basic site, means the substrate can act as a ligand itself, potentially coordinating to the metal center and inhibiting or deactivating the catalyst.[1] This guide will address the critical aspect of catalyst loading to overcome these challenges and achieve robust, reproducible results.

Core Principles: Why Catalyst Loading is Not Just About Quantity

In palladium-catalyzed cross-coupling reactions, the goal is to maximize the turnover number (TON) and turnover frequency (TOF) of the catalyst. This means getting the most product from the least amount of catalyst in the shortest time. For a substrate like this compound, simply increasing the catalyst loading is often an inefficient and costly solution that can lead to new problems, such as increased side reactions or difficult purification.[2]

The active catalyst is typically a coordinatively unsaturated Pd(0) species.[3] The catalytic cycle involves oxidative addition, transmetalation/amine coordination, and reductive elimination.[4][5] The quinoline nitrogen can interfere by competing with the desired ligand or amine for a coordination site on the palladium center, forming inactive or less active complexes. Therefore, optimization is a delicate balance between having enough active catalyst to drive the reaction forward while minimizing catalyst deactivation pathways.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses the most common issues encountered when working with this compound.

Q1: My reaction shows low or no conversion. What's the first step?

Answer: Low or no conversion is the most frequent issue and often points to problems with the generation or stability of the active catalytic species.

Potential Causes & Solutions:

  • Catalyst Deactivation by Substrate: The quinoline nitrogen is a prime suspect. It can "poison" the catalyst by strongly coordinating to the palladium center.

    • Solution: The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are designed to create a sterically hindered coordination sphere around the palladium.[6][7] This bulkiness can disfavor the binding of the planar quinoline ring while still allowing the catalytic cycle to proceed. Start by screening a panel of these "state-of-the-art" ligands.[8]

  • Inefficient Catalyst Activation: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂, its reduction to the active Pd(0) species may be inefficient under your conditions.[4]

    • Solution: Switch to a palladium pre-catalyst .[2][9] Pre-catalysts are air-stable Pd(II) complexes that are designed to reliably and rapidly generate the active LPd(0) species under basic reaction conditions.[9] This provides more consistent results, especially when troubleshooting.

  • Sub-Optimal Reaction Conditions or Impure Reagents: Basic principles of organic synthesis cannot be overlooked.

    • Solution: Always use anhydrous, degassed solvents, as oxygen can oxidize and deactivate the Pd(0) catalyst.[10] Ensure your amine or boronic acid coupling partner is pure and that your base is fresh and anhydrous (especially sodium tert-butoxide, which can degrade upon exposure to air).[10]

Troubleshooting Workflow for Low Conversion

start Low or No Conversion Observed check_reagents Verify Reagent & Solvent Purity (Anhydrous, Degassed) start->check_reagents check_reagents->start Reagents Impure check_inert Ensure Strict Inert Atmosphere (N₂ or Ar) check_reagents->check_inert Reagents OK check_inert->start Atmosphere Poor switch_precatalyst Switch to a Pd Pre-catalyst (e.g., XPhos Pd G3) check_inert->switch_precatalyst Atmosphere OK screen_ligands Screen Bulky Biarylphosphine Ligands (e.g., XPhos, RuPhos) switch_precatalyst->screen_ligands optimize_conditions Systematically Optimize: 1. Base (e.g., NaOtBu vs K₃PO₄) 2. Temperature 3. Solvent screen_ligands->optimize_conditions success Reaction Optimized optimize_conditions->success

Caption: A systematic workflow for troubleshooting low-yield reactions.

Q2: My reaction starts but then stalls. What does this indicate?

Answer: A stalling reaction often points to catalyst instability or product inhibition over the course of the experiment.

Potential Causes & Solutions:

  • Catalyst Decomposition: The active catalyst may be degrading over time, often visible as the formation of palladium black.[11] This can be caused by high temperatures or an inappropriate ligand that doesn't sufficiently stabilize the metal center throughout the entire catalytic cycle.

    • Solution: First, try lowering the reaction temperature by 10-20 °C. If that doesn't help, a more stabilizing ligand may be required. Bidentate ligands like BINAP or Xantphos can sometimes offer greater stability than monodentate ones, though this can be system-dependent.[7][12]

  • Product Inhibition: The aminated quinoline product may be a stronger ligand for the palladium center than the starting material, leading to catalyst sequestration as the reaction progresses.

    • Solution: This is a challenging issue. Increasing the catalyst loading may be necessary to ensure enough free catalyst is available to react with the remaining starting material. Alternatively, a ligand with very high affinity for palladium might mitigate the issue by outcompeting the product.

Q3: I'm seeing poor selectivity or multiple products. How can I control the outcome?

Answer: With two reactive C-Cl bonds, achieving selective mono-substitution is a common goal.

Potential Causes & Solutions:

  • Lack of Steric Differentiation: If the catalyst/ligand system is too small, it may not differentiate well between the C2 and C6 positions, or it may rapidly react a second time after the first substitution. The C2 position is generally more electronically activated.[12]

    • Solution: To favor mono-substitution , use a very bulky ligand (e.g., t-butyl-substituted biarylphosphines) and run the reaction with a slight excess (e.g., 1.1 equivalents) of the coupling partner. Lowering the temperature can also enhance selectivity.

    • Solution: To favor di-substitution , a higher catalyst loading, less bulky ligand, higher temperature, and a larger excess of the coupling partner (>2.2 equivalents) will be required.[12]

Frequently Asked Questions (FAQs)

Q1: What is a good starting catalyst loading for screening reactions with this compound? A typical starting point for initial screening is 1-2 mol % of the palladium source with a 1:1.5 to 1:2 Pd:Ligand ratio.[5][13] For challenging couplings, this may be increased to 5 mol %.[14] Once an effective catalyst system is identified, optimization studies should be performed to lower the loading, often to well below 1 mol %.[7][15]

Q2: Should I use a Pd(0) source like Pd₂(dba)₃ or a Pd(II) source like Pd(OAc)₂? Both can be effective. However, Pd(II) sources require an in situ reduction to the active Pd(0) state, which can be an inconsistent step.[4] Pd(0) sources can be more direct but are often less stable. For the highest reproducibility and most reliable generation of the active catalyst, using a modern pre-catalyst is strongly recommended.[2][9]

Q3: How does the base affect catalyst loading and performance? The base is crucial for deprotonating the amine in Buchwald-Hartwig reactions or for the transmetalation step in Suzuki couplings.[4][13] Strong, non-coordinating bases like sodium or lithium tert-butoxide are common for C-N couplings.[16] Weaker carbonate or phosphate bases are often used in C-C couplings.[4] An inappropriate or weak base may require higher catalyst loadings or temperatures to achieve the desired conversion.

Q4: How do I effectively monitor these reactions? Effective monitoring is crucial to avoid running reactions for too long, which can lead to byproduct formation.

  • Thin-Layer Chromatography (TLC): Excellent for quick, qualitative checks on the consumption of starting material.[17] However, be aware that high-boiling solvents like DMF can cause streaking.[18]

  • LC-MS and HPLC: These are the preferred methods for quantitative analysis.[19] They allow you to accurately track the disappearance of starting material and the appearance of the product, providing clear data for optimization.

Data & Protocols

Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
Reaction TypePd Source (mol %)Ligand (mol %)Base (equiv)SolventTemp (°C)
Buchwald-Hartwig Amination G3-XPhos (1-2)-NaOtBu (1.4)Toluene or Dioxane100-110
Suzuki-Miyaura Coupling G4-XPhos (1-2)-K₃PO₄ (2.0)Dioxane/H₂O (10:1)90-100
Buchwald-Hartwig (Alternative) Pd₂(dba)₃ (1)XPhos (2.5)LiHMDS (1.5)2-MeTHF80-100
Suzuki-Miyaura (Alternative) Pd(PPh₃)₄ (3-5)-K₂CO₃ (2.0)THF90

Note: These are starting points based on reactions with similar heteroaromatic chlorides. Optimization is essential for each specific substrate combination.[20][21]

Experimental Protocol: Catalyst Loading Optimization Workflow

This protocol outlines a systematic approach to minimize catalyst loading after an effective catalyst system has been identified (e.g., Pd(OAc)₂/XPhos).

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Step-wise Reduction cluster_2 Phase 3: Finalization p1_start Run reaction at 2.0 mol% Pd p1_check >95% Conversion? p1_start->p1_check p1_check->p1_start No, Troubleshoot (See Workflow 1) p2_run1 Run at 1.0 mol% Pd p1_check->p2_run1 Yes p2_check1 >95% Conversion? p2_run1->p2_check1 p2_run2 Run at 0.5 mol% Pd p2_check1->p2_run2 Yes p3_end Determine Optimal Loading (e.g., 0.5 mol%) p2_check1->p3_end No, Optimal is 1.0 mol% p2_check2 >95% Conversion? p2_run2->p2_check2 p2_run3 Run at 0.1 mol% Pd p2_check2->p2_run3 Yes p2_check2->p3_end No, Optimal is 0.5 mol%

Caption: A workflow for systematically reducing catalyst loading.

Step-by-Step Methodology:

  • Baseline Reaction: Perform the reaction using the conditions identified from your initial screen (e.g., Pd(OAc)₂/XPhos) at a 2.0 mol % loading of palladium. Ensure the reaction goes to full conversion as monitored by LC-MS. This is your positive control.

  • First Reduction: Set up the identical reaction but reduce the catalyst loading by half to 1.0 mol % . Monitor the reaction profile. If it still proceeds to full conversion within a reasonable timeframe, proceed to the next step. If not, 1.0-2.0 mol % is likely the optimal range.

  • Second Reduction: Repeat the experiment at 0.5 mol % . Many well-behaved reactions will still perform efficiently at this loading.

  • Further Reduction: Continue this process (e.g., 0.25 mol %, 0.1 mol %) until you observe a significant drop in reaction rate or final conversion.

  • Determine Optimum: The optimal catalyst loading is typically the lowest level that provides complete conversion in an acceptable amount of time (e.g., < 24 hours). This systematic approach ensures you are using the catalyst most efficiently, saving cost and simplifying purification.

References

  • Stohl, F. V. (1987). Causes of catalyst deactivation during quinoline hydrodenitrogenation. Prepr. Pap., Am. Chem. Soc., Div. Fuel Chem.; (United States), 32:3. [Link]

  • Zhang, Y., et al. (2023). Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts. MDPI. [Link]

  • Abel, A. S., et al. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 18(2), 2096-2109. [Link]

  • Fors, B. P., et al. (2008). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C−N Cross-Coupling Reactions. Organic Letters, 10(16), 3505–3508. [Link]

  • Mellah, M., et al. (2018). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. [Link]

  • ResearchGate. (n.d.). Optimization of the Reaction Conditions for C-N Coupling. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis. [Link]

  • Bruneau, A., et al. (2011). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Organic Letters, 13(8), 1984–1987. [Link]

  • Viciosa, M. R., & Nolan, S. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]

  • Frank, E., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 2198–2205. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Gulea, M., & Donnard, M. (2018). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 23(12), 3299. [Link]

  • American Chemical Society. (2023). Quinoline derivatives with different functional groups: Evaluation of their Catecholase activity. [Link]

  • Gallou, F. (2023). Palladium-catalyzed micellar cross-couplings : An Outlook. Coordination Chemistry Reviews, 488(1), 215158. [Link]

  • Powers, D. C., & Ritter, T. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Catalysis, 6(8), 4960–4975. [Link]

  • Advanced Chemical Reaction Engineering Lectures. (2020). Topic 6: Catalyst Deactivation - Part 1. [Link]

  • Riente, P., et al. (2020). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Catalysts, 10(11), 1253. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. [Link]

  • Slideshare. (n.d.). Troubleshooting of Catalytic Reactors. [Link]

  • Nobel Prize Outreach. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. [Link]

  • ResearchGate. (n.d.). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. [Link]

  • Newman, S. G., & Biscoe, M. R. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology. [Link]

  • Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Omega, 7(19), 16096–16111. [Link]

  • Catalyst Handling Services. (n.d.). Catalyst handling best practice guide. [Link]

  • Harvard University. (n.d.). Dual Catalysis in Enantioselective Oxidopyrylium-Based [5+2] Cycloadditions. [Link]

  • MDPI. (n.d.). Catalytic Efficiency of Primary α-Amino Amides as Multifunctional Organocatalysts in Recent Asymmetric Organic Transformations. [Link]

  • Catalyst Performance Assessment. (n.d.). Catalyst Performance Assessment. [Link]

  • MDPI. (n.d.). Base Metal Catalysts for Deoxygenative Reduction of Amides to Amines. [Link]

  • MDPI. (n.d.). Visible-Light-Photocatalyzed C5-H Nitration of 8-Aminoquinoline Amides. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. [Link]

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Technical Support Center: Recrystallization of 2,6-Dichloroquinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 2,6-Dichloroquinolin-5-amine (CAS: 607380-28-9) via recrystallization. The content is structured in a practical question-and-answer format to directly address common challenges and provide field-proven solutions.

Introduction to the Purification Challenge

This compound is a key heterocyclic building block in medicinal chemistry and materials science. Achieving high purity is critical for downstream applications, as even minor impurities can significantly impact reaction outcomes, biological activity, and material properties. Recrystallization is a powerful and widely used technique for purifying solid organic compounds based on differences in solubility.[1][2] This guide will walk you through developing a robust recrystallization protocol and troubleshooting common issues.

Compound Profile: this compound

  • Molecular Formula: C₉H₆Cl₂N₂[3][4]

  • Molecular Weight: 213.06 g/mol [3][5]

  • Predicted Properties: While experimental data is limited, predictions suggest a boiling point of approximately 347°C and a density of 1.49 g/cm³.[3][6]

  • Structural Features: The molecule possesses a polar amine group (-NH₂) capable of hydrogen bonding, and a larger, relatively nonpolar dichlorinated quinoline ring system. This dual nature is key to understanding its solubility.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How do I select the optimal solvent for recrystallizing this compound?

A1: The ideal recrystallization solvent is one in which this compound has high solubility at an elevated temperature but low solubility at room temperature or below.[1][7] Conversely, impurities should either be completely insoluble in the hot solvent or remain highly soluble in the cold solvent.[8]

Causality: This temperature-dependent solubility differential is the driving force of recrystallization. By dissolving the compound in a minimal amount of hot solvent to create a saturated solution, subsequent cooling will cause the solution to become supersaturated, forcing the desired compound to crystallize while soluble impurities remain in the mother liquor.[2]

Step-by-Step Solvent Screening Protocol:

  • Preparation: Place approximately 20-30 mg of your crude this compound into several small test tubes.

  • Room Temperature Test: To each tube, add a potential solvent dropwise (start with ~0.5 mL). Vigorously stir or vortex the mixture. A good candidate solvent will not dissolve the compound at room temperature.[8]

  • Hot Solvent Test: If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath. Add the same solvent in small portions until the solid just dissolves. A good solvent will dissolve the compound completely near its boiling point.[8]

  • Cooling Test: Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice bath. The ideal solvent will yield a high quantity of crystalline precipitate.

  • Evaluation: The best solvent provides a significant recovery of solid upon cooling.

Table 1: Suggested Solvents for Screening

Solvent ClassSolvent ExamplePolarityBoiling Point (°C)Rationale & Considerations
Alcohols Methanol, Ethanol, IsopropanolPolar Protic65, 78, 82The amine group may interact well with the hydroxyl group. Good starting point.
Esters Ethyl AcetateMedium Polarity77Often a good balance of polarity for compounds with mixed functional groups.
Ketones AcetoneMedium Polarity56Generally a strong solvent. Use with caution as primary amines can sometimes react with ketones.[9]
Aromatic TolueneNonpolar111The quinoline ring should have good solubility in hot aromatic solvents.
Ethers 2-Methyl-THF, DioxaneLow-Medium Polarity80, 101Less volatile and safer alternatives to diethyl ether.
Nitriles AcetonitrilePolar Aprotic82Often used for recrystallizing nitrogen-containing heterocycles.
Mixed Solvents Ethanol/Water, Toluene/HexaneVariableVariableUse a solvent pair if no single solvent is ideal. Dissolve in the "good" solvent (e.g., hot ethanol) and add the "poor" solvent (e.g., water) dropwise until cloudy, then reheat to clarify before cooling.[10]
Q2: My compound is separating as an oil during cooling ("oiling out"). What can I do?

A2: "Oiling out" is a common issue, especially with compounds that have relatively low melting points or when significant impurities are present that depress the melting point. It occurs when the solute comes out of the supersaturated solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice.

Troubleshooting Steps:

  • Reduce Supersaturation: The solution is likely too concentrated. Reheat the mixture to redissolve the oil and add a small amount of additional hot solvent (10-20% more).[11]

  • Slow Down the Cooling Process: Rapid cooling encourages oil formation. Allow the flask to cool to room temperature on a benchtop (insulated with a few paper towels) before moving it to an ice bath.[12]

  • Use a Seed Crystal: If you have a small amount of pure solid, add a tiny crystal to the cooled, supersaturated solution to induce nucleation.[2][13]

  • Scratch the Flask: Gently scratching the inside of the flask below the solvent surface with a glass rod can create microscopic rough edges that serve as nucleation sites for crystal growth.[12][13]

  • Change Solvents: The boiling point of your solvent may be higher than the melting point of your compound. Try a lower-boiling point solvent or a different solvent system altogether.

Q3: My recovery yield is very low. How can I improve it?

A3: A low yield is typically caused by one of four issues: using too much solvent, premature crystallization during filtration, washing with too much or warm solvent, or the compound having significant solubility in the cold solvent.

Optimization Strategies:

  • Use the Minimum Amount of Solvent: Ensure you are using only the absolute minimum amount of boiling solvent required to fully dissolve the solid. Using excess solvent will keep more of your product dissolved in the mother liquor upon cooling.[2]

  • Prevent Premature Crystallization: If solid crystallizes in the funnel during hot filtration, it will be lost with the insoluble impurities. To prevent this, use a stemless funnel, preheat the funnel and filter flask with hot solvent or steam, and keep the solution at a rolling boil during the filtration process.[10] Using a slight excess of solvent (5-10%) and then boiling it off after filtration can also help.

  • Optimize Washing: Always wash the collected crystals with a minimal amount of ice-cold solvent. Warm or room-temperature solvent will redissolve some of your product.[2]

  • Maximize Precipitation: Ensure the solution is thoroughly cooled in an ice-water bath for at least 15-20 minutes before filtration to minimize the amount of product remaining in solution.

Q4: No crystals are forming, even after cooling in an ice bath. What should I do?

A4: This is likely due to either using far too much solvent or the formation of a stable supersaturated solution.

Inducing Crystallization:

  • Check for Excess Solvent: If the solution is not viscous and appears thin, you have likely used too much solvent. Gently boil off a portion of the solvent (e.g., 25-30%) under a nitrogen stream or using a rotary evaporator and attempt to cool again.[11]

  • Induce Nucleation: If the solution appears saturated, induce crystallization by scratching the flask with a glass rod or adding a seed crystal.[13]

  • Try an Anti-Solvent: If you know a solvent in which your compound is completely insoluble (e.g., hexane or water), you can try adding it dropwise to the cooled solution until persistent cloudiness appears. This can sometimes force crystallization. Use this method with caution as it can also cause the product to "crash out" non-selectively.

Visual Workflow and Troubleshooting Guides

Recrystallization Workflow

The following diagram outlines the standard workflow for purifying this compound.

Recrystallization_Workflow cluster_prep Preparation cluster_main Purification Process cluster_finish Final Steps Start Crude Solid SelectSolvent Select Solvent (via screening) Start->SelectSolvent Dissolve Dissolve in Minimum Boiling Solvent SelectSolvent->Dissolve HotFilter Hot Gravity Filtration (remove insoluble impurities) Dissolve->HotFilter if solids are present Cool Cool Slowly to Induce Crystallization Dissolve->Cool if no insoluble impurities HotFilter->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash Wash with Ice-Cold Solvent Isolate->Wash Dry Dry Crystals Under Vacuum Wash->Dry End Pure Crystalline Product Dry->End

Caption: Standard experimental workflow for recrystallization.

Troubleshooting Logic for "Oiling Out"

This decision tree provides a logical approach to resolving the common issue of a compound oiling out instead of crystallizing.

Oiling_Out_Troubleshooting Start Compound 'Oils Out' During Cooling Q1 Is the solution very concentrated? Start->Q1 A1_Yes Reheat and Add 10-20% More Solvent Q1->A1_Yes Yes CoolAgain Cool Slowly Again Q1->CoolAgain No A1_Yes->CoolAgain Q2 Did it oil out again? CoolAgain->Q2 A2_Yes Solvent BP may be too high. Change to a lower-boiling solvent. Q2->A2_Yes Yes Success Crystals Form Q2->Success No

Caption: Decision tree for troubleshooting "oiling out".

References

Sources

Technical Support Center: NMR Analysis for Byproduct Identification in 2,6-Dichloroquinolin-5-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-dichloroquinolin-5-amine. This guide is designed for researchers, chemists, and drug development professionals who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for in-process control and final product purity assessment. Achieving high purity is critical, and NMR is your most powerful tool for identifying and characterizing unwanted byproducts. This document provides a troubleshooting framework, structured in a practical question-and-answer format, to help you interpret your spectral data with confidence.

Part 1: The Reference Standard - Predicted NMR Spectrum of Pure this compound

Before troubleshooting impurities, it is essential to have a clear spectral signature for the target molecule. The following tables outline the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established substituent effects on the quinoline scaffold. Your experimental values may vary slightly depending on the solvent and concentration.[1]

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton PositionPredicted δ (ppm)MultiplicityCoupling Constant (J) in HzNotes
H-3~8.45dJ ≈ 8.5Doublet due to coupling with H-4. Downfield shift due to proximity to the heterocyclic nitrogen.
H-4~7.35dJ ≈ 8.5Doublet due to coupling with H-3.
H-7~7.60dJ ≈ 9.0Doublet due to coupling with H-8.
H-8~7.00dJ ≈ 9.0Doublet due to coupling with H-7. Upfield shift due to the ortho-donating effect of the amine.
-NH₂~4.50br sN/ABroad singlet, chemical shift is highly variable and dependent on concentration and solvent.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon PositionPredicted δ (ppm)Notes
C-2~151.0Attached to chlorine and nitrogen, resulting in a downfield shift.
C-3~135.5
C-4~122.0
C-4a~147.0Bridgehead carbon.
C-5~142.0Attached to the amino group.
C-6~128.0Attached to chlorine.
C-7~125.0
C-8~115.0Shielded by the ortho-amino group.
C-8a~124.0Bridgehead carbon.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis, diagnosed through NMR.

Q1: My ¹H NMR spectrum shows an extra set of aromatic doublets. What is the likely cause?

A1: Isomeric Byproducts.

This is the most common issue in quinoline synthesis, which often relies on cyclization reactions like the Skraup or Doebner-von Miller synthesis.[2][3] The regioselectivity of the cyclization is not always perfect, leading to the formation of structural isomers.

  • Plausible Isomer: 2,8-Dichloroquinolin-5-amine. Depending on the precursors, cyclization could potentially lead to the chlorine atom at the 8-position instead of the 6-position.

  • How to Differentiate by NMR: The key is the splitting pattern of the protons on the carbocyclic ring.

    • Target (2,6-dichloro): You will see two doublets for H-7 and H-8, with a relatively large ortho coupling constant (J ≈ 9.0 Hz).

    • Isomer (2,8-dichloro): You would expect to see two signals for H-6 and H-7. H-6 would be a doublet of doublets (dd) from coupling to H-7 (ortho, J ≈ 9.0 Hz) and H-5-NH₂ (small meta coupling). H-7 would also be a doublet of doublets (dd). The appearance of more complex splitting patterns is a strong indicator of an alternative substitution pattern.

  • Plausible Isomer: Positional Isomer of the Amine. If the starting material allows, an isomer such as 2,6-dichloroquinolin-7-amine could form.

    • How to Differentiate by NMR: The proton environment would change dramatically. In this case, H-8 would be a singlet, and H-5 would be a singlet. The absence of the characteristic coupled doublets for the H-7/H-8 system is a definitive marker.

Q2: I'm seeing signals that don't belong to a quinoline scaffold at all. They seem simpler. What are they?

A2: Unreacted Starting Materials or Intermediates.

Syntheses are rarely 100% efficient. Residual starting materials are a frequent source of contamination.

  • Common Precursor: A Dichloroaniline Derivative. A likely precursor for this synthesis is a derivative of dichloroaniline, such as 2,6-dichloroaniline or a related isomer.[4]

  • How to Confirm by NMR:

    • Obtain a Reference Spectrum: Run an NMR spectrum of your authentic starting material in the same solvent.

    • Compare Spectra: Check if the chemical shifts and multiplicities of the unknown peaks in your crude product match the reference spectrum. For 2,6-dichloroaniline, you would expect to see a triplet at ~6.6 ppm and a doublet at ~7.1 ppm in CDCl₃.[5]

    • Experimental Protocol: Spiking. To definitively confirm, add a small amount (a few milligrams) of the suspected starting material directly to your NMR tube containing the crude product. Re-acquire the spectrum. If the intensity of the impurity signals increases without any new peaks appearing, you have confirmed its identity.

Q3: The integration of my aromatic region suggests the wrong number of protons relative to the amine group. What could this mean?

A3: Incomplete or Excessive Chlorination.

If your synthesis involves a chlorination step (e.g., using POCl₃ or PCl₅), it can sometimes be incomplete or overly aggressive.[6]

  • Potential Byproduct: 2-Chloroquinolin-5-amine (Under-chlorinated).

    • NMR Signature: This species would have an additional proton on the carbocyclic ring (H-6). This proton would appear as a singlet or a doublet of doublets, and the overall aromatic proton integration would be one proton higher than expected. In the ¹³C NMR, the signal for C-6 would shift significantly upfield (from ~128 ppm to ~118-120 ppm) and would show a strong C-H coupling in a coupled spectrum.

  • Potential Byproduct: 2,6,X-Trichloroquinolin-5-amine (Over-chlorinated).

    • NMR Signature: This would result in the loss of a proton signal. For instance, if H-8 were replaced by chlorine, its doublet around 7.00 ppm would disappear, and the H-7 signal would collapse into a singlet. The aromatic proton integration would be one proton lower than expected.

Part 3: Systematic Workflow for Byproduct Identification

A structured approach is crucial for efficient troubleshooting. The following workflow and diagram illustrate the logical steps from initial analysis to confirmation.

Experimental & Analytical Workflow Diagram

G cluster_0 Phase 1: Initial Analysis cluster_1 Phase 2: Hypothesis Generation cluster_2 Phase 3: Confirmation & Action A Acquire ¹H & ¹³C NMR of Crude Product B Compare to Predicted Spectrum of Pure Product A->B C Extra Peaks Present? B->C D Analyze: - Chemical Shift (δ) - Integration - Multiplicity (s, d, t, m) - Coupling Constants (J) C->D Yes M Optimize Synthesis/ Purification Conditions C->M No (Product is Pure) E Hypothesize Structure D->E F Isomer? (e.g., 2,8-dichloro) E->F Altered J-coupling G Starting Material? (e.g., dichloroaniline) E->G Simple pattern H Side Product? (e.g., mono- or tri-chloro) E->H Wrong integration I Perform Confirmatory Experiments F->I G->I H->I J 2D NMR (COSY, HSQC) - Confirm proton-proton and proton-carbon connectivities. I->J K LC-MS - Confirm molecular weight of impurity. I->K L Spiking Experiment - Confirm starting material. I->L J->M K->M L->M

Caption: Workflow for NMR-based byproduct identification and resolution.

Experimental Protocol: Spiking an NMR Sample for Identity Confirmation

This protocol is used to confirm if an impurity in a crude sample is identical to a known compound (e.g., a starting material).

  • Prepare the Crude Sample: Dissolve a known quantity (e.g., 10-15 mg) of your crude reaction product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.

  • Acquire Initial Spectrum: Run a standard ¹H NMR spectrum. Note the chemical shifts and integrations of the suspected impurity peaks.

  • Prepare the Spike: Weigh a small amount (e.g., 1-2 mg) of the pure, suspected compound (the "spike").

  • Add the Spike: Carefully add the spike compound directly into the NMR tube containing your crude sample. Gently agitate the tube to ensure complete dissolution.

  • Re-acquire Spectrum: Run the ¹H NMR spectrum again using the exact same parameters.

  • Analyze the Result:

    • Confirmation: If the signals of the suspected impurity have increased in intensity but no new peaks have appeared at that chemical shift, the identity is confirmed.

    • Non-confirmation: If new peaks appear, the impurity is not the compound you used for the spike.

References

  • Pharmaffiliates. (n.d.). Quinoline-impurities. Retrieved from [Link]

  • Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained. Retrieved from [Link]

  • Wikipedia. (2024). Quinoline. Retrieved from [Link]

  • University of North Carolina Wilmington. (2012). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. Retrieved from [Link]

  • TSI Journals. (2015). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Trade Science Inc. Retrieved from [Link]

  • Google Patents. (2011). EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • Cheenta. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]

  • Google Patents. (2014). CN103524358A - Synthetic method of 2, 6-dichloroaniline.

Sources

Technical Support Center: Regioselective Amination of Dichloroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic strategies involving dichloroquinolines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of selective C-N bond formation on these critical heterocyclic scaffolds. Achieving high regioselectivity in the amination of dichloroquinolines is a frequent challenge, pivotal for the synthesis of targeted pharmaceutical agents and functional materials.

This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven insights. Our goal is to empower you to rationalize your experimental outcomes and strategically optimize your reaction conditions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the amination of dichloroquinolines in a direct question-and-answer format.

Question 1: I'm aminating 4,7-dichloroquinoline and getting a mixture of the 4-amino and 7-amino isomers. How can I exclusively favor substitution at the C4 position?

Answer: This is a classic regioselectivity challenge rooted in the inherent electronic properties of the quinoline ring. The C4 position is significantly more electrophilic than the C7 position due to the strong electron-withdrawing effect of the adjacent ring nitrogen. This makes it the kinetically favored site for nucleophilic aromatic substitution (SNAr). If you are observing poor selectivity, it suggests your reaction conditions are too harsh, allowing the reaction to proceed at the less reactive C7 site.

Causality & Recommended Actions:

  • Excessive Temperature: High temperatures provide the necessary activation energy to overcome the barrier for substitution at the less reactive C7 position.

  • Solution: Perform the reaction at a lower temperature. For many primary and secondary amines, SNAr at the C4 position of 4,7-dichloroquinoline can proceed efficiently at temperatures ranging from room temperature to 80°C. Start at a lower temperature and monitor the reaction closely by TLC or LC-MS.

  • Prolonged Reaction Time: Even at moderate temperatures, allowing the reaction to run for an extended period after the starting material is consumed can lead to the formation of the thermodynamically more stable, but kinetically slower-forming, isomer or side products.

  • Solution: Monitor the reaction progress frequently (e.g., every 1-2 hours). Once the 4,7-dichloroquinoline is consumed and the desired 4-amino-7-chloroquinoline is the major product, quench the reaction.

  • Reaction Method: For highly reactive amines, a simple SNAr reaction under thermal conditions is often sufficient and preferable. Palladium-catalyzed methods, while powerful, can sometimes lower the selectivity barrier if not properly optimized.

  • Solution: Attempt a direct SNAr reaction first, without a catalyst, in a polar aprotic solvent like DMSO, DMF, or NMP. If catalytic conditions are necessary, use a milder base or lower catalyst loading.[1]

Question 2: My goal is mono-amination, but I'm consistently forming a significant amount of the di-aminated product. How can I prevent the second substitution?

Answer: Di-amination occurs when the initially formed mono-amino product competes with the starting dichloroquinoline for the amine nucleophile. This is especially common when the first amination is slow or when an insufficient amount of the amine is used.

Causality & Recommended Actions:

  • Stoichiometry: If the amine-to-dichloroquinoline ratio is too low (e.g., 1:1), the concentration of the mono-aminated product will build up while unreacted amine is still present, creating a competitive scenario.

  • Solution: Use a molar excess of the amine nucleophile (typically 1.5 to 3 equivalents). This ensures that a molecule of dichloroquinoline is statistically more likely to react with the external amine rather than the already-substituted product.[2]

  • Steric Hindrance: A bulky amine will react at the more accessible chlorine and the resulting bulky mono-adduct can sterically shield the second chlorine from further attack.

  • Solution: If your synthesis allows, consider using a more sterically hindered amine. In palladium-catalyzed reactions, the choice of ligand can also impart steric control. For example, using a bulky ligand like DavePhos was shown to favor mono-amination even when BINAP allowed for di-amination with less hindered amines.[3]

  • Reaction Conditions: As with poor regioselectivity, high temperatures and long reaction times can drive the reaction towards the di-substituted product.

  • Solution: Reduce the reaction temperature and monitor the reaction carefully to stop it after the mono-amination stage is complete.[2]

Question 3: I am attempting a Buchwald-Hartwig amination on 2,8-dichloroquinoline, but the reaction is sluggish and gives a low yield of the 2-amino product. What can I do?

Answer: The amination of 2,8-dichloroquinoline highlights the need for a catalytic approach, as the reactivity difference between the C2 and C8 positions is less pronounced than in the 4,7-isomer. A sluggish reaction points towards issues with the catalyst activation, stability, or the overall reaction parameters. The C2 position is generally more reactive than chlorines on the benzo-fused ring.[3]

Causality & Recommended Actions:

  • Ligand Choice: The ligand is arguably the most critical component in a Buchwald-Hartwig reaction. An inappropriate ligand will fail to form an active catalytic species or facilitate the key steps of oxidative addition and reductive elimination.[4][5]

  • Solution: The choice of phosphine ligand is crucial. While BINAP has been used successfully, more electron-rich and bulky Buchwald-type ligands like DavePhos or XPhos often give superior results, especially with challenging substrates or sterically hindered amines.[3][6][7] If one ligand fails, screen a panel of others.

  • Catalyst Precursor and Base: The palladium source (e.g., Pd(dba)₂, Pd(OAc)₂) and the base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) are interdependent. An improper combination can lead to catalyst decomposition or incomplete deprotonation of the amine.

  • Solution: Pd(dba)₂ is a common and effective Pd(0) source. Sodium tert-butoxide is a strong, non-nucleophilic base that is highly effective in these couplings.[3] Ensure the base is fresh and handled under anhydrous conditions.

  • Solvent and Atmosphere: Oxygen can irreversibly oxidize the Pd(0) catalyst, rendering it inactive. Water can lead to hydrolysis of the dichloroquinoline, especially at activated positions.[2]

  • Solution: Use anhydrous, de-gassed solvents (e.g., dioxane, toluene).[3][5] The reaction must be set up and run under a strictly inert atmosphere (argon or nitrogen).

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing regioselectivity in the amination of dichloroquinolines?

A1: Regioselectivity is primarily governed by a combination of electronic and steric effects, which dictate the relative reactivity of the two C-Cl bonds.

  • Electronic Effects: The nitrogen atom in the quinoline ring acts as an electron-withdrawing group, activating the C2 and C4 positions (α and γ positions, respectively) towards nucleophilic attack. This effect is much stronger than for positions on the benzene ring (C5-C8). Therefore, in isomers like 2,6- or 4,7-dichloroquinoline, the C2 or C4 position is almost always the more reactive site.[8][9]

  • Steric Effects: The local environment around the chlorine atom influences the ease of nucleophilic attack. A chlorine atom flanked by other substituents will be sterically hindered. This factor is crucial when choosing the amine nucleophile; a bulkier amine will preferentially attack the less hindered C-Cl bond.

  • Catalyst-Substrate Interaction (for Buchwald-Hartwig): In palladium-catalyzed reactions, the ligand's steric and electronic properties play a decisive role. Bulky ligands can direct the catalyst to the less sterically hindered C-Cl bond, enabling selective oxidative addition at a site that might be electronically less favored.[10][11]

Q2: When should I choose a classical SNAr reaction over a Buchwald-Hartwig amination?

A2: The choice depends on the substrate's intrinsic reactivity.

  • Choose SNAr when: One C-Cl bond is significantly more activated than the other. The classic example is 4,7-dichloroquinoline, where the C4 position is highly activated.[1][12] SNAr is simpler, cheaper (no catalyst or ligand needed), and often easier to scale up. It is the preferred first approach for such substrates.

  • Choose Buchwald-Hartwig Amination when:

    • The C-Cl bonds have low or similar reactivity (e.g., 2,8- or 2,6-dichloroquinolines).[3][6]

    • The amine nucleophile is not sufficiently reactive for SNAr (e.g., electron-deficient anilines).[13][14]

    • SNAr conditions lead to decomposition or undesired side reactions.

    • You need to functionalize an unactivated C-Cl bond in the presence of a more activated one (this requires careful tuning of the catalyst system to achieve "reverse" selectivity).[10]

Q3: How do I select the right ligand for a selective Buchwald-Hartwig amination?

A3: Ligand selection is empirical but can be guided by general principles. There is no universal ligand, so screening is often necessary.

  • For General Reactivity: Bidentate phosphine ligands like BINAP or DPPF were early successes and are still effective for many applications.[4]

  • For Hindered Substrates/Amines: Monodentate, bulky, and electron-rich ligands are the state-of-the-art.

    • Buchwald's Ligands: SPhos, XPhos, and RuPhos are excellent for a wide range of substrates.

    • Hartwig's Ligands: Josiphos-type ligands are also highly effective.

  • For Selectivity: A very bulky ligand (e.g., DavePhos, tBuXPhos) can enhance selectivity for the less sterically encumbered C-Cl bond.[3][6] The choice may also depend on the specific dichloroquinoline isomer. For example, what works for 2,8-dichloroquinoline may not be optimal for 4,8-dichloroquinoline.[6]

Visualized Workflows & Concepts

Decision Workflow for Regioselective Mono-amination

G Workflow: Optimizing Regioselective Mono-amination cluster_0 1. Substrate Analysis cluster_1 2. Method Selection cluster_2 3. Optimization & Troubleshooting Start Identify Dichloroquinoline Isomer IsC4Cl Is one Chlorine at C4 (e.g., 4,7-DCQ)? Start->IsC4Cl SNAr Attempt S(N)Ar Reaction (No Catalyst) IsC4Cl->SNAr Yes BHW Use Buchwald-Hartwig (Pd-Catalyzed) IsC4Cl->BHW No (e.g., 2,8-DCQ) SNAr_Opt Control Temp & Time Use excess amine Monitor closely SNAr->SNAr_Opt BHW_Opt Screen Ligands (e.g., DavePhos) Use strong base (NaOtBu) Inert Atmosphere (Ar/N2) BHW->BHW_Opt Result Desired Regioisomer? SNAr_Opt->Result BHW_Opt->Result Result->BHW No, S(N)Ar Failed Success Reaction Successful Result->Success Yes

Caption: Decision workflow for selecting and optimizing an amination strategy.

Key Factors Influencing Regioselectivity

G Controlling Factors in Dichloroquinoline Amination center Regioselectivity Substrate Substrate (Dichloroquinoline) center->Substrate Nucleophile Nucleophile (Amine) center->Nucleophile Catalyst Catalyst System (Buchwald-Hartwig) center->Catalyst Conditions Reaction Conditions center->Conditions Electronic Effects\n(C2/C4 Activation) Electronic Effects (C2/C4 Activation) Substrate->Electronic Effects\n(C2/C4 Activation) Steric Hindrance\n(Substitution Pattern) Steric Hindrance (Substitution Pattern) Substrate->Steric Hindrance\n(Substitution Pattern) Steric Bulk Steric Bulk Nucleophile->Steric Bulk Nucleophilicity\n(pKa, Electronics) Nucleophilicity (pKa, Electronics) Nucleophile->Nucleophilicity\n(pKa, Electronics) Ligand Choice\n(e.g., BINAP vs. DavePhos) Ligand Choice (e.g., BINAP vs. DavePhos) Catalyst->Ligand Choice\n(e.g., BINAP vs. DavePhos) Pd Precursor\n(Pd(0) vs Pd(II)) Pd Precursor (Pd(0) vs Pd(II)) Catalyst->Pd Precursor\n(Pd(0) vs Pd(II)) Base Selection\n(e.g., NaOtBu) Base Selection (e.g., NaOtBu) Catalyst->Base Selection\n(e.g., NaOtBu) Temperature Temperature Conditions->Temperature Solvent Polarity Solvent Polarity Conditions->Solvent Polarity Reaction Time Reaction Time Conditions->Reaction Time

Caption: Key experimental factors that control the regiochemical outcome.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Mono-amination (Buchwald-Hartwig)

This protocol is a representative starting point and requires optimization for specific substrates.

Materials:

  • Dichloroquinoline (1.0 mmol)

  • Amine (1.5 mmol)

  • Pd(dba)₂ (0.02 mmol, 2 mol%)

  • Phosphine Ligand (e.g., DavePhos, 0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.8 mmol)

  • Anhydrous, de-gassed dioxane (10 mL)

Procedure:

  • Preparation: Add the dichloroquinoline, Pd(dba)₂, and the phosphine ligand to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Inerting: Seal the flask with a septum, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the anhydrous, de-gassed dioxane via syringe. Stir the mixture for 10-15 minutes at room temperature.

  • Reagent Addition: In a single portion, add the sodium tert-butoxide, followed by the amine (if liquid, add via syringe; if solid, add quickly under a positive flow of argon).

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100°C. Stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS by periodically taking small aliquots.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and quench by adding water (10 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired mono-aminated product.

References

  • Abel, A. S., Averin, A. D., Maloshitskaya, O. A., Savelyev, E. N., Orlinson, B. S., Novakov, I. A., & Beletskaya, I. P. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 18(2), 2096–2109. [Link]

  • MDPI. (2013). Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. MDPI. [Link]

  • Abel, A. S., Averin, A. D., Maloshitskaya, O. A., Savelyev, E. N., Orlinson, B. S., Novakov, I. A., & Beletskaya, I. P. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. PubMed Central. [Link]

  • ResearchGate. (n.d.). Amination of 4,7‐dichloroquinoline and 2‐amino‐5‐iodopyridine with piperazine. ResearchGate. [Link]

  • Egu, S. A., Onoabedje, E. A., Alewo, A., & Okoro, U. C. (2020). AMINATION OF DICHLORO-6,7-QUINOLINEQUINONE WITH ELECTRON RICH AND ELECTRON DEFICIENT ANILINES. FUW TRENDS IN SCIENCE & TECHNOLOGY JOURNAL. [Link]

  • Serrano-Aroca, Á., & Llanes-Pallas, A. (2023). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. [Link]

  • de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed Central. [Link]

  • Egu, S. A., Onoabedje, E. A., Alewo, A., & Okoro, U. C. (2020). AMINATION OF DICHLORO-6,7-QUINOLINEQUINONE WITH ELECTRON RICH AND ELECTRON DEFICIENT ANILINES: A DESCRIPTION. ResearchGate. [Link]

  • Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. [Link]

  • ResearchGate. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Liljenberg, M., et al. (2012). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. OUCI. [Link]

  • Almanza-Perez, J. C., et al. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]

  • Chemistry Stack Exchange. (2024). Amination of 2,4 dichloroquinazoline - role of dioxane as solvent and required temperature. Chemistry Stack Exchange. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Chemistry Stack Exchange. (2020). How to explain regioselectivity in nucleophilic aromatic substitution. Chemistry Stack Exchange. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

Sources

Technical Support Center: 2,6-Dichloroquinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,6-Dichloroquinolin-5-amine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability and degradation of this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and development processes.

Introduction

This compound is a halogenated quinoline derivative with potential applications in pharmaceutical research and development. Understanding its chemical stability and degradation pathways is critical for accurate experimental results, formulation development, and regulatory compliance. This guide synthesizes information from studies on related chloroquinoline compounds to provide a robust framework for working with this compound.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Rapid Degradation of this compound in Solution

Symptoms:

  • A noticeable decrease in the parent compound peak area during chromatographic analysis over a short period.

  • The appearance of multiple new, unidentified peaks in your chromatogram.

  • A visible change in the color of your solution.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting & Optimization Steps
Photodegradation Chloroquinoline compounds are known to be susceptible to photodegradation, especially when exposed to UV or simulated sunlight. The primary mechanism involves the cleavage of the carbon-chlorine (C-Cl) bond.[1][2]1. Protect from Light: Always store and handle solutions of this compound in amber or opaque containers.[1] For added protection, you can wrap containers in aluminum foil. 2. Work in a Controlled Lighting Environment: Whenever possible, perform experimental manipulations in a dimly lit area or under yellow light to minimize exposure to UV radiation.
High pH (Alkaline Conditions) The rate of photodegradation for chloroquinoline compounds significantly increases in alkaline conditions (pH > 7).[1][2][3] The deprotonated form of the molecule, more prevalent at higher pH, is more susceptible to degradation.[1]1. pH Adjustment: If your experimental design allows, maintain the solution at a neutral or slightly acidic pH. 2. Buffer Selection: Use a well-characterized buffer system to maintain a stable pH throughout your experiment.
Elevated Temperature Increased temperature can accelerate the rate of degradation reactions.[1][2]1. Temperature Control: Store stock solutions and samples at controlled room temperature (20-25°C) or under refrigeration (2-8°C), as appropriate. Avoid repeated freeze-thaw cycles. 2. Experimental Conditions: For prolonged experiments, consider using a temperature-controlled autosampler or reaction block.
Oxidative Stress The presence of oxidizing agents or dissolved oxygen can lead to the formation of degradation products.1. Use of Degassed Solvents: For sensitive applications, consider using solvents that have been degassed by sparging with an inert gas like nitrogen or argon. 2. Antioxidant Addition: In formulation studies, the inclusion of a compatible antioxidant may be considered, but this should be carefully validated to ensure no interference with the intended application.
Issue 2: Identification of Unknown Peaks in Analytical Assays

Symptoms:

  • Consistent appearance of unknown peaks in your HPLC or LC-MS analysis of this compound samples.

  • Difficulty in achieving mass balance in your stability studies.

Approach to Identification:

A forced degradation study is a systematic way to intentionally degrade your sample to identify potential degradation products and develop a stability-indicating analytical method.[4][5][6]

Experimental Protocol: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions: Expose aliquots of the stock solution to the following stress conditions:[5][6][7]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 60°C for 48 hours.

    • Photodegradation: Expose the solution to a light source (e.g., a photostability chamber) for a duration sufficient to cause 10-20% degradation.[1]

  • Sample Analysis: Analyze the stressed samples using a high-resolution analytical technique like LC-MS/MS.

    • Full Scan MS: To determine the molecular weights of the degradation products.[1]

    • Product Ion Scan (MS/MS): To obtain fragmentation patterns that can help in structure elucidation.[1]

Workflow for Forced Degradation and Analysis

Forced_Degradation_Workflow cluster_stress Forced Degradation Conditions Acid_Hydrolysis Acid Hydrolysis (0.1 M HCl, 60°C) LC_MS_Analysis LC-MS/MS Analysis Acid_Hydrolysis->LC_MS_Analysis Base_Hydrolysis Base Hydrolysis (0.1 M NaOH, 60°C) Base_Hydrolysis->LC_MS_Analysis Oxidation Oxidation (3% H₂O₂, RT) Oxidation->LC_MS_Analysis Photolysis Photolysis (UV/Vis Light) Photolysis->LC_MS_Analysis Stock_Solution This compound Stock Solution Stock_Solution->Acid_Hydrolysis Stock_Solution->Base_Hydrolysis Stock_Solution->Oxidation Stock_Solution->Photolysis Data_Interpretation Data Interpretation & Structure Elucidation LC_MS_Analysis->Data_Interpretation

Caption: Workflow for forced degradation and analysis of this compound.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

Based on studies of analogous chloroquinoline compounds, the primary degradation pathways are likely to be photodegradation and hydrolysis.[1][2]

  • Photodegradation: The initial and most probable step is the cleavage of a carbon-chlorine bond, likely at the 6-position, followed by substitution with a hydroxyl group to form a chlorohydroxyquinolinamine.[1][2] Further oxidation could lead to the formation of more polar degradation products.

  • Hydrolysis: Under strong acidic or basic conditions, hydrolysis of the chloro and/or amine functional groups may occur. Basic conditions, in particular, have been shown to promote the degradation of similar compounds.[1]

Proposed Photodegradation Pathway

Degradation_Pathway Parent This compound Intermediate1 Monohydroxylated Intermediate (Loss of Cl, Gain of OH) Parent->Intermediate1 Light (hν), -Cl⁻, +OH⁻ Oxidized_Products Further Oxidized Products Intermediate1->Oxidized_Products Oxidation

Caption: Proposed initial photodegradation pathway for this compound.

Q2: How should I prepare and store stock solutions of this compound to ensure stability?

To maximize the shelf-life of your stock solutions, follow these best practices:

  • Solvent Selection: Use high-purity, HPLC-grade solvents.

  • Container: Always use amber glass vials or opaque containers to protect from light.[1]

  • Storage Temperature: Store solutions at refrigerated temperatures (2-8°C) for short-term storage. For long-term storage, consider storing at -20°C or below. However, perform stability tests to ensure the compound is stable to freeze-thaw cycles.

  • Inert Atmosphere: For highly sensitive applications or long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the container.

Q3: Can excipients in my formulation affect the stability of this compound?

Yes, excipients can significantly impact the stability of an active pharmaceutical ingredient (API).

  • pH Modifiers: Buffers and other pH-adjusting agents will directly influence the hydrolytic and photolytic stability, as degradation is pH-dependent.[1][2][3]

  • Reducing or Oxidizing Agents: The presence of these agents can either protect against or promote oxidative degradation.

  • Metal Ions: Trace metal ions can catalyze oxidative degradation reactions.[8]

It is crucial to perform compatibility studies with all planned excipients during formulation development.

Q4: What analytical techniques are best suited for studying the degradation of this compound?

A stability-indicating high-performance liquid chromatography (HPLC) method with UV detection is a standard and effective technique for separating the parent compound from its degradation products.[3] For the identification and characterization of these degradation products, coupling HPLC with mass spectrometry (LC-MS), particularly with high-resolution mass spectrometry (LC-HRMS), is highly recommended.[1][9]

References

  • Technical Support Center: Photostability of Chloroquinoline Compounds - Benchchem.
  • Photodegradation Studies on Chloroquine Phosphate by High-Performance Liquid Chromatography - PubMed.
  • Mechanistic investigation of direct photodegradation of chloroquine phosphate under simulated sunlight - PMC - PubMed Central.
  • Characterization of four new photodegradation products of hydroxychloroquine through LC-PDA, ESI-MSn and LC-MS-TOF studies - PubMed.
  • PHOTOCHEMICAL STABILITY OF BIOLOGICALLY ACTIVE COMPOUNDS. IV, PHOTOCHEMICAL DEGRADATION OF CHLOROQUINE | Semantic Scholar.
  • Forced Degradation Studies - MedCrave online. Available from: [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. - Biosciences Biotechnology Research Asia.
  • (PDF) METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC - ResearchGate. Available from: [Link]

  • development of forced degradation and stability indicating studies for drug substance and drug product - International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. Available from: [Link]

  • (PDF) Oxidative Degradation of Amines With High-Temperature Cycling - ResearchGate. Available from: [Link]

Sources

Technical Support Center: Navigating High-Temperature Quinoline Reactions & Tar Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive support center for researchers, scientists, and drug development professionals engaged in high-temperature quinoline synthesis. This guide is designed to provide expert-driven, field-proven insights into one of the most persistent challenges in this area of heterocyclic chemistry: the formation of tar. Our goal is to equip you with the knowledge to not only troubleshoot but also proactively prevent tar formation, thereby enhancing your reaction yields, simplifying purification, and ensuring the reproducibility of your results.

Section 1: Troubleshooting Guide - "My Reaction Turned to Tar!"

This section addresses the most immediate and critical issue faced during high-temperature quinoline synthesis: excessive tar formation. Each question is structured to help you diagnose the problem and implement effective solutions.

Q1: My Skraup/Doebner-von Miller reaction has produced a thick, dark, intractable tar, and my yield is significantly lower than expected. What is the primary cause of this?

A1: The formation of a thick, dark tar is a very common and expected challenge in classical quinoline syntheses like the Skraup and Doebner-von Miller reactions.[1][2] The primary culprit is the acid-catalyzed polymerization of α,β-unsaturated carbonyl compounds.[1][2] In the Skraup synthesis, glycerol is dehydrated by concentrated sulfuric acid to form acrolein, which can then polymerize under the harsh, high-temperature, and acidic conditions.[3][4] Similarly, in the Doebner-von Miller reaction, the α,β-unsaturated aldehyde or ketone starting material is prone to polymerization.[5]

Q2: How can I mitigate this polymerization and reduce tar formation during the reaction?

A2: Several strategies can be employed to control the reaction and minimize tar formation. These can be broadly categorized into controlling reaction conditions and the use of moderators.

Controlling Reaction Conditions:
  • Slow Addition of Reagents: For the Doebner-von Miller reaction, the slow addition of the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline can help control the exothermic nature of the reaction and minimize polymerization.[1]

  • Temperature Control: While these reactions require heating, excessively high temperatures can promote the formation of tar and other byproducts.[1] It is crucial to monitor the reaction temperature closely and optimize it for your specific substrates. A vigorous, exothermic reaction may even require initial cooling.[1]

  • Reaction Time: Monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time and prevent product degradation from prolonged exposure to harsh conditions.[1]

Use of Moderators (Primarily for Skraup Synthesis):

The Skraup synthesis is notoriously exothermic and can become violent.[4][6] To control the reaction rate and, consequently, reduce tar formation, moderators are often added.

  • Ferrous Sulfate (FeSO₄): This is the most common moderator and is thought to function as an oxygen carrier, extending the reaction over a longer period and making it less violent.[7]

  • Boric Acid (H₃BO₃): Boric acid can also be used to make the reaction less vigorous.[4]

Q3: I've completed my reaction, and there's a significant amount of tar. What are the most effective methods for purifying my quinoline product?

A3: Post-synthesis purification is a critical step. Fortunately, there are well-established methods for separating quinoline from non-volatile tar.

  • Steam Distillation: This is the most common and highly effective method.[3] The crude reaction mixture is made alkaline, and then steam is passed through it. The volatile quinoline co-distills with the water, leaving the non-volatile tar behind.[3]

  • Solvent Extraction: After steam distillation, the quinoline can be recovered from the aqueous distillate by extraction with an organic solvent such as diethyl ether or dichloromethane.[3]

  • Treatment with Activated Carbon: To remove colored impurities from the crude product, treating a solution of it with activated carbon can be very effective.[3]

  • Column Chromatography: For less volatile quinoline derivatives, column chromatography on silica gel or alumina is a common purification technique. It's advisable to first filter the crude product through a plug of silica gel to remove the bulk of the tar before attempting finer purification.[5]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding high-temperature quinoline reactions and tar formation, offering a deeper understanding of the underlying chemistry.

Q4: Are there alternative, "greener" catalysts or reaction conditions that can prevent tar formation from the outset?

A4: Yes, modern organic synthesis is increasingly focused on developing more environmentally friendly methods. For quinoline synthesis, this includes the use of milder catalysts and reaction conditions.

  • Lewis Acids: Lewis acids like tin tetrachloride (SnCl₄), scandium(III) triflate (Sc(OTf)₃), and zinc chloride (ZnCl₂) can catalyze the Doebner-von Miller reaction, sometimes under milder conditions than strong Brønsted acids.[1][8]

  • Heterogeneous Catalysts: Solid acid catalysts, such as zeolites and Nafion NR50, offer advantages like easy separation and recyclability, making the process more sustainable.[9][10]

  • Microwave-Assisted Synthesis: Microwave irradiation can sometimes accelerate the reaction, allowing for shorter reaction times and potentially reducing byproduct formation.[10][11]

Q5: Can the choice of solvent impact tar formation?

A5: The choice of solvent can be critical. In some cases, a biphasic solvent system (e.g., water/toluene) can be used in the Doebner-von Miller reaction to sequester the carbonyl compound in the organic phase, away from the acidic aqueous phase, thereby reducing its polymerization.[5] Research into specialized solvents, including ionic liquids, has also shown promise in providing alternative reaction media that can influence reaction pathways and minimize side reactions.[12]

Q6: Are there any chemical inhibitors I can add to the reaction to prevent the polymerization that leads to tar?

A6: The use of polymerization inhibitors in classical quinoline synthesis is not as well-documented as in other fields like polymer chemistry. However, the principle of inhibiting radical or acid-catalyzed polymerization is sound. High-performance polymerization inhibitors, such as derivatives of nitroso compounds or sterically hindered phenols, are used to prevent unwanted polymerization in other contexts and could potentially be adapted for quinoline synthesis, though this would require careful experimental validation.[13][14][15]

Q7: How can I quantify the amount of tar in my reaction mixture to optimize my process?

A7: Quantifying tar is essential for systematically optimizing your reaction to minimize its formation. Several analytical techniques can be employed:

  • Gravimetric Analysis: This is a straightforward method where the crude product is dissolved in a suitable solvent, and the insoluble tar is filtered, dried, and weighed.[16]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying and quantifying the volatile components of the reaction mixture, including the desired quinoline product and any volatile byproducts. The non-volatile tar will remain in the injection port.[17]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the desired product and soluble impurities. The tar itself is a complex mixture and may not be easily characterizable by HPLC, but the technique is invaluable for determining the yield of the desired product.[18]

  • ¹H NMR Analysis: Proton NMR can be used to analyze the composition of the crude product. The complex, broad signals in the baseline often correspond to the polymeric tar, while the sharp signals represent the desired product and smaller molecule impurities.[19]

Section 3: Visualizing the Problem and Solutions

Diagram 1: The Pathway to Tar Formation

This diagram illustrates the key steps leading to tar formation in a typical Skraup synthesis.

TarFormation Glycerol Glycerol H2SO4 H₂SO₄ (catalyst) High Temperature Glycerol->H2SO4 Acrolein Acrolein (α,β-unsaturated aldehyde) H2SO4->Acrolein Dehydration Intermediates Reactive Intermediates Acrolein->Intermediates Michael Addition Polymerization Acid-Catalyzed Polymerization Acrolein->Polymerization Aniline Aniline Aniline->Intermediates Intermediates->Polymerization Quinoline Desired Quinoline Product Intermediates->Quinoline Cyclization & Oxidation Tar Tar (Polymeric Byproduct) Polymerization->Tar

Caption: The acid-catalyzed dehydration of glycerol to acrolein is a key step leading to tar formation.

Diagram 2: Troubleshooting Workflow for Tar Mitigation

This workflow provides a logical sequence of steps to address and minimize tar formation.

TroubleshootingWorkflow start Problem: Excessive Tar Formation step1 Step 1: Reaction Condition Optimization Reduce Temperature Shorten Reaction Time Slow Reagent Addition start->step1 step2 Step 2: Add a Moderator (Skraup Synthesis) Ferrous Sulfate (FeSO₄) Boric Acid (H₃BO₃) step1->step2 step3 Step 3: Explore Milder Catalysts Lewis Acids (e.g., ZnCl₂) Heterogeneous Catalysts (e.g., Zeolites) step2->step3 step4 Step 4: Post-Reaction Purification Steam Distillation Solvent Extraction Activated Carbon Treatment step3->step4 end Outcome: Improved Yield & Purity step4->end

Caption: A systematic approach to troubleshooting and mitigating tar formation in quinoline synthesis.

Section 4: Quantitative Data Summary

The following table provides a general comparison of reaction conditions for classical quinoline syntheses known for tar formation. Note that optimal conditions are highly substrate-dependent.

Synthesis MethodTypical Catalyst(s)Temperature Range (°C)Common IssuesMitigation Strategies
Skraup H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene)145 - 170Highly exothermic, significant tar formationAdd moderators (FeSO₄, Boric Acid), control heating
Doebner-von Miller Brønsted or Lewis Acids (e.g., HCl, H₂SO₄, ZnCl₂)100 - 140Polymerization of carbonyl compound, tar formationSlow reagent addition, optimize temperature, use biphasic solvents

Data compiled from multiple sources.[9]

Section 5: Detailed Experimental Protocol

Protocol 1: Skraup Synthesis of Quinoline with Tar Mitigation

This protocol incorporates the use of a moderator to control the reaction's vigor.

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

Procedure:

  • In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to a mixture of aniline and ferrous sulfate heptahydrate while cooling in an ice bath.

  • Slowly add glycerol to the mixture with continuous stirring, ensuring the temperature does not rise excessively.

  • Add nitrobenzene to the flask.

  • Gently heat the mixture in a fume hood. The reaction is exothermic and may become vigorous. If it begins to boil too strongly, remove the heat source until the reaction subsides.[2]

  • After the initial vigorous reaction has ceased, continue to heat the mixture under reflux for an additional 3-5 hours.

  • Allow the mixture to cool to room temperature.

  • Carefully pour the cooled reaction mixture into a large volume of cold water.

  • Make the solution strongly basic with a concentrated sodium hydroxide solution to liberate the free quinoline base.

  • Proceed with steam distillation to separate the quinoline from the tar.[2]

  • Collect the milky distillate until it runs clear.

  • Extract the quinoline from the distillate using an appropriate organic solvent.

References

  • Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. MDPI. Available at: [Link]

  • Preparation and Properties of Quinoline. Available at: [Link]

  • (PDF) Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. ResearchGate. Available at: [Link]

  • High performance polymerization inhibitors. Wako Pure Chemical Industries. Available at: [Link]

  • Skraup reaction. Wikipedia. Available at: [Link]

  • SAMPLING AND ANALYSIS OF TARS BY MEANS OF PHOTO IONIZATION DETECTION AND SOLID PHASE MICRO EXTRACTION. DiVA portal. Available at: [Link]

  • Inhibition performance for different inhibitors on the thermal polymerization of styrene. ResearchGate. Available at: [Link]

  • Reactions of Quinoline. YouTube. Available at: [Link]

  • Practical Method of Gravimetric Tar Analysis That Takes into Account a Thermal Cracking Reaction Scheme. ACS Publications. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • Doebner–Miller reaction. Wikipedia. Available at: [Link]

  • Tar analysis methods for small scale gasification systems. Available at: [Link]

  • Pathway for the hydrodenitrogenation of quinoline. ResearchGate. Available at: [Link]

  • The use of on-line colorimetry for tar content evaluation in gasification systems. IIETA. Available at: [Link]

  • Solid phase adsorption method for tar sampling. AUB ScholarWorks. Available at: [Link]

  • The Catalysts-Based Synthetic Approaches to Quinolines: A Review. PubMed. Available at: [Link]

  • ) Synthesis of Quinoline and derivatives1). Available at: [Link]

  • Tar removal using solvent systems. American Chemical Society. Available at: [Link]

  • Effect of hydrogen pressure on catalytic hydrodenitrogenation of quinoline. ACS Publications. Available at: [Link]

  • Solubility of Tar Model Compounds in Various Solvents for Tar Removal in a Dual Fluidized Bed Biomass Gasification Process. ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Available at: [Link]

  • Charge effects on quinoline hydrodenitrogenation catalyzed by Ni-Mo-S active sites-A theoretical study by DFT calculation. Available at: [Link]

  • Conventional synthetic name reactions for quinoline synthesis. ResearchGate. Available at: [Link]

  • Solubility of Tar Model Compounds in Various Solvents for Tar Removal in a Dual Fluidized Bed Biomass Gasification Process. Publikationen in KITopen. Available at: [Link]

  • The 12-l. flask is then connected with the steam-distillation apparatus shown in. Organic Syntheses Procedure. Available at: [Link]

  • Catalytic hydrodenitrogenation of quinoline. Effect of water and hydrogen sulfide. ACS Publications. Available at: [Link]

  • Mechanism in the formation of tar. ResearchGate. Available at: [Link]

  • Catalytic hydrodenitrogenation of quinoline in a trickle-bed reactor. Effect of hydrogen sulfide. ACS Publications. Available at: [Link]

  • Optimizing Chemical Synthesis with High-Efficiency Polymerization Inhibitors. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • What is the good solvent for tar from biomass pyrolysis or gasification? ResearchGate. Available at: [Link]

  • What is the complete procedure for Doebner-von miller reaction ? ResearchGate. Available at: [Link]

  • Tar formation in pyrolysis and gasification. TNO (Publications). Available at: [Link]

  • Carbon tetrachloride. Wikipedia. Available at: [Link]

  • Doebner-Miller Reaction. SynArchive. Available at: [Link]

  • Tar Formation in Gasification Systems: A Holistic Review of Remediation Approaches and Removal Methods. ACS Publications. Available at: [Link]

  • Numerical Investigation of Tar Formation Mechanisms in Biomass Pyrolysis. MDPI. Available at: [Link]

  • Characterization of tar formation during high temperature gasification of different chemical compositions in biomass. ResearchGate. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activity of 2,6-Dichloro vs. 2,8-Dichloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry, often referred to as a "privileged scaffold."[1][2] Its rigid structure and versatile synthetic accessibility have made it a central component in a vast array of therapeutic agents, demonstrating activities ranging from antimalarial to anticancer.[3][4][5] The biological profile of a quinoline derivative is profoundly dictated by the nature and, critically, the position of its substituents. Halogenation, particularly chlorination, is a common strategy to modulate a molecule's lipophilicity, metabolic stability, and electronic properties, thereby enhancing its therapeutic potential.

This guide provides an in-depth comparative analysis of the biological activities of two distinct classes of dichloro-substituted quinolines: the 2,6-dichloro and 2,8-dichloro derivatives. By examining experimental data from discrete studies, we will explore how the seemingly subtle shift of a chlorine atom from position 6 to position 8 on the quinoline core can lead to divergent pharmacological profiles. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) that govern the efficacy of these potent heterocyclic compounds.

Structure-Activity Relationship (SAR): The Decisive Role of Chlorine Positioning

The location of the chlorine substituents on the quinoline ring is not trivial; it fundamentally alters the molecule's physicochemical properties, which in turn governs its interaction with biological targets.

  • Electronic Effects: The chlorine atom is an electron-withdrawing group. Its position influences the electron density distribution across the aromatic system. A chlorine at C6, for instance, will have a different electronic influence on the quinoline nitrogen and the fused benzene ring compared to a chlorine at C8. These electronic shifts can be critical for molecular recognition, such as hydrogen bonding or π-π stacking with a protein target.

  • Steric and Lipophilic Profile: The C8 position is peri-substituted, located near the heterocyclic nitrogen atom, which can introduce steric hindrance that is absent at the more remote C6 position. This steric bulk can either prevent or enhance binding to a specific protein pocket. Furthermore, the position of the chlorine atoms affects the overall lipophilicity (logP) of the molecule, which is a key determinant of its ability to cross cell membranes and reach its site of action.

The following sections will explore how these principles manifest in the distinct biological activities reported for derivatives of these two scaffolds.

SAR_Concept cluster_0 Quinoline Core Modification cluster_1 Physicochemical Property Changes cluster_2 Resulting Biological Outcomes Quinoline Dichloroquinoline Scaffold Pos_6 Chlorine at C6 Quinoline->Pos_6 Isomer 1 Pos_8 Chlorine at C8 Quinoline->Pos_8 Isomer 2 Electronics Altered Electron Distribution Pos_6->Electronics Sterics Modified Steric Hindrance Pos_6->Sterics Lipophilicity Changes in Lipophilicity (logP) Pos_6->Lipophilicity Pos_8->Electronics Pos_8->Sterics Pos_8->Lipophilicity Target Differential Target Binding Affinity Electronics->Target Sterics->Target Lipophilicity->Target Activity Divergent Biological Activity Profiles Target->Activity PI3K_Pathway RTK Growth Factor Receptor PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis (Inhibition) mTOR->Apoptosis Quinoline 2,8-Dichloroquinoline Derivative Quinoline->PI3K Quinoline->AKT Quinoline->mTOR

Caption: Simplified PI3K/AKT/mTOR pathway inhibited by a 2,8-disubstituted quinoline derivative, leading to reduced cancer cell proliferation and survival. [6]

Experimental Protocols: A Guide to Validation

To ensure scientific rigor and reproducibility, the biological activities described must be validated through standardized experimental protocols. The following sections detail the methodologies for assessing antifungal and anticancer activities.

Protocol 1: Evaluation of Antifungal Activity

This protocol is designed to determine the fungicidal and anti-biofilm activity of test compounds against Candida species, based on established methodologies. [7] 1. Determination of Minimal Fungicidal Concentration (MFC):

  • Preparation: Prepare a stock solution of the test compound in Dimethyl Sulfoxide (DMSO). Serially dilute the compound in a 96-well microtiter plate using RPMI-1640 medium.
  • Inoculation: Add a standardized suspension of C. albicans (e.g., 1-5 x 10⁵ CFU/mL) to each well. Include a positive control (e.g., Miconazole) and a negative control (DMSO vehicle).
  • Incubation: Incubate the plate at 37°C for 24-48 hours.
  • Viability Check: After incubation, take a 10 µL aliquot from each well that shows no visible growth and plate it on a Sabouraud Dextrose Agar plate.
  • MFC Determination: Incubate the agar plates at 37°C for 24 hours. The MFC is defined as the lowest concentration of the compound that results in no colony growth on the agar plate.

2. Biofilm Eradication Assay:

  • Biofilm Formation: Grow C. albicans biofilms in 96-well plates by incubating a standardized cell suspension in a suitable medium for 24 hours at 37°C to allow for biofilm maturation.

  • Compound Treatment: After 24 hours, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic (free-floating) cells. Add fresh medium containing serial dilutions of the test compound to the wells.

  • Incubation: Incubate the plates for an additional 24 hours at 37°C.

  • Quantification: Wash the wells again with PBS. Quantify the remaining viable biofilm cells using a metabolic assay, such as the XTT reduction assay. The absorbance is read using a microplate reader.

  • BEC₅₀ Determination: The Biofilm Eradication Concentration (BEC₅₀) is the concentration of the compound that reduces biofilm metabolic activity by 50% compared to the untreated control.

    Antifungal_Workflow cluster_0 MFC Determination cluster_1 Biofilm Eradication Assay A1 Prepare Serial Dilutions of Compound A2 Inoculate with Planktonic Candida A1->A2 A3 Incubate 24-48h A2->A3 A4 Plate on Agar A3->A4 A5 Determine Lowest Conc. with No Growth (MFC) A4->A5 B1 Grow Mature Biofilm (24h) B2 Wash & Treat with Compound (24h) B1->B2 B3 Wash & Quantify Viable Biofilm (XTT) B2->B3 B4 Calculate BEC₅₀ B3->B4 Start Start Screening Start->A1 Start->B1

    Caption: Experimental workflow for determining the antifungal properties of quinoline derivatives.

Protocol 2: Evaluation of Anticancer Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds. [8]

  • Cell Seeding: Plate cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., from the 2,8-dichloroquinoline series) in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in PBS. Add 20 µL of this solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • IC₅₀ Calculation: The absorbance is directly proportional to the number of viable cells. Plot the percentage of cell viability against the compound concentration. The IC₅₀ value, which is the concentration required to inhibit the growth of 50% of the cells, can be determined using non-linear regression analysis.

Conclusion and Future Directions

The positional isomerism of the chlorine atoms on the quinoline scaffold gives rise to markedly different biological activity profiles. The available evidence strongly suggests that 2,6-dichloroquinoline derivatives are promising candidates for the development of novel antifungal agents , particularly for combating resilient Candida biofilms. [7]In contrast, 2,8-dichloroquinoline derivatives show significant potential as selective anticancer agents , with a demonstrated ability to target key oncogenic pathways like PI3K/AKT/mTOR in colorectal cancer models. [6] This comparative analysis highlights the importance of strategic, structure-based drug design. For researchers in the field, these findings provide a rational basis for selecting the appropriate quinoline scaffold for a desired therapeutic application. Future work should focus on synthesizing and screening libraries of derivatives for each scaffold to further optimize potency and selectivity. Moreover, direct, head-to-head studies of optimized 2,6- and 2,8-dichloroquinoline derivatives in a panel of antifungal and anticancer assays would provide a definitive comparison and further elucidate the nuanced structure-activity relationships that govern their therapeutic potential.

References

  • Fitton, A. O., & Ridgway, F. (1970). Synthesis and antimicrobial activity of 5,7-dichloroquinoline-8-thiol and its derivatives. Journal of Medicinal Chemistry, 13(5), 1008-9.
  • Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. (2021). ResearchGate.
  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (n.d.). Taylor & Francis Online.
  • Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. (2015). Dove Medical Press.
  • Synthesis and biological evaluation of new rhodanine analogues bearing 2-chloroquinoline and benzo[h]quinoline scaffolds as anticancer agents. (2014). PubMed.
  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. (n.d.). RSC Publishing.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (n.d.). RSC Advances (RSC Publishing).
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025). PMC.
  • Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry.
  • Identification of Fungicidal 2,6-Disubstituted Quinolines with Activity against Candida Biofilms. (n.d.). MDPI.
  • Biological activities of quinoline derivatives. (n.d.). PubMed.
  • Biological Activities of Quinoline Derivatives. (2025). ResearchGate.
  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. (n.d.). PMC - NIH.
  • The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals. (n.d.). Benchchem.

Sources

A Definitive Guide to the Structural Validation of 2,6-Dichloroquinolin-5-amine: A Comparative Analysis Centered on X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of research and development. For novel compounds such as 2,6-dichloroquinolin-5-amine, a substituted quinoline with potential applications in medicinal chemistry, precise structural validation is not merely a confirmatory step but a critical prerequisite for understanding its reactivity, biological activity, and potential for further functionalization. This guide provides an in-depth technical comparison of analytical methods for the structural elucidation of this compound, with a primary focus on the gold standard technique: single-crystal X-ray crystallography.

While a definitive crystal structure for this compound is not yet publicly available, this guide will leverage data from structurally analogous compounds to provide a robust framework for its eventual validation. We will explore the theoretical underpinnings and practical considerations of X-ray crystallography and contrast its capabilities with other powerful analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

The Imperative of Unambiguous Structure Determination

The precise arrangement of atoms and bonds within a molecule dictates its physicochemical properties and, consequently, its function. For a molecule like this compound, the positions of the chloro- and amino-substituents on the quinoline scaffold are critical. Isomeric ambiguity could lead to vastly different biological activities and toxicological profiles. Therefore, relying solely on synthetic precedent is insufficient; rigorous analytical validation is essential.

X-ray Crystallography: The Ultimate Structural Arbiter

Single-crystal X-ray crystallography stands alone in its ability to provide a direct, high-resolution, three-dimensional map of a molecule's atomic arrangement in the solid state. The technique relies on the diffraction of X-rays by the ordered array of molecules within a crystal lattice. The resulting diffraction pattern is then mathematically reconstructed to generate an electron density map, from which the positions of individual atoms can be determined with exceptional precision.

Hypothetical Experimental Protocol for this compound

Obtaining a high-quality crystal suitable for X-ray diffraction is the most critical and often challenging step.

Step 1: Crystallization

The initial step would involve the synthesis and purification of this compound. Following purification, a variety of crystallization techniques would be employed to obtain single crystals of suitable size and quality.

  • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is allowed to evaporate slowly at room temperature.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystal growth.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystallization.

Step 2: Data Collection

A suitable crystal is mounted on a goniometer and placed in a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction data are collected on a detector as the crystal is rotated.

Step 3: Structure Solution and Refinement

The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then "solved" using direct methods or Patterson methods to obtain an initial model of the molecule. This model is subsequently "refined" by adjusting atomic positions and thermal parameters to achieve the best possible fit between the observed and calculated diffraction data.

What X-ray Crystallography Would Reveal for this compound:
  • Unambiguous Connectivity: Confirmation of the atomic connections, proving the 2,6-dichloro and 5-amino substitution pattern.

  • Precise Bond Lengths and Angles: Accurate measurements of all bond lengths (e.g., C-C, C-N, C-Cl) and angles, providing insight into the molecule's geometry.

  • Conformation and Stereochemistry: The three-dimensional arrangement of the atoms in space.

  • Intermolecular Interactions: Identification of hydrogen bonds, halogen bonds, and other non-covalent interactions that govern the crystal packing.

Comparative Analysis with Other Spectroscopic Techniques

While X-ray crystallography provides the definitive solid-state structure, other techniques offer complementary and crucial information, particularly about the molecule's structure in solution and its elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

¹H NMR Spectroscopy: Would reveal the number of different types of protons, their chemical environment, their connectivity through spin-spin coupling, and their relative numbers. For this compound, one would expect to see distinct signals for the aromatic protons on the quinoline ring and the protons of the amino group.

¹³C NMR Spectroscopy: Would show the number of chemically distinct carbon atoms in the molecule. The chemical shifts of the carbon signals would provide information about their hybridization and electronic environment.

2D NMR Techniques (COSY, HSQC, HMBC): These experiments would be crucial for establishing the connectivity between protons and carbons, allowing for the unambiguous assignment of all signals and confirming the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. It is an indispensable tool for determining the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS): Would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the molecular formula (C₉H₆Cl₂N₂). The characteristic isotopic pattern of the two chlorine atoms would be a key diagnostic feature.

Fragmentation Pattern: The way the molecule breaks apart in the mass spectrometer can provide clues about its structure.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, one would expect to see characteristic absorption bands for:

  • N-H stretching: Typically in the range of 3300-3500 cm⁻¹, indicative of the primary amine.[1][2][3]

  • C=C and C=N stretching: In the aromatic region (around 1400-1600 cm⁻¹).[4]

  • C-Cl stretching: In the fingerprint region (typically below 800 cm⁻¹).

Data Comparison Summary

Technique Information Provided Advantages Limitations
X-ray Crystallography Definitive 3D structure in the solid state, bond lengths, bond angles, intermolecular interactions.Unambiguous structural determination.Requires a suitable single crystal, which can be difficult to obtain. Provides solid-state structure, which may differ from solution conformation.
NMR Spectroscopy Connectivity of atoms, chemical environment of nuclei, solution-state structure and dynamics.Provides detailed structural information in solution. Non-destructive.Does not provide direct information on bond lengths and angles. Can be complex to interpret for large molecules.
Mass Spectrometry Molecular weight, elemental composition, structural information from fragmentation.High sensitivity, requires very small sample amounts.Does not provide information on stereochemistry or connectivity of isomers.
Infrared Spectroscopy Presence of functional groups.Fast, simple, and non-destructive.Provides limited information on the overall molecular structure.

Visualizing the Workflow

X-ray Crystallography Workflow

XRay_Workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Determination Synthesis Synthesis & Purification Crystallization Crystallization Synthesis->Crystallization Pure Compound Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Single Crystal Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure

Caption: Workflow for structure determination by X-ray crystallography.

Logic of Comparative Structural Validation

Validation_Logic cluster_techniques Analytical Techniques cluster_info Information Obtained Topic This compound Structure Validation XRay X-ray Crystallography Topic->XRay NMR NMR Spectroscopy (¹H, ¹³C, 2D) Topic->NMR MS Mass Spectrometry (HRMS) Topic->MS IR IR Spectroscopy Topic->IR Solid_State 3D Structure (Solid State) XRay->Solid_State Solution_State Connectivity (Solution) NMR->Solution_State Composition Molecular Formula & Weight MS->Composition Functional_Groups Functional Groups IR->Functional_Groups Conclusion Confirmed Structure Solid_State->Conclusion Solution_State->Conclusion Composition->Conclusion Functional_Groups->Conclusion

Sources

A Comparative Guide to Catalytic Systems for the Synthesis of 2,6-Dichloroquinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of substituted quinolines is a cornerstone of medicinal chemistry. Among these, 2,6-dichloroquinolin-5-amine presents a significant synthetic challenge due to the difficulties in achieving regioselective amination. This guide provides an in-depth comparative analysis of the primary catalytic systems for the synthesis of this key intermediate, focusing on the underlying principles of catalyst selection and reaction optimization. We will delve into the nuances of the Buchwald-Hartwig and Ullmann C-N coupling reactions, offering a framework for navigating the complexities of this transformation.

The Challenge of Regioselectivity in Dichloroquinolines

The primary obstacle in the direct amination of 2,6-dichloroquinoline is controlling the site of C-N bond formation. The quinoline ring system possesses two chlorine atoms at positions C2 and C6, each with distinct electronic and steric environments. The chlorine atom at the C2 position is generally more reactive towards nucleophilic substitution due to the electron-withdrawing effect of the adjacent nitrogen atom. This heightened reactivity often leads to a mixture of products, including the undesired 2-amino-6-chloroquinoline, di-aminated products, and byproducts from reactions with the solvent or base, such as alkoxylation when using alkoxide bases[1].

Indeed, studies on the palladium-catalyzed amination of 2,6-dichloroquinoline have reported low selectivity, resulting in complex reaction mixtures that are difficult to separate[1][2][3]. This inherent difficulty necessitates a careful and strategic approach to catalyst and reaction design.

Catalytic Approaches to C-N Bond Formation

Two main catalytic methodologies dominate the landscape of C-N cross-coupling reactions: the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation.

The Buchwald-Hartwig Amination: A Versatile Palladium-Catalyzed Approach

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds[4]. The reaction typically involves a palladium catalyst, a phosphine ligand, and a base. The choice of each component is critical to the success of the reaction, influencing reaction rates, yields, and selectivity[5].

Catalytic Cycle of the Buchwald-Hartwig Amination

The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle.

Buchwald-Hartwig Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(X)L2 Pd(0)L2->Oxidative Addition Complex Ar-X Amine Coordination [Ar-Pd(II)(NHR'R'')L2]+X- Oxidative Addition Complex->Amine Coordination HNR'R'' Deprotonation Ar-Pd(II)(NR'R'')L2 Amine Coordination->Deprotonation Base Reductive Elimination Ar-NR'R'' Deprotonation->Reductive Elimination Reductive Elimination->Pd(0)L2

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Key Considerations for Catalyst Selection:

  • Palladium Precursor: Common choices include Pd(OAc)₂ and Pd₂(dba)₃. These are typically reduced in situ to the active Pd(0) species.

  • Ligands: The ligand is arguably the most critical component. Sterically hindered and electron-rich phosphine ligands are often employed to promote oxidative addition and reductive elimination.

    • Bidentate Ligands: Ligands like BINAP and DPPF have been used in the amination of dichloroquinolines[2][4].

    • Monodentate Biaryl Phosphine Ligands: More advanced generations of ligands, such as DavePhos, XPhos, and BrettPhos, have shown superior activity for challenging substrates[2][6][7]. These ligands can often facilitate reactions at lower temperatures and with lower catalyst loadings.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used[2][8]. However, the choice of base can also influence side reactions[1].

Experimental Protocol: A General Procedure for Buchwald-Hartwig Amination Screening

  • To a dry reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Add 2,6-dichloroquinoline (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Add the anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

  • Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

The Ullmann Condensation: A Copper-Catalyzed Alternative

The Ullmann condensation is a classical method for C-N bond formation that utilizes a copper catalyst[9]. While it traditionally required harsh reaction conditions (high temperatures and stoichiometric copper), modern advancements have introduced milder protocols with catalytic amounts of copper and the use of ligands[10].

Proposed Mechanism of the Ullmann Condensation

The mechanism of the Ullmann condensation is less definitively established than the Buchwald-Hartwig reaction but is thought to involve a Cu(I)/Cu(III) cycle.

Ullmann Condensation Cycle Cu(I)X Cu(I)X Amine Coordination [Cu(I)(HNR'R'')L]+X- Cu(I)X->Amine Coordination HNR'R'', Ligand (L) Deprotonation Cu(I)(NR'R'')L Amine Coordination->Deprotonation Base Oxidative Addition Ar-Cu(III)(X)(NR'R'')L Deprotonation->Oxidative Addition Ar-X Reductive Elimination Ar-NR'R'' Oxidative Addition->Reductive Elimination Reductive Elimination->Cu(I)X

Caption: A proposed catalytic cycle for the Ullmann C-N coupling reaction.

Key Considerations for Catalyst Selection:

  • Copper Source: Copper(I) salts such as CuI, CuBr, and Cu₂O are commonly used.

  • Ligands: The use of ligands is crucial for achieving high yields under milder conditions. Common ligands include diamines (e.g., 1,10-phenanthroline), amino acids, and N,N-dimethylglycine[10].

  • Base: A variety of inorganic bases can be used, such as K₂CO₃, K₃PO₄, and Cs₂CO₃.

  • Solvent: High-boiling polar aprotic solvents like DMF, NMP, and DMSO are often employed[9].

Experimental Protocol: A General Procedure for Ullmann Condensation Screening

  • To a reaction flask, add the copper catalyst (e.g., CuI, 5-10 mol%), the ligand (e.g., 1,10-phenanthroline, 10-20 mol%), 2,6-dichloroquinoline (1.0 equiv.), the amine (1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the solvent (e.g., DMF).

  • Heat the mixture to a high temperature (e.g., 120-150 °C) under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with water, and extract the product with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify by column chromatography.

Comparative Analysis of Catalytic Systems

The choice between a palladium- and a copper-based system will depend on the specific substrate and the desired outcome.

FeatureBuchwald-Hartwig (Palladium)Ullmann Condensation (Copper)
Catalyst Palladium complexesCopper salts
Typical Ligands Bulky, electron-rich phosphinesDiamines, amino acids
Reaction Temp. Generally milder (60-120 °C)Often higher (100-200 °C)[9]
Substrate Scope Very broad, high functional group tolerance[4]Traditionally more limited, but improving with new ligands[10]
Selectivity Can be highly selective with proper ligand choiceCan be influenced by ligand and reaction conditions
Cost Palladium is a precious metal, can be expensiveCopper is more abundant and less expensive

A Proposed Workflow for Synthesizing this compound

Given the challenges, a systematic approach is recommended.

Synthetic Workflow cluster_0 Phase 1: Catalyst System Screening cluster_1 Phase 2: Reaction Optimization cluster_2 Phase 3: Analysis and Characterization Buchwald-Hartwig Buchwald-Hartwig Screening (Pd precursors, various phosphine ligands, bases) Optimization Optimization of: - Temperature - Solvent - Reactant Ratios - Catalyst Loading Buchwald-Hartwig->Optimization Ullmann Ullmann Condensation Screening (Cu(I) salts, various ligands, bases) Ullmann->Optimization Analysis Product Isolation and Purification (Column Chromatography) Optimization->Analysis Characterization Structural Confirmation (NMR, MS) Analysis->Characterization

Caption: A logical workflow for developing a synthetic route to this compound.

Conclusion and Future Outlook

The synthesis of this compound remains a formidable challenge. While direct amination of 2,6-dichloroquinoline is plagued by low selectivity, a systematic investigation of modern catalytic systems offers a path forward. The Buchwald-Hartwig amination, with its extensive library of tunable phosphine ligands, likely represents the most promising avenue for achieving the desired regioselectivity. However, the economic and environmental advantages of copper catalysis make the Ullmann condensation an attractive alternative that should not be overlooked.

Future research may also explore alternative synthetic strategies, such as the amination of a pre-functionalized quinoline precursor or the development of novel catalytic systems with enhanced selectivity for polyhalogenated heterocycles[11][12]. The insights and protocols provided in this guide serve as a foundational resource for researchers dedicated to advancing the synthesis of this and other challenging heterocyclic targets.

References

  • Abel, A. S., Averin, A. D., Maloshitskaya, O. A., Savelyev, E. N., Orlinson, B. S., Novakov, I. A., & Beletskaya, I. P. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 18(2), 2096–2109. [Link]

  • Abel, A. S., et al. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. MDPI.
  • Abel, A. S., et al. (2013). Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. PubMed.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2021). ACS Publications. Available at: [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

  • Synthesis of 6-Chloroquinolin-2-amine. (n.d.). BenchChem.
  • Ullmann condensation. (n.d.). In Wikipedia. Retrieved from [Link]

  • Egu, S. A., Onoabedje, E. A., Alewo, A., & Okoro, U. C. (2020). AMINATION OF DICHLORO-6,7-QUINOLINEQUINONE WITH ELECTRON RICH AND ELECTRON DEFICIENT ANILINES: A DESCRIPTION. ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. Available at: [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954–6971. [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2021). PMC. Available at: [Link]

Sources

A Comparative Guide to the HPLC Purity Analysis of Synthesized 2,6-Dichloroquinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the critical purity assessment of synthesized 2,6-dichloroquinolin-5-amine. As a key intermediate in pharmaceutical synthesis, the purity of this compound directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document is designed for researchers, analytical scientists, and drug development professionals, offering objective, data-driven insights into selecting and implementing the most appropriate analytical strategy.

The narrative explains the causality behind experimental choices, grounding protocols in established analytical principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][2]

The Analytical Imperative: Why Purity Matters

This compound is a heterocyclic aromatic amine, a class of compounds frequently used as building blocks in medicinal chemistry.[3] The synthesis of such molecules can yield a variety of impurities, including unreacted starting materials, positional isomers, by-products from side reactions, and subsequent degradation products.[4] An analytical method for purity determination must, therefore, be highly specific and sensitive enough to separate and quantify the main compound from all potential process-related and degradation impurities.[5] High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this task due to its high resolving power, versatility, and quantitative accuracy.[6]

The choice of an HPLC method is not monolithic; it is dictated by the analytical objective. A method for routine quality control (QC) in a manufacturing environment prioritizes robustness, speed, and simplicity, whereas a method for research and development (R&D) or impurity profiling requires maximum resolution and sensitivity to detect and quantify trace components.[5] This guide compares two robust reversed-phase HPLC (RP-HPLC) methods tailored for these distinct applications.

Comparative Analysis of HPLC Methodologies

The inherent characteristics of this compound—a basic amine function and a non-polar, aromatic ring system—make reversed-phase chromatography an ideal choice.[7] A C18 stationary phase provides the necessary hydrophobic interactions for retention. The amine group's pKa necessitates a buffered mobile phase to ensure consistent ionization and achieve sharp, symmetrical peak shapes.

Below, we compare two distinct approaches: a standard isocratic method for routine analysis and a high-resolution gradient method for comprehensive impurity profiling.

Data Presentation: Method Performance at a Glance
ParameterMethod A: Isocratic RP-HPLC (Routine QC)Method B: High-Resolution Gradient RP-HPLC (Impurity Profiling)
Column C18, 5 µm particle size, 4.6 x 150 mmC18, sub-2 µm particle size, 2.1 x 100 mm (UHPLC compatible)
Mobile Phase Isocratic: 60:40 (v/v) Acetonitrile:20mM Potassium Phosphate Buffer (pH 7.0)Gradient: A=0.1% Formic Acid in Water, B=Acetonitrile
Flow Rate 1.0 mL/min0.4 mL/min
Detection UV at 254 nmDiode Array Detector (DAD) at 254 nm & 320 nm
Run Time ~12 minutes~15 minutes
Resolution Good for major components and known impurities.Excellent for trace, isomeric, and unknown impurities.
Throughput HighModerate
Primary Application Batch release testing, routine quality control, in-process checks.Method development, impurity identification, stability studies, reference standard characterization.
Advantages Simple, robust, rapid, easily transferable.High sensitivity, superior peak capacity, provides spectral data for peak purity analysis.
Disadvantages May fail to resolve closely eluting trace impurities.Requires more advanced instrumentation (UHPLC), longer re-equilibration times.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating systems, incorporating best practices for reliable and reproducible results.

Protocol for Method A: Isocratic RP-HPLC

This method is optimized for efficiency and robustness, making it ideal for a high-throughput QC environment.

  • Mobile Phase Preparation:

    • Prepare a 20mM potassium phosphate buffer by dissolving 2.72 g of monobasic potassium phosphate in 1 L of HPLC-grade water. Adjust the pH to 7.0 with dilute potassium hydroxide.

    • Mix 600 mL of HPLC-grade acetonitrile with 400 mL of the prepared phosphate buffer.

    • Filter the final mixture through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound sample.

    • Dissolve the sample in 10 mL of the mobile phase to create a stock solution of 1 mg/mL.

    • Further dilute this stock solution 1:10 with the mobile phase to a final concentration of 0.1 mg/mL (100 µg/mL).

  • Instrumentation & Analysis:

    • HPLC System: Standard HPLC with UV detector.

    • Column: C18, 5 µm, 4.6 x 150 mm.

    • Column Temperature: 30°C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.[8]

    • Run Time: 12 minutes.

    • Inject the prepared sample and record the chromatogram. Purity is typically calculated using the area percent method.

Protocol for Method B: High-Resolution Gradient RP-HPLC

This method leverages gradient elution and modern column technology to achieve maximum separation of trace-level impurities.

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water.

    • Mobile Phase B: HPLC-grade acetonitrile.

    • Filter both mobile phases through a 0.22 µm membrane filter and degas thoroughly.

  • Sample Preparation:

    • Prepare a sample solution at a concentration of 0.5 mg/mL in a 50:50 mixture of Mobile Phase A and B. This higher concentration aids in the detection of minor impurities.

  • Instrumentation & Analysis:

    • HPLC System: UHPLC system with a Diode Array Detector (DAD).

    • Column: C18, 1.8 µm, 2.1 x 100 mm.

    • Column Temperature: 40°C.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • DAD Settings: Monitor at 254 nm and 320 nm. Collect spectral data from 200-400 nm.

    • Gradient Program:

      • 0-1 min: 10% B

      • 1-10 min: 10% to 95% B

      • 10-12 min: 95% B

      • 12-12.1 min: 95% to 10% B

      • 12.1-15 min: 10% B (re-equilibration)

    • Inject the sample. The DAD allows for peak purity assessment by comparing spectra across a single peak, which is a critical feature for method validation.[1]

Visualization of the Analytical Workflow

A standardized workflow ensures consistency and minimizes error from sample receipt to final report generation.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_processing Phase 3: Data Processing & Reporting Sample Sample Received Prep Sample Preparation (Weighing, Dissolution, Dilution) Sample->Prep Setup HPLC System Setup (Method Loading, Equilibration) Prep->Setup MobilePhase Mobile Phase Preparation (Mixing, Filtering, Degassing) MobilePhase->Setup Inject Sample Injection & Chromatographic Run Setup->Inject DataAcq Data Acquisition (UV or DAD Signal) Inject->DataAcq Integration Peak Integration & Identification DataAcq->Integration Calculation Purity Calculation (Area % Method) Integration->Calculation Report Final Purity Report Calculation->Report

Caption: Standardized workflow for HPLC purity analysis.

Method Validation: The Cornerstone of Trustworthiness

Regardless of the chosen method, validation is mandatory to ensure the results are reliable.[9] The analytical procedure must be validated according to ICH Q2(R1) guidelines, demonstrating its suitability for the intended purpose.[1] Key validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10]

  • Linearity: Demonstrating that the method's response is directly proportional to the concentration of the analyte over a specified range.[11]

  • Accuracy: The closeness of the test results to the true value, often determined by spike/recovery experiments.[10]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability, intermediate precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. This is especially critical for impurity analysis.

Conclusion

The purity analysis of synthesized this compound by HPLC is not a one-size-fits-all process. For routine QC and batch release, a simple, robust isocratic method (Method A) provides the necessary speed and reliability. However, for in-depth impurity profiling, stability testing, and during process development, a high-resolution gradient UHPLC method (Method B) is indispensable. This more sensitive method ensures that even trace-level impurities are detected and resolved, providing a comprehensive understanding of the sample's purity profile. The selection of the appropriate method, backed by a rigorous validation protocol, is fundamental to ensuring the quality and safety of pharmaceutical products.

References

  • Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Pharmaguideline. (n.d.). Steps for HPLC Method Development.
  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
  • Walsh Medical Media. (n.d.). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • National Institutes of Health (NIH). (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE.
  • ICH. (n.d.). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • International Journal for Multidisciplinary Research (IJFMR). (n.d.). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.
  • Pharmaffiliates. (n.d.). Quinoline-impurities.
  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.

Sources

A Comparative Benchmarking Guide to the Synthetic Efficiency of 2,6-Dichloroquinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2,6-Dichloroquinolin-5-amine

This compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. Its rigid quinoline core, substituted with reactive chloro and amino groups at specific positions, makes it a valuable scaffold and key intermediate in the synthesis of a diverse array of complex molecules. Notably, it serves as a crucial building block for targeted therapeutics, including kinase inhibitors for oncology and agents for infectious diseases. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical parameters for any research and development program.

This guide provides an in-depth, objective comparison of viable synthetic routes to this compound. We will dissect two distinct, logical pathways, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a comprehensive analysis of their respective merits and drawbacks.

Route 1: The Linear "Build-and-Functionalize" Approach

This strategy follows a classical linear synthesis paradigm: first, the core quinoline ring is constructed, followed by sequential functionalization—nitration and then reduction—to install the desired amino group.

Principle and Rationale

The logic of this route is predicated on the well-established stability of the quinoline ring system, which can withstand vigorous reaction conditions required for electrophilic aromatic substitution. The synthesis begins with a substituted aniline and builds the heterocyclic portion of the molecule using a Skraup-Doebner-von Miller reaction, a robust and historically significant method for quinoline synthesis.[1][2] The subsequent nitration is directed by the existing chloro-substituents, and the final step involves a standard reduction of the nitro group, a high-yielding and well-understood transformation.[3]

Experimental Workflow: Route 1

cluster_0 Step 1: Skraup-Doebner-von Miller Cyclization cluster_1 Step 2: Chlorination cluster_2 Step 3: Nitration cluster_3 Step 4: Reduction A 4-Chloroaniline D 6-Chloroquinoline A->D B Crotonaldehyde B->D C H₂SO₄, Oxidant (e.g., Nitrobenzene) C->D F 2,6-Dichloroquinoline D->F E POCl₃ or SO₂Cl₂ E->F H 2,6-Dichloro-5-nitroquinoline F->H G HNO₃, H₂SO₄ G->H J This compound (Final Product) H->J I Fe / Acetic Acid or SnCl₂ I->J

Caption: Workflow for the "Build-and-Functionalize" synthesis of this compound.

Detailed Protocol: Route 1

Step 1: Synthesis of 6-Chloroquinoline

  • To a stirred mixture of glycerol (3 parts) and concentrated sulfuric acid (2 parts) in a reaction vessel equipped for heating and reflux, slowly add 4-chloroaniline (1 part).

  • Add an oxidizing agent, such as nitrobenzene or arsenic pentoxide, and a moderator like ferrous sulfate to control the exothermic reaction.[4]

  • Heat the mixture cautiously to initiate the reaction, then maintain a temperature of 140-160°C for 3-4 hours.

  • After cooling, dilute the mixture with water and neutralize with aqueous sodium hydroxide to precipitate the crude product.

  • Purify by steam distillation or recrystallization from a suitable solvent (e.g., ethanol/water).

Step 2: Synthesis of 2,6-Dichloroquinoline

  • Treat 6-chloroquinoline with a chlorinating agent such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). A common procedure involves refluxing the quinoline with excess POCl₃.

  • The reaction is typically heated at 110-120°C for several hours until TLC indicates the consumption of the starting material.

  • Carefully quench the reaction mixture by pouring it onto crushed ice. This step must be performed in a well-ventilated fume hood as it generates HCl gas.

  • Neutralize the acidic solution with a base (e.g., NaHCO₃ or NH₄OH) to precipitate the crude 2,6-dichloroquinoline.

  • Collect the solid by filtration, wash with water, and purify by recrystallization (e.g., from ethanol).

Step 3: Synthesis of 2,6-Dichloro-5-nitroquinoline

  • Dissolve 2,6-dichloroquinoline in concentrated sulfuric acid at 0°C.

  • Add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise while maintaining the temperature below 10°C.

  • Allow the reaction to stir at a low temperature for 1-2 hours, monitoring progress by TLC.

  • Pour the reaction mixture onto ice to precipitate the product.

  • Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry. Recrystallization from a solvent like acetic acid may be necessary for purification.

Step 4: Synthesis of this compound

  • Suspend 2,6-dichloro-5-nitroquinoline in a solvent such as acetic acid or ethanol.

  • Add a reducing agent, such as iron powder or tin(II) chloride (SnCl₂).[3]

  • Heat the mixture to reflux (typically 80-100°C) for 2-4 hours. The disappearance of the yellow color of the nitro compound is a visual indicator of reaction progress.

  • After completion, filter the hot reaction mixture to remove the metal salts.

  • Neutralize the filtrate with a base (e.g., aqueous ammonia or sodium carbonate) to precipitate the final product, this compound.

  • Collect the product by filtration, wash with water, and dry. Further purification can be achieved by column chromatography or recrystallization.

Route 2: The Convergent "Functionalize-and-Build" Approach

This more convergent strategy involves preparing a highly substituted aromatic precursor and then constructing the second ring of the quinoline system in a final cyclization step, a hallmark of the Friedländer annulation.[5][6]

Principle and Rationale

The Friedländer synthesis is an efficient method for constructing quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[7][8] This route's elegance lies in its convergence; the key functional groups are installed on a simpler benzene precursor before the complex quinoline core is formed. This can lead to higher overall yields and avoids exposing a pre-formed quinoline ring to harsh reagents. The key challenge is the synthesis of the requisite starting material: 2-amino-5-chlorobenzaldehyde, which itself requires a multi-step preparation.

Experimental Workflow: Route 2

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Formylation cluster_2 Step 3: Friedländer Annulation cluster_3 Step 4: Chlorination & Final Functionalization A 4-Chloro-2-nitrotoluene C 4-Chloro-2-nitrobenzoic acid A->C B Oxidation (e.g., KMnO₄) B->C E 2-Amino-4-chlorobenzoic acid C->E D Reduction (e.g., Fe/HCl) D->E G 2-Amino-4-chlorobenzaldehyde E->G F Reduction to Aldehyde (e.g., DIBAL-H or via acid chloride) F->G J 6-Chloro-2-hydroxy-4-methylquinoline G->J H Ethyl Acetoacetate H->J I Base or Acid Catalyst (e.g., Piperidine, p-TsOH) I->J M This compound (Final Product) J->M K Chlorination (POCl₃) K->M L Nitration & Reduction (as in Route 1) L->M

Sources

A Comparative Guide to the In Vitro Evaluation of 2,6-Dichloroquinolin-5-amine Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro evaluation of novel 2,6-dichloroquinolin-5-amine derivatives. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous compounds with potent anticancer properties.[1][2] These compounds often exert their effects by inducing cell cycle arrest, triggering apoptosis, and inhibiting critical signaling pathways essential for cancer cell proliferation.[2] This document moves beyond a simple recitation of protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating approach to compound screening.

The this compound core structure presents a compelling starting point for synthesis. The dichloro substitutions modulate the electronic and lipophilic properties of the quinoline ring, while the 5-amino group offers a versatile handle for chemical modification, allowing for the creation of diverse libraries of compounds for screening.

The In Vitro Screening Workflow: A Strategic Overview

A systematic approach is critical to efficiently identify and characterize promising lead compounds. The workflow begins with a broad screen for cytotoxic activity and progressively narrows down to more specific mechanistic assays for the most potent derivatives.

G A Library of this compound Derivatives B Multi-Dose MTT Assay (Panel of Cancer Cell Lines) A->B C Determine IC50 Values B->C D Select 'Hit' Compounds (Potent & Selective) C->D E Apoptosis Assay (Annexin V/PI Staining) D->E F Confirmation of Apoptotic Induction E->F G Validated 'Hits' F->G Data Analysis H Kinase Inhibition Assays (Target-Specific) G->H I Identify Molecular Target H->I

Caption: High-level workflow for screening quinoline derivatives.

Comparative Antiproliferative Activity

The initial step in evaluating any new compound library is to assess its general cytotoxicity against a panel of relevant human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is the standard metric for this comparison, indicating the concentration of a compound required to inhibit cell proliferation by 50%.[2]

For this guide, we will consider a hypothetical series of this compound derivatives (compounds Q-01 to Q-04 ) where the 5-amino group has been modified. Their activity is compared against Doxorubicin, a standard chemotherapeutic agent.

Table 1: Comparative IC₅₀ Values (µM) of Quinoline Derivatives

CompoundR Group (Modification at N⁵)MCF-7 (Breast)A549 (Lung)HCT-116 (Colon)
Q-01 -H25.431.228.5
Q-02 -C(O)CH₃ (Acetyl)10.215.812.1
Q-03 -SO₂Ph (Benzenesulfonyl)1.53.12.4
Q-04 -CH₂CH₂OH (Hydroxyethyl)18.922.520.7
Doxorubicin (Positive Control)0.81.10.9

Note: The data presented in this table is illustrative and serves to demonstrate how comparative results would be displayed. Actual values would be determined experimentally.

Interpretation: From this illustrative data, a preliminary structure-activity relationship (SAR) can be inferred. The unsubstituted parent compound Q-01 shows modest activity. Acylation (Q-02 ) improves potency, but the most significant increase is seen with the bulky, electron-withdrawing benzenesulfonyl group (Q-03 ), suggesting this modification may enhance interaction with a biological target. Conversely, the polar hydroxyethyl group (Q-04 ) is less favorable than acylation. Based on this primary screen, compound Q-03 would be prioritized for further mechanistic studies.

Elucidating the Mechanism of Action: Apoptosis Induction

A key mechanism by which anticancer agents eliminate tumor cells is through the induction of apoptosis, or programmed cell death.[3] One of the earliest signs of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[4] The Annexin V/Propidium Iodide (PI) assay is a robust method to quantify this effect.

  • Annexin V: A protein that has a high affinity for PS and can be labeled with a fluorophore (e.g., FITC). It stains early and late apoptotic cells.[5]

  • Propidium Iodide (PI): A fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells. It exclusively stains late apoptotic and necrotic cells where membrane integrity is lost.

G A Live Cell PS (inner leaflet) Membrane Intact B Early Apoptotic Cell PS (outer leaflet) Membrane Intact A->B Apoptotic Stimulus (e.g., Compound Q-03) A_stain Annexin V: Negative PI: Negative A->A_stain C Late Apoptotic/Necrotic Cell PS (outer leaflet) Membrane Compromised B->C Progression B_stain Annexin V: Positive PI: Negative B->B_stain C_stain Annexin V: Positive PI: Positive C->C_stain G cluster_0 No Inhibitor cluster_1 With Inhibitor Kinase_A Kinase Product_A Phospho-Substrate + ADP Kinase_A->Product_A ATP_A ATP ATP_A->Product_A Substrate_A Substrate Substrate_A->Product_A Kinase_B Kinase Blocked Inhibited Kinase Kinase_B->Blocked Inhibitor Compound Q-03 Inhibitor->Kinase_B Binds to Active Site No_Product No/Reduced Reaction Blocked->No_Product ATP_B ATP ATP_B->No_Product Substrate_B Substrate Substrate_B->No_Product

Caption: Mechanism of a competitive kinase inhibitor.

Detailed Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol assesses the cytotoxic effects of compounds by measuring the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT into purple formazan crystals.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours (~37°C, 5% CO₂) to allow for cell attachment. [2]2. Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle-only" (e.g., 0.1% DMSO) and "no-treatment" controls.

  • Incubation: Incubate the plate for 48-72 hours (~37°C, 5% CO₂).

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL. 5. Formazan Formation: Incubate the plate for 4 hours (~37°C, 5% CO₂) to allow formazan crystals to form.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the purple crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. 7. Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. Use a reference wavelength of >650 nm (e.g., 690 nm) to correct for background absorbance. 8. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: Annexin V/PI Assay for Apoptosis

This flow cytometry-based protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Culture and Treatment: Seed 1-2 x 10⁶ cells in 6-well plates and treat with the test compound (e.g., at its IC₅₀ and 2x IC₅₀ concentration) for a predetermined time (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS. [6]4. Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. [6]7. Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-only, and PI-only stained cells to set compensation and gates correctly.

Protocol 3: In Vitro Biochemical Kinase Assay

This protocol provides a general framework for measuring direct kinase inhibition. Specific substrates, buffers, and detection methods (e.g., radiometric, fluorescence) will vary depending on the kinase. [7]

  • Reaction Preparation: In a 96-well or 384-well assay plate, prepare a master mix containing the kinase buffer, the specific kinase enzyme, and its substrate (peptide or protein).

  • Inhibitor Addition: Add the test compound across a range of concentrations (serial dilutions). Include a "no-inhibitor" (positive control) and a "no-enzyme" (negative control) well.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Start the kinase reaction by adding an ATP solution. The final ATP concentration should be at or near the Kₘ value for the specific kinase. [8]5. Reaction Incubation: Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C). Ensure this is within the linear range of the reaction.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA to chelate Mg²⁺).

  • Signal Detection: Detect the amount of phosphorylated product formed. The method depends on the assay format:

    • Radiometric: Transfer the reaction mixture to a filter membrane, wash away unincorporated [γ-³²P]ATP, and measure the remaining radioactivity using a scintillation counter. [7] * Fluorescence/Luminescence: Add detection reagents that generate a signal proportional to the amount of product or remaining ATP. Read the plate on a compatible plate reader.

  • Data Analysis: Calculate the percentage of kinase activity relative to the "no-inhibitor" control and plot the results to determine the IC₅₀ value for the compound against the target kinase.

Conclusion and Future Perspectives

This guide outlines a robust, multi-tiered strategy for the comprehensive in vitro evaluation of this compound derivatives. By systematically progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can efficiently identify potent lead compounds and elucidate their modes of action. The illustrative data and detailed protocols provided herein serve as a template for rigorous and reproducible drug discovery efforts. Future work on promising candidates like the hypothetical Q-03 would involve expanding the cell line panel, conducting cell cycle analysis, and ultimately progressing to in vivo efficacy and toxicity studies.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Google Scholar.
  • Quinoline Derivatives as Anticancer Agents: A Comparative Analysis. (n.d.). Benchchem.
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). PubMed Central.
  • MTT assay and its use in cell viability and proliferation analysis. (n.d.). Abcam.
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
  • MTT assay protocol. (n.d.). Abcam.
  • Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. (n.d.). Creative Diagnostics.
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  • Apoptosis Marker Assays for HTS. (2021). NCBI Bookshelf.
  • Apoptosis Protocols. (n.d.). University of South Florida Health.
  • Apoptosis Assays. (n.d.). Sigma-Aldrich.
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  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. (2021). PubMed Central.

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Navigating the Structure-Activity Landscape of Quinoline Analogs: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quinoline scaffold stands as a "privileged structure," a recurring motif in a multitude of clinically successful therapeutic agents.[1][2][3] Its rigid, bicyclic aromatic nature provides a versatile framework for the design of molecules that can precisely interact with a diverse array of biological targets, from enzymes to receptors. This guide delves into the nuanced world of the structure-activity relationship (SAR) of quinoline derivatives, with a specific focus on analogs of 2,6-dichloroquinolin-5-amine. While direct, comprehensive SAR studies on this exact scaffold are not extensively documented in publicly available literature, by drawing parallels from closely related quinoline and quinazoline-based compounds, particularly kinase inhibitors, we can construct a robust, predictive framework to guide future drug discovery efforts.

This guide is intended for researchers, medicinal chemists, and drug development professionals. It aims to provide not just a summary of known interactions but also a logical, experience-driven perspective on how to approach the design and optimization of novel quinoline-based therapeutics. We will explore the causal relationships behind experimental choices, present comparative data in a clear and accessible format, and provide detailed protocols for the evaluation of these compounds.

The this compound Scaffold: A Starting Point for Potent and Selective Inhibitors

The this compound core presents a compelling starting point for inhibitor design. The quinoline nucleus itself offers a flat, aromatic surface capable of engaging in π-π stacking interactions with aromatic residues within a protein's binding site.[1] The strategic placement of chlorine atoms at the C2 and C6 positions, along with the primary amine at C5, provides key anchor points for both potency and selectivity.

  • The 5-Amino Group: This functional group is poised to act as a crucial hydrogen bond donor and/or acceptor, a common feature for ligands that bind to the hinge region of protein kinases. Its derivatization allows for the exploration of a wide chemical space to optimize these interactions.

  • The 2- and 6-Chloro Substituents: The electron-withdrawing nature of the chlorine atoms can significantly influence the electronic properties of the quinoline ring system, potentially modulating pKa and binding affinity. Furthermore, these halogens can occupy specific hydrophobic pockets within the target's active site, contributing to both binding affinity and selectivity. The importance of chloro substituents for potency has been observed in various quinoline and quinazoline analogs.[4][5]

Decoding the Structure-Activity Relationship: A Comparative Analysis

The biological activity of quinoline analogs is exquisitely sensitive to the nature and position of substituents on the core scaffold. The following sections provide a comparative analysis of how modifications at key positions can impact the pharmacological profile of these compounds, drawing insights from published research on related quinoline and quinazoline derivatives.

Modifications at the 5-Amino Position: The Gateway to Hinge Binding

The 5-amino group is arguably the most critical handle for achieving high-affinity binding to many protein kinases. Modifications at this position directly influence the hydrogen bonding network with the kinase hinge region.

Modification at C5-NH2 Rationale Predicted Impact on Activity Supporting Evidence from Analogs
Acylation (e.g., with benzoyl chloride) Introduces a carbonyl group, a potent hydrogen bond acceptor, and a phenyl ring for potential hydrophobic interactions.Moderate to high, depending on the nature of the acyl group.Acylamino side chains are common in kinase inhibitors.
Sulfonylation (e.g., with tosyl chloride) Introduces a sulfonyl group, which can act as a hydrogen bond acceptor and engage in specific interactions.Variable; can improve potency and selectivity for certain kinases.Sulfonamide moieties are present in numerous bioactive compounds.
Alkylation/Arylation Introduces steric bulk and modifies the hydrogen bonding capacity.Generally decreases activity unless the substituent can access a specific hydrophobic pocket.N-alkylation can disrupt crucial hydrogen bonds.
Urea/Thiourea Formation Introduces additional hydrogen bond donors and acceptors, extending the interaction with the hinge region.Often leads to a significant increase in potency.Urea and thiourea motifs are prevalent in potent kinase inhibitors.[6]
The Role of Substituents on the Quinoline Core: Fine-Tuning Potency and Selectivity

While the C5-amino group often dictates the primary binding interactions, substituents on the rest of the quinoline ring play a vital role in optimizing potency, selectivity, and pharmacokinetic properties.

| Position | Modification | Rationale | Predicted Impact on Activity | Supporting Evidence from Analogs | | :--- | :--- | :--- | :--- | | C2 | Replacement of Cl with other halogens (F, Br, I) | Modulates electronic properties and size. | F may improve metabolic stability; Br and I can form halogen bonds. | Halogen substitution is a common strategy in medicinal chemistry. | | C2 | Replacement of Cl with small alkyl or alkoxy groups | Introduces hydrophobic interactions. | Can improve potency if a corresponding hydrophobic pocket exists. | Bulky hydrophobic substituents at C2 have been shown to be important for some quinoline inhibitors.[7] | | C4 | Introduction of an amino side chain | Can provide an additional interaction point with the solvent-exposed region of the kinase. | Can significantly enhance potency and improve solubility.[8] | The amino side chain at C4 is a key feature of many potent quinoline-based inhibitors.[8] | | C6 | Replacement of Cl with electron-donating groups (e.g., -OCH3) | Modulates the electronics of the ring system. | Can either increase or decrease activity depending on the specific target. | The electronic nature of the C6 substituent has been shown to be critical for the antiplasmodial activity of 2-arylvinylquinolines.[4] | | C7 | Introduction of bulky alkoxy substituents | Can access deeper hydrophobic pockets and improve pharmacokinetic properties. | Often leads to increased potency and better in vivo efficacy.[8] | Large and bulky alkoxy groups at C7 are beneficial for the antiproliferative activity of certain quinoline derivatives.[8] |

Experimental Protocols for the Evaluation of this compound Analogs

To empirically determine the SAR of novel this compound analogs, a systematic approach involving both biochemical and cell-based assays is essential. The following are representative protocols for the evaluation of these compounds as potential kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the ability of a compound to inhibit the activity of a purified kinase enzyme.

Materials:

  • Purified recombinant kinase (e.g., Src, Abl)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or equivalent

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 2.5 µL of the test compound dilution to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Add 2.5 µL of a 2X enzyme solution in kinase buffer to each well.

  • Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of a 2X substrate/ATP solution in kinase buffer.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cell-Based Antiproliferative Assay (GI50 Determination)

This assay measures the ability of a compound to inhibit the growth of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., K562 for Abl inhibitors, HT29 for Src inhibitors)

  • Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin

  • Test compounds dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or equivalent

  • 96-well clear-bottom white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent growth inhibition for each compound concentration and determine the GI50 value.

Visualizing the Structure-Activity Relationship and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the key SAR principles and a typical experimental workflow.

SAR_of_2_6_dichloroquinolin_5_amine_analogs cluster_scaffold Core Scaffold: this compound cluster_modifications Key Modification Points cluster_derivatives Example Derivatives scaffold This compound C5_amine C5-Amine (Hinge Binding) scaffold->C5_amine Derivatize C2_C6_Cl C2 & C6 Chloro (Potency/Selectivity) scaffold->C2_C6_Cl Substitute C4_C7 C4 & C7 Positions (Solubility/PK) scaffold->C4_C7 Functionalize urea C5-Urea Derivative C5_amine->urea Improves H-bonding alkoxy C7-Alkoxy Derivative C4_C7->alkoxy Accesses hydrophobic pocket amino_side_chain C4-Amino Side Chain C4_C7->amino_side_chain Enhances solubility

Caption: Key modification points on the this compound scaffold and their predicted impact on biological activity.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_optimization Lead Optimization synthesis Synthesize Analogs of This compound biochemical_assay In Vitro Kinase Assay (IC50 Determination) synthesis->biochemical_assay Evaluate Potency cell_based_assay Antiproliferative Assay (GI50 Determination) biochemical_assay->cell_based_assay Confirm Cellular Activity sar_analysis Structure-Activity Relationship Analysis cell_based_assay->sar_analysis Identify Key Moieties sar_analysis->synthesis Design Next Generation adme_tox ADME/Tox Profiling sar_analysis->adme_tox Assess Drug-like Properties in_vivo In Vivo Efficacy Studies adme_tox->in_vivo Evaluate in Animal Models

Caption: A typical experimental workflow for the discovery and optimization of novel quinoline-based inhibitors.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly kinase inhibitors. While direct SAR data for this specific analog series is limited, a wealth of information from related quinoline and quinazoline compounds provides a strong foundation for rational drug design. By systematically exploring modifications at the C5-amino position and other key points on the quinoline ring, and by employing a robust pipeline of biochemical and cell-based assays, researchers can unlock the full therapeutic potential of this versatile chemical scaffold. The principles and protocols outlined in this guide offer a roadmap for navigating the complex but rewarding landscape of quinoline-based drug discovery.

References

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  • Zhao-Hui Li, Li-Quan Yin, Dong-Hai Zhao, Lian-Hai Jin, Ya-Juan Sun, Cheng Tan. (2023). SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. Arabian Journal of Chemistry, 16(2), 104502.
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  • Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[1][2][3]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. (2007). Bioorganic & Medicinal Chemistry Letters, 17(3), 602-608. [Link]

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  • Liu, J. Q., et al. (1991). [Synthesis and Biological Activities of 2,4-diamino-5-chloro-6-substituted Quinazolines]. Yao Xue Xue Bao, 26(11), 821-828. [Link]

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  • Benci, K., et al. (2023). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Molecules, 28(23), 7856. [Link]

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  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]

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A Comparative Guide to the Synthetic Strategies for 2,6-Dichloroquinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,6-Dichloroquinolin-5-amine is a key heterocyclic building block in medicinal chemistry and materials science. Its substituted quinoline framework is a common motif in pharmacologically active molecules, making efficient and scalable synthetic access to this compound a topic of considerable interest for researchers in drug discovery and development. This guide provides an in-depth comparison of three distinct synthetic routes to this compound, offering insights into the strategic choices and experimental considerations for each pathway. The routes discussed are:

  • Route 1: Friedländer Annulation Approach

  • Route 2: Stepwise Quinoline Functionalization via a Quinolin-2-one Intermediate

  • Route 3: Late-Stage Reduction of a Nitroquinoline Precursor

Each route will be evaluated based on its overall efficiency, step count, availability of starting materials, and potential challenges, supported by detailed experimental protocols and mechanistic considerations.

Route 1: The Friedländer Annulation Approach

The Friedländer annulation is a classical and powerful method for the construction of quinoline rings, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][2] This route leverages this strategy to build the quinoline core with the desired substitution pattern.

Reaction Scheme

Route 1 A 2-Amino-4-chlorobenzaldehyde C 6-Chloro-2-hydroxyquinolin-5-amine Intermediate A->C Base-catalyzed condensation B Ethyl Chloroacetate B->C D This compound C->D Chlorination (e.g., POCl3)

Caption: Synthetic workflow for Route 1 via Friedländer Annulation.

Strategic Analysis

This approach is convergent, constructing the core bicyclic structure in a single key step. The choice of ethyl chloroacetate as the coupling partner for 2-amino-4-chlorobenzaldehyde is strategic, as it is designed to introduce the necessary functionality for the subsequent formation of the 2-chloro-substituted pyridine ring of the quinoline.

  • Advantages:

    • Convergent Synthesis: The rapid assembly of the quinoline core can lead to a shorter overall synthesis in some cases.

    • Availability of Starting Materials: 2-Amino-4-chlorobenzaldehyde can be synthesized from commercially available precursors.[3] Ethyl chloroacetate is a common and inexpensive reagent.

  • Disadvantages:

    • Potential for Side Reactions: The Friedländer annulation can sometimes be low-yielding or produce side products, depending on the reactivity of the substrates and the reaction conditions.

    • Harsh Chlorination Conditions: The final chlorination step often requires the use of corrosive and hazardous reagents like phosphorus oxychloride (POCl₃) at high temperatures.

Experimental Protocol

Step 1: Synthesis of 6-Chloro-2-hydroxyquinolin-5-amine

A mixture of 2-amino-4-chlorobenzaldehyde (1.0 eq.) and ethyl chloroacetate (1.2 eq.) is heated in the presence of a base such as sodium ethoxide in ethanol. The reaction mixture is refluxed for several hours and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled, and the product is precipitated by the addition of water, filtered, and washed to yield the intermediate 6-chloro-2-hydroxyquinolin-5-amine.

Step 2: Synthesis of this compound

The dried 6-chloro-2-hydroxyquinolin-5-amine (1.0 eq.) is treated with an excess of phosphorus oxychloride (POCl₃). The mixture is heated to reflux for several hours. After cooling, the excess POCl₃ is carefully quenched by pouring the reaction mixture onto crushed ice. The resulting mixture is neutralized with a base (e.g., aqueous ammonia) to precipitate the crude product, which is then collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Route 2: Stepwise Quinoline Functionalization via a Quinolin-2-one Intermediate

This linear synthetic route focuses on building the quinoline ring system first and then introducing the required functional groups in a stepwise manner. A key feature of this strategy is the use of a quinolin-2-one intermediate to facilitate the introduction of the chlorine atom at the 2-position.

Reaction Scheme

Route 2 A p-Chloroaniline B 6-Chloroquinoline A->B Skraup Synthesis C 6-Chloro-5-nitroquinoline B->C Nitration (HNO3/H2SO4) D 6-Chloro-5-nitroquinolin-2(1H)-one C->D Oxidation/Hydrolysis E 2,6-Dichloro-5-nitroquinoline D->E Chlorination (POCl3) F This compound E->F Reduction (e.g., Fe/HCl)

Caption: Synthetic workflow for Route 2 via a quinolin-2-one intermediate.

Strategic Analysis

This approach offers a high degree of control over the introduction of each substituent. The Skraup synthesis is a well-established method for the preparation of quinolines from anilines.[4] The subsequent nitration of 6-chloroquinoline is expected to proceed at the 5- and 8-positions, allowing for the isolation of the desired 5-nitro isomer.[4] The conversion to the quinolin-2-one is a critical step to activate the 2-position for chlorination.

  • Advantages:

    • Stepwise Control: Each functionalization step can be optimized independently, potentially leading to higher overall yields.

    • Well-Precedented Reactions: The individual reactions in this sequence are generally well-documented in the chemical literature.

  • Disadvantages:

    • Longer Synthetic Sequence: This is a multi-step synthesis, which can be more time-consuming and may result in a lower overall yield compared to a more convergent route.

    • Isomer Separation: The nitration of 6-chloroquinoline can produce a mixture of 5-nitro and 8-nitro isomers, requiring chromatographic separation.[4]

Experimental Protocol

Step 1: Synthesis of 6-Chloroquinoline

In a reaction vessel, p-chloroaniline (1.0 eq.) is reacted with glycerol, a mild oxidizing agent (e.g., nitrobenzene), and concentrated sulfuric acid. The mixture is heated, and the reaction is carefully controlled to prevent excessive foaming. After the reaction is complete, the mixture is cooled, diluted with water, and neutralized with a base to precipitate the crude 6-chloroquinoline, which is then purified.[4]

Step 2: Synthesis of 6-Chloro-5-nitroquinoline

6-Chloroquinoline (1.0 eq.) is slowly added to a mixture of concentrated nitric acid and concentrated sulfuric acid at a low temperature (e.g., 0 °C). The reaction is stirred for a period, and the progress is monitored by TLC. The reaction mixture is then poured onto ice, and the precipitated product is filtered, washed, and dried. The desired 6-chloro-5-nitroquinoline is separated from the isomeric byproduct by column chromatography.[4]

Step 3: Synthesis of 6-Chloro-5-nitroquinolin-2(1H)-one

The 6-chloro-5-nitroquinoline is converted to the corresponding N-oxide, which is then rearranged to the quinolin-2-one under acidic or basic conditions. Alternatively, direct oxidation methods can be employed.

Step 4: Synthesis of 2,6-Dichloro-5-nitroquinoline

The 6-chloro-5-nitroquinolin-2(1H)-one (1.0 eq.) is heated with an excess of phosphorus oxychloride (POCl₃) to effect chlorination at the 2-position. The workup procedure is similar to that described in Route 1.

Step 5: Synthesis of this compound

The 2,6-dichloro-5-nitroquinoline is reduced to the corresponding amine. A common method involves the use of a reducing metal such as iron or tin(II) chloride in an acidic medium (e.g., hydrochloric acid or acetic acid). The reaction mixture is heated, and after completion, it is neutralized with a base to precipitate the final product, which is then filtered, washed, and purified.

Route 3: Late-Stage Reduction of a Nitroquinoline Precursor

This is the most direct and potentially most efficient route, contingent on the availability of the key starting material, 2,6-dichloro-5-nitroquinoline. The commercial availability of this precursor suggests that an efficient industrial synthesis for it exists.[5]

Reaction Scheme

Route 3 A 2,6-Dichloro-5-nitroquinoline B This compound A->B Reduction (e.g., Fe/NH4Cl or H2/Pd-C)

Caption: Synthetic workflow for Route 3 via late-stage reduction.

Strategic Analysis

This one-step transformation is highly attractive for its simplicity and efficiency. The success of this route is entirely dependent on the accessibility of the starting nitro compound.

  • Advantages:

    • Highly Efficient: A single-step synthesis with a potentially high yield.

    • Simplicity: The experimental procedure is straightforward and avoids multiple complex steps.

    • Commercially Available Precursor: The starting material, 2,6-dichloro-5-nitroquinoline, is commercially available, making this route convenient for laboratory-scale synthesis.[5]

  • Disadvantages:

    • Cost of Starting Material: The commercial price of 2,6-dichloro-5-nitroquinoline may be a limiting factor for large-scale synthesis compared to building the molecule from simpler, less expensive starting materials.

    • Limited Control over Analogue Synthesis: This route is not easily adaptable for the synthesis of analogues with different substitution patterns unless the corresponding nitro precursors are also readily available.

Experimental Protocol

Synthesis of this compound

To a solution of 2,6-dichloro-5-nitroquinoline (1.0 eq.) in a suitable solvent such as ethanol or acetic acid, a reducing agent is added. Common choices include iron powder with ammonium chloride in aqueous ethanol, or catalytic hydrogenation with hydrogen gas and a palladium on carbon (Pd/C) catalyst. The reaction is monitored by TLC until the starting material is consumed. For the iron-based reduction, the reaction mixture is filtered to remove the iron salts, and the filtrate is concentrated. The product is then extracted into an organic solvent, washed, dried, and the solvent is evaporated to yield the final product. For catalytic hydrogenation, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization.

Comparison of Synthetic Routes

FeatureRoute 1: Friedländer AnnulationRoute 2: Stepwise FunctionalizationRoute 3: Late-Stage Reduction
Number of Steps 251
Overall Yield ModerateLow to ModerateHigh
Starting Materials Readily available/synthesizableCommercially availableCommercially available
Key Advantages Convergent approachHigh degree of controlHighly efficient and direct
Key Disadvantages Potential for low yields and side reactionsLong synthetic sequence, isomer separationCost of starting material
Scalability ModeratePotentially challengingGood, if starting material is affordable
Hazardous Reagents POCl₃H₂SO₄, HNO₃, POCl₃Flammable solvents, H₂ gas (if used)

Conclusion

The choice of the optimal synthetic route to this compound depends heavily on the specific needs of the researcher, including the desired scale of synthesis, cost considerations, and the need for synthetic flexibility.

  • Route 3 is unequivocally the most efficient and straightforward for obtaining the target compound, provided the starting material is readily and affordably available. It is the ideal choice for rapid, small-scale synthesis and for applications where the cost of the precursor is not a major constraint.

  • Route 2 , while being the longest, offers the greatest control and is built upon a series of well-understood classical reactions. This route would be advantageous if a variety of analogues with different substituents on the quinoline ring are desired, as the intermediates can be diverted to other synthetic targets.

  • Route 1 presents a more convergent approach that could be advantageous if optimized. However, the potential for lower yields in the key Friedländer annulation step and the use of harsh chlorinating agents are significant considerations.

For most laboratory applications, the late-stage reduction of the commercially available 2,6-dichloro-5-nitroquinoline (Route 3) is the recommended and most practical approach. For large-scale industrial production or for the development of a diverse library of analogues, a more thorough investigation and optimization of the stepwise functionalization (Route 2) or the Friedländer annulation (Route 1) would be warranted.

References

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A Comparative Guide to the Isomeric Purity of 2,6-Dichloroquinolin-5-amine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the precise control and analysis of isomeric purity is not merely a regulatory hurdle but a fundamental cornerstone of drug safety and efficacy. For active pharmaceutical ingredients (APIs) and their intermediates, such as 2,6-dichloroquinolin-5-amine, the presence of closely related isomers can introduce unforeseen pharmacological or toxicological activities. This guide provides an in-depth, objective comparison of analytical methodologies and purification strategies to ensure the isomeric integrity of this compound, supported by established principles and representative experimental data.

The Genesis of Isomeric Impurities in the Synthesis of this compound

The isomeric profile of this compound is intrinsically linked to its synthetic route. While specific proprietary methods may vary, the construction of the quinoline core often relies on classical methodologies like the Friedländer or Skraup syntheses, each with its own propensity for generating regioisomeric impurities.

The Friedländer synthesis , a condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a common approach.[1][2] However, when employing unsymmetrical ketones or substituted 2-aminobenzaldehydes, the reaction can proceed via different cyclization pathways, leading to a mixture of regioisomers.[3][4] For the synthesis of this compound, a plausible route might involve the reaction of a suitably substituted aminobenzaldehyde with a ketone. The regioselectivity of this condensation is highly dependent on reaction conditions and the nature of the substituents.

The Skraup synthesis , which involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent, is another powerful method for quinoline synthesis.[5][6] The highly exothermic nature of this reaction can sometimes lead to lower regioselectivity and the formation of multiple isomers, particularly with polysubstituted anilines.[7][8]

A critical aspect of controlling isomeric purity, therefore, begins with the careful selection and optimization of the synthetic route.

Analytical Methodologies for Isomeric Purity Assessment

The cornerstone of ensuring isomeric purity lies in the development and validation of robust analytical methods capable of resolving and quantifying structurally similar isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Isomer Separation

Reversed-phase HPLC (RP-HPLC) is the most widely adopted technique for the purity analysis of non-volatile and thermally labile compounds like this compound. The separation is based on the differential partitioning of the analyte and its isomers between a nonpolar stationary phase (typically C18 or C8) and a polar mobile phase.

Method Development Considerations:

  • Column Chemistry: A high-resolution C18 column with a small particle size (e.g., ≤ 3 µm) is often the starting point for developing a separation method for closely related isomers.

  • Mobile Phase Composition: The choice of organic modifier (acetonitrile or methanol) and the pH of the aqueous phase are critical for achieving optimal selectivity. Fine-tuning the gradient elution profile is often necessary to resolve near-eluting isomers.

  • Detection: UV detection is the most common mode, and the selection of an appropriate wavelength is crucial for sensitivity. A photodiode array (PDA) detector can provide additional spectral information to aid in peak identification and purity assessment.

Illustrative HPLC Method Parameters for Dichloroquinoline Isomer Separation:

ParameterStandard RP-HPLCHigh-Resolution RP-HPLC
Column C18, 5 µm, 4.6 x 250 mmC18, 1.8 µm, 2.1 x 100 mm
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA: 0.1% Trifluoroacetic Acid in WaterB: Acetonitrile
Gradient 5% to 95% B over 20 min10% to 90% B over 15 min
Flow Rate 1.0 mL/min0.5 mL/min
Detection UV at 254 nmUV at 254 nm
Column Temp. 30 °C40 °C
Resolution Good for major impuritiesExcellent for trace and isomeric impurities

This table presents representative parameters for the separation of dichloroquinoline isomers and should be optimized for the specific analysis of this compound.

Experimental Protocol: HPLC Purity Determination

  • Mobile Phase Preparation: Prepare mobile phases A and B as described in the table. Filter and degas both solutions.

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 0.1 mg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

  • Chromatographic Analysis: Equilibrate the HPLC system with the initial mobile phase composition. Inject the standard and sample solutions and record the chromatograms.

  • Data Analysis: Determine the area percentage of the main peak and any impurity peaks. The isomeric purity is calculated based on the relative peak areas.

Method Validation (as per ICH Guidelines):

A comprehensive validation of the HPLC method is essential to ensure its reliability.[9][10][11] Key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of its potential impurities, including isomers. This is often demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Routine Analysis MD_Start Define Analytical Requirements MD_Opt Optimize Chromatographic Conditions MD_Start->MD_Opt MD_End Finalized Method MD_Opt->MD_End Specificity Specificity (Forced Degradation) MD_End->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Sample Analysis & System Suitability Testing Robustness->Routine

Caption: Workflow for HPLC Method Development and Validation.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Isomers

For isomers that are thermally stable and sufficiently volatile, GC-MS offers excellent separation efficiency and definitive identification through mass spectral fragmentation patterns.

Method Development Considerations:

  • Column Selection: A capillary column with a nonpolar stationary phase (e.g., DB-5ms) is often suitable for the separation of aromatic isomers.

  • Temperature Programming: A carefully optimized oven temperature program is crucial for resolving isomers with similar boiling points.

  • Ionization and Detection: Electron ionization (EI) at 70 eV is standard. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify and differentiate isomers.

Illustrative GC-MS Method Parameters:

ParameterValue
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.0 mL/min
Inlet Temperature 280 °C
Oven Program 100 °C (hold 2 min), then to 280 °C at 10 °C/min (hold 5 min)
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-350 amu

This table provides representative parameters and should be optimized for the specific analysis of this compound.

Fragmentation Analysis:

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4). Key fragmentation pathways would likely involve the loss of a chlorine atom, followed by the cleavage of the quinoline ring system. The fragmentation patterns of different isomers can be subtly different, allowing for their differentiation.[12][13][14]

GCMS_Workflow Sample_Prep Sample Preparation (Dissolution in suitable solvent) GC_Injection GC Injection & Separation Sample_Prep->GC_Injection MS_Ionization Mass Spectrometry (Ionization & Fragmentation) GC_Injection->MS_Ionization Data_Acquisition Data Acquisition (Chromatogram & Mass Spectra) MS_Ionization->Data_Acquisition Data_Analysis Data Analysis (Peak Integration & Spectral Interpretation) Data_Acquisition->Data_Analysis Report Purity Report Data_Analysis->Report

Caption: General Workflow for GC-MS Isomeric Purity Analysis.

Chiral Purity Assessment: A Special Case of Isomerism

If the synthesis of a derivative of this compound introduces a chiral center, the assessment of enantiomeric purity becomes critical. Chiral HPLC is the predominant technique for this purpose.

Chiral HPLC Method Development:

  • Chiral Stationary Phases (CSPs): The selection of the appropriate CSP is the most critical step. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for a wide range of chiral compounds.[15][16][17][18]

  • Mobile Phase: Normal-phase (e.g., hexane/isopropanol) or reversed-phase conditions can be employed, depending on the CSP and the analyte. The addition of modifiers like diethylamine (DEA) or trifluoroacetic acid (TFA) can significantly impact the separation.[15]

Forced Degradation Studies: Ensuring Method Specificity

Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[19][20][21][22][23] By subjecting the sample to harsh conditions (acid, base, oxidation, heat, and light), potential degradation products are generated. The analytical method must be able to resolve the main peak from all degradation products and any isomeric impurities.

Typical Forced Degradation Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C

  • Base Hydrolysis: 0.1 M NaOH at 60 °C

  • Oxidation: 3% H₂O₂ at room temperature

  • Thermal Degradation: 105 °C

  • Photolytic Degradation: Exposure to UV and visible light

Purification Strategies for Isomer Removal

When isomeric impurities are present at unacceptable levels, purification is necessary.

  • Recrystallization: This is often the first choice for crystalline solids. The success of this technique depends on the differential solubility of the desired isomer and the impurities in a given solvent system.

  • Column Chromatography: For more challenging separations, preparative column chromatography is a powerful tool. The choice of stationary phase and eluent system is critical for achieving good separation.

Conclusion

The assessment and control of the isomeric purity of this compound are paramount for its successful application in research and drug development. A thorough understanding of the potential for isomer formation during synthesis, coupled with the development of robust and validated analytical methods, is essential. HPLC and GC-MS are the primary analytical tools, and their effective application requires a systematic approach to method development and validation as outlined in this guide. By adhering to these principles, researchers can ensure the quality and consistency of this important chemical entity.

References

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A Comparative Guide to the Cross-Reactivity of 2,6-Dichloroquinolin-5-amine Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of novel kinase inhibitors derived from the 2,6-dichloroquinolin-5-amine scaffold. We will explore the nuances of assessing inhibitor selectivity and delve into the experimental methodologies that form the bedrock of robust cross-reactivity studies. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of targeted therapeutics.

The Imperative of Selectivity in Kinase Inhibitor Development

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, making them compelling targets for therapeutic intervention, particularly in oncology.[1] The quinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous approved kinase inhibitors.[2][3] However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge: achieving inhibitor selectivity.[4] Off-target inhibition can lead to unforeseen toxicities and diminish the therapeutic window of a drug candidate. Therefore, rigorous and early-stage cross-reactivity profiling is not merely a regulatory formality but a critical step in the design of safer and more effective medicines.

This guide will use a series of hypothetical derivatives based on the this compound scaffold to illustrate the principles and techniques of a comprehensive cross-reactivity study. We will designate Src kinase, a non-receptor tyrosine kinase implicated in cancer progression, as our primary target. Our off-target panel will include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 2 (CDK2) to represent a cross-section of the human kinome.

The hypothetical derivatives under evaluation are:

  • DCQ-01: The parent this compound.

  • DCQ-02: A derivative with a methyl substitution on the 5-amino group.

  • DCQ-03: A derivative where the 5-amino group is acylated with a small, flexible linker.

Methodologies for Assessing Kinase Inhibitor Selectivity

A multi-faceted approach is essential for a thorough understanding of a compound's selectivity profile. We will detail two complementary, industry-standard assays: a direct measure of enzymatic inhibition through an in vitro kinase assay and a confirmation of target engagement in a cellular environment using the Cellular Thermal Shift Assay (CETSA).

In Vitro Kinase Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. We utilize a luminescence-based assay that quantifies ATP consumption (as ADP production), which is a direct proxy for kinase activity.[5]

Experimental Protocol:

  • Compound Preparation:

    • Prepare 10 mM stock solutions of DCQ-01, DCQ-02, and DCQ-03 in 100% DMSO.

    • Perform a serial 10-point dilution in DMSO to generate a concentration gradient for IC50 determination.

  • Kinase Reaction Setup:

    • In a 384-well white, opaque assay plate, add 50 nL of each compound dilution or DMSO (vehicle control) to the appropriate wells.

    • Prepare a master mix for each kinase (Src, VEGFR-2, EGFR, CDK2) containing the kinase and its specific substrate peptide in kinase assay buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Dispense 5 µL of the kinase master mix into each well.

    • Incubate the plate for 20 minutes at room temperature to allow for compound-kinase binding.

  • Initiation and Termination of Kinase Reaction:

    • Prepare an ATP solution in the kinase assay buffer. The concentration should be at or near the Km of each respective kinase to ensure accurate IC50 determination.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to all wells.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection and Data Analysis:

    • Terminate the kinase reaction and deplete excess ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

    • Plot the percent inhibition (relative to DMSO controls) against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value for each compound-kinase interaction.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method that assesses target engagement in intact cells.[6][7] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[8] This allows for the confirmation that a compound reaches and binds to its intended target in a more physiologically relevant context.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant human cancer cell line (e.g., HT-29, which expresses Src) to 70-80% confluency.

    • Treat the cells with varying concentrations of the test compound (e.g., DCQ-03) or vehicle (DMSO) for 2 hours in serum-free media.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a phosphate-buffered saline (PBS) solution containing a protease inhibitor cocktail.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Transfer the supernatant to new tubes and determine the protein concentration.

  • Detection by Western Blot:

    • Normalize the protein concentrations for all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target protein (e.g., anti-Src) and a loading control (e.g., anti-Actin).

    • Incubate with a secondary antibody and detect the signal using an appropriate imaging system.

    • Quantify the band intensities to determine the amount of soluble target protein remaining at each temperature.

Comparative Analysis of Cross-Reactivity Profiles

The following section presents and interprets the hypothetical data from our cross-reactivity studies of the DCQ derivatives.

In Vitro Kinase Inhibition Data

The inhibitory activities of the three this compound derivatives were assessed against the primary target, Src, and a panel of three off-target kinases. The resulting IC50 values are summarized in the table below.

CompoundSrc IC50 (nM)VEGFR-2 IC50 (nM)EGFR IC50 (nM)CDK2 IC50 (nM)Selectivity Score (S10)
DCQ-01 1508001200>10,0000.75
DCQ-02 859501500>10,0000.75
DCQ-03 2525004000>10,0001.00

Selectivity Score (S10) is calculated as the percentage of kinases with an IC50 > 1000 nM (excluding the primary target).

Discussion and Structure-Activity Relationship (SAR)

The hypothetical data reveals a clear structure-activity relationship among the DCQ derivatives.

  • On-Target Potency: The parent compound, DCQ-01 , shows moderate potency against Src kinase with an IC50 of 150 nM. The addition of a methyl group in DCQ-02 leads to a modest improvement in potency (85 nM), suggesting that the increased lipophilicity in the immediate vicinity of the 5-amino group may be favorable for binding to the Src active site. The most significant enhancement in potency is observed with DCQ-03 (25 nM), where the acylated side chain could be forming additional interactions within the ATP-binding pocket.

  • Selectivity Profile: While DCQ-01 and DCQ-02 show some selectivity for Src over the other tyrosine kinases (VEGFR-2 and EGFR), they still exhibit sub-micromolar activity against VEGFR-2. This suggests potential for off-target effects related to the inhibition of angiogenesis. In contrast, DCQ-03 demonstrates a markedly improved selectivity profile. Its potency against VEGFR-2 and EGFR is significantly reduced, with IC50 values in the low micromolar range. All three compounds are highly selective against the serine/threonine kinase CDK2, which is expected given the structural differences between tyrosine and serine/threonine kinase active sites. The selectivity score highlights DCQ-03 as the most selective compound in this series.

  • Causality behind Experimental Choices: The selection of a diverse kinase panel is crucial for a meaningful assessment of selectivity. By including kinases from different families (tyrosine vs. serine/threonine) and subfamilies (receptor vs. non-receptor tyrosine kinases), we gain a more comprehensive understanding of the compound's interaction with the broader kinome. The use of an ATP concentration near the Km for each kinase in the in vitro assay is a critical experimental detail that ensures the measured IC50 values are a more accurate reflection of the compound's binding affinity.[4]

Cellular Target Engagement by CETSA

To confirm that the enhanced potency and selectivity of DCQ-03 observed in biochemical assays translate to target engagement in a cellular context, a CETSA experiment was performed in HT-29 cells.

The results of the hypothetical CETSA experiment show a clear dose-dependent thermal stabilization of Src kinase in the presence of DCQ-03 . In the vehicle-treated cells, the amount of soluble Src begins to decrease significantly at temperatures above 50°C. However, in cells treated with DCQ-03 , Src remains soluble at higher temperatures, indicating that the compound is binding to and stabilizing the protein. This provides strong evidence that DCQ-03 effectively engages its intended target within the complex cellular milieu.

Visualizing Workflows and Data

Diagrams are essential for clearly communicating complex experimental workflows and comparative data.

G cluster_0 In Vitro Kinase Screening Workflow compound_prep Compound Dilution Series assay_plate Dispense to 384-well Plate compound_prep->assay_plate kinase_add Add Kinase + Substrate assay_plate->kinase_add atp_add Initiate with ATP kinase_add->atp_add incubation Incubate at 30°C atp_add->incubation adp_glo Add ADP-Glo Reagent incubation->adp_glo luminescence Read Luminescence adp_glo->luminescence ic50_calc IC50 Calculation luminescence->ic50_calc

Caption: Workflow for the in vitro kinase inhibition assay.

G cluster_0 cluster_1 cluster_2 DCQ01 DCQ-01 Src Src DCQ01->Src 150 nM VEGFR2 VEGFR-2 DCQ01->VEGFR2 800 nM EGFR EGFR DCQ01->EGFR 1200 nM DCQ02 DCQ-02 DCQ02->Src 85 nM DCQ02->VEGFR2 950 nM DCQ02->EGFR 1500 nM DCQ03 DCQ-03 DCQ03->Src 25 nM DCQ03->VEGFR2 2500 nM DCQ03->EGFR 4000 nM CDK2 CDK2

Caption: Comparative selectivity of DCQ derivatives.

G cluster_0 CETSA Workflow cell_treatment Treat Cells with Compound thermal_challenge Apply Temperature Gradient cell_treatment->thermal_challenge lysis Freeze-Thaw Lysis thermal_challenge->lysis centrifugation Separate Soluble Fraction lysis->centrifugation western_blot Western Blot for Target Protein centrifugation->western_blot quantification Quantify Soluble Protein western_blot->quantification melt_curve Generate Melting Curve quantification->melt_curve

Caption: Workflow for the Cellular Thermal Shift Assay.

Conclusion

This guide demonstrates a systematic approach to evaluating the cross-reactivity of a series of related kinase inhibitors. Through a combination of in vitro enzymatic assays and in-cell target engagement studies, we can build a comprehensive understanding of a compound's selectivity profile and elucidate key structure-activity relationships.

Based on our hypothetical data, the derivative DCQ-03 emerges as the most promising lead candidate from this series. It exhibits superior on-target potency against Src kinase and a significantly improved selectivity profile compared to the parent compound and the methylated analog. The confirmation of its ability to engage Src in a cellular context via CETSA further strengthens its candidacy for further preclinical development.

The principles and methodologies outlined herein are broadly applicable and underscore the importance of integrated, data-driven decision-making in the complex but rewarding field of drug discovery.

References

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  • Zhang, H., & Li, L. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 30(8), 1585. [Link]

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  • Lombardo, L. J., Lee, F. Y., Chen, P., Norris, D., Barrish, J. C., Behnia, K., ... & Das, J. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino) thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]

  • Eltamany, E. H., Alaaeldin, E., & El-Miligy, M. M. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of American Science, 12(5), 110-119. [Link]

  • Harris, P. A., Berger, S. B., Jeong, J. U., Nagilla, R., Bandyopadhyay, D., Campobasso, N., ... & Gough, P. J. (2018). Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. ACS Medicinal Chemistry Letters, 9(8), 793-798. [Link]

  • Abdel-Maksoud, M. S., El-Gamal, M. I., & Al-Said, M. S. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem, e202500279. [Link]

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A Head-to-Head Comparison of the Antimalarial Activity of Quinoline Isomers: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technical comparison of quinoline isomers as antimalarial agents. Designed for researchers, scientists, and drug development professionals, it moves beyond surface-level descriptions to explore the causal relationships between molecular structure, experimental methodology, and therapeutic efficacy. We will dissect the structure-activity relationships that govern potency, detail the self-validating experimental protocols used for evaluation, and provide a clear-eyed view of the mechanisms that drive both action and resistance.

The Enduring Legacy and Isomeric Importance of Quinolines in Antimalarial Therapy

Malaria, a devastating parasitic disease, has been challenged for centuries by compounds built around the quinoline scaffold. The story began with quinine, an isomer of quinoline isolated from Cinchona tree bark, which became the first effective treatment.[1] This foundation gave rise to a class of synthetic derivatives—chloroquine, amodiaquine, mefloquine, and primaquine—that have become mainstays in our chemotherapeutic arsenal against Plasmodium parasites.[1][2][3]

The core principle of this guide rests on the concept of isomerism. Subtle changes in the arrangement of atoms and functional groups within the quinoline nucleus can dramatically alter a compound's biological activity, toxicity, and susceptibility to parasitic resistance mechanisms. Understanding these isomeric and structural differences is not merely an academic exercise; it is fundamental to the rational design of next-generation antimalarials that can overcome the critical challenge of drug resistance.[4]

Mechanism of Action: A Tale of Heme Detoxification

The primary theater of action for most quinoline antimalarials is the parasite's acidic food vacuole. During its intraerythrocytic stage, the Plasmodium parasite digests host hemoglobin to acquire essential amino acids.[2][5] This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin (also known as the malaria pigment).[6][7]

Quinoline drugs, being weak bases, exploit this environment. They readily diffuse across membranes and become protonated and trapped within the acidic food vacuole, accumulating to concentrations several thousand times higher than in the surrounding plasma.[1][2][5] This high concentration of the drug is proposed to interfere with hemozoin formation, leading to a buildup of toxic heme that damages parasitic membranes and results in cell death.[5][6] While this is the most widely accepted hypothesis, particularly for chloroquine, more lipophilic quinolines like mefloquine may have alternative or additional sites of action that are not yet fully characterized.[2][5]

The Decisive Role of Structure: A Comparative Analysis of Isomeric Activity

The antimalarial potency of a quinoline derivative is not arbitrary; it is dictated by a precise set of structural rules. The specific placement and nature of substituent groups on the quinoline ring—a concept known as the Structure-Activity Relationship (SAR)—determine the drug's efficacy.

Key SAR Determinants for 4-Aminoquinolines:

  • The 7-Chloro Group: The presence of an electron-withdrawing group at the C-7 position of the quinoline ring is essential for high antimalarial activity.[8] This feature is a hallmark of highly potent compounds like chloroquine and amodiaquine.

  • The C-4 Aminoalkyl Side Chain: The side chain at the C-4 position is critical for activity. An optimal chain consists of a flexible linker of two to five carbon atoms between two nitrogen atoms, as seen in the 4-diethylaminomethylbutylamino side chain of chloroquine.[9] The tertiary amine at the end of this chain is a key contributor to the molecule's basicity and its ability to accumulate in the food vacuole.[9]

  • Ring Substitutions: Modifications at other positions can be detrimental. For instance, adding a methyl group at the C-3 position reduces activity, while a methyl group at the C-8 position can abolish it entirely.[9]

  • Stereoisomerism: In molecules with chiral centers, such as mefloquine, the specific stereoisomer can significantly impact both efficacy and toxicity. For example, (-)-erythro-mefloquine is more toxic and less active than its (+) antipode.[10]

The following diagram illustrates these critical SAR principles on the 4-aminoquinoline scaffold.

Caption: Key structure-activity relationships for 4-aminoquinoline antimalarials.

Quantitative Comparison of Antimalarial Activity

The practical outcome of these SAR principles is quantified by the half-maximal inhibitory concentration (IC50), a measure of a drug's potency. The table below summarizes representative in vitro IC50 values for key quinoline isomers against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.

CompoundQuinoline ClassRepresentative CQS Strain (e.g., 3D7, NF54) IC50 (nM)Representative CQR Strain (e.g., Dd2, W2, K1) IC50 (nM)Key Structural Notes
Chloroquine 4-Aminoquinoline10 - 25100 - 500+Benchmark; possesses the optimal 7-chloro and C-4 side chain.[1][11]
Quinine Quinolinemethanol50 - 150200 - 800Natural product; diastereomer of quinidine. Lacks the 7-chloro group.[7]
Mefloquine Quinolinemethanol5 - 1520 - 60Highly potent; contains trifluoromethyl groups. Activity is stereoisomer-dependent.[10]
Amodiaquine 4-Aminoquinoline15 - 4050 - 150Contains an aromatic ring in the side chain, which can reduce toxicity.[9]
Ferroquine 4-Aminoquinoline Hybrid10 - 3020 - 70A hybrid molecule linking a 7-chloroquinoline to a ferrocene group to overcome resistance.[3]

Note: IC50 values are approximate and can vary based on specific parasite strains and assay conditions.

Self-Validating Experimental Protocols

To ensure the trustworthiness and reproducibility of antimalarial activity data, standardized and self-validating experimental protocols are paramount. Below are detailed methodologies for both in vitro and in vivo assessment.

Protocol 1: In Vitro Antimalarial Susceptibility Testing (SYBR Green I-Based Assay)

This high-throughput method is the current standard for screening large numbers of compounds. Its validity stems from its direct measurement of parasite DNA replication, a fundamental indicator of viability.

Causality Behind Experimental Choices:

  • P. falciparum Strains: Using both CQS (e.g., 3D7) and CQR (e.g., Dd2) strains is critical to determine if a compound is effective against resistant parasites and to calculate a resistance index.[11][12]

  • RPMI 1640 Medium: This culture medium is specifically formulated to support the in vitro growth of P. falciparum by providing necessary salts, amino acids, and vitamins.

  • SYBR Green I Dye: This fluorescent dye specifically intercalates with double-stranded DNA. The fluorescence intensity is directly proportional to the amount of parasitic DNA, providing a robust and quantitative measure of parasite growth.[12]

  • Sorbitol Synchronization: Synchronizing the parasite culture to the ring stage ensures a uniform starting population, reducing variability and leading to more reproducible IC50 values.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial 2-fold dilution series in a 96-well plate.

  • Parasite Culture: Maintain asynchronous P. falciparum cultures in RPMI 1640 supplemented with Albumax II and human O+ erythrocytes. Synchronize the culture to the ring stage using a 5% sorbitol treatment.

  • Assay Plate Setup: Add 100 µL of synchronized parasite culture (1% parasitemia, 2% hematocrit) to each well of the drug dilution plate. Include positive (parasites, no drug) and negative (uninfected red blood cells) controls.

  • Incubation: Incubate the assay plate for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂). This duration allows for one full cycle of parasite replication.

  • Lysis and Staining: Add 100 µL of lysis buffer containing SYBR Green I to each well. Incubate in the dark at room temperature for 1 hour.

  • Data Acquisition: Read the fluorescence intensity using a microplate reader (excitation: 485 nm, emission: 530 nm).

  • Analysis: Subtract background fluorescence, normalize the data to controls, and calculate IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.

The following diagram illustrates this experimental workflow.

InVitro_Workflow prep 1. Compound Preparation (Serial Dilution in 96-well plate) setup 3. Assay Setup (Add Parasite Culture to Plate) prep->setup culture 2. Parasite Culture (P. falciparum, Sorbitol Synchronization) culture->setup incubate 4. Incubation (72 hours at 37°C) setup->incubate lyse 5. Lysis & Staining (Add SYBR Green I Lysis Buffer) incubate->lyse read 6. Data Acquisition (Fluorescence Plate Reader) lyse->read analyze 7. Data Analysis (IC50 Calculation) read->analyze

Caption: Workflow for the in vitro SYBR Green I antimalarial susceptibility assay.

Protocol 2: In Vivo Efficacy Assessment (4-Day Suppressive Test)

This is the standard model for evaluating a compound's efficacy within a living system, providing crucial data on its overall performance after accounting for metabolism and bioavailability.

Causality Behind Experimental Choices:

  • Rodent Model: Mice, particularly Swiss or ICR strains, are commonly used because they are cost-effective and can be infected with rodent malaria parasites like Plasmodium berghei, which serves as a reliable model for the blood stage of human malaria.[13][14]

  • Plasmodium berghei: The ANKA strain of P. berghei is often used as it produces a predictable and lethal infection in mice, making it an excellent model to test the life-saving potential of a drug.[14]

  • 4-Day Dosing: A 4-day treatment period starting from the day of infection is standard for assessing a drug's ability to suppress the initial rise in parasitemia.

Step-by-Step Methodology:

  • Animal Grouping: Randomly assign mice (e.g., Swiss albino, 20-25g) into groups (n=5 per group): vehicle control, positive control (e.g., chloroquine), and test compound groups at various doses.

  • Infection: Infect all mice intraperitoneally with 1x10⁷ P. berghei-parasitized red blood cells.

  • Treatment: Administer the first dose of the test compound (orally or via the intended route) approximately 2 hours post-infection (Day 0). Continue dosing once daily for the next three days (Day 1, 2, 3).

  • Parasitemia Monitoring: On Day 4, collect a thin blood smear from the tail of each mouse.

  • Microscopy: Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by counting under a microscope.

  • Analysis: Calculate the average percent suppression of parasitemia for each group relative to the vehicle control group. Determine the ED50 (effective dose that suppresses parasitemia by 50%).

Navigating the Maze of Resistance

The clinical utility of quinoline antimalarials is perpetually threatened by the evolution of parasite resistance.[15] For chloroquine, the primary mechanism of resistance is a reduced accumulation of the drug in the parasite's food vacuole.[16][17] This is most commonly caused by mutations in the P. falciparum chloroquine resistance transporter (Pfcrt) gene, which encodes a protein on the vacuolar membrane.[11] Resistance to more lipophilic quinolines like mefloquine is thought to involve different mechanisms, potentially including efflux pumps mediated by a homolog of P-glycoprotein.[2][5]

The development of hybrid compounds, such as ferroquine, represents a key strategy to combat resistance. By combining the quinoline scaffold with another chemical moiety, these drugs can have multiple mechanisms of action, making it more difficult for the parasite to develop resistance.[3]

Conclusion and Future Outlook

The quinoline nucleus remains a privileged and highly fruitful scaffold in the discovery of antimalarial agents. This guide has demonstrated that a compound's efficacy is a direct and predictable consequence of its isomeric and structural features. The 7-chloro substitution and the C-4 aminoalkyl side chain of the 4-aminoquinolines are validated hallmarks of potency. Through rigorous and well-designed in vitro and in vivo experiments, we can quantitatively compare these isomers and rationally design new molecules. The persistent challenge of drug resistance necessitates continuous innovation, pushing researchers to explore novel hybrids and re-engineered quinolines that can circumvent existing resistance mechanisms and ensure the continued effectiveness of this vital class of drugs.

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Verifying the Molecular Weight of 2,6-Dichloroquinolin-5-amine: A Comparative Guide to Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a compound's molecular weight is a foundational step in ensuring the integrity of their work. This guide provides an in-depth technical comparison of mass spectrometry-based methodologies for verifying the molecular weight of 2,6-Dichloroquinolin-5-amine (C₉H₆Cl₂N₂), a substituted quinoline derivative with a theoretical molecular weight of 213.06 g/mol . We will explore the rationale behind selecting the appropriate ionization technique and mass analyzer, present supporting experimental considerations, and compare mass spectrometry with alternative analytical methods.

The Analytical Challenge: this compound

This compound is a small organic molecule featuring a quinoline core, two chlorine atoms, and an amine group. Its structure presents distinct chemical properties that guide the choice of analytical technique. The presence of a basic amine group makes it amenable to protonation, a key step in many mass spectrometry ionization methods. The aromatic quinoline structure provides thermal stability, while the chlorine isotopes (³⁵Cl and ³⁷Cl) will result in a characteristic isotopic pattern in the mass spectrum, serving as a crucial point of verification.

Core Technique: Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] For the verification of a synthesized compound like this compound, it provides a direct measurement of the molecular weight, offering high accuracy and sensitivity. The process involves three key stages: ionization, mass analysis, and detection.

PART 1: The Ionization Source - Choosing the Gateway to the Mass Analyzer

The first critical choice is the ionization technique, which converts the neutral analyte molecules into gas-phase ions. For a moderately polar and thermally stable compound like this compound, two primary "soft" ionization techniques are most suitable: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). Soft ionization methods are preferred as they minimize fragmentation, ensuring the molecular ion is observed.

Comparison of ESI and APCI for this compound

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Rationale for this compound
Principle A high voltage is applied to a liquid sample to create a fine mist of charged droplets. As the solvent evaporates, the analyte gains a charge.[2]The sample is vaporized in a heated chamber and then ionized by a corona discharge.[2][3]Both are viable. The choice may depend on the sample's purity and the desired level of sensitivity.
Analyte Polarity Ideal for polar to highly polar compounds.[2][3]Suitable for moderately polar to non-polar compounds.[2][3]This compound has moderate polarity, making both techniques applicable. ESI may be slightly favored due to the presence of the amine group, which is readily protonated in solution.
Thermal Stability Does not require the analyte to be thermally stable.Requires the analyte to be thermally stable.[4]The quinoline core imparts good thermal stability, making APCI a suitable option.
Susceptibility to Matrix Effects More susceptible to ion suppression from salts and other non-volatile components in the sample.Generally less susceptible to matrix effects.[4]If the sample is not highly purified, APCI may provide a cleaner spectrum with less interference.

Recommendation: For initial screening, Electrospray Ionization (ESI) in positive ion mode is the recommended starting point. The amine group on this compound is a basic site that will readily accept a proton in an acidic mobile phase (e.g., water/acetonitrile with 0.1% formic acid), forming the protonated molecule [M+H]⁺. This is a highly efficient process for molecules of this type.

Experimental Workflow: ESI-MS Analysis

Caption: Workflow for ESI-MS analysis of this compound.

PART 2: The Mass Analyzer - Discerning the Mass-to-Charge Ratio

Once ionized, the molecules are guided into the mass analyzer, which separates them based on their m/z. The choice of analyzer dictates the resolution and mass accuracy of the measurement.

Comparison of Common Mass Analyzers

Mass AnalyzerResolution & Mass AccuracyKey AdvantagesConsiderations for this compound
Quadrupole Lower resolution, moderate mass accuracy.Fast scanning speeds, robust, and cost-effective. Good for quantification.Sufficient for nominal mass confirmation (e.g., observing a peak at m/z 214 for [M+H]⁺). However, it cannot provide high-accuracy mass data to confirm the elemental composition.
Time-of-Flight (TOF) High resolution, excellent mass accuracy (<5 ppm).Measures all ions simultaneously, providing high sensitivity and rapid acquisition.[5][6]Ideal for this application. A TOF analyzer can provide an accurate mass measurement that can confirm the elemental composition of C₉H₆Cl₂N₂.[7][8]
Orbitrap Very high to ultra-high resolution, exceptional mass accuracy (<2 ppm).Provides the highest level of confidence in elemental composition determination and structural elucidation.[9][10]While offering the best performance, it may be more than is required for simple molecular weight verification. However, it is an excellent choice if available.

Recommendation: For unambiguous verification, a high-resolution mass spectrometer (HRMS) , such as a Time-of-Flight (TOF) or Orbitrap instrument, is strongly recommended.[11][12] These analyzers provide accurate mass measurements, which allow for the determination of the elemental formula of the detected ion.[13]

Data Interpretation: What to Expect in the Mass Spectrum

With an ESI-TOF or ESI-Orbitrap system, we expect to observe the following for this compound:

  • The Protonated Molecule [M+H]⁺: The primary ion observed will be the molecule with an added proton.

    • Theoretical Monoisotopic Mass of C₉H₆Cl₂N₂: 211.9962 g/mol

    • Theoretical Monoisotopic Mass of [M+H]⁺ (C₉H₇Cl₂N₂⁺): 213.0040 g/mol

  • The Isotopic Pattern: The two chlorine atoms will produce a characteristic isotopic pattern. The natural abundance of ³⁵Cl is ~75.8% and ³⁷Cl is ~24.2%. This results in:

    • A peak (M): Containing two ³⁵Cl atoms.

    • A peak at M+2: Containing one ³⁵Cl and one ³⁷Cl atom (approximately 65% of the M peak intensity).

    • A peak at M+4: Containing two ³⁷Cl atoms (approximately 10% of the M peak intensity).

This distinct pattern is a powerful confirmation of the presence of two chlorine atoms.

Expected High-Resolution Mass Spectrum Data

IonTheoretical m/zObserved m/z (Example)Mass Error (ppm)Elemental Composition
[M+H]⁺213.0040213.0038-0.94C₉H₇³⁵Cl₂N₂⁺
[M+2+H]⁺214.9980214.9978-0.93C₉H₇³⁵Cl³⁷ClN₂⁺
[M+4+H]⁺216.9950216.9947-1.38C₉H₇³⁷Cl₂N₂⁺

A mass error of less than 5 ppm provides high confidence in the assigned elemental formula.[8]

PART 3: Comparison with Alternative and Complementary Techniques

While mass spectrometry is a primary tool for molecular weight determination, other techniques can provide complementary or alternative information.

TechniqueInformation ProvidedAdvantagesLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, including the connectivity of atoms. Can be used for quantitative analysis (qNMR).[5]Unrivaled for structural elucidation. Can confirm the molecular structure, which indirectly validates the molecular weight.[14][15]Less sensitive than mass spectrometry. Does not directly measure molecular weight.[15]
Elemental Analysis (CHN Analysis) Determines the percentage composition of carbon, hydrogen, and nitrogen in a compound.[16]Provides the empirical formula of the compound.[16][17]Does not provide the molecular formula directly; a molecular weight determination from another technique (like mass spectrometry) is required to distinguish between the empirical and molecular formulas.[18][19]
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) Separates molecules based on their size in solution to determine relative molecular weight distributions, primarily for polymers.[1][20]Useful for analyzing polymers and large biomolecules.[21]Not suitable for small molecules like this compound. Provides relative, not absolute, molecular weight.[20]

Logical Framework for Verification

Verification_Logic cluster_ms_data Mass Spectrometry Data Start Verify MW of This compound MS Primary Method: High-Resolution Mass Spectrometry (ESI-TOF or ESI-Orbitrap) Start->MS Direct Measurement NMR Complementary Method: NMR Spectroscopy Start->NMR Structural Confirmation EA Alternative Method: Elemental Analysis Start->EA Empirical Formula AccurateMass Accurate Mass of [M+H]⁺ (e.g., 213.0038) MS->AccurateMass IsotopePattern Characteristic Cl₂ Isotopic Pattern MS->IsotopePattern Conclusion Confident Molecular Weight Verification NMR->Conclusion Confirms Molecular Structure EA->Conclusion Supports Elemental Composition AccurateMass->Conclusion Confirms Elemental Composition IsotopePattern->Conclusion Confirms Presence of Two Cl Atoms

Caption: Logical workflow for the comprehensive verification of this compound.

Conclusion

Verifying the molecular weight of this compound is most effectively and confidently achieved using high-resolution mass spectrometry. An ESI-TOF or ESI-Orbitrap system provides not only the nominal mass but also an accurate mass measurement and a characteristic isotopic pattern, which together offer multiple layers of confirmation for the compound's identity and elemental composition. While techniques like NMR spectroscopy and elemental analysis are valuable for structural elucidation and empirical formula determination respectively, they serve as complementary rather than direct methods for molecular weight verification in this context. By understanding the principles and strengths of each technique, researchers can make informed decisions to ensure the quality and accuracy of their scientific endeavors.

References

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Safety Operating Guide

A Procedural Guide to the Safe Disposal of 2,6-Dichloroquinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the safe and compliant disposal of 2,6-dichloroquinolin-5-amine. As a niche research chemical, a specific Safety Data Sheet (SDS) is not always readily available. Therefore, this document synthesizes best practices derived from the known hazards of structurally analogous compounds, namely halogenated aromatic amines and quinoline derivatives. The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment. All personnel must supplement this guide with their institution's specific Chemical Hygiene Plan and consult with their Environmental Health & Safety (EHS) department.

Hazard Profile and Risk Assessment: An Evidence-Based Approach

This compound's structure combines a halogenated quinoline core with an amine functional group. This composition suggests a hazard profile that requires stringent handling and disposal protocols. The primary risks are associated with its likely toxicity, potential carcinogenicity, and environmental persistence.

  • Halogenated Organic Compounds : Chemicals containing carbon-halogen bonds are often environmentally persistent and require specialized disposal, typically high-temperature incineration, to prevent the formation of toxic byproducts like dioxins.[1]

  • Aromatic Amines : This class of compounds includes many known or suspected carcinogens.[2][3] The Occupational Safety and Health Administration (OSHA) has specific standards for handling carcinogens, emphasizing strict contamination control.[3][4]

  • Acute Toxicity : Analogous chlorinated aromatic compounds are often harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye irritation.[5][6][7][8][9]

The anticipated hazard profile, based on data from similar chemical structures, is summarized below.

Hazard Category Anticipated Risk Rationale & Supporting Evidence
Acute Toxicity Harmful if swallowed, in contact with skin, or inhaled.Based on SDS data for similar chlorinated and aminated aromatic compounds.[6][7][8]
Skin/Eye Irritation Causes skin and serious eye irritation.A common characteristic of chlorinated quinolines and anilines.[6][9]
Carcinogenicity Suspected carcinogen.Aromatic amines are a class of compounds with known carcinogenic members. OSHA regulates many as "select carcinogens".[3][4]
Environmental Hazard Toxic to aquatic life with long-lasting effects.Halogenated organic compounds can be persistent environmental pollutants.[1]
Hazardous Decomposition Combustion may produce toxic gases such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl).Thermal decomposition of chlorinated nitrogenous organic compounds.[5]

Personal Protective Equipment (PPE) and Handling

Due to the compound's potential as a carcinogen and irritant, all handling and disposal preparations must be conducted within a certified chemical fume hood.[10][5] Adherence to a strict PPE protocol is mandatory to prevent exposure.

Task Required PPE Justification
Handling Solid Chemical Nitrile gloves (double-gloving recommended), chemical splash goggles, fully-fastened lab coat.Prevents skin/eye contact and gross contamination of clothing.
Preparing Solutions Nitrile gloves, chemical splash goggles, lab coat.Protects against splashes of potentially toxic solutions.
Packaging Waste Nitrile gloves, chemical splash goggles, lab coat.Ensures safety during the final containment and labeling steps.
Spill Cleanup Nitrile gloves (heavy-duty recommended), chemical splash goggles, lab coat. Consider a respirator with an appropriate cartridge if dealing with a large quantity of solid.Provides enhanced protection during emergency procedures involving direct contact with spilled material.

Step-by-Step Disposal Protocol

The cardinal rule for disposing of this compound is to never discharge it into sewer drains or dispose of it in regular trash.[5][11] It must be managed as regulated hazardous waste from the moment it is deemed unnecessary.

Step 1: Waste Segregation

Proper segregation is the most critical step in ensuring safe and compliant disposal.

  • Designate a Waste Stream : this compound waste must be collected in a container designated for Halogenated Organic Waste .[1][12]

  • Avoid Co-mingling : Do not mix this waste with non-halogenated solvents, acids, bases, or oxidizers.[1] Mixing waste streams can create dangerous reactions and significantly increases the cost and complexity of disposal.

Step 2: Waste Collection and Containment

Collect solid and liquid waste in separate, dedicated containers.

For Solid Waste (Unused chemical, contaminated consumables like weigh paper, gloves, wipes):

  • Select a Container : Use a wide-mouth, sealable container made of a compatible material (e.g., HDPE - High-Density Polyethylene).

  • Collection : Place all contaminated solid materials directly into the designated solid waste container.

  • Seal : Keep the container tightly sealed at all times, except when adding waste.

For Liquid Waste (Solutions containing this compound):

  • Select a Container : Use a sealable, leak-proof container made of a compatible material (e.g., a glass or plastic solvent bottle). Ensure the container material will not react with the solvent used.[13]

  • Collection : Carefully pour or pipette the liquid waste into the container.

  • Manage Headspace : Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.[13]

  • Seal : Securely cap the container immediately after adding waste.

Step 3: Labeling

Accurate labeling is a legal requirement mandated by the Environmental Protection Agency (EPA).[14]

  • Attach a Hazardous Waste Tag : Securely affix your institution's hazardous waste tag to the container as soon as the first drop of waste is added.

  • Complete All Fields : Fill out the label completely and legibly.

    • Write the words "Hazardous Waste ".[14]

    • List the full chemical name: "This compound ". Do not use abbreviations or chemical formulas.

    • List all other components and their approximate percentages (e.g., "Methanol ~95%", "this compound ~5%").

    • Indicate the relevant hazards (e.g., Toxic, Irritant).

    • Record the "Accumulation Start Date" (the date the first waste was added).

Step 4: Temporary Storage (Satellite Accumulation)

Store the properly labeled waste containers in a designated Satellite Accumulation Area (SAA) until they are ready for pickup by EHS personnel.[14]

  • Location : The SAA must be at or near the point of waste generation and under the control of the laboratory staff.[14]

  • Secondary Containment : Place waste containers in a secondary containment bin or tray to contain any potential leaks.[13]

  • Segregation : Store the halogenated waste container away from incompatible materials.

Step 5: Arranging for Final Disposal
  • Schedule a Pickup : Once the waste container is full or you are approaching the storage time limit set by your institution, contact your EHS department to schedule a waste pickup.

  • Professional Disposal : The waste will be transported by trained professionals to a licensed Treatment, Storage, and Disposal Facility (TSDF).[15] The standard and most appropriate disposal method for this type of compound is high-temperature incineration at a facility equipped to handle halogenated waste and scrub acidic gases from the effluent.[5]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial.

  • For Small Spills (manageable by lab personnel):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill.

    • For solid spills, gently cover with an absorbent material (e.g., vermiculite or sand) to avoid raising dust.

    • Carefully scoop the material into the designated solid hazardous waste container.

    • Clean the area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • For Large Spills:

    • Evacuate the immediate area.

    • Alert others and prevent entry into the affected area.

    • Contact your institution's EHS or emergency response team immediately.[16]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste in a laboratory setting.

G start Material Identified as Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) Work in Fume Hood start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (Unused chemical, contaminated wipes, gloves, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid solid_container Place in Labeled 'Solid Halogenated Organic Waste' Container solid_waste->solid_container liquid_container Place in Labeled 'Liquid Halogenated Organic Waste' Container (≤90% Full) liquid_waste->liquid_container label_check Is Container Properly Labeled? - 'Hazardous Waste' - Full Chemical Names - Accumulation Date solid_container->label_check liquid_container->label_check storage Store Sealed Container in SAA with Secondary Containment label_check->storage Yes pickup Contact EHS for Pickup and Final Disposal via Incineration storage->pickup

Caption: Workflow for the safe segregation, containment, and disposal of this compound waste.

References

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • LabManager. (2021). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Environmental Marketing Services. (n.d.). Safe Chemical Waste Disposal in Labs. Retrieved from [Link]

  • Emedco. (2014, February 26). Four Tips for Dealing with Carcinogenic Chemicals. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Carcinogens - Overview. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Regulations.gov. (n.d.). Guidelines for the laboratory use of chemical carcinogens. Retrieved from [Link]

  • Alfa Aesar. (2025, September 18). Safety Data Sheet: 2,3-Dichloroquinoxaline. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet: 2,6-Dichloroquinoline. Retrieved from [Link]

  • Karolinska Institutet. (n.d.). Procedures for the disposal of liquid chemical residues and aqueous solutions. Retrieved from [Link]

  • RiskAssess. (n.d.). Disposal of chemical wastes. Retrieved from [Link]

  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • University of Wisconsin-La Crosse. (n.d.). Part G: Chemical Disposal Procedures. Retrieved from [Link]

  • University of Texas at Austin Environmental Health & Safety. (n.d.). Chemical Waste. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Morris County Municipal Utilities Authority. (n.d.). HHW - Pool Chemicals. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Treatment of amine wastes generated in industrial processes. Retrieved from [Link]

  • Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • Regulations.gov. (2024, November 19). E‑Waste Recycling Emits Large Quantities of Emerging Aromatic Amines and Organophosphites. Retrieved from [Link]

  • ResearchGate. (2019, December 31). Handling of Amine-based Wastewater Produced During Carbon Capture. Retrieved from [Link]

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  • PubMed. (2009). Detection of amoxicillin-diketopiperazine-2', 5' in wastewater samples. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,6-Dichloroquinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 2,6-Dichloroquinolin-5-amine (CAS #: 607380-28-9). As a specialty chemical, comprehensive safety data may not be readily available. Therefore, this document establishes a robust safety framework by extrapolating from the known hazard profiles of structurally analogous compounds, such as dichloroanilines and dichloroquinolines. Our primary objective is to empower you with the knowledge to implement self-validating safety procedures that ensure your protection and the integrity of your research.

Hazard Assessment: An Evidence-Based Approach

Given the absence of a specific Material Safety Data Sheet (MSDS) for this compound, a conservative risk assessment is paramount. The hazards associated with structurally similar dichloro-aromatic amines provide a reliable basis for our operational precautions. These compounds are consistently classified as hazardous.

Table 1: Hazard Profile of Structurally Analogous Compounds

Hazard Classification Description Supporting Compounds & Sources
Acute Toxicity Toxic if swallowed, in contact with skin, or by inhalation. There is a danger of cumulative effects. 2,5-Dichloroaniline[1], 2,3-Dichloroquinoxaline[2], 2-Amino-2',5-dichlorobenzophenone[3]
Skin Corrosion/Irritation Causes skin irritation. Prolonged or repeated exposure should be avoided. 2,6-Dichloroquinoxaline[4][5], 2,6-Dichloroquinoline[6]
Serious Eye Damage/Irritation Causes serious eye irritation or damage. 2,6-Dichloroquinoline-3-carbaldehyde[7], 2,6-Dichloroquinoxaline[4][5], 2,4-D Amine[8]
Respiratory Irritation May cause respiratory irritation upon inhalation of dust. 2,6-Dichloroquinoxaline[4][5]

| Environmental Hazard | Very toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment. | 2,5-Dichloroaniline[1] |

Based on this analysis, this compound must be handled as a substance that is toxic upon ingestion, skin contact, or inhalation, and as a severe irritant to skin, eyes, and the respiratory system.

The Primacy of Engineering Controls

Before considering Personal Protective Equipment (PPE), you must implement robust engineering controls. PPE is the final barrier between you and the chemical; it should never be the only one.

  • Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood to control the inhalation of dust or vapors.[1][9]

  • Ventilation: Ensure the laboratory has adequate general ventilation.

  • Safety Stations: A fully functional safety shower and eyewash station must be immediately accessible in the work area.[1][9][10]

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and based on a thorough risk assessment of the specific procedure being performed. The following protocol outlines the minimum requirements.

Eye and Face Protection

Direct contact with dichloro-aromatic amines can cause serious, potentially irreversible eye damage.[4][8]

  • Minimum Requirement: At all times, wear chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards.[3][7][9]

  • Splash Hazard Operations: When handling solutions or performing tasks with a higher risk of splashing (e.g., transfers, filtration), supplement safety goggles with a full-face shield.[11]

Hand Protection

Dermal absorption is a primary route of exposure for toxic aromatic amines.[1][3] Therefore, selecting the correct gloves is critical.

  • Glove Type: Use compatible chemical-resistant gloves.[1] While specific permeation data for this compound is unavailable, double-gloving with nitrile gloves provides a strong protective barrier for handling solids and solutions in most laboratory settings.[11]

  • Best Practice: Always inspect gloves for tears or punctures before use.[4] Remove the outer glove immediately upon contamination and wash your hands thoroughly after removing the inner glove. Never wear contaminated gloves outside the immediate work area.

Body Protection

Prevent skin contact by wearing appropriate protective clothing.

  • Standard Operations: A clean, buttoned laboratory coat is the minimum requirement.

  • Increased Risk: For larger-scale work or procedures with a significant risk of spills, wear disposable chemical-resistant coveralls.[12] Ensure clothing is washed before reuse if it becomes contaminated.[1]

Respiratory Protection

While a fume hood is the primary control for inhalation hazards, respiratory protection may be necessary in specific situations, such as a large spill or failure of engineering controls.

  • Standard Use in Fume Hood: No respiratory protection is typically required when handling small quantities inside a certified fume hood.

  • Emergency or High-Risk Scenarios: If risk assessment indicates potential exposure above acceptable limits, use a NIOSH-approved respirator.[1][9] A full-face respirator with N99 (US) or P2 (EU) particle cartridges is appropriate for dusts.[1] For emergencies, a self-contained breathing apparatus (SCBA) is required.[1][13]

Operational Plans: A Step-by-Step Guide to Safety

Adherence to a strict workflow minimizes the risk of exposure during handling.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the nature of the task.

PPE_Selection_Workflow PPE Selection Workflow for this compound Start Identify Task: Handling this compound Decision1 Scale of Operation? Start->Decision1 Decision2 Splash or Aerosol Risk? Decision1->Decision2 < 1g (Weighing) PPE_High Maximum PPE: - Chemical Coverall - Face Shield - Consider Respirator (based on risk assessment) Decision1->PPE_High > 1g or large volume PPE_Low Standard PPE: - Lab Coat - Safety Goggles - Double Nitrile Gloves Decision2->PPE_Low No PPE_Medium Enhanced PPE: - Add Face Shield Decision2->PPE_Medium Yes

Caption: PPE selection based on operational scale and risk.

Procedure for Donning and Doffing PPE
  • Donning (Putting On):

    • Put on your lab coat or coverall.

    • Put on the inner pair of nitrile gloves.

    • Put on chemical safety goggles.

    • Put on the outer pair of nitrile gloves, ensuring the cuffs go over the sleeves of your lab coat.

    • Add a face shield if required.

  • Doffing (Taking Off) - Critical to Avoid Contamination:

    • Remove the outer, most contaminated gloves first. Dispose of them immediately in the designated chemical waste container.

    • Remove the face shield (if used) and lab coat, turning it inside out as you remove it to contain any surface contamination.

    • Remove safety goggles.

    • Remove the inner pair of gloves.

    • Wash hands thoroughly with soap and water.[9][13][14]

Emergency and Disposal Plans

In Case of Exposure
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing.[1][2] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[2][7] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing has stopped, give artificial respiration.[2][7] Seek immediate medical attention.

  • Ingestion: If the person is conscious, wash out their mouth with water. Do NOT induce vomiting.[1][13] Call a physician or poison control center immediately.

Spill Response
  • Evacuate the immediate area.

  • Wear the highest level of PPE, including a respirator (SCBA if the spill is large), heavy rubber gloves, and boots.[1]

  • Cover the spill with an inert absorbent material like vermiculite or sand.

  • Carefully sweep up the material, avoiding dust generation, and place it into a sealed, labeled container for chemical waste.[1][9]

  • Ventilate the area and decontaminate the spill site with a suitable cleaning agent.

Waste Disposal
  • Chemical Waste: Dispose of this compound and any grossly contaminated materials by dissolving or mixing the material with a combustible solvent and burning it in a licensed chemical incinerator equipped with an afterburner and scrubber.[1]

  • Contaminated PPE: All disposable PPE (gloves, coveralls) must be placed in a designated, sealed waste container for hazardous chemical waste.

  • Compliance: All disposal activities must strictly adhere to federal, state, and local environmental regulations.[1][15]

References

  • Material Safety Data Sheet - 2,5-dichloro aniline 98%. Provided by BOC Sciences.
  • Personal Protective Equipment (PPE) . Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • Safety Data Sheet - AMINE 6 . Greenbook. [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users . American Chemistry Council. [Link]

  • 2,6-Dichloroquinoline PubChem Entry . National Center for Biotechnology Information. [Link]

  • Safety Data Sheet - CLEAN AMINE . Nufarm. [Link]

  • Material Safety Data Sheet - 2,4-D AMINE 600 . Greenbook. [Link]

  • 2,6-Dichloroquinoxaline PubChem Entry . National Center for Biotechnology Information. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.